molecular formula C6H10O3 B1398803 3-Methyltetrahydrofuran-3-carboxylic acid CAS No. 1158760-45-2

3-Methyltetrahydrofuran-3-carboxylic acid

Cat. No.: B1398803
CAS No.: 1158760-45-2
M. Wt: 130.14 g/mol
InChI Key: FLZNEKJUIYLHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyltetrahydrofuran-3-carboxylic acid is a useful research compound. Its molecular formula is C6H10O3 and its molecular weight is 130.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-methyloxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c1-6(5(7)8)2-3-9-4-6/h2-4H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZNEKJUIYLHAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158760-45-2
Record name 3-methyloxolane-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Methyltetrahydrofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chiral Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount. Among the vast arsenal of chemical building blocks, saturated heterocyclic compounds play a crucial role due to their ability to introduce three-dimensional complexity and fine-tune physicochemical properties. 3-Methyltetrahydrofuran-3-carboxylic acid, with the Chemical Abstracts Service (CAS) registry number 1158760-45-2 , has emerged as a significant chiral synthon.[1][2] Its rigid tetrahydrofuran core, coupled with a strategically positioned carboxylic acid and a methyl group at a quaternary center, offers a unique combination of features for the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthetic protocol, analytical characterization, and its applications as a valuable intermediate in pharmaceutical research and development. The information presented herein is intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors. The (S)-enantiomer of this compound is also commercially available under the CAS number 2322930-18-5.[3]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. The properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1158760-45-2[1][2]
Molecular Formula C₆H₁₀O₃[2][4]
Molecular Weight 130.14 g/mol [1]
Appearance Colorless liquid[2]
Purity ≥ 97%[2]
IUPAC Name This compound[2]
SMILES CC1(C(=O)O)CCOC1[2]

Synthesis of this compound: A Mechanistic Approach

While multiple synthetic routes to substituted tetrahydrofurans have been reported, this section details a plausible and efficient method for the preparation of this compound. The described protocol is based on established organic chemistry principles for the construction of such scaffolds.

Conceptual Synthetic Pathway

The synthesis of this compound can be conceptually approached through the cyclization of a suitably functionalized precursor. A logical strategy involves the intramolecular Williamson ether synthesis of a γ-halo-α-methyl-α-hydroxy ester, followed by hydrolysis of the ester to the desired carboxylic acid.

Synthesis_Pathway A Starting Material (e.g., Ethyl 2-methylacetoacetate) B Halogenation & Reduction (e.g., NaBH4, then NBS) A->B Step 1 C Intermediate (γ-halo-α-methyl-α-hydroxy ester) B->C D Intramolecular Cyclization (e.g., NaH) C->D Step 2 E Cyclized Product (Ethyl 3-methyltetrahydrofuran-3-carboxylate) D->E F Ester Hydrolysis (e.g., LiOH, H2O/THF) E->F Step 3 G Final Product (this compound) F->G

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(bromomethyl)-2-hydroxypropanoate

  • Reaction Setup: To a solution of ethyl 2-methylacetoacetate (1.0 eq) in a suitable solvent such as methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise. Stir the reaction mixture for 2 hours at the same temperature.

  • Work-up: Quench the reaction by the slow addition of acetone, followed by water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-hydroxy-2-methylbutanoate.

  • Halogenation: Dissolve the crude alcohol in dichloromethane. Add N-bromosuccinimide (1.2 eq) and a catalytic amount of a radical initiator such as AIBN. Reflux the mixture for 4 hours.

  • Purification: After cooling to room temperature, filter the reaction mixture to remove succinimide. Wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude product, ethyl 2-(bromomethyl)-2-hydroxypropanoate, is used in the next step without further purification.

Step 2: Synthesis of Ethyl 3-methyltetrahydrofuran-3-carboxylate

  • Reaction Setup: To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of crude ethyl 2-(bromomethyl)-2-hydroxypropanoate from the previous step in anhydrous THF dropwise.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Carefully quench the reaction with saturated ammonium chloride solution. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford ethyl 3-methyltetrahydrofuran-3-carboxylate.

Step 3: Synthesis of this compound

  • Reaction Setup: Dissolve ethyl 3-methyltetrahydrofuran-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Hydrolysis: Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 6 hours.

  • Work-up: Acidify the reaction mixture to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

Analytical Characterization: Spectroscopic Insights

The structural elucidation and purity assessment of this compound are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet), the diastereotopic protons of the two methylene groups in the tetrahydrofuran ring (multiplets), and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbon, the methyl carbon, the two methylene carbons of the ring, and the carbonyl carbon of the carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretching of the carboxylic acid, and a strong, sharp absorption band around 1700-1725 cm⁻¹ corresponding to the C=O stretching of the carbonyl group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Applications in Drug Discovery and Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from several key features:

  • Chiral Scaffold: The quaternary stereocenter provides a rigid framework for the introduction of chirality into a target molecule, which is often crucial for biological activity.

  • Versatile Handle: The carboxylic acid functionality is a versatile handle for a variety of chemical transformations, including amide bond formation, esterification, and reduction to the corresponding alcohol.

  • Improved Physicochemical Properties: The tetrahydrofuran moiety can enhance the solubility and metabolic stability of a drug candidate compared to more lipophilic aromatic rings.

This building block is particularly useful in the synthesis of compounds targeting enzymes and receptors where a specific three-dimensional orientation of functional groups is required for binding. For instance, derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid have been explored for their potential as antithrombotic agents.[5]

Applications A This compound B Amide Coupling A->B C Esterification A->C D Reduction A->D E Bioactive Amides B->E Synthesis of Novel Scaffolds F Prodrug Esters C->F Modulation of Pharmacokinetics G Chiral Alcohols D->G Access to New Intermediates

Caption: Potential synthetic transformations of this compound.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.[2]

Conclusion

This compound (CAS: 1158760-45-2) is a valuable and versatile chiral building block with significant potential in synthetic organic chemistry, particularly in the field of drug discovery. Its unique structural features and reactive functionality make it an attractive starting material for the synthesis of complex, biologically active molecules. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications, aiming to facilitate its use in innovative research and development endeavors.

References

  • ChemWhat. 3-methyl-tetrahydrofuran-3-carboxylic acid cas no.1158760-45-2. [Link]

  • Google Patents.
  • Google Patents. Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Changzhou Extraordinary Pharmatech co.,LTD. EP-Directory listing-Product Center. [Link]

  • Google Patents.
  • ResearchGate. Synthesis of chiral enantioenriched tetrahydrofuran derivatives. [Link]

  • Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]

  • MDPI. Multifunctional Aromatic Carboxylic Acids as Versatile Building Blocks for Hydrothermal Design of Coordination Polymers. [Link]

  • PubChem. 3-Methyltetrahydrofuran. [Link]

  • ResearchGate. Synthesis and characterization of new type polytetrahydrofuran polyol. [Link]

  • MDPI. Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. [Link]

  • Google Patents. Synthetic method of (S)-(+)-3-hydroxytetrahydrofuran.
  • Patsnap. Novel method for preparing S-3-hydroxytetrahydrofuran.
  • ResearchGate. Convenient Synthesis of Furan-3-carboxylic Acid and Derivatives. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 3-Methyltetrahydrofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Methyltetrahydrofuran-3-carboxylic acid, a heterocyclic compound of increasing interest in medicinal chemistry and drug development. Recognizing the critical role that properties such as acidity (pKa), lipophilicity (logP), and solubility play in determining the pharmacokinetic and pharmacodynamic profile of a drug candidate, this document synthesizes theoretical principles with actionable experimental protocols. It is designed to serve as a vital resource for researchers, scientists, and drug development professionals, offering both a foundational understanding and practical methodologies for the characterization of this and similar molecules. In the absence of extensive publicly available experimental data for this specific molecule, this guide also incorporates predicted values from validated computational models, providing a robust starting point for laboratory investigation.

Introduction: The Significance of this compound in Modern Drug Discovery

The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, appearing in the structures of numerous approved drugs and clinical candidates. Its favorable metabolic stability, ability to engage in hydrogen bonding, and capacity to impart desirable conformational constraints make it an attractive building block. The introduction of a carboxylic acid group, as seen in this compound, offers a handle for modulating solubility, engaging with biological targets through ionic interactions, and fine-tuning the overall ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a molecule.

The carboxylic acid functional group is a cornerstone in drug design, with over a quarter of all commercialized pharmaceuticals containing this moiety.[1] However, its presence can also introduce challenges, such as metabolic liabilities and limited passive diffusion across biological membranes.[2] The strategic placement of this group on a substituted THF ring, as in the case of this compound, represents a nuanced approach to balancing these competing factors. Understanding the fundamental physicochemical properties of this specific scaffold is therefore paramount for its effective deployment in drug discovery programs.

This guide will delve into the critical physicochemical parameters of this compound, providing not only their values (experimental where available, and predicted otherwise) but also detailed, field-proven protocols for their empirical determination.

Molecular Structure and Core Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. Below is a summary of the core properties of this compound.

PropertyValueSource
Chemical Structure this compound structure-
Molecular Formula C₆H₁₀O₃[3]
Molecular Weight 130.14 g/mol [3]
CAS Number 1158760-45-2[4]

Acidity (pKa): The Cornerstone of Ionization

The pKa, or acid dissociation constant, is arguably one of the most critical physicochemical parameters for any ionizable drug candidate. It dictates the extent of ionization at a given pH, which in turn profoundly influences solubility, permeability, receptor binding, and metabolic stability. For a carboxylic acid, the pKa represents the pH at which the protonated (neutral) and deprotonated (anionic) forms are present in equal concentrations.

Predicted pKa Value

Due to the absence of publicly available experimental data, the pKa of this compound has been predicted using computational models. These models leverage extensive databases of known pKa values and employ sophisticated algorithms, including quantum mechanics and machine learning, to estimate the pKa of novel compounds.[5]

ParameterPredicted Value
pKa ~4.5 - 5.0

Disclaimer: This value is an in-silico prediction and should be confirmed experimentally.

Experimental Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration remains the gold standard for accurate pKa determination due to its precision and reliability.[6] The methodology involves the gradual addition of a titrant (a strong base, in this case) to a solution of the analyte while monitoring the pH.

Methodology Workflow:

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Dissolve Compound in Water/Co-solvent C Calibrate pH Meter A->C B Prepare Titrant (e.g., 0.1 M NaOH) D Add Titrant in Increments C->D E Record pH after Each Addition D->E Equilibrate F Plot pH vs. Volume of Titrant E->F G Determine Equivalence Point F->G H Calculate pKa (pH at half-equivalence point) G->H

Figure 1: Workflow for pKa determination via potentiometric titration.

Step-by-Step Protocol:

  • Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of purified water to a concentration of approximately 1-10 mM. If solubility is limited, a co-solvent such as methanol or DMSO may be used, though it's crucial to note that this will yield an apparent pKa (pKaapp) that may differ from the purely aqueous value.[6]

  • Titrant Preparation: Prepare a standardized solution of a strong base, typically 0.1 M sodium hydroxide (NaOH), ensuring it is carbonate-free.

  • pH Meter Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[7]

  • Titration: Place the analyte solution in a thermostatted vessel and immerse the calibrated pH electrode and a stirrer. Add the NaOH titrant in small, precise increments, allowing the pH reading to stabilize after each addition.[7]

  • Data Recording: Record the pH value and the corresponding volume of titrant added. Continue the titration until the pH has passed the expected pKa by at least 1.5-2 pH units.

  • Data Analysis: Plot the recorded pH values against the volume of NaOH added. The equivalence point is identified as the point of maximum slope on the titration curve (the inflection point). The pKa is the pH at which half of the volume of titrant required to reach the equivalence point has been added.[8] For more precise calculations, specialized software can be used to analyze the titration curve.

Lipophilicity (logP): A Measure of Fat-Liking Tendencies

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's ability to cross biological membranes, its volume of distribution, and its potential for off-target binding. It is most commonly quantified as the logarithm of the partition coefficient (logP) between n-octanol and water.

Predicted logP Value

As with pKa, a predicted logP value for this compound is provided here based on computational models that analyze molecular structure and fragment contributions.[9]

ParameterPredicted Value
logP ~0.5 - 1.0

Disclaimer: This value is an in-silico prediction and should be confirmed experimentally.

Experimental Protocol: Shake-Flask Method for logP Determination

The shake-flask method is the traditional and most direct way to measure logP.[10] It involves partitioning the compound between two immiscible phases (n-octanol and water) and then measuring the concentration of the compound in each phase.

Methodology Workflow:

logP_Determination cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Pre-saturate n-octanol and Water C Add Compound to Octanol/Water Mixture A->C B Prepare Stock Solution of Compound B->C D Shake to Equilibrate C->D E Separate the Two Phases D->E F Measure Concentration in Each Phase (e.g., UV-Vis, HPLC) E->F G Calculate logP = log([Compound]octanol / [Compound]water) F->G

Figure 2: Workflow for logP determination using the shake-flask method.

Step-by-Step Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the phases to separate. This is a critical step to ensure thermodynamic equilibrium.

  • Sample Preparation: Prepare a stock solution of this compound in one of the pre-saturated phases (typically the one in which it is more soluble).

  • Partitioning: Add a small aliquot of the stock solution to a vessel containing known volumes of the pre-saturated n-octanol and water. The final concentration should be low enough to avoid saturation in either phase.

  • Equilibration: Cap the vessel and shake it gently for a sufficient period (e.g., 1-24 hours) to allow the compound to reach partition equilibrium. Centrifugation may be required to fully separate the phases.

  • Concentration Measurement: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.

Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a fundamental property that affects a drug's dissolution rate, absorption, and ultimately, its bioavailability. Poor solubility is a major hurdle in drug development, often leading to erratic absorption and suboptimal therapeutic efficacy.

Predicted Aqueous Solubility

Computational tools can provide an estimate of a compound's intrinsic aqueous solubility.

ParameterPredicted Value
Aqueous Solubility Moderately Soluble

Disclaimer: This value is an in-silico prediction and should be confirmed experimentally.

Experimental Protocol: Kinetic and Thermodynamic Solubility Assays

Solubility can be measured under kinetic or thermodynamic conditions, each providing different but complementary insights. Kinetic solubility is often used in early discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value, which is crucial for later-stage development.[11]

Methodology Workflow:

Solubility_Assay cluster_kinetic Kinetic Solubility cluster_thermodynamic Thermodynamic Solubility A Prepare DMSO Stock Solution B Add Stock to Aqueous Buffer A->B C Incubate for Short Period (e.g., 2h) B->C D Detect Precipitation (e.g., Nephelometry) C->D E Add Excess Solid Compound to Buffer F Agitate for Extended Period (e.g., 24-48h) E->F G Filter to Remove Undissolved Solid F->G H Quantify Concentration in Supernatant (e.g., HPLC) G->H

Figure 3: Comparison of kinetic and thermodynamic solubility assay workflows.

Step-by-Step Protocol (Thermodynamic Solubility):

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). The presence of excess solid is essential to ensure that a saturated solution is formed.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.

  • Phase Separation: After equilibration, filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid. Alternatively, high-speed centrifugation can be used, with the supernatant being carefully collected.

  • Quantification: Analyze the clear filtrate or supernatant to determine the concentration of the dissolved compound. HPLC with UV detection is the most common and reliable method for quantification. A calibration curve prepared with known concentrations of the compound is used to determine the concentration in the sample.

Spectral Characterization

  • ¹H NMR: Expected signals would include those for the methyl group (a singlet), the methylene protons of the THF ring (complex multiplets), and a broad singlet for the carboxylic acid proton.

  • ¹³C NMR: Key signals would correspond to the quaternary carbon bearing the methyl and carboxyl groups, the methyl carbon, the two distinct methylene carbons of the THF ring, and the carbonyl carbon of the carboxylic acid.

  • IR Spectroscopy: A characteristic broad O-H stretching band for the carboxylic acid would be expected around 2500-3300 cm⁻¹, along with a strong C=O stretching absorption around 1700-1725 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak (M+) or, more commonly in soft ionization techniques like electrospray, the protonated molecule [M+H]+ or deprotonated molecule [M-H]-.

Conclusion and Future Directions

This compound is a molecule with significant potential in the landscape of modern drug discovery. This guide has provided a comprehensive framework for understanding and determining its key physicochemical properties. While a reliance on predictive models has been necessary due to the current scarcity of public experimental data, the detailed protocols provided herein offer a clear path for researchers to empirically validate these predictions and further characterize this promising scaffold. As the use of such building blocks continues to grow, the generation and dissemination of robust experimental data will be crucial for accelerating the design of the next generation of therapeutics.

References

  • Novel Methods for the Prediction of logP, pKa, and logD. ACS Publications. [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD | Request PDF. ResearchGate. [Link]

  • Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. National Institutes of Health. [Link]

  • pKa Prediction. Rowan. [Link]

  • How to Predict the pKa of Any Compound in Any Solvent. ACS Publications. [Link]

  • 3-Methyltetrahydrofuran | C5H10O | CID 98230. PubChem. [Link]

  • WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. eCommons. [Link]

  • Determination of pKa using the half-volume method: A laboratory experiment. ACS Publications. [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

  • 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC - PubMed Central. [Link]

Sources

An In-depth Technical Guide to the Structural Analysis of 3-Methyltetrahydrofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted tetrahydrofurans (THFs) are prevalent structural motifs found in a wide array of natural products and biologically active molecules, exhibiting diverse activities including antitumor, antimicrobial, and antiprotozoal properties.[1] The precise structural characterization of these molecules is paramount for understanding their function and for quality control in drug development and chemical synthesis.[2] 3-Methyltetrahydrofuran-3-carboxylic acid is a chiral substituted THF derivative of interest as a potential building block in organic synthesis.[3]

This guide provides a comprehensive, multi-technique approach to the unambiguous structural elucidation of this compound. We will delve into the core analytical methodologies, explaining not just the "how" but the "why" behind experimental choices. The protocols described herein are designed to be self-validating, ensuring a high degree of confidence in the final structural assignment for researchers, scientists, and drug development professionals.

Part 1: Foundational Physicochemical & Spectroscopic Characterization

A robust structural analysis begins with an understanding of the molecule's fundamental properties and a survey of its spectroscopic fingerprints.

Physicochemical Properties

The initial step involves compiling the basic chemical data for the target analyte. This information is crucial for selecting appropriate solvents, interpreting mass spectrometry data, and understanding the molecule's general behavior.

PropertyValueSource
Molecular Formula C₆H₁₀O₃Calculated
Molecular Weight 130.14 g/mol Calculated
CAS Number 1158760-45-2[4]
Structure -
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, the spectrum is dominated by features from the carboxylic acid and the ether linkage.

Expert Insight: The most telling feature of a carboxylic acid is the extremely broad O-H stretching vibration, which often overlaps with C-H stretches.[5] This broadness is a direct consequence of strong intermolecular hydrogen bonding, which creates a continuum of vibrational energy states.[6]

Key Expected IR Absorptions:

Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Intensity
3300-2500Carboxylic Acid (O-H)StretchStrong, Very Broad
~2950Alkyl (C-H)StretchMedium, Sharp (on top of O-H)
1760-1690Carbonyl (C=O)StretchStrong, Sharp
1320-1210Carboxylic Acid (C-O)StretchStrong
~1100Ether (C-O-C)StretchStrong

Reference data derived from standard IR correlation tables.[5][7][8]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and crucial information about the molecule's connectivity through fragmentation analysis. When subjected to electron impact (EI) ionization, the molecule will fragment in predictable ways.

Expected Fragmentation Patterns:

  • Molecular Ion (M⁺): A peak at m/z = 130. While carboxylic acids can sometimes show weak molecular ion peaks, its observation is the first confirmation of the molecular weight.[9][10]

  • Loss of Hydroxyl Radical (M-17): Alpha-cleavage next to the carbonyl can lead to the loss of ·OH, resulting in a fragment at m/z = 113.[10]

  • Loss of Carboxyl Group (M-45): A prominent peak is expected at m/z = 85, corresponding to the loss of the ·COOH group, leaving the stable tertiary carbocation of the 3-methyltetrahydrofuran ring.[11][12]

  • Ring Opening & Further Fragmentation: The THF ring itself can cleave. A key fragment for the parent 3-methyl-THF is observed at m/z = 56, which may also appear here.[13]

Expert Insight: The m/z = 85 fragment is highly diagnostic. Its stability (a tertiary carbocation) makes this fragmentation pathway highly favorable, and it strongly suggests the presence of the methyl group and the carboxylic acid at the same quaternary carbon.

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy - The Definitive Structural Tool

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the carbon-hydrogen framework. For this compound, a combination of 1D (¹H, ¹³C) and 2D experiments is required for an unambiguous assignment.

Predicted ¹H and ¹³C NMR Spectral Data

The chemical environment of each proton and carbon atom dictates its chemical shift (δ) in the NMR spectrum. The electron-withdrawing effects of the ether oxygen and the carboxylic acid group are the primary influences on the chemical shifts observed.

Atom LabelPredicted ¹H Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Shift (ppm)Rationale
1 (CH₃)~1.3 (s, 3H)~25Aliphatic methyl on a quaternary carbon.
2 (CH₂)~2.0-2.2 (m, 2H)~35Methylene protons adjacent to the quaternary center.
4 (CH₂)~3.8-4.0 (m, 2H)~70Methylene protons adjacent to the ether oxygen (deshielded).
5 (COOH)~12.0 (s, br, 1H)~180Highly deshielded acidic proton.[8]
C3 (Quaternary)-~45Quaternary carbon attached to methyl and carboxyl groups.
C-O (Ether)-~75Carbon of the ether linkage adjacent to the quaternary center.

Note: Predicted values are based on foundational NMR principles and data from similar structures.[14][15] Actual values may vary based on solvent and concentration.

Advanced 2D NMR for Connectivity Confirmation

While 1D NMR provides a list of parts, 2D NMR experiments build the complete picture by showing how those parts are connected.

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this molecule, a key correlation would be observed between the protons at C2 (~2.1 ppm) and C4 (~3.9 ppm), confirming their adjacency within the five-membered ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to. It would definitively link the ¹H signal at ~1.3 ppm to the ¹³C signal at ~25 ppm (the methyl group), and so on for all CH₂ groups.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this specific structure. It reveals long-range (2-3 bond) correlations between protons and carbons.

    • Key Diagnostic Correlation: A strong correlation from the methyl protons (~1.3 ppm) to the quaternary carbon (C3, ~45 ppm), the adjacent methylene carbon (C2, ~35 ppm), and the carboxyl carbon (~180 ppm) would provide undeniable proof of the core structure. This single experiment validates the entire quaternary center's substitution pattern.

Part 3: Experimental Protocols

Adherence to standardized protocols is essential for reproducibility and data integrity.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[16]

    • Scientist's Note: DMSO-d₆ is often preferred for carboxylic acids as the acidic proton exchange is slower, resulting in a sharper -COOH signal that is less likely to be broadened into the baseline.[8]

  • Transfer & Filtration: Filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Referencing: Use the residual solvent peak as a primary internal reference (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H). For highly accurate work, a dedicated internal standard like TMS can be used, but is often unnecessary with modern spectrometers.[16][17]

  • Data Acquisition:

    • Acquire a standard 1D ¹H spectrum.

    • Acquire a broadband proton-decoupled 1D ¹³C spectrum.

    • Acquire standard 2D COSY, HSQC, and HMBC experiments using the instrument manufacturer's default parameter sets, adjusting spectral widths as needed to encompass all signals.

    • Journal-Quality Data: For publication, report chemical shifts to two decimal places for ¹H and one for ¹³C, and include field strength, solvent, and temperature.[18]

Protocol 2: Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the analyte in a volatile organic solvent like methanol or ethyl acetate.

  • Injection: Inject 1 µL of the sample into the GC-MS system.

  • GC Method: Use a standard non-polar column (e.g., DB-5ms) with a temperature ramp (e.g., start at 50°C, ramp to 250°C at 10°C/min) to ensure separation from any impurities.

  • MS Method: Acquire data in Electron Ionization (EI) mode over a mass range of m/z 40-200.

  • Data Analysis: Identify the molecular ion peak and compare the observed fragmentation pattern to the expected pathways described in Section 1.3.

Protocol 3: Chiral Analysis

Since this compound possesses a stereocenter at the C3 position, it exists as a pair of enantiomers. Distinguishing and separating these is crucial, particularly in a pharmaceutical context.[2]

  • Technique: High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the method of choice.[19]

  • Column Selection: Polysaccharide-based CSPs (e.g., Chiralpak® series) are highly effective for separating a wide range of chiral compounds.

  • Method Development (Starting Point):

    • Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic additive (e.g., 0.1% trifluoroacetic acid) to ensure the analyte is in a single protonation state.

    • Detection: UV detection (low wavelength, ~210 nm) is suitable as the carboxyl group has a weak chromophore.

  • Analysis: Injection of the racemic mixture should result in two baseline-separated peaks, corresponding to the two enantiomers.

Part 4: Data Synthesis and Visualization

The power of this multi-technique approach lies in the synthesis of all data points to build an unassailable structural proof.

Workflow for Structural Elucidation

The logical flow from initial sample to confirmed structure is a critical process.

G cluster_0 Initial Characterization cluster_1 Core Structure Determination cluster_2 Final Confirmation Sample Sample Received IR IR Spectroscopy Sample->IR Functional Groups MS Mass Spectrometry Sample->MS MW & Formula NMR_1D 1D NMR (1H, 13C) MS->NMR_1D Confirm MW NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assign Signals Chiral Chiral HPLC NMR_2D->Chiral Confirm Chirality Structure Final Structure Confirmed NMR_2D->Structure Confirm Connectivity Chiral->Structure

Caption: Overall workflow for the structural analysis of 3-MTHF-3-CA.

Visualizing Key NMR Connectivity

An HMBC correlation map provides a clear visual representation of the most important bonding information.

Caption: Key 2- and 3-bond HMBC correlations confirming the structure.

Conclusion

The structural analysis of this compound is a clear example of the synergy between modern analytical techniques. While IR and MS provide rapid, high-level functional group and molecular weight information, it is the detailed, multi-dimensional data from NMR spectroscopy that allows for the definitive assembly of the molecular puzzle. By following the logical workflows and robust protocols outlined in this guide, researchers can achieve an unambiguous, high-confidence structural assignment essential for advancing their work in chemical synthesis and drug development.

References

  • Timmerman JC, Filiberti S. "Versatile Two-Step Catalytic Stereoselective Approach to Chiral anti-2,4-Tetrahydrofuran Derivatives." Synfacts, 2024. [Link]

  • Wolfe, J. P. "Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans." National Institutes of Health, [Link]

  • "IR Spectroscopy Tutorial: Carboxylic Acids." University of Calgary, [Link]

  • Abreu, A. et al. "Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists." National Institutes of Health, 2023. [Link]

  • "Spectroscopy of Carboxylic Acids and Nitriles." Chemistry LibreTexts, 2024. [Link]

  • "Spectroscopy of Carboxylic Acids and Nitriles." OpenStax, 2023. [Link]

  • "Carbonyl compounds - IR spectroscopy." Masaryk University, [Link]

  • "Chiral Separation Techniques." Chemist Library, [Link]

  • "NMR spectroscopy of small molecules in solution." Royal Society of Chemistry, 2024. [Link]

  • "NMR Sample Preparation." Iowa State University, [Link]

  • "NMR Guidelines for ACS Journals." American Chemical Society, [Link]

  • "NMR Sample Preparation." University of Ottawa, [Link]

  • "3-Methyltetrahydrofuran." National Institutes of Health, [Link]

  • "Synthesis of chiral tetrahydrofuran derivatives." ResearchGate, 2009. [Link]

  • "Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals." MDPI, 2023. [Link]

  • "3-Methyltetrahydrofuran." SpectraBase, [Link]

  • "Mass Spectrometry - Fragmentation Patterns." Chemistry LibreTexts, 2023. [Link]

  • "CHAPTER 2 Fragmentation and Interpretation of Spectra." University of Central Florida, [Link]

  • "Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids." YouTube, 2023. [Link]

  • "Mass Spectrometry: Fragmentation." University of Arizona, [Link]

Sources

spectroscopic data for 3-methyloxolane-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Methyloxolane-3-carboxylic Acid

Introduction

In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 3-Methyloxolane-3-carboxylic acid (CAS: 1158760-45-2, Molecular Formula: C₆H₁₀O₃, Molecular Weight: 130.14 g/mol ) represents a class of heterocyclic compounds whose substituted oxolane (tetrahydrofuran) framework is a common motif in pharmacologically active molecules.[1] Its proper characterization is paramount for understanding its chemical reactivity, metabolic fate, and potential as a synthetic building block.

This guide provides a comprehensive, predictive analysis of the key . As a Senior Application Scientist, my objective is not merely to present data, but to illuminate the causal relationships between molecular structure and spectral output. We will explore the theoretical underpinnings and practical considerations for acquiring and interpreting Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS) data, establishing a self-validating analytical framework for researchers.

Molecular Structure: The Foundation for Spectral Interpretation

Before delving into spectroscopy, a structural assessment is critical. The molecule's architecture dictates its spectral "fingerprint." Key features of 3-methyloxolane-3-carboxylic acid include:

  • An Oxolane (Tetrahydrofuran) Ring: A five-membered saturated ether ring.

  • A Quaternary Carbon (C3): A carbon atom single-bonded to four other non-hydrogen atoms (C2, C4, a methyl group, and the carboxyl carbon). This lack of an attached proton has significant NMR implications.

  • A Carboxylic Acid Moiety (-COOH): This functional group is rich in spectroscopic handles, including a highly characteristic acidic proton, a carbonyl carbon, and distinct IR vibrational modes.

  • Diastereotopic Protons: The substitution at C3 renders the geminal protons on the adjacent C2 and C4 carbons chemically non-equivalent, a phenomenon known as diastereotopicity, which is readily observable in ¹H NMR.

Caption: Molecular structure of 3-methyloxolane-3-carboxylic acid.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

IR spectroscopy probes the vibrational modes of molecules, providing definitive evidence for the presence of specific functional groups.[2] For carboxylic acids, intermolecular hydrogen bonding, which leads to the formation of stable dimers, dominates the appearance of the spectrum, causing significant peak broadening.[3][4]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Attenuated Total Reflectance (ATR) is the preferred method for this type of compound due to its simplicity and lack of sample preparation, which avoids potential artifacts from grinding or solvent use.[5]

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.[6]

  • Background Spectrum: Acquire a background spectrum of the empty, clean ATR crystal. This is crucial for correcting for atmospheric H₂O and CO₂ absorptions and any intrinsic absorbance from the crystal.

  • Sample Application: Place a small amount (a few milligrams) of the 3-methyloxolane-3-carboxylic acid sample directly onto the ATR crystal.

  • Pressure Application: Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a strong signal.[7]

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Spectrum and Interpretation

The IR spectrum is expected to be dominated by the carboxylic acid dimer features.

Predicted Peak (cm⁻¹)Vibration TypeIntensity & CharacteristicsRationale & Causality
3300 - 2500O-H stretch (Carboxylic Acid)Very Strong, Very BroadThis exceptionally broad feature is the hallmark of a hydrogen-bonded carboxylic acid dimer.[4][8] It often overlaps with the C-H stretching region.
~2970, ~2880C-H stretch (Aliphatic)Medium, SharpArises from the symmetric and asymmetric stretching of C-H bonds in the methyl and methylene groups of the oxolane ring.
1725 - 1700C=O stretch (Carbonyl)Strong, SharpCharacteristic of the carbonyl in a saturated carboxylic acid dimer.[2][9] The position is slightly lower than for a monomer due to hydrogen bonding.
1320 - 1210C-O stretch (Coupled)Medium, BroadResults from a coupled vibration involving the C-O single bond and O-H bending within the carboxyl group.
~1100C-O-C stretch (Ether)StrongThe characteristic asymmetric stretch of the C-O-C linkage within the saturated oxolane ring.
960 - 900O-H bend (Out-of-Plane)Medium, BroadAnother characteristic, broad peak for the carboxylic acid dimer, often referred to as the O-H wag.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule. The chemical environment of each proton and carbon atom is mapped with high precision.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 5-10 mg of 3-methyloxolane-3-carboxylic acid and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Solvent Choice: The choice of solvent is critical.

    • CDCl₃ (Deuterated Chloroform): A common, non-polar solvent. In CDCl₃, the acidic proton signal is typically very broad and appears far downfield (10-13 ppm).[8][11]

    • DMSO-d₆ (Deuterated Dimethyl Sulfoxide): A polar aprotic solvent that can disrupt hydrogen bonding dimers. The acidic proton signal may be sharper and still appear downfield.

    • D₂O (Deuterium Oxide): Adding a drop of D₂O will cause the acidic -COOH proton to exchange with deuterium, leading to the disappearance of its signal in the ¹H NMR spectrum. This "D₂O shake" is a definitive test for exchangeable protons like those in acids and alcohols.[12]

  • Data Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • For ¹H NMR: Standard parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and acquisition of 8-16 scans.

    • For ¹³C NMR: A proton-decoupled experiment is standard. Due to the longer relaxation times of carbon nuclei (especially quaternary carbons), a longer relaxation delay (5-10 seconds) may be required to obtain accurate integrals, although this is not typically necessary for simple identification. The carbonyl carbon signal is often weaker.[4]

Predicted ¹H NMR Spectrum

The asymmetry introduced by the C3 substituents leads to distinct signals for nearly all protons.

Proton(s)Predicted Shift (δ, ppm)MultiplicityIntegrationRationale & Causality
-COOH10.0 - 13.0Broad Singlet (s)1HThe acidic proton is highly deshielded due to the electronegativity of the adjacent oxygens and magnetic anisotropy of the C=O bond. Broadening is due to hydrogen bonding and chemical exchange.[12]
-CH₂- (C5)~3.8 - 4.0Triplet (t) or Multiplet (m)2HThese protons are adjacent to the highly electronegative ether oxygen, shifting them significantly downfield.
-CH₂- (C2)~3.6 - 3.8Multiplet (m)2HAlso adjacent to the ether oxygen. These two protons are diastereotopic and will appear as a complex multiplet, likely an AB quartet further split by coupling to C4 protons.
-CH₂- (C4)~2.2 - 2.5Multiplet (m)2HThese protons are alpha to the quaternary carbon. They are diastereotopic and will show complex splitting from coupling to each other (geminal) and the C5 protons (vicinal).
-CH₃~1.4Singlet (s)3HThe methyl group is attached to a quaternary carbon, so it has no adjacent protons to couple with, resulting in a sharp singlet.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show six distinct signals corresponding to the six unique carbon atoms.

Carbon(s)Predicted Shift (δ, ppm)Rationale & Causality
-C OOH175 - 185The carbonyl carbon is the most deshielded due to being double-bonded to one oxygen and single-bonded to another.[4][9] This signal is often weak.
-C H₂- (C5)68 - 72This carbon is adjacent to the ether oxygen, causing a significant downfield shift.
-C H₂- (C2)65 - 70Similar to C5, this carbon is deshielded by the adjacent ether oxygen.
C 3 (Quaternary)45 - 55The quaternary carbon is deshielded by both the ether oxygen (gamma effect) and the carboxyl group.
-C H₂- (C4)35 - 45This aliphatic carbon is less deshielded as it is further from the ether oxygen.
-C H₃20 - 30The methyl carbon is in a typical aliphatic region, appearing furthest upfield.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI)-MS
  • Sample Introduction: The sample can be introduced via a Gas Chromatography (GC) column if it is sufficiently volatile and thermally stable, or via a direct insertion probe.

  • Ionization: In the source, high-energy electrons (typically 70 eV) bombard the sample molecules, ejecting an electron to form a radical cation known as the molecular ion (M⁺•).

  • Fragmentation: The molecular ion is energetically unstable and undergoes characteristic fragmentation to form smaller, more stable ions.

  • Detection: The ions are separated by their mass-to-charge ratio (m/z) and detected, generating a mass spectrum which is a plot of relative ion abundance versus m/z.

Predicted Mass Spectrum and Fragmentation

The molecular weight of 3-methyloxolane-3-carboxylic acid is 130.14. The molecular ion peak is expected at m/z = 130 . Carboxylic acids often show a weak or absent molecular ion peak in EI-MS.[12]

Key predicted fragmentation pathways include:

  • Loss of the Carboxyl Group: A common cleavage for carboxylic acids is the loss of the -COOH radical, leading to a fragment at m/z = 130 - 45 = 85 .

  • Alpha-Cleavage of the Ether: Cleavage of the C-C bond adjacent to the ether oxygen is a characteristic fragmentation for ethers. This could lead to multiple pathways and resulting fragments.

  • McLafferty Rearrangement: While a classical McLafferty rearrangement is not possible due to the lack of a gamma-hydrogen on a sufficiently long chain, other rearrangements are possible.

cluster_workflow Spectroscopic Analysis Workflow Sample 3-Methyloxolane-3-carboxylic Acid Sample IR ATR-FTIR Analysis Sample->IR NMR NMR Analysis (¹H, ¹³C) Sample->NMR MS EI-MS Analysis Sample->MS IR_Data IR Spectrum (Functional Groups) IR->IR_Data NMR_Data NMR Spectra (C-H Framework) NMR->NMR_Data MS_Data Mass Spectrum (MW & Fragments) MS->MS_Data Structure Validated Structure IR_Data->Structure NMR_Data->Structure MS_Data->Structure

Caption: A self-validating workflow for structural elucidation.

Conclusion

This guide outlines the predictive spectroscopic characteristics of 3-methyloxolane-3-carboxylic acid. The true power of these techniques lies in their synergy; the IR spectrum confirms the presence of the carboxylic acid and ether functional groups, the detailed ¹H and ¹³C NMR spectra provide the exact atomic connectivity and stereochemical relationships, and the mass spectrum validates the molecular weight and offers corroborating structural information through fragmentation. By understanding the causal principles behind the data, researchers can confidently assign the structure of this molecule and similar chemical entities, ensuring the integrity and reliability of their scientific endeavors.

References

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • Fiveable. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 21.3: Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Wen, Z. Q., & Lipp, E. D. (2002). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 106(45), 10978–10986. [Link]

  • RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

  • Oregon State University. (2020, February 7). Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Spectroscopy Online. (2024, August 21). FT-IR Microscopy: Sampling by Transmission. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyltetrahydrofuran. PubChem Compound Database. Retrieved from [Link]

  • JoVE. (2025, May 22). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Deshmukh, A. P., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533–3544. [Link]

  • Muller, N., & Hughes, O. R. (1965). Nuclear Magnetic Resonance Dilution Shifts for Carboxylic Acids in Rigorously Dried Solvents. II. Benzoic Acid in Benzene. The Journal of Physical Chemistry, 69(7), 2422–2425. [Link]

  • Chemistry Steps. (n.d.). Carboxylic acid NMR. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-METHYLOXOLANE-3-CARBOXYLIC ACID. Retrieved from [Link]

  • Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

Sources

The Tetrahydrofuran Carboxylic Acid Scaffold: A Privileged Motif in Modulating Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Tetrahydrofuran Moiety

The tetrahydrofuran (THF) ring, a five-membered saturated oxygen-containing heterocycle, is a prevalent structural motif in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its conformational flexibility and ability to participate in hydrogen bonding interactions contribute to its role as a versatile scaffold in medicinal chemistry. When substituted with a carboxylic acid functional group, the resulting tetrahydrofuran carboxylic acid core presents a unique combination of a polar, ionizable group and a lipophilic heterocyclic ring system. This duality allows for a wide range of interactions with biological targets, leading to a diverse spectrum of pharmacological activities.[3][4]

This technical guide provides a comprehensive overview of the biological activities associated with substituted tetrahydrofuran carboxylic acids. We will delve into their multifaceted roles in oncology, virology, inflammation, metabolic disorders, and neuroprotection. Furthermore, this guide will explore the critical structure-activity relationships (SAR) that govern their potency and selectivity. Finally, we will present detailed, field-proven experimental protocols for the evaluation of these biological activities, offering insights into the causal relationships behind experimental design and ensuring the generation of robust and reliable data.

A Spectrum of Biological Activities: From Pathogen Inhibition to Cellular Protection

Substituted tetrahydrofuran carboxylic acids have emerged as potent modulators of various physiological and pathological processes. Their biological effects are diverse and are intricately linked to the nature and position of substituents on the THF ring.

Antimicrobial and Antiviral Activity: Disrupting Pathogen Replication

The tetrahydrofuran carboxylic acid scaffold serves as a crucial building block in the synthesis of potent antimicrobial and antiviral agents.

  • Antibacterial Action: Certain derivatives are key intermediates in the production of β-lactam antibiotics, such as Faropenem sodium. These compounds function by inhibiting bacterial cell wall synthesis, a critical process for bacterial viability. The stereochemistry of the tetrahydrofuran ring is paramount for the effective inhibition of the transpeptidase enzymes responsible for cross-linking the peptidoglycan layer.[5][]

  • Antiviral Applications: The THF motif is integral to the design of several antiviral drugs. For instance, (R)-Tetrahydrofuran-2-carboxylic acid is a key component in the synthesis of Baloxavir Marboxil, an influenza virus inhibitor. Furthermore, substituted bis-tetrahydrofurans have been extensively investigated as potent P2 ligands in HIV-1 protease inhibitors.[7][8] These molecules are designed to fit into the hydrophobic S2 subsite of the HIV-1 protease active site, forming crucial hydrogen bonds and van der Waals interactions with the enzyme's backbone, thereby inhibiting its function and preventing viral maturation.[8][9]

Anticancer Activity: Targeting Tumor Cell Proliferation and Survival

Several substituted tetrahydrofuran derivatives have demonstrated significant anticancer properties through various mechanisms.

  • Inhibition of Tumor Cell Growth: 2,3,5-substituted tetrahydrofurans have been identified as cancer chemopreventive agents, exhibiting significant growth inhibition in various human tumor cell lines.[10] Some compounds have shown specificity towards particular cancer cell types, such as leukemia.[10]

  • Targeting Fatty Acid Synthase (FASN): 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), a synthetic FASN inhibitor, has shown therapeutic potential in several cancer models.[11] FASN is often overexpressed in cancer cells, and its inhibition leads to a decrease in the production of fatty acids required for membrane synthesis and signaling, ultimately inducing apoptosis.[12]

  • Splicing Modulation: While a tetrahydrofuran analog of the natural product FR901464 was found to be significantly less potent than its tetrahydropyran counterpart, this highlights the critical role of the heterocyclic ring in presenting the active epoxide moiety to the spliceosome, a key target in some cancers.[13]

Anti-inflammatory Activity: Modulating the COX Enzymes

Substituted tetrahydrofurans have been investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Specifically, 5-hydroxymethyl- and 5-carboxyl-2,3-diaryl-tetrahydro-furan-3-ols have shown appreciable COX-2 inhibition and selectivity.[14] The substituents on the phenyl rings and the C-5 position of the tetrahydrofuran ring play a significant role in their interaction with the active site of COX-2, influencing their inhibitory activity.[14]

Neuroprotective Effects: Shielding Neurons from Damage

The tetrahydrofuran scaffold is also found in compounds with neuroprotective properties.

  • Neurotrophic and Neuroprotective Lignans: 2,5-diaryl-3,4-dimethyltetrahydrofuran neolignans have been shown to promote neuronal survival and neurite outgrowth.[15] These compounds have also demonstrated the ability to protect hippocampal neurons against cytotoxicity induced by amyloid-beta peptide and 1-methyl-4-phenylpyridinium ion (MPP+), suggesting potential therapeutic applications in neurodegenerative diseases like Alzheimer's and Parkinson's.[15]

  • Modulation of Glutamate Excitotoxicity: Given the prevalence of carboxylic acid moieties in neuroactive compounds, substituted tetrahydrofuran carboxylic acids are being explored for their potential to modulate glutamate receptor activity and protect against excitotoxicity, a common pathway of neuronal death in various neurological disorders.[4]

Structure-Activity Relationship (SAR) Insights: Decoding the Molecular Determinants of Activity

The biological activity of substituted tetrahydrofuran carboxylic acids is highly dependent on the nature, position, and stereochemistry of the substituents on the tetrahydrofuran ring.

  • Substitution Pattern: The substitution pattern on the THF ring is critical. For instance, in HIV protease inhibitors, C4-substituted bis-tetrahydrofurans were designed to form additional hydrogen-bonding interactions with the protease backbone, enhancing potency.[7] In the case of COX-2 inhibitors, the substituents on the two phenyl rings and the group at the C-5 position of the tetrahydrofuran ring significantly affect their activity.[14]

  • Stereochemistry: The stereochemistry of the substituents is often a determining factor for biological activity. In the synthesis of β-lactam antibiotics, the precise stereochemistry of (R)-Tetrahydrofuran-2-carboxylic acid is crucial for the final antibiotic's ability to inhibit bacterial cell wall synthesis. Similarly, in the development of STAT3 inhibitors, the (R)-enantiomer of a proline-linked tetrahydrofuran analogue showed significantly improved potency compared to the (S)-enantiomer.[16]

  • Carboxylic Acid and its Isosteres: The carboxylic acid group is a key pharmacophoric feature, often involved in critical hydrogen bonding interactions with the target protein.[17] However, in drug design, it is sometimes replaced with bioisosteres, such as tetrazoles, to improve metabolic stability and pharmacokinetic properties without sacrificing the necessary acidic character for target binding.

Experimental Protocols for Biological Activity Assessment

The following section provides detailed, step-by-step methodologies for key experiments to evaluate the biological activities of substituted tetrahydrofuran carboxylic acids. These protocols are designed to be self-validating by including appropriate controls and clear endpoints.

Anticancer Activity: Cell Viability Assessment using the MTT Assay

This protocol assesses the cytotoxic or cytostatic effects of a compound on cancer cell lines. The principle lies in the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells into a purple formazan product.[10] The amount of formazan is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[13]

  • Compound Treatment: Treat the cells with various concentrations of the substituted tetrahydrofuran carboxylic acid derivatives for 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).[13]

  • MTT Addition: After the treatment period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.[13]

  • Incubation: Incubate the plate for 1.5 hours at 37°C to allow for formazan crystal formation.[13]

  • Solubilization: Carefully remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Causality and Self-Validation: The inclusion of a vehicle control establishes the baseline for 100% cell viability. The positive control validates that the assay can detect a cytotoxic effect. A dose-dependent decrease in viability with the test compound provides strong evidence of its cytotoxic/cytostatic activity.

Diagram of the MTT Assay Workflow

MTT_Assay_Workflow cluster_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Reaction cluster_readout Data Acquisition seed 1. Seed Cells (1x10^4 cells/well) adhere 2. Adhere (24h) seed->adhere treat 3. Add Compound (Varying Concentrations) adhere->treat incubate_treat 4. Incubate (72h) treat->incubate_treat add_mtt 5. Add MTT (2 mg/mL) incubate_treat->add_mtt incubate_mtt 6. Incubate (1.5h, 37°C) add_mtt->incubate_mtt solubilize 7. Add DMSO (130 µL) incubate_mtt->solubilize shake 8. Shake (15 min) solubilize->shake read 9. Read Absorbance (492 nm) shake->read FASN_Pathway cluster_input Upstream Signals cluster_core Core Pathway cluster_output Cellular Outcomes growth_factors Growth Factors (e.g., EGF) pi3k_akt PI3K/Akt Pathway growth_factors->pi3k_akt androgens Androgens fasn FASN (Fatty Acid Synthase) androgens->fasn pi3k_akt->fasn Upregulates lipogenesis Increased Lipogenesis fasn->lipogenesis apoptosis Inhibition of Apoptosis fasn->apoptosis membrane Membrane Synthesis lipogenesis->membrane signaling Signaling Molecules lipogenesis->signaling inhibitor Tetrahydrofuran Carboxylic Acid (e.g., C75) inhibitor->fasn Inhibits

Caption: Simplified diagram of the FASN pathway in cancer cells.

Conclusion

Substituted tetrahydrofuran carboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Their versatility stems from the unique combination of the flexible, hydrogen-bond-accepting tetrahydrofuran ring and the ionizable, hydrogen-bond-donating/accepting carboxylic acid group. As demonstrated, these compounds have shown significant promise as antibacterial, antiviral, anticancer, anti-inflammatory, and neuroprotective agents.

The continued exploration of the structure-activity relationships of this scaffold will undoubtedly lead to the design of more potent and selective therapeutic agents. The robust experimental protocols outlined in this guide provide a framework for the accurate and reliable assessment of their biological activities, facilitating the translation of promising lead compounds from the laboratory to the clinic. The future of drug discovery will likely see the further exploitation of the tetrahydrofuran carboxylic acid motif in the development of novel therapies for a wide range of human diseases.

References

  • The Crucial Role of (R)-Tetrahydrofuran-2-carboxylic Acid in Drug Synthesis. Vertex AI Search.
  • 2,3,5-Substituted tetrahydrofurans as cancer chemopreventives. Part 1: synthesis and anti-cancer activities of 5-hydroxymethyl-2,3-diaryl-tetrahydro-furan-3-ols. PubMed.
  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central.
  • Synthesis and antiproliferative activity of a tetrahydrofuran analog of FR901464. PubMed.
  • Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors.
  • Application Notes and Protocols for HIV-1 Protease Inhibitor Screening. Benchchem.
  • Unlocking Chemical Synthesis: The Role of Tetrahydrofuran-2-carboxylic Acid. Ningbo Inno Pharmchem Co., Ltd.
  • Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. PubMed Central.
  • Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Royal Society of Chemistry.
  • 2,3,5-Substituted tetrahydrofurans: COX-2 inhibitory activities of 5-hydroxymethyl-/carboxyl-2,3-diaryl-tetrahydro-furan-3-ols. PubMed.
  • 4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75), an inhibitor of fatty-acid synthase, suppresses the mitochondrial fatty acid synthesis pathway and impairs mitochondrial function. PubMed.
  • Neuroprotective effects of 2,5-diaryl-3,4-dimethyltetrahydrofuran neolignans. PubMed.
  • Measuring HIV Protease Activity: A Detailed Guide for Researchers. Benchchem.
  • The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets. MDPI.
  • COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.
  • ab211106 HIV-1 Protease Inhibitor Screening Kit (Fluorometric). Abcam.
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PubMed Central.
  • Tetrahydrofuran (THF)-containing natural products and biological activities.
  • Inhibition of Cell Wall Biosynthesis by Antibiotics. Sigma-Aldrich.
  • Antibiotics Inhibit Cell Wall Synthesis. BOC Sciences.
  • Fatty Acid Synthase (FASN) Inhibitors as Potential Treatment for Cancer, Obesity, and Liver Related Disorders. ACS Medicinal Chemistry Letters.
  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed.
  • Carboxyfullerenes as neuroprotective agents. PubMed.
  • Key Concepts of Structure-Activity Relationships to Know for Medicinal Chemistry. Fiveable.
  • Structure Activity Rel

Sources

literature review of 3-Methyltetrahydrofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Methyltetrahydrofuran-3-carboxylic Acid: Synthesis, Properties, and Applications in Medicinal Chemistry

Introduction

The tetrahydrofuran (THF) ring is a ubiquitous structural motif found in a vast array of naturally occurring compounds and synthetic molecules of biological importance. Its prevalence in acetogenins, polycyclic ethers, and lignans underscores its significance as a "privileged" scaffold in medicinal chemistry.[1] Derivatives of substituted tetrahydrofurans have demonstrated potential as antitumor agents and potent antagonists for very late antigen-4 (VLA-4), which are implicated in inflammatory diseases like asthma and multiple sclerosis.[1]

Within this valuable class of compounds, this compound stands out as a versatile chiral building block. Its stereocenter and functional handles—a stable ether ring and a reactive carboxylic acid—make it a strategic starting point for constructing complex molecular architectures. The ability to synthesize this molecule in high optical purity is critical for its application in drug development, where stereochemistry often dictates efficacy and safety.

This technical guide serves as a comprehensive resource for researchers, chemists, and drug development professionals. It consolidates the available information on the synthesis, properties, and reactivity of this compound, with a focus on its practical application as a key intermediate in the synthesis of advanced pharmaceutical candidates.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this compound is not widely published, its fundamental properties and expected spectroscopic characteristics can be established from its structure and data for related compounds.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₆H₁₀O₃[2]
Molecular Weight 130.14 g/mol [2]
CAS Number 1158760-45-2 (Racemate)[3][4]
CAS Number 2322930-18-5 ((S)-enantiomer)[2]
Appearance Expected to be a liquid or low-melting solidN/A

Spectroscopic Characterization

The structural features of this compound give rise to a predictable spectroscopic signature.

  • Infrared (IR) Spectroscopy : The most prominent feature will be a strong, broad absorption for the O-H stretch of the carboxylic acid, typically in the 2500-3300 cm⁻¹ region. A sharp, strong carbonyl (C=O) stretch is expected around 1700-1725 cm⁻¹. The C-O stretching of the ether will appear in the 1050-1150 cm⁻¹ range.[5]

  • ¹H NMR Spectroscopy : The spectrum would show signals for the methyl group (a singlet), the methylene protons of the THF ring (complex multiplets), and a deshielded, broad singlet for the acidic proton of the carboxyl group, which is exchangeable with D₂O. Protons alpha to the carbonyl group typically resonate in the 2.0-3.0 ppm range.[5]

  • ¹³C NMR Spectroscopy : The carbonyl carbon is expected to be significantly deshielded, appearing in the 170-180 ppm range.[5] The quaternary carbon bearing the methyl and carboxyl groups, the methyl carbon, and the methylene carbons of the THF ring would also be observable at distinct chemical shifts. Spectral data for the parent compound, 3-Methyltetrahydrofuran, shows ring carbons at approximately 75.1, 67.5, 35.1, and 33.7 ppm, and the methyl carbon at 21.6 ppm.

Synthesis Strategies

The synthesis of chiral this compound and its derivatives is of significant interest. While a direct, one-pot synthesis is not prominently documented, logical and efficient routes can be designed based on established methodologies for constructing substituted tetrahydrofurans.

Proposed Synthesis from Chiral Lactone Precursors

A robust method for generating chiral tetrahydrofuran derivatives involves the reduction of chiral lactone carboxylic acids.[1][6] This approach offers excellent stereocontrol, as the chirality is established early in the synthetic sequence.

G cluster_0 Asymmetric Synthesis of Lactone Acid cluster_1 Reduction to Tetrahydrofuran start Allyl Alcohol Precursor lactone_acid Chiral Lactone Carboxylic Acid start->lactone_acid Asymmetric Epoxidation & Lactonization lactone_alcohol Lactone Alcohol lactone_acid->lactone_alcohol Selective -COOH Reduction (e.g., BH₃·SMe₂) target_alcohol Tetrahydrofuran Alcohol Derivative lactone_alcohol->target_alcohol Lactone Reduction (e.g., Et₃SiH, BF₃·Et₂O) target_acid This compound (Target Molecule) target_alcohol->target_acid Oxidation caption Diagram 1: Proposed synthesis via chiral lactone intermediate.

Diagram 1: Proposed synthesis via chiral lactone intermediate.

Causality in Experimental Design:

This multi-step pathway is advantageous because it separates the reduction of the carboxylic acid from the reduction of the more stable lactone.

  • Selective Carboxylic Acid Reduction: The free carboxylic acid is more reactive towards reducing agents like borane dimethyl sulfide complex (BH₃·SMe₂) than the lactone carbonyl. This allows for the selective formation of the lactone alcohol intermediate. A direct, one-step reduction of both carbonyls is often unselective and can lead to undesired side products like triols.[1]

  • Lactone Reduction: The subsequent reduction of the lactone to the ether is typically achieved under different conditions. A combination of a silane reducing agent (e.g., triethylsilane, Et₃SiH) and a Lewis acid (e.g., boron trifluoride etherate, BF₃·Et₂O) is effective for this transformation, yielding the desired tetrahydrofuran ring structure.[6]

  • Final Oxidation: The resulting primary alcohol can then be oxidized to the target carboxylic acid using standard oxidation protocols (e.g., Jones oxidation, TEMPO-mediated oxidation).

Experimental Protocol: Reduction of a Lactone Carboxylic Acid (Adapted)

The following is a representative protocol adapted from the literature for the reduction of a related lactone carboxylic acid to a tetrahydrofuran derivative.[1]

Step 1: Selective Reduction of the Carboxylic Acid

  • Dissolve the lactone carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of borane dimethyl sulfide complex (BH₃·SMe₂, ~1.1 eq) dropwise, maintaining the temperature at 0 °C. Rationale: The mild nature and selectivity of BH₃·SMe₂ at low temperatures favor the reduction of the carboxylic acid over the lactone.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Carefully quench the reaction by the slow, dropwise addition of methanol at 0 °C to decompose excess borane.

  • Concentrate the mixture under reduced pressure and purify the resulting lactone alcohol by flash chromatography.

Step 2: Reduction of the Lactone to the Tetrahydrofuran Ether

  • Dissolve the purified lactone alcohol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add triethylsilane (Et₃SiH, 3.0-4.0 eq) followed by the dropwise addition of boron trifluoride etherate (BF₃·Et₂O, 3.0-4.0 eq). Rationale: The Lewis acid activates the lactone carbonyl, making it susceptible to nucleophilic attack by the hydride from the silane.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature, separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the final tetrahydrofuran alcohol derivative by flash chromatography.

Key Reactions and Derivatization

The carboxylic acid group is a versatile functional handle that allows for a wide range of transformations, primarily through nucleophilic acyl substitution.[7]

G cluster_amide Amide Synthesis cluster_ester Esterification cluster_reduction Reduction main This compound amide 3-Amino-THF-3-carboxylic acid Amide (Pharmaceutical Intermediate) main->amide R-NH₂, Coupling Agent (e.g., DCC, HATU) ester Ester Derivative main->ester R-OH, Acid Catalyst (Fischer Esterification) alcohol (3-Methyltetrahydrofuran-3-yl)methanol main->alcohol Strong Reducing Agent (e.g., LiAlH₄) caption Diagram 2: Key reactions of the carboxylic acid moiety.

Diagram 2: Key reactions of the carboxylic acid moiety.
Amide Formation: A Gateway to Bioactive Molecules

The conversion of this compound to its corresponding amides is a critical step in the synthesis of certain pharmaceutical agents. A patent describes the synthesis of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides, which possess valuable therapeutic properties, in high optical purity.[8]

Directly reacting a carboxylic acid with an amine is often inefficient, as the basic amine deprotonates the acidic carboxylic acid to form a stable and unreactive carboxylate salt.[7] To overcome this, a coupling agent is required to activate the carboxylic acid.

Workflow: Amide Coupling

  • Activation: The carboxylic acid is reacted with a coupling agent (e.g., DCC, HATU, EDC) to form a highly reactive intermediate, such as an O-acylisourea ester.

  • Nucleophilic Attack: The amine then acts as a nucleophile, attacking the activated carbonyl carbon.

  • Product Formation: The leaving group (a urea derivative for DCC) departs, yielding the final amide product.

G start Carboxylic Acid activated Activated Intermediate (O-Acylisourea) start->activated amine Amine product Amide Product amine->product coupling Coupling Agent (e.g., DCC) coupling->activated byproduct Byproduct (e.g., DCU) activated->byproduct activated->product caption Diagram 3: Logical workflow for amide bond formation.

Diagram 3: Logical workflow for amide bond formation.

Applications in Drug Discovery

The carboxylic acid functional group is present in approximately 25% of all commercialized pharmaceuticals.[9] It often acts as a key pharmacophore, participating in hydrogen bonding interactions with biological targets. However, the acidic nature of the carboxyl group can sometimes lead to poor metabolic stability or limited ability to cross biological membranes.[10][11]

This duality makes this compound and its derivatives particularly interesting:

  • As a Pharmacophore: The carboxylic acid can be the primary interacting group with a receptor or enzyme.

  • As a Pro-drug Moiety: The acid can be converted into an ester, which may be more lipophilic and better able to cross cell membranes. Once inside the cell, endogenous esterases can cleave the ester to release the active carboxylic acid.[9]

  • As a Scaffold for Bioisosteres: In cases where the carboxylic acid moiety imparts undesirable properties, it can be replaced with a bioisostere—a different functional group with similar steric and electronic properties (e.g., a tetrazole or a hydroxyisoxazole).[9] The tetrahydrofuran scaffold provides a stable anchor for exploring such modifications.

The development of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid highlights its role as a crucial precursor for creating novel therapeutics with potentially high efficacy and specificity.[8]

Safety and Handling

Table 2: Recommended Safety and Handling Procedures

AspectPrecautionRationale
Ventilation Handle in a well-ventilated area or a chemical fume hood.To minimize inhalation of potential vapors or aerosols.[12]
Personal Protective Equipment (PPE) Wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).To prevent skin and eye contact. The parent compound can cause severe skin burns and eye damage.
Ignition Sources Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools.Related furan compounds are highly flammable. Precautionary measures against static discharge are advised.[13]
Storage Store in a tightly closed container in a cool, dry, well-ventilated place. Recommended storage is often under inert gas at 2-8 °C.To prevent degradation and reaction with atmospheric moisture. Furan compounds can form explosive peroxides upon prolonged storage, especially after being opened. Containers should be dated upon opening and tested for peroxides periodically.[13]
Spills Absorb with inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Ensure adequate ventilation and remove all ignition sources.To contain the spill safely and prevent environmental release.[13]

Conclusion

This compound is a valuable chiral building block with significant potential in medicinal chemistry and organic synthesis. Its utility is primarily defined by its stereocenter and the dual functionality of its stable ether ring and reactive carboxylic acid group. The synthesis of this molecule, particularly in an enantiomerically pure form, relies on strategic, multi-step pathways, often proceeding through chiral lactone intermediates.

For drug development professionals, this molecule serves as a key starting point for producing complex amide derivatives with demonstrated biological activity. Understanding its synthesis, reactivity, and handling is essential for unlocking its full potential in the creation of next-generation therapeutics. Future research will likely focus on developing more streamlined and scalable asymmetric syntheses and exploring a broader range of derivatizations to expand its application in diverse areas of drug discovery.

References

  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - this compound.
  • Sigma-Aldrich. (2025).
  • Fisher Scientific. (2009).
  • ChemicalBook. (2025). 3-METHYL-TETRAHYDROFURAN-3-CARBOXYLIC ACID | 1158760-45-2.
  • National Center for Biotechnology Information. (n.d.). 3-Methyltetrahydrofuran.
  • BLD Pharm. (n.d.). 1158760-45-2|this compound.
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 3-METHYLTETRAHYDROFURAN.
  • Kanger, T., et al. (2009).
  • ChemicalBook. (n.d.). 3-METHYLTETRAHYDROFURAN(13423-15-9) 13C NMR spectrum.
  • Google Patents. (2008). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • ResearchGate. (2025). (PDF)
  • ResearchGate. (n.d.). (PDF)
  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis.
  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203-2234.
  • BLDpharm. (n.d.). 2322930-18-5|(S)-3-Methyltetrahydrofuran-3-carboxylic acid.
  • Bentham Science. (2020). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
  • ResearchGate. (n.d.). (PDF) Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
  • Kleemann, A. (2016). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH.
  • LibreTexts. (2022). 21.
  • Westin, J. (n.d.). Carboxylic Acids Important Reactions.

Sources

safety and handling of 3-Methyltetrahydrofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 3-Methyltetrahydrofuran-3-carboxylic acid

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for this compound (CAS No. 1158760-45-2). Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes critical safety data from structural analogs to establish a robust risk management framework. The approach is grounded in the principle of hazard assessment by chemical analogy, a cornerstone of chemical safety science for novel compounds.

Introduction: A Framework for Assumed Risk

This compound is a heterocyclic compound of interest in synthetic and medicinal chemistry. As with many specialized research chemicals, comprehensive, peer-reviewed safety data for this specific molecule is not extensively published. Therefore, this guide employs an expert-driven approach, extrapolating likely hazards and necessary precautions from well-characterized structural analogs. The primary analogs referenced are 2-Methyltetrahydrofuran (2-MeTHF) , 3-Methyltetrahydrofuran (3-MeTHF) , and 3-Aminotetrahydrofuran-3-carboxylic acid . This methodology ensures that safety protocols are based on the known reactivity of the core tetrahydrofuran ring, the methyl substituent, and the carboxylic acid functional group.

Section 1: Compound Identification and Physicochemical Properties

Proper identification is the first step in any safety protocol. The key identifiers and known properties of the target compound are summarized below.

PropertyValueSource
Chemical Name This compound-
CAS Number 1158760-45-2[1]
Molecular Formula C₆H₁₀O₃[2]
Molecular Weight 130.14 g/mol [2]
Predicted Storage Temp. 2 - 8 °C[3]

Section 2: Hazard Identification and Analysis

The hazard profile is constructed by analyzing the key structural motifs: the flammable and peroxide-forming tetrahydrofuran ether ring, and the corrosive carboxylic acid group.

Diagram: Logic of Hazard Assessment by Analogy

G cluster_analogs Structural Analogs (Data Sources) A 2-Methyltetrahydrofuran (Flammability, Peroxide Formation) Target Target Compound: 3-Methyltetrahydrofuran- 3-carboxylic acid A->Target Informs on THF ring hazards B 3-Methyltetrahydrofuran (Flammability, Irritation) B->Target Informs on parent heterocycle C Aminotetrahydrofuran- 3-carboxylic acid (Handling, PPE) C->Target Informs on functional group handling

Caption: Hazard assessment workflow for the target compound.

Summary of Key Hazards

Based on its analogs, this compound should be treated as a substance with multiple hazards. The following table summarizes the anticipated GHS hazard statements.

Hazard Statement (H-Code)DescriptionInferred From Analog(s)
H225 / H226 Highly flammable liquid and vapor2-MeTHF, 3-MeTHF, 3-(Aminomethyl)tetrahydrofuran[4][5]
H302 Harmful if swallowed2-MeTHF[3]
H314 / H315 Causes severe skin burns and irritation2-MeTHF, 3-(Aminomethyl)tetrahydrofuran[3][5]
H318 / H319 Causes serious eye damage / irritation2-MeTHF, 3-(Aminomethyl)tetrahydrofuran[3][5]
Special Hazard May form explosive peroxides2-MeTHF[3]
Detailed Hazard Analysis
  • Flammability: The methyltetrahydrofuran core is highly flammable. 2-MeTHF has a flash point of -11 °C. While the carboxylic acid group will raise the flash point, the compound must be handled as a flammable liquid. Keep it away from all ignition sources, including heat, sparks, open flames, and static discharge.[5] All equipment used during handling must be properly grounded.[4]

  • Health Hazards:

    • Skin and Eye Contact: Carboxylic acids are known irritants and can be corrosive. Analogs like 2-MeTHF are shown to cause serious eye damage.[3] Direct contact with skin or eyes is likely to cause irritation or chemical burns. Assume the compound causes serious eye damage and skin irritation.[5]

    • Ingestion: Oral toxicity data for 2-MeTHF indicates it is harmful if swallowed.[3] Ingestion may cause gastrointestinal irritation or other systemic effects. Do not eat, drink, or smoke in laboratory areas.

    • Inhalation: While specific data is absent, vapors may cause respiratory tract irritation. Handling should be performed in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Reactivity and Stability:

    • Peroxide Formation: This is the most significant and insidious hazard associated with tetrahydrofuran and its derivatives.[3] Ethers like THF can react with atmospheric oxygen, especially when exposed to light and air, to form unstable and potentially explosive peroxides. This risk is amplified when the solvent is distilled or concentrated. The product should be tested for the presence of peroxides periodically and always before heating or distillation.[3] Store under an inert gas like nitrogen or argon to mitigate this risk.[3]

    • Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7]

Section 3: Risk Management and Safe Handling Protocols

A systematic approach to handling is essential. The following protocols are designed to minimize exposure and mitigate the identified risks.

Diagram: Standard Operating Procedure (SOP) Workflow

prep 1. Preparation - Review SDS of analogs - Verify fume hood function - Prepare spill kit ppe 2. Don PPE - Nitrile/Neoprene Gloves - Safety Goggles/Face Shield - Flame-Retardant Lab Coat prep->ppe Proceed to handle 3. Chemical Handling - Work in fume hood - Ground equipment - Keep away from ignition sources ppe->handle Safe to waste 4. Waste Disposal - Segregate into approved,  labeled waste container handle->waste After use decon 5. Decontamination - Clean work area - Doff PPE correctly - Wash hands thoroughly waste->decon Then store 6. Storage - Tightly sealed container - Inert atmosphere (N₂/Ar) - Cool, dark, ventilated area decon->store Finally

Caption: Step-by-step workflow for handling the compound.

Engineering Controls
  • Primary Control: All manipulations of this compound must be conducted in a properly functioning chemical fume hood to prevent inhalation of vapors.[7]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

  • Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly.[7]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound.

Protection TypeSpecificationRationale / Source
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes and addresses the high risk of serious eye damage.[2][8]
Hand Protection Nitrile or neoprene gloves. Inspect for tears before use. Change frequently.Provides a barrier against skin contact. Must be inspected prior to use.[8][6]
Skin/Body Protection Flame-retardant laboratory coat. Closed-toe shoes.Protects against splashes and fire hazards. Flame-retardant clothing is recommended due to flammability.[8]
Respiratory Not required if handled in a fume hood. Use a NIOSH-approved respirator if a fume hood is unavailable or engineering controls fail.A fume hood is the primary control. Respirators are for non-routine or emergency situations.[4][8]

Section 4: Emergency Procedures

Immediate and correct response is critical in an emergency.

Step-by-Step Emergency Protocols
  • In Case of Skin Contact:

    • Immediately remove all contaminated clothing.

    • Rinse the affected skin area with copious amounts of water for at least 15 minutes.[3]

    • Seek immediate medical attention.[3]

  • In Case of Eye Contact:

    • Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3]

    • Remove contact lenses if present and easy to do so. Continue rinsing.

    • Call an ophthalmologist or seek immediate medical attention.[3]

  • In Case of Inhalation:

    • Move the person to fresh air.[3]

    • If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.

    • Seek immediate medical attention.[8]

  • In Case of Ingestion:

    • Do NOT induce vomiting.[3]

    • Rinse mouth with water.[8]

    • Never give anything by mouth to an unconscious person.[8]

    • Seek immediate medical attention.

  • In Case of a Spill:

    • Remove all sources of ignition and evacuate non-essential personnel.[4]

    • Ensure adequate ventilation.

    • Absorb the spill with an inert, non-combustible material such as sand or vermiculite.[2]

    • Collect the absorbed material into a suitable, sealed container for disposal.[2]

  • In Case of Fire:

    • Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. Do not use a direct water jet, as it may spread the fire.[3][6]

    • Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Section 5: Storage and Disposal

Proper storage and disposal are vital for long-term safety.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[2][3] The recommended storage temperature is between 2-8 °C.[3] The container should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation.[3] Keep away from heat, light, and all sources of ignition.

  • Disposal: Dispose of contents and container in accordance with all local, regional, and national regulations. The material should be disposed of as hazardous waste through an approved waste disposal plant.[3] Do not allow the product to enter drains.[3]

Section 6: Relevance in Drug Development

The carboxylic acid functional group is a cornerstone in drug design, often crucial for binding to biological targets.[9] However, it can also present challenges like poor membrane permeability and metabolic liabilities.[9] The tetrahydrofuran scaffold is a common heterocyclic motif used to explore three-dimensional chemical space and improve physicochemical properties. Therefore, a molecule like this compound is a valuable building block for medicinal chemists seeking to modulate polarity, solubility, and spatial arrangement in novel drug candidates. Understanding its handling is paramount for its effective and safe use in the synthesis of next-generation therapeutics.

Conclusion

While specific safety data for this compound is limited, a thorough analysis of its structural components provides a clear and robust framework for its safe handling. The primary hazards are its flammability, potential for peroxide formation, and corrosivity to skin and eyes. Strict adherence to the protocols outlined in this guide—including the mandatory use of a chemical fume hood and appropriate PPE, vigilant peroxide monitoring, and careful control of ignition sources—is essential for mitigating risk. By treating this compound with the respect dictated by its constituent parts, researchers can safely harness its potential in their scientific endeavors.

References

  • Sigma-Aldrich. (2025, November 6).
  • Sigma-Aldrich. (2024, September 30).
  • ChemicalBook. (2025, July 16). 3-METHYL-TETRAHYDROFURAN-3-CARBOXYLIC ACID | 1158760-45-2.
  • TCI AMERICA. (2018, July 6).
  • Fisher Scientific. (2010, October 14). SAFETY DATA SHEET - (R)-(-)-3-Hydroxytetrahydrofuran.
  • TCI Chemicals. (2025, January 7). SAFETY DATA SHEET - 3-(Aminomethyl)tetrahydrofuran.
  • Santa Cruz Biotechnology, Inc. (2016, November 15).
  • ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - 3-METHYLTETRAHYDROFURAN.
  • National Institutes of Health (NIH), PubChem. 3-Methyltetrahydrofuran | C5H10O | CID 98230.
  • ChemicalBook. (2025, May 17). Chemical Safety Data Sheet MSDS / SDS - 3-AMINOTETRAHYDROFURAN-3-CARBOXYLIC ACID.
  • Hernandez, R. et al. (2020). Carboxylic Acid (Bio)Isosteres in Drug Design. PMC, PubMed Central.

Sources

3-Methyltetrahydrofuran-3-carboxylic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Methyltetrahydrofuran-3-carboxylic acid is a pivotal building block in contemporary drug discovery and development, offering a unique scaffold for introducing conformational rigidity and improving physicochemical properties. The successful integration of this moiety into novel chemical entities is, however, critically dependent on the purity and quality of the starting material. This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on sourcing, purity considerations, and analytical quality control of this compound. We will explore the supplier landscape, delve into likely synthetic routes and their associated impurity profiles, and present robust analytical protocols for material qualification. This guide is intended to serve as a practical resource to ensure the scientific integrity and reproducibility of research and development endeavors utilizing this versatile compound.

The Strategic Importance of High-Purity this compound in Drug Discovery

The tetrahydrofuran ring system is a prevalent motif in numerous natural products and approved pharmaceuticals. The introduction of a methyl and a carboxylic acid group at the 3-position creates a chiral center and provides a handle for further chemical modifications, making this compound a highly valuable and versatile building block. Its rigid structure can help in optimizing the conformational presentation of pharmacophoric elements, potentially leading to enhanced binding affinity and selectivity for biological targets. However, the seemingly minor presence of impurities can have profound consequences, ranging from altered biological activity and toxicity to complications in process chemistry and intellectual property challenges.[1][2] Therefore, a meticulous approach to sourcing and quality control is not merely a matter of good laboratory practice but a fundamental requirement for successful drug development.

Navigating the Supplier Landscape

A number of chemical suppliers offer this compound, typically with purities advertised in the range of 95-97%. While this provides a good starting point, it is imperative for the discerning scientist to look beyond the catalog specifications.

Table 1: A Snapshot of this compound Suppliers

SupplierStated PurityAvailability
AChemBlock97%In Stock
AccelaChem>95%In Stock
BLD PharmInquire for detailsIn Stock
Combi-BlocksInquire for detailsIn Stock
Sigma-AldrichInquire for detailsIn Stock

This table is a representative sample and not an exhaustive list. Availability and specifications are subject to change.

Expert Insight: The stated purity on a supplier's website should be considered as a preliminary indicator. For any serious research or development work, requesting a lot-specific Certificate of Analysis (CoA) is a mandatory first step. The CoA provides crucial details about the analytical methods used for purity determination (e.g., NMR, LC-MS) and the levels of identified and unidentified impurities. For work conducted under Good Laboratory Practice (GLP) or Good Manufacturing Practice (GMP), a comprehensive supplier qualification is essential.

Unraveling the Synthetic Tapestry: Potential Impurities and Their Origins

Understanding the likely synthetic routes to this compound is key to anticipating potential impurities. While specific proprietary methods may vary between suppliers, a plausible and common synthetic strategy would involve the creation of the quaternary center at the 3-position. One such approach could be the alkylation of a suitable precursor. A related synthesis for 3-amino-tetrahydrofuran-3-carboxylic acid has been described, suggesting that similar strategies may be employed for the title compound.[1]

Caption: A plausible synthetic pathway for this compound.

Potential Impurities Arising from this Synthetic Route:

  • Unreacted Starting Materials: Residual tetrahydrofuran-3-carboxylic acid derivative.

  • Reagents: Traces of the strong base, methylating agent, and any quenching reagents.

  • By-products of the Reaction: Over-alkylation or side reactions with the solvent.

  • Solvent Residues: Solvents used in the reaction and purification steps (e.g., THF, diethyl ether, hexanes).

  • Degradation Products: The stability of the final product and intermediates can influence the impurity profile.[3]

The impact of these impurities can be significant, potentially leading to altered pharmacological profiles, unexpected toxicity, and challenges in downstream process development.[4][5]

Analytical Gold Standards for Quality Control

A robust in-house quality control (QC) program is essential to validate the purity of incoming this compound and to ensure the consistency of experimental results. The following analytical techniques are considered the gold standard for the characterization of such compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment. The ¹H NMR spectrum of a carboxylic acid will typically show a characteristic broad singlet for the acidic proton in the 10-13 ppm range.[6] The other protons on the tetrahydrofuran ring and the methyl group will have distinct chemical shifts and coupling patterns that can be used to confirm the structure. The presence of significant unassigned peaks can indicate the presence of impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is an indispensable technique for the separation and identification of the main component and any impurities.[7] A reversed-phase HPLC method can be developed to separate this compound from potential impurities. The mass spectrometer provides molecular weight information, which is crucial for confirming the identity of the main peak and for tentatively identifying any impurities. For quantitative analysis, a UV detector or a charged aerosol detector (CAD) can be employed.

Experimental Protocol: Incoming Material Qualification

This protocol outlines a self-validating system for the qualification of a new batch of this compound.

Objective: To confirm the identity and assess the purity of a received lot of this compound.

Methodology:

  • Documentation Review:

    • Carefully examine the supplier's Certificate of Analysis. Note the stated purity, the analytical methods used, and the date of analysis.

  • Physical Examination:

    • Visually inspect the material for uniform appearance, color, and the absence of foreign particulates.

  • ¹H NMR Spectroscopy:

    • Accurately weigh 5-10 mg of the sample and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Acquire a ¹H NMR spectrum.

    • Self-Validation: Compare the obtained spectrum with a reference spectrum or theoretical predictions. The integration of the signals should be consistent with the structure of this compound. Quantify any observable impurities against a known internal standard if necessary.

  • LC-MS Analysis:

    • Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

    • Further dilute the stock solution to a working concentration of approximately 10-50 µg/mL in the mobile phase.

    • Inject the sample onto a suitable reversed-phase HPLC column (e.g., C18).

    • Elute with a gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Monitor the eluent with a PDA detector and a mass spectrometer in both positive and negative ion modes.

    • Self-Validation: The chromatogram should display a single major peak. The mass spectrum of this peak should correspond to the [M-H]⁻ or [M+H]⁺ ion of this compound. The peak area percentage from the PDA detector can provide a semi-quantitative measure of purity.

Sources

The Tetrahydrofuran Scaffold: A Cornerstone in Modern Chemical and Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Virtues of a Five-Membered Ring

Tetrahydrofuran (THF), a heterocyclic organic compound, is a colorless, water-miscible organic liquid with low viscosity.[1] Its deceptively simple five-membered cyclic ether structure, consisting of four carbon atoms and one oxygen atom, belies a unique combination of chemical properties that have established it as an indispensable tool in both industrial and academic research.[1][2][3] The polarity of the ether linkage, coupled with the non-polar hydrocarbon backbone, imparts to THF its remarkable versatility as a solvent, capable of dissolving a wide range of polar and nonpolar compounds.[1][2] This attribute, along with its ability to form strong complexes with Lewis acids like Li⁺, Mg²⁺, and boranes, makes it a favored solvent for a multitude of chemical transformations, including Grignard reactions, hydroborations, and polymerizations.[1]

Beyond its role as a solvent, the tetrahydrofuran ring is a privileged scaffold found in a diverse array of natural products, including lignans, acetogenins, and polyketide natural products.[1][2][4] The presence of this motif in biologically active molecules has spurred significant interest in the synthesis and pharmacological evaluation of novel tetrahydrofuran derivatives. This guide will provide an in-depth exploration of the multifaceted research applications of tetrahydrofuran and its derivatives, from their foundational role in polymer science to their cutting-edge applications in drug discovery and sustainable chemistry.

Part 1: Tetrahydrofuran in Polymer Science and Industrial Applications

Tetrahydrofuran plays a pivotal role in the polymer industry, serving as both a solvent and a monomer.[5] Its excellent solvency for a variety of polymers, including polyvinyl chloride (PVC), polyolefins, polyesters, and polystyrenes, makes it a crucial component in polymer processing and characterization.[6][7]

Polymer Synthesis and Processing

THF is a key ingredient in the production of several commercially important polymers:

  • Polyvinyl Chloride (PVC): THF is a primary solvent used in the manufacturing of PVC, dissolving the PVC resin to facilitate the production of both flexible and rigid formulations for applications in construction, packaging, and the automotive industry.[6][7] It is also the main component in PVC adhesives, where it works by liquefying old PVC cement.[1]

  • Polyurethane and Spandex Fibers: In the fabrication of polyurethane films, fibers, and coatings, THF is employed to dissolve the polymer precursors, such as isocyanates and polyols, enabling their reaction to form the desired polyurethane structure.[6][7][8] A significant application of THF is its polymerization to form polytetramethylene ether glycol (PTMEG), a key precursor for elastomeric polyurethane fibers like spandex.[1][5]

Polymer Characterization

In the laboratory, THF is a widely used solvent for gel permeation chromatography (GPC), a technique used to determine the molecular mass of polymers.[1] Its ability to dissolve a broad range of polymers makes it an ideal mobile phase component for separating polymer chains based on their size.

Industrial Solvent Applications

Beyond polymer science, THF's solvent properties are leveraged in numerous industrial processes:

  • Coatings and Adhesives: THF is a common solvent in varnishes, coatings, and adhesive formulations due to its ability to ensure uniformity and strong bonding.[7][8]

  • Degreasing and Cleaning: It is often used industrially to degrease metal parts and as a cleaning agent.[1][2]

  • Extraction: THF's solvent properties are also utilized in extraction processes.[9]

Part 2: The Tetrahydrofuran Moiety in Medicinal Chemistry and Drug Discovery

The tetrahydrofuran ring is a recurring structural motif in a vast number of biologically active natural products and synthetic pharmaceuticals.[4] Its presence can significantly influence the pharmacological properties of a molecule by affecting its conformation, solubility, and ability to interact with biological targets. The U.S. Food and Drug Administration (FDA) has approved 13 drugs containing a THF nucleus for a variety of clinical applications.[10][11]

Tetrahydrofuran Derivatives as Antiviral Agents

A prominent application of tetrahydrofuran derivatives is in the development of antiviral drugs, particularly for the treatment of HIV. The THF moiety has been successfully incorporated as a P2 ligand in HIV-1 protease inhibitors, where it enhances binding affinity to the enzyme's active site.[12][13]

Darunavir , an FDA-approved HIV-1 protease inhibitor, features a bis-tetrahydrofuran (bis-THF) ligand that forms crucial hydrogen bonds with the protease backbone.[14] The design of novel protease inhibitors often involves the synthesis of various substituted THF derivatives to optimize these interactions and overcome drug resistance.[12] For instance, the addition of a third THF ring to create a tris-THF ligand has shown excellent antiviral activity against drug-resistant HIV strains.[14]

Anticancer Potential of Tetrahydrofuran-Containing Compounds

Numerous natural products containing the tetrahydrofuran scaffold have demonstrated potent anticancer activity.[4]

  • Annonaceous Acetogenins: This class of natural products, characterized by a THF core and a long aliphatic chain, exhibits strong toxicity against various cancer cell lines.[4]

  • Marine Polyketides: A significant number of marine-derived polyketides containing tetrahydrofuran rings have attracted attention for their challenging structures and promising cytotoxic activities against cancer cell lines.[15] For example, Amphidinolide N, a macrolide with a 2,5-trans-disubstituted tetrahydrofuran, is highly potent against murine lymphoma and human epidermoid carcinoma cell lines.[15]

Pharmacological Activities of Tetrahydrofuran Lignans

Lignans are a large group of natural products, many of which contain a tetrahydrofuran core. These compounds exhibit a wide range of biological activities.

  • Platelet-Activating Factor (PAF) Antagonists: Certain tetrahydrofuran lignans have been identified as potent and specific antagonists of platelet-activating factor, a mediator of inflammation.[16][17]

  • Anti-inflammatory and Antioxidant Effects: Tetrahydrofurofuranoid lignans extracted from Magnoliae Flos have demonstrated significant anti-inflammatory properties by inhibiting signaling pathways like NF-κB and MAPK.[18] Some of these lignans also exhibit antioxidant activity by scavenging free radicals.[19]

  • Antileishmanial and Antimalarial Activities: Studies have shown that certain tetrahydrofuran lignans isolated from Nectandra megapotamica possess in vitro antileishmanial and antimalarial activities.[20]

Synthesis of Bioactive Tetrahydrofuran Derivatives: A Methodological Overview

The synthesis of substituted tetrahydrofurans is a key area of research in organic chemistry, driven by the desire to access novel bioactive molecules. A variety of synthetic strategies have been developed to construct the THF ring with high stereocontrol.

Experimental Protocol: Palladium-Catalyzed Synthesis of Substituted Tetrahydrofurans

This protocol describes a stereoselective, palladium-catalyzed method for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and aryl bromides. This reaction forms both a C-C and a C-O bond in a single step.

Materials:

  • γ-hydroxy alkene

  • Aryl bromide

  • Pd(OAc)₂ (Palladium(II) acetate)

  • P(t-Bu)₃ (Tri-tert-butylphosphine)

  • NaOt-Bu (Sodium tert-butoxide)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)₂ (2 mol %) and P(t-Bu)₃ (4 mol %).

  • Add anhydrous toluene to the tube and stir the mixture for 5 minutes at room temperature.

  • Add the γ-hydroxy alkene (1.0 equiv), the aryl bromide (1.2 equiv), and NaOt-Bu (1.5 equiv).

  • Seal the Schlenk tube and heat the reaction mixture at 80 °C for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired substituted tetrahydrofuran.

Causality Behind Experimental Choices:

  • Palladium Catalyst: Palladium is a versatile catalyst for cross-coupling reactions. In this case, it facilitates the oxidative addition to the aryl bromide and subsequent intramolecular insertion of the olefin.

  • Phosphine Ligand: The bulky and electron-rich tri-tert-butylphosphine ligand is crucial for promoting the catalytic cycle and preventing catalyst decomposition.

  • Base: Sodium tert-butoxide acts as a base to deprotonate the hydroxyl group of the γ-hydroxy alkene, forming the alkoxide necessary for the intramolecular C-O bond formation.

  • Anhydrous Conditions: The reaction is sensitive to moisture, which can lead to side reactions and deactivate the catalyst. Therefore, anhydrous solvents and an inert atmosphere are essential.

Visualization of Synthetic Pathway

G Reactants γ-Hydroxy Alkene + Aryl Bromide Catalyst Pd(OAc)₂ / P(t-Bu)₃ NaOt-Bu, Toluene Reactants->Catalyst Reaction Conditions Product Substituted Tetrahydrofuran Catalyst->Product Catalytic Cycle G THF Tetrahydrofuran (THF) Properties Unique Properties - Polar aprotic solvent - Lewis basicity THF->Properties Sustainability Sustainability Concerns - Peroxide formation - Petrochemical source THF->Sustainability Applications Broad Applications Properties->Applications Polymer Polymer Science - Solvent (PVC, PU) - Monomer (PTMEG) Applications->Polymer Medicinal Medicinal Chemistry - Privileged scaffold - Drug discovery (HIV, Cancer) Applications->Medicinal Analytical Analytical Chemistry - HPLC mobile phase Applications->Analytical MeTHF 2-Methyltetrahydrofuran (2-MeTHF) - Greener alternative Sustainability->MeTHF

Sources

The Architect's Toolkit: A Guide to Chiral Building Blocks in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Chirality in a Three-Dimensional World

In the intricate dance of molecular interactions that underpins life and medicine, shape is paramount. Chirality, the property of a molecule to be non-superimposable on its mirror image, is a fundamental tenet of this three-dimensional reality. Biological systems, from the enzymes that catalyze life's reactions to the receptors that mediate cellular communication, are exquisitely chiral environments.[1][2] Consequently, the enantiomers of a chiral drug can exhibit profoundly different pharmacological, pharmacokinetic, and toxicological profiles.[1][3][4][5] One enantiomer may be the key to therapeutic efficacy, while its mirror image could be inactive or, in the most dramatic cases, dangerously toxic, as exemplified by the tragic case of thalidomide.[1][4][5]

This inherent biological selectivity has driven the pharmaceutical industry towards the development of single-enantiomer drugs, a paradigm shift underscored by regulatory bodies like the U.S. Food and Drug Administration (FDA) since the early 1990s.[2][3] Today, a significant majority of new drugs are chiral and are marketed as single enantiomers.[4][6] This necessitates robust, efficient, and scalable methods for the synthesis of enantiomerically pure compounds. At the heart of this endeavor lie chiral building blocks: small, optically active molecules that serve as the foundational architectural elements for the construction of complex chiral targets.[1]

This technical guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the core strategies for the synthesis and application of chiral building blocks. We will move beyond a mere recitation of methods to delve into the causality behind experimental choices, offering field-proven insights grounded in authoritative scientific literature.

I. The Strategic Pillars of Chiral Synthesis: An Overview

The synthesis of enantiomerically pure compounds rests on three primary strategic pillars. The choice of strategy is a critical decision in any synthetic campaign, dictated by factors such as the structure of the target molecule, the availability of starting materials, and considerations of cost and scale.

G cluster_0 Core Strategies for Chiral Building Block Synthesis cluster_1 Key Methodologies Chiral Pool Synthesis Chiral Pool Synthesis Asymmetric Synthesis Asymmetric Synthesis Natural Products (Amino Acids, Sugars, Terpenes) Natural Products (Amino Acids, Sugars, Terpenes) Chiral Pool Synthesis->Natural Products (Amino Acids, Sugars, Terpenes) Resolution of Racemates Resolution of Racemates Catalytic (Metals, Organocatalysts) Catalytic (Metals, Organocatalysts) Asymmetric Synthesis->Catalytic (Metals, Organocatalysts) Auxiliary-Mediated Auxiliary-Mediated Asymmetric Synthesis->Auxiliary-Mediated Enzymatic Enzymatic Resolution of Racemates->Enzymatic Crystallization Crystallization Resolution of Racemates->Crystallization

Caption: Core strategies for accessing chiral building blocks.

II. The Chiral Pool: Nature's Gift to the Synthetic Chemist

Chiral pool synthesis leverages the abundance of enantiomerically pure compounds from natural sources as starting materials.[1][7][8][9] This approach is highly efficient as the stereocenters are pre-installed by nature, obviating the need for an asymmetric induction step.[10]

Key Sources of the Chiral Pool:

  • Amino Acids: The 20 proteinogenic L-amino acids provide a rich source of chirality.

  • Carbohydrates: Sugars such as glucose and ribose offer a high density of stereocenters.[1]

  • Terpenes: Readily available from plant sources, terpenes like (-)-menthol and α-pinene are versatile starting materials.[9][11]

  • Hydroxy Acids: Lactic acid and tartaric acid are common and inexpensive chiral building blocks.[1]

Application in Drug Synthesis: The Case of Antivirals

The chiral pool is extensively utilized in the synthesis of antiviral drugs. For instance, the synthesis of oseltamivir (Tamiflu), a neuraminidase inhibitor for the treatment of influenza, can be initiated from naturally abundant (-)-shikimic acid or D-mannose.[12][13] Similarly, the synthesis of remdesivir, an antiviral used in the treatment of COVID-19, employs carbohydrate-derived synthons.[2][12][13]

III. Asymmetric Synthesis: Crafting Chirality from Achiral Precursors

Asymmetric synthesis is a powerful strategy that introduces chirality into a molecule from a prochiral starting material. This can be achieved through the use of chiral catalysts or chiral auxiliaries.

A. Catalytic Asymmetric Synthesis: The Power of Chiral Catalysts

This elegant approach utilizes a substoichiometric amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. The field is broadly divided into metal catalysis and organocatalysis.

1. Asymmetric Hydrogenation: The Noyori Legacy

The Noyori asymmetric hydrogenation, for which Ryōji Noyori was awarded the Nobel Prize in Chemistry in 2001, is a cornerstone of modern organic synthesis.[14][15] It allows for the highly enantioselective reduction of ketones, aldehydes, and imines to their corresponding chiral alcohols and amines using ruthenium or rhodium complexes with chiral phosphine ligands, most notably BINAP.[4][14][15][16][17]

Table 1: Representative Performance of Noyori Asymmetric Hydrogenation

SubstrateCatalystProductYield (%)ee (%)Reference
Methyl acetoacetateRu(OAc)₂((R)-BINAP)(R)-Methyl 3-hydroxybutyrate>9999[17]
1-TetraloneRuCl₂((S)-BINAP)(S)-1,2,3,4-Tetrahydro-1-naphthol10095[17]
AcetophenoneRuCl₂((R)-BINAP)(dmf)n(R)-1-Phenylethanol10097[17]

Experimental Protocol: Noyori Asymmetric Hydrogenation of a Ketone

Objective: To synthesize a chiral secondary alcohol via the asymmetric hydrogenation of a prochiral ketone using a Ru-BINAP catalyst.

Materials:

  • [RuCl₂(benzene)]₂

  • (R)-BINAP

  • Substrate (e.g., methyl acetoacetate)

  • Methanol (degassed)

  • Hydrogen gas

  • Autoclave or high-pressure hydrogenation apparatus

Procedure:

  • Catalyst Preparation (in situ): In a glovebox, charge a Schlenk flask with [RuCl₂(benzene)]₂ (1 mol%) and (R)-BINAP (1.1 mol%). Add degassed methanol and stir the mixture at room temperature for 10-30 minutes until a clear orange solution is formed.

  • Reaction Setup: Transfer the catalyst solution to a glass liner for the autoclave. Add the ketone substrate (100 mol%).

  • Hydrogenation: Seal the autoclave, purge with hydrogen gas several times, and then pressurize to the desired pressure (e.g., 4-100 atm).[16][17] Heat the reaction to the specified temperature (e.g., 23-100 °C) and stir for the required time (typically 12-48 hours).[16][17]

  • Work-up: After cooling and carefully releasing the pressure, concentrate the reaction mixture in vacuo.

  • Purification and Analysis: Purify the crude product by flash column chromatography or distillation. Determine the yield and enantiomeric excess (ee%) by chiral HPLC or GC.

2. Asymmetric Epoxidation: The Sharpless-Katsuki Method

The Sharpless-Katsuki asymmetric epoxidation is a highly reliable and predictable method for the enantioselective synthesis of 2,3-epoxyalcohols from primary and secondary allylic alcohols.[13][18][19][20] The reaction employs a catalytic amount of titanium tetra(isopropoxide), a chiral tartrate ester (diethyl tartrate, DET, or diisopropyl tartrate, DIPT), and tert-butyl hydroperoxide (TBHP) as the oxidant.[13][19]

G cluster_0 Sharpless Asymmetric Epoxidation Workflow Reactants Allylic Alcohol + TBHP Reaction Epoxidation at -20 °C in CH2Cl2 Reactants->Reaction CatalystSystem Ti(OiPr)4 + Chiral Tartrate ((+)- or (-)-DET) CatalystSystem->Reaction Product Enantiomerically Enriched 2,3-Epoxyalcohol Reaction->Product

Caption: A simplified workflow for the Sharpless asymmetric epoxidation.

Experimental Protocol: Sharpless Asymmetric Epoxidation of Geraniol

Objective: To synthesize (2S,3S)-2,3-epoxygeraniol from geraniol using the Sharpless asymmetric epoxidation.

Materials:

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • D-(-)-Diisopropyl tartrate (D-(-)-DIPT)

  • Geraniol

  • tert-Butyl hydroperoxide (TBHP) in toluene (e.g., 5.5 M)

  • Powdered 4Å molecular sieves

  • Anhydrous dichloromethane (CH₂Cl₂)

  • 10% aqueous NaOH solution

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add powdered 4Å molecular sieves.

  • Catalyst Formation: Add anhydrous CH₂Cl₂ and cool the flask to -20 °C. Add D-(-)-DIPT, followed by Ti(OiPr)₄ via syringe. Stir the mixture for 30 minutes at -20 °C.

  • Substrate Addition: Add geraniol to the reaction mixture.

  • Oxidant Addition: Slowly add the pre-cooled (-20 °C) anhydrous TBHP solution in toluene dropwise, ensuring the internal temperature remains below -10 °C.

  • Reaction Monitoring: Stir the reaction at -20 °C and monitor its progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding water. Warm the biphasic mixture to room temperature and stir for 1 hour. Add a 10% aqueous NaOH solution and stir for another 30 minutes until the phases become clear.

  • Extraction and Purification: Separate the layers and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting epoxy alcohol by flash column chromatography.

3. Organocatalysis: The Rise of Small Molecule Catalysts

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, offering a metal-free alternative to traditional methods.[21] Proline and its derivatives have emerged as powerful catalysts for a variety of reactions, including aldol, Mannich, and Michael reactions.[7][20][22][23] The mechanism often involves the formation of chiral enamine or iminium ion intermediates.[23]

Table 2: Proline-Catalyzed Asymmetric Aldol Reaction

AldehydeKetoneYield (%)ee (%)Reference
4-NitrobenzaldehydeAcetone6876[24]
IsobutyraldehydeAcetone9793[24]
AcetaldehydeAcetaldehyde-57-90[17]

Experimental Protocol: L-Proline-Catalyzed Asymmetric Aldol Reaction

Objective: To synthesize a chiral β-hydroxy ketone via the asymmetric aldol reaction of an aldehyde and a ketone catalyzed by L-proline.

Materials:

  • L-Proline

  • Aldehyde (e.g., 4-nitrobenzaldehyde)

  • Ketone (e.g., acetone)

  • Solvent (e.g., DMSO or a water/methanol mixture)[3][18]

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

Procedure:

  • Reaction Setup: To a stirred solution of L-proline (10-20 mol%) in the chosen solvent, add the aldehyde (1 equivalent) and the ketone (5 equivalents).[24]

  • Reaction: Stir the solution at the specified temperature (-10 to 25 °C) for 24-72 hours.[24]

  • Work-up: Quench the reaction with a saturated aqueous NH₄Cl solution and extract with ethyl acetate.

  • Purification and Analysis: Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄. After filtration and concentration, purify the crude product by flash column chromatography. Determine the yield and ee% by chiral HPLC.

B. Chiral Auxiliaries: Temporary Control Elements

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct a stereoselective reaction.[5][23] After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. Evans' oxazolidinones are a widely used class of chiral auxiliaries, particularly in asymmetric aldol and alkylation reactions.[8][25][26]

The Evans Aldol Reaction: A Paradigm of Stereocontrol

The Evans aldol reaction provides a reliable method for the synthesis of syn-aldol adducts with high diastereoselectivity.[18][22] The reaction proceeds through a boron-mediated, six-membered chair-like transition state, where the bulky substituent on the oxazolidinone directs the facial selectivity of the aldehyde addition to the Z-enolate.[6][18]

G cluster_0 Evans Aldol Reaction Workflow Start N-Acyl Oxazolidinone Enolization Formation of (Z)-Boron Enolate (Bu2BOTf, i-Pr2NEt) Start->Enolization Aldol Aldol Addition with Aldehyde Enolization->Aldol Product syn-Aldol Adduct Aldol->Product Cleavage Cleavage of Auxiliary (e.g., LiOH, H2O2) Product->Cleavage Final Chiral β-Hydroxy Acid Cleavage->Final

Caption: General workflow for an Evans asymmetric aldol reaction.

Experimental Protocol: Evans Asymmetric Aldol Reaction

Objective: To synthesize a chiral syn-β-hydroxy acid using an Evans oxazolidinone auxiliary.

Materials:

  • (S)-4-Benzyl-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine (Et₃N)

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Lithium hydroxide (LiOH)

  • Hydrogen peroxide (H₂O₂)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • Acylation of the Auxiliary: To a solution of (S)-4-benzyl-2-oxazolidinone in anhydrous CH₂Cl₂ at 0 °C, add Et₃N followed by the dropwise addition of propionyl chloride. Stir at 0 °C and then warm to room temperature until the reaction is complete (monitored by TLC). Perform an aqueous work-up and purify the N-propionyl oxazolidinone.

  • Enolate Formation: Dissolve the N-propionyl oxazolidinone in anhydrous CH₂Cl₂ and cool to -78 °C. Add Bu₂BOTf followed by the dropwise addition of DIPEA. Stir for 30-60 minutes at -78 °C.

  • Aldol Addition: Add the aldehyde dropwise to the enolate solution at -78 °C. Stir for 1-2 hours at -78 °C, then allow the reaction to warm to 0 °C over 1 hour.

  • Work-up: Quench the reaction with a pH 7 buffer and perform an extractive work-up. Purify the crude aldol adduct by flash column chromatography.

  • Cleavage of the Auxiliary: Dissolve the purified aldol adduct in a mixture of THF and water at 0 °C. Add an aqueous solution of H₂O₂ followed by an aqueous solution of LiOH. Stir until the reaction is complete. Perform an extractive work-up to separate the chiral β-hydroxy acid from the recovered chiral auxiliary.

IV. Resolution of Racemates: Separating Mirror Images

Many synthetic routes produce racemic mixtures, which are equal mixtures of both enantiomers. Resolution is the process of separating these enantiomers. While this approach has a maximum theoretical yield of 50% for the desired enantiomer, it can be a practical and cost-effective method, especially on an industrial scale.

A. Enzymatic Kinetic Resolution

Enzymes are highly stereoselective catalysts, making them ideal for kinetic resolutions.[27][28] In an enzymatic kinetic resolution, one enantiomer of a racemic mixture reacts much faster than the other, allowing for the separation of the unreacted enantiomer and the product.[29] Lipases are commonly used for the resolution of racemic alcohols and amines through enantioselective acylation or hydrolysis.[5][27]

Table 3: Enzymatic Kinetic Resolution of Racemic Alcohols

SubstrateEnzymeAcyl DonorProductConversion (%)ee (%) of Remaining AlcoholReference
(±)-1-PhenylethanolCandida antarctica Lipase B (CALB)Vinyl acetate(R)-1-Phenylethyl acetate~50>99 (S)[30]
(±)-2-IndanolCandida antarctica Lipase BVinyl acetate(R)-2-Acetoxyindan~50>99 (S)
(±)-PropranololCandida rugosa LipaseIsopropenyl acetate(R)-Propranolol acetate28.296.2 (S)[31]

Experimental Protocol: Enzymatic Kinetic Resolution of a Racemic Alcohol

Objective: To resolve a racemic secondary alcohol using lipase-catalyzed enantioselective acylation.

Materials:

  • Racemic alcohol (e.g., (±)-1-phenylethanol)

  • Immobilized lipase (e.g., Candida antarctica Lipase B, Novozym 435)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., hexane or MTBE)

Procedure:

  • Reaction Setup: To a solution of the racemic alcohol in the anhydrous organic solvent, add the acyl donor (typically 2 equivalents).

  • Enzymatic Reaction: Add the immobilized lipase to the mixture. Stir the reaction at a controlled temperature (e.g., 35 °C) and monitor the progress by chiral HPLC or GC.

  • Monitoring and Termination: The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

  • Work-up and Separation: Once the desired conversion is reached, filter off the immobilized enzyme (which can often be reused). Concentrate the filtrate. The resulting mixture of the unreacted alcohol and the acylated product can be separated by flash column chromatography.

  • Analysis: Determine the ee% of the separated alcohol and ester by chiral HPLC or GC.

V. Industrial Applications: Chiral Building Blocks in Drug Manufacturing

The principles and protocols described above are not merely academic exercises; they are the workhorses of the pharmaceutical industry for the large-scale synthesis of chiral drugs.

Case Study: Synthesis of β-Blockers

β-Adrenergic blockers, such as propranolol and atenolol, are a class of drugs used to manage cardiovascular diseases.[11] The therapeutic activity resides predominantly in the (S)-enantiomer.[32] Chemoenzymatic routes are often employed for their synthesis, utilizing lipase-catalyzed kinetic resolution of a key chlorohydrin intermediate to establish the stereocenter.[10][33] This enantiopure building block is then converted to the target β-blocker.[33]

Case Study: Esomeprazole (Nexium)

Esomeprazole is the (S)-enantiomer of omeprazole and is used to treat acid reflux. An efficient industrial synthesis involves the asymmetric oxidation of a prochiral sulfide using a titanium-based catalyst system with a chiral tartrate ligand, a testament to the power of asymmetric catalysis on a large scale.[6]

VI. Conclusion: A Forward-Looking Perspective

The field of chiral synthesis is continuously evolving, driven by the demand for more efficient, sustainable, and cost-effective methods for producing enantiomerically pure compounds. The development of novel catalysts, both metallic and organic, continues to expand the synthetic chemist's toolbox.[28][33] Biocatalysis, with its inherent selectivity and green credentials, is playing an increasingly important role in industrial processes.[26][27][34] The strategic selection and application of the methodologies outlined in this guide are critical for the successful development of the next generation of chiral therapeutics. By understanding the underlying principles and practical considerations of each approach, researchers and scientists can continue to architect the complex, three-dimensional molecules that will shape the future of medicine.

References

  • The significance of chirality in drug design and development - PubMed - NIH. (n.d.).
  • Advances in the synthesis of antiviral agents from carbohydrate-derived chiral pools. (2022). Journal of Carbohydrate Chemistry. Retrieved from [Link]

  • Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. (2018). Biotechnology Advances. Retrieved from [Link]

  • Evans Aldol Reaction. (2014). Chem-Station Int. Ed. Retrieved from [Link]

  • Development of a novel chemoenzymatic route to enantiomerically enriched β-adrenolytic agents. A case study toward propranolol, alprenolol, pindolol, carazolol, moprolol, and metoprolol. (2022). RSC Advances. Retrieved from [Link]

  • A Look at the Importance of Chirality in Drug Activity: Some Significative Examples. (2022). Molecules. Retrieved from [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. (2021). Chemical Reviews. Retrieved from [Link]

  • Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study. (2015). Journal of the Iranian Chemical Society. Retrieved from [Link]

  • Asymmetric Synthesis in Industry: From Lab to Market. (2024). Chiralpedia. Retrieved from [Link]

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. (2014). Molecules. Retrieved from [Link]

  • Biocatalysis explained: from pharmaceutical to bulk chemical production. (2019). RSC Education. Retrieved from [Link]

  • Advances in the synthesis of antiviral agents from carbohydrate-derived chiral pools. (2022). Journal of Carbohydrate Chemistry. Retrieved from [Link]

  • The importance of chirality in API development. (n.d.). Veranova. Retrieved from [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. (2006). Journal of Chemical Education. Retrieved from [Link]

  • Chiral auxiliary - Wikipedia. (n.d.). Retrieved from [Link]

  • Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Ex. (n.d.). Williams College. Retrieved from [Link]

  • Chiral Pool: Synthesis, Definition & Asymmetric Technique. (2023). StudySmarter. Retrieved from [Link]

  • Chiral Pool Synthesis | OpenOChem Learn. (n.d.). Retrieved from [Link]

  • Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. (2021). Molecules. Retrieved from [Link]

  • Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. (2018). Natural Product Reports. Retrieved from [Link]

  • Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis. (2021). Catalysts. Retrieved from [Link]

  • Recent Advances in Biocatalysis for Drug Synthesis. (2021). Catalysts. Retrieved from [Link]

  • Biocatalysis for the Synthesis of Pharmaceuticals and Pharmaceutical Intermediates. (2018). Biotechnology Advances. Retrieved from [Link]

  • Sharpless Asymmetric Epoxidation. (n.d.). Dalal Institute. Retrieved from [Link]

  • The Role of Chirality in Drug Design and Delivery: A Comprehensive Review. (n.d.). Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • 18-Noyori Asymmetric Hydrogenation Reaction. (n.d.). Scribd. Retrieved from [Link]

  • Future Trends in Asymmetric Organo-Metal Combined Catalysis. (2023). ACS Central Science. Retrieved from [Link]

  • The Noyori Asymmetric Hydrogenation Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. (2021). Molecules. Retrieved from [Link]

  • 10.1: Chiral Proline Based Reactions. (2021). Chemistry LibreTexts. Retrieved from [Link]

  • A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry. (n.d.). Vapourtec. Retrieved from [Link]

  • Chiral pool - Wikipedia. (n.d.). Retrieved from [Link]

  • Recent advances in enzymatic and chemical deracemisation of racemic compounds. (2013). Chemical Society Reviews. Retrieved from [Link]

  • Chirality and its implications for the pharmaceutical industry. (2015). Chimia. Retrieved from [Link]

  • evans enolate alkylation-hydrolysisx. (n.d.). Retrieved from [Link]

  • Solvent effect on the optimization of enzymatic kinetic resolution of acetylenic alcohol 3. (n.d.). ResearchGate. Retrieved from [Link]

  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). Molecules. Retrieved from [Link]

  • Advances in One-Pot Chiral Amine Synthesis Enabled by Amine Transaminase Cascades: Pushing the Boundaries of Complexity. (2023). ACS Catalysis. Retrieved from [Link]

  • Organocatalysis - Wikipedia. (n.d.). Retrieved from [Link]

  • Asymmetric hydrogenation - Wikipedia. (n.d.). Retrieved from [Link]

  • Noyori asymmetric hydrogenation. (n.d.). Slideshare. Retrieved from [Link]

  • Chiral Drugs: An Overview. (2012). Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. (2024). Molecules. Retrieved from [Link]

Sources

Methodological & Application

Synthesis of 3-Methyltetrahydrofuran-3-carboxylic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed synthetic protocol for the preparation of 3-Methyltetrahydrofuran-3-carboxylic acid, a valuable building block in medicinal chemistry and materials science. Given the absence of a direct, one-pot synthesis in the current literature, this document outlines a robust, multi-step approach designed for adaptability and scalability in a research setting.

Introduction

This compound is a heterocyclic compound of significant interest due to its potential incorporation into novel pharmaceutical agents and functional materials. The tetrahydrofuran scaffold is a common motif in numerous natural products and bioactive molecules. The presence of a quaternary center with both a methyl and a carboxylic acid group at the 3-position offers a unique three-dimensional structure that can be exploited for modulating biological activity and material properties. This document details a reliable synthetic pathway starting from the commercially available precursor, 3-hydroxytetrahydrofuran.

Synthetic Strategy Overview

The proposed synthesis is a four-step sequence commencing with the oxidation of 3-hydroxytetrahydrofuran to tetrahydrofuran-3-one. This ketone then undergoes a cyanosilylation reaction to form a cyanohydrin, introducing the precursor to the carboxylic acid function. Subsequent methylation of the tertiary hydroxyl group, followed by acidic hydrolysis of the nitrile, affords the target molecule, this compound.

PART 1: Detailed Experimental Protocols

This section provides step-by-step methodologies for the synthesis of this compound.

Step 1: Synthesis of Tetrahydrofuran-3-one

The initial step involves the oxidation of 3-hydroxytetrahydrofuran to the corresponding ketone, tetrahydrofuran-3-one. A common and efficient method for this transformation is the Swern oxidation or a TEMPO-catalyzed oxidation. A patent describes a process using TEMPO and trichloroisocyanuric acid (TCCA)[1].

Materials:

  • 3-Hydroxytetrahydrofuran

  • 2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO)

  • Trichloroisocyanuric acid (TCCA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Protocol:

  • To a solution of 3-hydroxytetrahydrofuran (1.0 eq) in dichloromethane (DCM) at 0 °C, add TEMPO (0.01 eq).

  • Slowly add trichloroisocyanuric acid (TCCA) (1.05 eq) in portions, maintaining the temperature between 0 and 5 °C.

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield crude tetrahydrofuran-3-one, which can be purified by distillation or column chromatography.

Step 2: Synthesis of 3-Cyano-3-hydroxytetrahydrofuran (Cyanohydrin Formation)

The ketone, tetrahydrofuran-3-one, is converted to a cyanohydrin by the addition of a cyanide source. Trimethylsilyl cyanide (TMSCN) is a widely used and effective reagent for this transformation, often catalyzed by a Lewis acid[2][3].

Materials:

  • Tetrahydrofuran-3-one

  • Trimethylsilyl cyanide (TMSCN)

  • Zinc iodide (ZnI₂) (catalyst)

  • Dichloromethane (DCM)

  • Aqueous hydrochloric acid (1 M)

Protocol:

  • Dissolve tetrahydrofuran-3-one (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Add a catalytic amount of zinc iodide (ZnI₂) (0.1 eq).

  • Cool the mixture to 0 °C and add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to 0 °C and slowly add 1 M aqueous HCl to hydrolyze the silyl ether.

  • Stir for 1 hour, then separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the crude cyanohydrin. Purification can be achieved by column chromatography.

Step 3: Methylation of 3-Cyano-3-hydroxytetrahydrofuran

The methylation of the tertiary alcohol of the cyanohydrin is a critical and potentially challenging step. A strong methylating agent is required. Trimethylaluminium can be an effective reagent for the C-methylation of tertiary alcohols[4].

Materials:

  • 3-Cyano-3-hydroxytetrahydrofuran

  • Trimethylaluminium (2.0 M solution in toluene or hexanes)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Protocol: Caution: Trimethylaluminium is pyrophoric and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • Dissolve 3-cyano-3-hydroxytetrahydrofuran (1.0 eq) in anhydrous toluene under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add trimethylaluminium (2.0-3.0 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction to room temperature and then heat to 60-80 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to 0 °C and very carefully quench by the slow, dropwise addition of a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 3-cyano-3-methyltetrahydrofuran.

Step 4: Hydrolysis of 3-Cyano-3-methyltetrahydrofuran to this compound

The final step is the hydrolysis of the nitrile to the carboxylic acid. This can be achieved under either acidic or basic conditions. Acidic hydrolysis is often preferred to avoid potential side reactions[5][6][7][8][9].

Materials:

  • 3-Cyano-3-methyltetrahydrofuran

  • Concentrated hydrochloric acid (HCl)

  • Water

  • Diethyl ether or Ethyl acetate

Protocol:

  • To a round-bottom flask, add 3-cyano-3-methyltetrahydrofuran (1.0 eq) and a mixture of concentrated HCl and water (e.g., 6 M HCl).

  • Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours. Monitor the reaction for the disappearance of the starting material and the formation of the carboxylic acid by TLC or LC-MS.

  • After cooling to room temperature, extract the aqueous mixture with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization or column chromatography.

PART 2: Data Presentation and Visualization

Table 1: Summary of Reagents and Conditions
StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)
13-HydroxytetrahydrofuranTEMPO, TCCADCM01-2
2Tetrahydrofuran-3-oneTMSCN, ZnI₂DCM0 to RT12-24
33-Cyano-3-hydroxytetrahydrofuranTrimethylaluminiumToluene0 to 8012-24
43-Cyano-3-methyltetrahydrofuranConc. HCl, H₂O-Reflux12-24
Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Oxidation cluster_1 Step 2: Cyanohydrin Formation cluster_2 Step 3: Methylation cluster_3 Step 4: Hydrolysis A 3-Hydroxytetrahydrofuran B Tetrahydrofuran-3-one A->B TEMPO, TCCA DCM, 0°C C Tetrahydrofuran-3-one D 3-Cyano-3-hydroxytetrahydrofuran C->D TMSCN, ZnI2 DCM, 0°C to RT E 3-Cyano-3-hydroxytetrahydrofuran F 3-Cyano-3-methyltetrahydrofuran E->F Al(CH3)3 Toluene, 0-80°C G 3-Cyano-3-methyltetrahydrofuran H This compound G->H Conc. HCl, H2O Reflux

Caption: Synthetic workflow for this compound.

PART 3: Scientific Integrity and Rationale

Causality Behind Experimental Choices
  • Oxidation: The choice of a TEMPO-catalyzed oxidation in Step 1 provides a mild and selective method for the conversion of the secondary alcohol to a ketone, minimizing over-oxidation or side reactions often associated with harsher oxidizing agents.

  • Cyanohydrin Formation: The use of TMSCN in Step 2 is advantageous as it is less hazardous than using HCN gas directly. The Lewis acid catalyst, ZnI₂, activates the ketone carbonyl group, facilitating the nucleophilic attack by the cyanide.

  • Methylation: The methylation of a tertiary alcohol (Step 3) is notoriously difficult. Standard methylation procedures like using methyl iodide with a base are often ineffective due to steric hindrance. Trimethylaluminium is a potent reagent capable of C-methylation of tertiary alcohols, proceeding through a proposed carbocationic intermediate.

  • Hydrolysis: The final hydrolysis of the nitrile in Step 4 is a standard transformation. Acid-catalyzed hydrolysis is chosen to directly yield the carboxylic acid and avoid the formation of a carboxylate salt that would require an additional acidification step. The harsh refluxing conditions are necessary to drive the hydrolysis of the sterically hindered tertiary nitrile to completion.

Self-Validating System and Trustworthiness

Each step of this protocol should be monitored by appropriate analytical techniques (TLC, GC-MS, LC-MS, and NMR) to confirm the identity and purity of the intermediates. This analytical rigor ensures that any deviation from the expected outcome is detected early, allowing for troubleshooting and optimization. The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its structure and purity.

References

  • Organic Chemistry Portal. (n.d.). Nitrile to Acid - Common Conditions. Retrieved from [Link]

  • BYJU'S. (n.d.). Nitrile to Carboxylic Acid. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Wikipedia. (2023, November 29). 3-Hydroxytetrahydrofuran. Retrieved from [Link]

  • JoVE. (2025, May 22). Preparation of Carboxylic Acids: Hydrolysis of Nitriles. Retrieved from [Link]

  • Google Patents. (n.d.). CN102321054B - Preparation method of tetrahydrofuran-3-ketone compound.
  • ResearchGate. (n.d.). C[D3]methylation of alcohols and nitriles. Reaction conditions: a).... Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of tetrahydrofurans. Retrieved from [Link]

  • Google Patents. (n.d.). US4261901A - Synthesis of tetrahydrofuran.
  • National Institutes of Health. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitrile synthesis by C-C coupling (Cyanomethylation). Retrieved from [Link]

  • Eagle Scholar. (2022, April 14). Optimizing the Alkylation of Carboxylic Acid Derivatives for Use in the Synthesis of the Oxidative Metabolites of DEHP. Retrieved from [Link]

  • ResearchGate. (n.d.). C-Methylation of alcohols by trimethylaluminium. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Trimethylsilyl cyanide (TMSCN). Retrieved from [Link]

  • Google Patents. (n.d.). US9399629B2 - Process for the manufacture of 3-oxo-tetrahydrofuran.
  • ResearchGate. (2025, August 6). A Convenient Catalytic Procedure for the Addition of Trimethylsilyl Cyanide to Functionalised Ketones, Mediated by InBr3 − Insight into the Reaction Mechanism. Retrieved from [Link]

Sources

Application Note: Enantioselective Synthesis of 3-Methyltetrahydrofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed, research-grade protocol for the enantioselective synthesis of 3-Methyltetrahydrofuran-3-carboxylic acid, a valuable chiral building block for drug discovery and development. The core of the synthesis is the diastereoselective alkylation of a chiral amide derived from racemic tetrahydrofuran-3-carboxylic acid and (1R,2R)-pseudoephedrine. This established methodology, pioneered by Myers, provides a robust and scalable route to constructing the required all-carbon quaternary stereocenter with high stereocontrol. This guide explains the causal logic behind the protocol, offers step-by-step instructions, and includes troubleshooting advice for researchers.

Scientific Introduction & Strategic Overview

The tetrahydrofuran (THF) motif is a privileged scaffold found in numerous natural products and pharmaceutical agents.[1][2] The introduction of a quaternary stereocenter, particularly at the C3 position, imparts significant three-dimensional complexity, which can be crucial for modulating biological activity and optimizing pharmacokinetic properties. This compound, therefore, represents a highly valuable building block for medicinal chemistry, enabling the exploration of novel chemical space.[3][4]

The primary synthetic challenge lies in the enantioselective construction of the C3 all-carbon quaternary stereocenter. Direct asymmetric methylation of a tetrahydrofuran-3-carboxylic acid precursor is a formidable task. To overcome this, our strategy employs a chiral auxiliary-based approach, which is a reliable and well-understood method for asymmetric alkylation.[5]

Retrosynthetic Analysis:

Our approach hinges on the diastereoselective methylation of a chiral amide. (1R,2R)-pseudoephedrine is selected as the chiral auxiliary due to its low cost, availability in both enantiomeric forms, and its proven efficacy in directing the alkylation of α-substituted amides, often affording products with high diastereomeric excess.[6][7]

The key steps are:

  • Amide Formation: Coupling of racemic tetrahydrofuran-3-carboxylic acid with (1R,2R)-pseudoephedrine to form the diastereomeric amide precursors.

  • Diastereoselective Alkylation: Deprotonation to form a chiral lithium enolate, which is then alkylated with methyl iodide. The stereochemistry of the auxiliary directs the incoming electrophile to one face of the enolate.[8]

  • Auxiliary Cleavage: Hydrolysis of the amide to release the enantiomerically enriched target carboxylic acid and recover the chiral auxiliary.

Workflow & Mechanistic Rationale

The overall synthetic workflow is depicted below. The critical step is the formation of a rigid, chelated lithium enolate intermediate, which dictates the stereochemical outcome of the methylation.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Asymmetric Methylation cluster_2 Step 3: Cleavage & Isolation rac_acid Racemic Tetrahydrofuran-3-carboxylic Acid amide Diastereomeric Amides rac_acid->amide Ghosez's Reagent auxiliary (1R,2R)-Pseudoephedrine auxiliary->amide enolate Chelated (Z)-Enolate (Key Intermediate) amide->enolate 1. LDA, LiCl 2. -78 °C to 0 °C methylated_amide Methylated Amide (High d.r.) enolate->methylated_amide 3. MeI target_acid (S)-3-Methyltetrahydrofuran- 3-carboxylic Acid methylated_amide->target_acid Acidic Hydrolysis (e.g., H2SO4, reflux) recovered_aux Recovered Auxiliary methylated_amide->recovered_aux

Caption: Overall workflow for the synthesis.

Rationale for Stereoselectivity:

Upon deprotonation with lithium diisopropylamide (LDA) in the presence of lithium chloride, the pseudoephedrine amide forms a rigid Z-enolate. The lithium cation is believed to chelate between the enolate oxygen and the auxiliary's hydroxyl oxygen. This chelation, along with the steric bulk of the phenyl group, effectively blocks one face of the enolate. The electrophile (methyl iodide) is therefore forced to approach from the less sterically hindered face, resulting in a highly diastereoselective alkylation.[6][8]

G cluster_0 Stereochemical Control Model start Pseudoephedrine Amide chelate Rigid Li-Chelated (Z)-Enolate start->chelate LDA, LiCl product Alkylation Product (syn to Methyl) chelate->product MeI attacks from less-hindered face note The phenyl group and chelated Li+ block the top face of the enolate, directing the MeI electrophile to the bottom face. chelate->note

Caption: Model for diastereoselective alkylation.

Detailed Experimental Protocols

Safety Precaution: These procedures involve pyrophoric reagents (LDA), corrosive acids, and flammable solvents. All steps must be performed by trained personnel in a certified fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Synthesis of (1R,2R)-Pseudoephedrine-Tetrahydrofuran-3-carboxamide

This protocol details the coupling of the starting racemic acid with the chiral auxiliary.

Materials:

  • Racemic Tetrahydrofuran-3-carboxylic acid (1.0 eq)

  • 1-Chloro-N,N,2-trimethyl-1-propenylamine (Ghosez's Reagent, 1.1 eq)

  • (1R,2R)-(+)-Pseudoephedrine (1.1 eq)

  • Triethylamine (Et₃N, 2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aq. NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, round-bottom flask under an argon atmosphere, add racemic tetrahydrofuran-3-carboxylic acid (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 1-chloro-N,N,2-trimethyl-1-propenylamine (1.1 eq). Stir the mixture at 0 °C for 1 hour.

  • In a separate flask, dissolve (1R,2R)-(+)-pseudoephedrine (1.1 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Add the pseudoephedrine solution dropwise to the activated acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by slowly adding saturated aq. NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting diastereomeric amides by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the product as a white solid.

Protocol 2: Diastereoselective Methylation

This is the key stereochemistry-defining step. Strict anhydrous and anaerobic conditions are critical for success.

Materials:

  • Pseudoephedrine-tetrahydrofuran-3-carboxamide (1.0 eq)

  • Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene (2.2 eq)

  • Anhydrous Lithium Chloride (LiCl, 6.0 eq)

  • Methyl Iodide (MeI, 5.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Flame-dry a round-bottom flask equipped with a stir bar and septum under vacuum and backfill with argon.

  • Add anhydrous LiCl (6.0 eq) and the pseudoephedrine amide (1.0 eq).

  • Add anhydrous THF via syringe.

  • Cool the slurry to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (2.2 eq) dropwise via syringe over 15 minutes. The solution should become clear and yellow/orange.

  • After addition is complete, transfer the flask to a 0 °C ice bath and stir for 1 hour.

  • Cool the reaction back down to -78 °C.

  • Add methyl iodide (5.0 eq) dropwise.

  • Stir at -78 °C for 1 hour, then move to the 0 °C bath and stir for an additional 3 hours.

  • Quench the reaction at 0 °C by the slow addition of saturated aq. NH₄Cl.

  • Allow the mixture to warm to room temperature and dilute with water and ethyl acetate.

  • Separate the layers and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by flash chromatography to isolate the major diastereomer of the methylated amide. The diastereomeric ratio (d.r.) can be determined by ¹H NMR or HPLC analysis of the crude product.

Protocol 3: Hydrolysis and Auxiliary Recovery

This final step cleaves the auxiliary to yield the target acid.

Materials:

  • Methylated pseudoephedrine amide (1.0 eq)

  • Sulfuric Acid (H₂SO₄), 9 M aqueous solution

  • 1,4-Dioxane

  • Diethyl ether

  • Aqueous Sodium Hydroxide (NaOH), 2 M

Procedure:

  • Dissolve the purified methylated amide (1.0 eq) in 1,4-dioxane.

  • Add 9 M H₂SO₄.

  • Heat the mixture to reflux (approx. 100-110 °C) and maintain for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of starting material.

  • Cool the reaction to room temperature and dilute with water.

  • To recover the auxiliary: Basify the aqueous solution to pH > 12 with 2 M NaOH and extract with diethyl ether (3x). The combined ether layers contain the pseudoephedrine.

  • To isolate the product: Acidify the aqueous layer to pH < 2 with concentrated HCl.

  • Extract the acidified aqueous layer with ethyl acetate (3x).

  • Combine the ethyl acetate layers, wash with brine, dry over MgSO₄, filter, and concentrate to yield the enantiomerically enriched this compound.

  • Determine the enantiomeric excess (e.e.) by chiral HPLC or by derivatization with a chiral agent followed by NMR/GC analysis.

Data Summary & Expected Outcomes

The following table summarizes typical results for asymmetric alkylations using the pseudoephedrine auxiliary, based on literature precedents for similar substrates.[7][9]

StepProductTypical YieldStereoselectivityKey Parameters
1 Pseudoephedrine Amide>90%N/AEfficient acylation is key.
2 Methylated Amide75-90%>95:5 d.r.Strict anhydrous conditions; LiCl additive is crucial.
3 Target Carboxylic Acid>85%>90% e.e.Complete hydrolysis; efficient extraction.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low yield in Step 2 Incomplete deprotonation; wet reagents/glassware; LDA degradation.Ensure all reagents and solvents are strictly anhydrous. Use freshly titrated or newly purchased LDA. Ensure LiCl is thoroughly dried under vacuum with heating.
Low diastereoselectivity Reaction temperature too high during alkylation; absence of LiCl.Maintain temperatures strictly at -78 °C and 0 °C as specified. Ensure LiCl is present and fully dissolved/complexed before adding the electrophile.
Incomplete hydrolysis (Step 3) Insufficient reaction time or temperature; steric hindrance.Increase reflux time and monitor reaction progress carefully by TLC/LC-MS. If necessary, a stronger acid or higher boiling point solvent could be tested (with caution).
Difficulty purifying amides Diastereomers are co-eluting.Optimize chromatography conditions (try different solvent systems or a different stationary phase). If separation is poor, it may be possible to enrich the major diastereomer by recrystallization.

References

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496-6511. [Link]

  • Myers Research Group, Harvard University. (n.d.). Asymmetric Alkylation Using Pseudoephedrine. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Bracher, M. G., & Carreira, E. M. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition, 51(38), 9571-9574. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia, The Free Encyclopedia. [Link]

  • Wolfe, J. P., & Hay, M. B. (2007). Recent advances in the stereoselective synthesis of tetrahydrofurans. Tetrahedron, 63(2), 261-290. [Link]

Sources

Application Notes and Protocols for the Derivatization of 3-Methyltetrahydrofuran-3-carboxylic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Biological Potential of a Unique Tetrahydrofuran Scaffold

3-Methyltetrahydrofuran-3-carboxylic acid is a fascinating heterocyclic compound characterized by a sterically hindered tertiary carboxylic acid moiety. This unique structural feature presents both challenges and opportunities in its application for biological studies. While the steric hindrance can impede standard derivatization reactions, it also imparts a degree of metabolic stability to its derivatives. The tetrahydrofuran ring system is a common motif in a variety of biologically active natural products and approved pharmaceuticals, suggesting that derivatives of this compound could exhibit interesting pharmacological properties.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound for various bioassays. We will explore robust protocols for esterification and amidation, discuss the rationale behind reagent selection for this sterically encumbered substrate, and provide methodologies for creating derivatives suitable for bioimaging and targeted drug delivery.

Core Principles of Derivatization for Bioassays

The primary goal of derivatizing this compound for bioassays is to append a functional moiety that enables the study of its biological activity. This can range from simple esters and amides for initial screening to more complex conjugates with fluorophores or biocompatible polymers. The key considerations for any derivatization strategy are:

  • Overcoming Steric Hindrance: The tertiary nature of the carboxylic acid requires more potent activating agents than those used for primary or secondary carboxylic acids.

  • Bio-compatibility: The resulting derivative should be soluble and stable in aqueous media used for bioassays and should not exhibit undue cytotoxicity.

  • Assay-Specific Functionality: The choice of derivative will be dictated by the intended bioassay (e.g., a fluorescent tag for imaging, a linker for bioconjugation).

Part 1: Synthesis of Ester and Amide Derivatives for Initial Bioactivity Screening

The synthesis of simple ester and amide derivatives is a crucial first step in evaluating the biological potential of a new chemical entity. These derivatives can modulate the parent compound's lipophilicity, membrane permeability, and interaction with biological targets.

Esterification of a Sterically Hindered Tertiary Carboxylic Acid

Direct Fischer esterification of this compound is generally inefficient due to steric hindrance.[2] Therefore, methods involving the activation of the carboxylic acid are necessary.

This method is a reliable choice for esterifying sterically hindered carboxylic acids with a variety of alcohols under mild conditions.[3] The use of dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) is key to the success of this reaction.

Reaction Scheme:

Esterification cluster_reactants Reactants cluster_reagents Reagents cluster_products Products Carboxylic_Acid 3-Methyltetrahydrofuran- 3-carboxylic acid Reaction_Mixture Reaction 0°C to RT Carboxylic_Acid->Reaction_Mixture Alcohol R-OH Alcohol->Reaction_Mixture DCC DCC DCC->Reaction_Mixture DMAP DMAP (cat.) DMAP->Reaction_Mixture Solvent DCM Solvent->Reaction_Mixture Ester Ester Derivative Reaction_Mixture->Ester DCU Dicyclohexylurea (precipitate) Reaction_Mixture->DCU Amidation cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation Carboxylic_Acid 3-Methyltetrahydrofuran- 3-carboxylic acid Reaction1 Reflux Carboxylic_Acid->Reaction1 SOCl2 SOCl₂ SOCl2->Reaction1 Solvent1 Toluene Solvent1->Reaction1 Acyl_Chloride 3-Methyltetrahydrofuran- 3-carbonyl chloride Reaction1->Acyl_Chloride Reaction2 0°C to RT Acyl_Chloride->Reaction2 Amine R₁R₂NH Amine->Reaction2 Base Triethylamine Base->Reaction2 Solvent2 DCM Solvent2->Reaction2 Amide Amide Derivative Reaction2->Amide Fluorescent_Labeling cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Carboxylic_Acid 3-Methyltetrahydrofuran- 3-carboxylic acid Reaction_Mixture Reaction RT Carboxylic_Acid->Reaction_Mixture Fluorophore 5-(Aminomethyl)fluorescein Fluorophore->Reaction_Mixture HATU HATU HATU->Reaction_Mixture DIPEA DIPEA DIPEA->Reaction_Mixture Solvent DMF Solvent->Reaction_Mixture Fluorescent_Probe Fluorescent Derivative Reaction_Mixture->Fluorescent_Probe Bioconjugation_Linker cluster_step1 Step 1: Linker Conjugation cluster_step2 Step 2: Deprotection Carboxylic_Acid 3-Methyltetrahydrofuran- 3-carboxylic acid Reaction1 Amidation Carboxylic_Acid->Reaction1 Linker Boc-NH-PEG-NH₂ Linker->Reaction1 HATU HATU HATU->Reaction1 DIPEA DIPEA DIPEA->Reaction1 Protected_Conjugate Boc-Protected Conjugate Reaction1->Protected_Conjugate Reaction2 Deprotection Protected_Conjugate->Reaction2 TFA TFA TFA->Reaction2 Final_Conjugate Amine-Terminated Conjugate Reaction2->Final_Conjugate

Sources

Topic: 3-Methyltetrahydrofuran-3-carboxylic acid as a Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: The pursuit of novel chemical matter with precisely controlled three-dimensional (3D) geometry is a cornerstone of modern drug discovery. While flat, aromatic systems have historically dominated medicinal chemistry, there is a growing appreciation for scaffolds that can present functional groups in well-defined spatial arrangements to improve target engagement and ADMET properties.[1][2] The tetrahydrofuran (THF) ring is a privileged motif found in numerous natural products and FDA-approved pharmaceuticals, valued for its favorable physicochemical properties and metabolic stability.[3][4][5] This guide focuses on a specific, powerful derivative: 3-Methyltetrahydrofuran-3-carboxylic acid . By introducing a quaternary stereocenter, this scaffold offers a rigid, non-planar framework to orient a key carboxylic acid functional group and a methyl substituent, providing medicinal chemists with a tool to enforce specific conformations and explore chemical space with greater precision.

This document provides an in-depth analysis of the scaffold's properties, strategic applications, and detailed protocols for its synthesis and integration into drug discovery programs.

Section 1: The Rationale - Physicochemical and Stereochemical Attributes

The utility of this compound stems from the unique combination of its constituent parts. The strategic placement of the methyl and carboxyl groups on a quaternary center within the THF ring locks the molecule's conformation, addressing several challenges in lead optimization.

  • Conformational Rigidity: Unlike flexible aliphatic chains, the five-membered THF ring has a limited number of low-energy conformations (envelope and twist forms). The gem-disubstitution at the C3 position further restricts this flexibility. This rigidity reduces the entropic penalty upon binding to a biological target, which can lead to a significant improvement in binding affinity.

  • Defined Exit Vectors: The tetrahedral geometry of the C3 carbon atom projects the carboxylic acid and the methyl group in precise, non-planar vectors relative to the THF ring. This allows for meticulous control over how the molecule interacts with a target's binding pocket, potentially enhancing selectivity by avoiding undesirable interactions.

  • Stereochemistry: The C3 carbon is a chiral center. The (R)- and (S)-enantiomers present the carboxylic acid in distinct spatial orientations. This stereochemical diversity is a powerful tool for probing the topology of a binding site and can be critical for achieving optimal potency and selectivity. A patent for related 3-amino-tetrahydrofuran-3-carboxylic acid derivatives highlights the importance of controlling this stereocenter for pharmacological activity.[6]

  • Modulation of Physicochemical Properties:

    • Polarity and Solubility: The ether oxygen of the THF ring acts as a hydrogen bond acceptor, which can improve aqueous solubility compared to an analogous carbocyclic scaffold.

    • Carboxylic Acid Moiety: This group is a crucial pharmacophore, capable of forming strong hydrogen bonds and salt-bridge interactions.[7] However, it can also lead to poor membrane permeability and metabolic liabilities.[8][9] The 3-MTHF-3-CA scaffold presents this moiety in a fixed orientation, which can be optimized to maintain desired interactions while potentially mitigating some of its liabilities through precise positioning. The concept of using bioisosteres for carboxylic acids is well-established to circumvent these issues, and this scaffold provides a way to rigidly hold the acid itself.[10][11]

Diagram 1: Key Structural Features

The following diagram illustrates the core structural attributes of the (S)-3-Methyltetrahydrofuran-3-carboxylic acid scaffold.

Key Structural Features of the Scaffold cluster_scaffold (S)-3-Methyltetrahydrofuran-3-carboxylic acid cluster_properties Resulting Properties scaffold C3 Quaternary Stereocenter cooh Carboxylic Acid (H-bond donor/acceptor, anionic interaction) scaffold->cooh me Methyl Group (Steric influence, van der Waals contact) scaffold->me thf THF Ring (Polarity, H-bond acceptor, metabolic stability) scaffold->thf rigidity Conformational Rigidity (↓ Entropic Penalty) scaffold->rigidity vectors Defined 3D Vectors (↑ Selectivity)

Caption: Core attributes of the 3-MTHF-3-CA scaffold.

Section 2: Strategic Applications in Drug Design

The unique features of the 3-MTHF-3-CA scaffold lend themselves to several strategic applications in a lead optimization campaign.

  • Scaffold Hopping and Core Replacement: This building block can replace existing, more flexible or metabolically labile cores in a lead compound. For instance, a phenyl ring with meta-substituents could potentially be replaced by the 3-MTHF-3-CA scaffold to introduce 3D character and improve solubility while attempting to mimic the substituent vectors. This strategy, known as scaffold hopping, is a powerful method for generating novel intellectual property and overcoming ADMET issues.

  • Constraining Flexible Linkers: In molecules where two pharmacophoric groups are connected by a flexible aliphatic chain, potency is often lost due to the entropic cost of adopting the correct binding conformation. Inserting the 3-MTHF-3-CA scaffold can lock the relative orientation of the two ends of the linker, pre-organizing the molecule for target binding.

  • Bioisostere for Gem-Dimethyl Groups: In some contexts, the polar THF ring can serve as a bioisosteric replacement for a gem-dimethyl group (e.g., on a cyclopropane or cyclobutane ring) to enhance solubility and introduce a hydrogen bond acceptor without drastically altering the steric profile.

Diagram 2: Application Workflow

This diagram outlines the decision-making process for employing the 3-MTHF-3-CA scaffold in a drug discovery project.

cluster_solutions cluster_outcomes start Lead Compound Identified problem Optimization Challenge start->problem sol1 Poor Potency/ Selectivity problem->sol1 Efficacy sol2 ADMET Issues (Metabolic stability, solubility) problem->sol2 PK/Tox sol3 Planar Scaffold (Lack of 3D character) problem->sol3 Structure strategy Introduce 3-MTHF-3-CA Scaffold sol1->strategy sol2->strategy sol3->strategy out1 Constrain Conformation strategy->out1 out2 Improve Solubility/ Block Metabolism strategy->out2 out3 Introduce Novel 3D Vector strategy->out3 end Optimized Candidate out1->end out2->end out3->end

Caption: Decision workflow for scaffold application.

Section 3: Synthesis and Implementation Protocols

The practical application of this scaffold requires robust synthetic and analytical methods. The following protocols provide detailed, step-by-step guidance.

Protocol 3.1: Synthesis of (rac)-3-Methyltetrahydrofuran-3-carboxylic acid

This protocol describes a plausible, multi-step synthesis starting from commercially available diethyl allyl(methyl)malonate. The causality behind this choice is the presence of the required quaternary carbon and functional handles that can be manipulated to form the THF ring.

Workflow Diagram:

A Diethyl allyl(methyl)malonate B Step 1: Ozonolysis/Reduction A->B C Intermediate Aldehyde B->C D Step 2: Reduction C->D E Diol Intermediate D->E F Step 3: Cyclization E->F G Ester Product F->G H Step 4: Hydrolysis G->H I Final Product: (rac)-3-MTHF-3-CA H->I

Caption: Synthetic workflow for the racemic scaffold.

Step-by-Step Methodology:

  • Step 1: Oxidative Cleavage.

    • Rationale: To convert the terminal alkene into a primary alcohol, which is required for the subsequent cyclization to form the THF ring. Ozonolysis followed by reductive workup is a classic and reliable method for this transformation.

    • Procedure:

      • Dissolve diethyl allyl(methyl)malonate (1.0 eq) in a 1:1 mixture of CH₂Cl₂/MeOH at -78 °C.

      • Bubble ozone (O₃) through the solution until a persistent blue color is observed.

      • Purge the solution with N₂ or O₂ to remove excess ozone.

      • Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature at -78 °C.

      • Allow the reaction to slowly warm to room temperature and stir overnight.

      • Quench the reaction carefully with 1 M HCl. Extract the aqueous layer with ethyl acetate.

      • Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify by column chromatography to yield the intermediate alcohol.

  • Step 2: Intramolecular Cyclization.

    • Rationale: An acid-catalyzed cyclization (intramolecular Williamson ether synthesis) is an efficient way to form the THF ring from the 1,4-diol precursor structure formed implicitly in the previous step's workup or by a dedicated reduction of the ester. A more direct approach is shown here.

    • Procedure:

      • Dissolve the crude alcohol from Step 1 in toluene.

      • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 eq).

      • Heat the mixture to reflux with a Dean-Stark trap to remove water.

      • Monitor the reaction by TLC until the starting material is consumed.

      • Cool to room temperature, wash with saturated NaHCO₃ solution and brine.

      • Dry the organic layer over Na₂SO₄ and concentrate. The product is the ethyl ester of this compound.

  • Step 3: Saponification.

    • Rationale: The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid.

    • Procedure:

      • Dissolve the ester from Step 2 in a 1:1 mixture of THF/H₂O.

      • Add lithium hydroxide (LiOH, 2.0 eq) and stir at room temperature overnight.

      • Monitor by TLC. Upon completion, acidify the mixture to pH ~2 with 1 M HCl.

      • Extract the product with ethyl acetate.

      • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield the final product, (rac)-3-Methyltetrahydrofuran-3-carboxylic acid.

Self-Validation: Each step requires purification and characterization (¹H NMR, ¹³C NMR, MS) to confirm the structure and purity before proceeding to the next.

Protocol 3.2: Chiral Resolution
  • Rationale: To isolate the individual (R)- and (S)-enantiomers, which are essential for SAR studies. Classical resolution via diastereomeric salt formation is a robust method.

  • Procedure:

    • Dissolve the racemic acid in a suitable solvent (e.g., ethanol).

    • Add a sub-stoichiometric amount (0.5 eq) of a chiral base, such as (R)-(+)-α-methylbenzylamine.

    • Allow the diastereomeric salt to crystallize, often by slow cooling or vapor diffusion.

    • Collect the crystals by filtration. The specific diastereomer that crystallizes will depend on the solvent and chiral base used.

    • Liberate the free acid from the salt by treatment with aqueous acid and extraction.

    • Determine the enantiomeric excess (ee) by chiral HPLC or by derivatization with a chiral auxiliary followed by NMR analysis.

    • Repeat the process with the mother liquor, potentially using the opposite enantiomer of the chiral base, to isolate the other enantiomer.

Protocol 3.3: Incorporation into a Lead Compound via Amide Coupling
  • Rationale: To covalently link the scaffold to a lead molecule containing a primary or secondary amine. EDC/HOBt is a standard, efficient coupling system that minimizes racemization of the chiral center.

  • Procedure:

    • Dissolve the chiral 3-MTHF-3-CA (1.1 eq) in DMF.

    • Add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).

    • Stir the mixture at room temperature for 30 minutes to form the activated ester.

    • Add the amine-containing lead compound (1.0 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

    • Stir the reaction at room temperature overnight.

    • Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Purify the final product by column chromatography or preparative HPLC.

Section 4: Physicochemical Property Assessment

Characterizing the physicochemical properties of the scaffold and its derivatives is crucial for predicting their drug-like behavior.

Table 1: Key Physicochemical Parameters and Measurement Protocols
PropertyImportanceStandard Protocol
pKa Determines ionization state at physiological pH, affecting solubility and cell permeability.Potentiometric Titration: Titrate a solution of the compound with a standard base (e.g., NaOH) while monitoring pH. The pKa is the pH at the half-equivalence point.
logP / logD Measures lipophilicity, a key predictor of permeability, protein binding, and solubility.Shake-Flask Method: Partition the compound between n-octanol and a buffered aqueous solution (pH 7.4 for logD). Measure the concentration in each phase by UV-Vis or LC-MS.
Aqueous Solubility Impacts absorption and formulation.Equilibrium Solubility Assay: Add excess solid compound to a buffered aqueous solution (pH 7.4). Shake until equilibrium is reached. Filter and measure the concentration of the saturated solution.
Metabolic Stability Predicts in vivo half-life.Microsomal Stability Assay: Incubate the compound with liver microsomes and NADPH. Measure the disappearance of the parent compound over time using LC-MS.

Conclusion

This compound is more than just a building block; it is a sophisticated scaffold for enforcing three-dimensional structure in drug candidates. Its combination of a rigid, polar THF ring and a stereochemically defined quaternary center provides a powerful platform to address common challenges in lead optimization, including potency, selectivity, and physicochemical properties. The protocols outlined in this guide offer a practical framework for the synthesis, resolution, and implementation of this scaffold, enabling researchers to confidently explore its potential in their drug discovery programs.

References

  • Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16).
  • (2025). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies.
  • The Design and Application of Bioisosteres in Drug Design.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
  • (2012). Application of Bioisosteres in Drug Design. SlideShare.
  • Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. MDPI.
  • Sharma, et al. (2025). The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry.
  • The Tetrahydrofuran Motif in Polyketide Marine Drugs. PubMed Central.
  • 3-METHYL-TETRAHYDROFURAN-3-CARBOXYLIC ACID. ChemicalBook.
  • WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. PubMed Central.
  • Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization.
  • This compound. BLD Pharm.
  • Exploring the Scaffold Remodeling's Influence on Carboxylic Acid Modification in Organic Chemistry. Longdom Publishing.
  • (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. R Discovery.
  • (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter.
  • Homologation of Carboxylic Acids Using a Radical-Polar Conjunctive Reagent. PubMed Central.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central.
  • US6521765B1 - Process for the preparation of 3-methyltetrahydrofuran.
  • US6147233A - Process for the preparation of 3-methyltetrahydrofuran.
  • Syntheses of optically active 2-tetrahydrofuran deriv
  • Tetrahydrofuran synthesis. Organic Chemistry Portal.
  • 3-Methyltetrahydrofuran. PubChem.
  • (S)-3-Methyltetrahydrofuran-3-carboxylic acid. BLDpharm.
  • (R)-Tetrahydrofuran-3-carboxylic acid. iChemical.
  • This compound. Sigma-Aldrich.
  • This compound. Merck.
  • (2009).
  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Deriv
  • US5912364A - Process for the preparation of 3-methyltetrahydrofuran.
  • Expanding medicinal chemistry into 3D space: metallofragments as 3D scaffolds for fragment-based drug discovery.
  • An Easy Procedure for the Preparation of 3-Methylidenetetrahydrofurans
  • Design, Modular Synthesis and Screening of 58 Shape-Diverse 3-D Fragments. ChemRxiv.
  • Scaffold Hopping in Drug Discovery. CRIPS.
  • This Drug Synthesis is Literally Bre
  • (2017). Biotransformations in Drug Synthesis: A Green and Powerful Tool for Medicinal Chemistry. Sci Forschen.
  • Tetrahydrofuran-2-CarboxylicAcid(3-Methylamino-Propyl)-Amide. BOC Sciences.
  • Therapeutic Potential of HMF and Its Derivatives: a Comput
  • Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. MDPI.

Sources

Application Note: A Guide to Modern Stereoselective Synthesis of Tetrahydrofurans

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The tetrahydrofuran (THF) moiety is a privileged scaffold found in a vast array of natural products and pharmaceuticals, including lignans, acetogenins, and polyether ionophores.[1][2] The biological activity of these molecules is often critically dependent on the precise three-dimensional arrangement of substituents on the THF ring. Consequently, the development of robust and stereoselective methods for their synthesis is a paramount objective in modern organic chemistry. This application note provides an in-depth guide to several field-proven, stereoselective strategies for constructing substituted tetrahydrofurans. We move beyond simple procedural lists to explain the mechanistic rationale behind key experimental choices, offering insights into achieving high levels of stereocontrol. Detailed protocols, data summaries, and workflow diagrams are provided for four powerful methodologies: Organocatalytic Asymmetric Intramolecular Michael Addition, Palladium-Catalyzed Carboetherification, Catalytic Asymmetric Prins Cyclization, and Ring-Closing Metathesis.

Organocatalytic Asymmetric Intramolecular Oxa-Michael Addition

Conceptual Overview: The intramolecular oxa-Michael addition is a powerful cyclization strategy wherein a tethered hydroxyl group adds to an α,β-unsaturated carbonyl system (e.g., an enone or enoate). The use of chiral organocatalysts, such as cinchona alkaloids or prolinol derivatives, provides an effective means to control the absolute stereochemistry of the newly formed stereocenters.[3][4] This approach is prized for its operational simplicity, mild reaction conditions, and avoidance of toxic heavy metals.

Mechanism and Rationale for Stereocontrol: The key to stereoselectivity lies in the ability of a bifunctional organocatalyst to co-activate both the nucleophile (alcohol) and the electrophile (the Michael acceptor). For example, a cinchona alkaloid-derived thiourea catalyst can activate the enone electrophile through hydrogen bonding to the carbonyl oxygen, lowering its LUMO. Simultaneously, the basic tertiary amine moiety of the alkaloid deprotonates the tethered alcohol, increasing its nucleophilicity. The rigid chiral scaffold of the catalyst then orchestrates the facial selectivity of the cyclization, directing the attack of the nascent alkoxide to one specific face of the activated double bond.

Organocatalysis_Mechanism cluster_activation Catalyst Activation cluster_cyclization Stereoselective Cyclization cluster_release Product Release Substrate γ-Hydroxy Enone Activated_Complex Ternary Complex (Substrate-Catalyst) Substrate->Activated_Complex H-Bonding & Deprotonation Catalyst Chiral Bifunctional Catalyst (e.g., Thiourea) Catalyst->Activated_Complex Transition_State Stereocontrolled Transition State Activated_Complex->Transition_State Intramolecular Michael Addition Cyclized_Intermediate Cyclized Adduct- Catalyst Complex Transition_State->Cyclized_Intermediate Cyclized_Intermediate->Catalyst Catalyst Regeneration Product Enantioenriched Tetrahydrofuran Cyclized_Intermediate->Product Protonation

Caption: Workflow for Organocatalytic Oxa-Michael Addition.

Data Summary: Cinchona-Alkaloid-Thiourea Catalyzed Cycloetherification This table summarizes representative results for the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones.[3]

EntrySubstrate (R Group)Catalyst Loading (mol%)Time (h)Yield (%)ee (%)
1Phenyl5249595
24-MeO-Ph5489194
34-CF₃-Ph1249997
42-Naphthyl5489395
5Cyclohexyl5489095

Detailed Experimental Protocol: The following is a representative protocol adapted from Asano and Matsubara (2011).[3]

  • Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the ε-hydroxy-α,β-unsaturated ketone (0.1 mmol, 1.0 equiv), the cinchona-alkaloid-thiourea organocatalyst (0.005 mmol, 0.05 equiv), and potassium fluoride (KF) as a base (0.12 mmol, 1.2 equiv).

  • Reaction: Place the vial under an inert atmosphere (N₂ or Ar). Add anhydrous toluene (1.0 mL) via syringe.

  • Incubation: Stir the reaction mixture vigorously at ambient temperature (25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 24-48 hours).

  • Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl (5 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the pure, enantioenriched tetrahydrofuran product.

  • Analysis: Characterize the product by NMR and determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Palladium-Catalyzed Stereoselective Carboetherification

Conceptual Overview: This powerful transformation constructs a C-C and a C-O bond in a single step, generating up to two new stereocenters with high diastereoselectivity.[5] The reaction couples a γ-hydroxy alkene with an aryl or vinyl bromide in the presence of a palladium catalyst.[6] The method is particularly effective for synthesizing trans-2,5-disubstituted tetrahydrofurans.[6]

Mechanism and Rationale for Stereocontrol: The catalytic cycle is believed to proceed through an unusual pathway involving the intramolecular insertion of the olefin into a Pd(II)(Aryl)(Alkoxide) intermediate.[5]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (Ar-Br) to form a Pd(II) species, Ar-Pd-Br.

  • Alkoxide Formation: The γ-hydroxy alkene is deprotonated by a base (e.g., NaOtBu), and the resulting alkoxide displaces the bromide on the palladium center to form the key intermediate, Ar-Pd-OR.

  • Carbopalladation: The tethered alkene then undergoes a syn-insertion into the Pd-O bond. This intramolecular carbopalladation step occurs via a chair-like transition state that minimizes steric interactions, thereby dictating the final stereochemistry. The substituents prefer to occupy pseudo-equatorial positions, leading to the observed high trans-diastereoselectivity.

  • Reductive Elimination: The resulting five-membered palladacycle undergoes C-C bond-forming reductive elimination to release the tetrahydrofuran product and regenerate the Pd(0) catalyst.

Palladium_Catalysis_Mechanism Pd0 Pd(0)Ln PdII_Br Ar-Pd(II)-Br Pd0->PdII_Br Oxidative Addition ArBr Ar-Br PdII_OR Ar-Pd(II)-OR (Key Intermediate) PdII_Br->PdII_OR Alkoxide Displacement HydroxyAlkene γ-Hydroxy Alkene + Base Transition_State Chair-like Transition State PdII_OR->Transition_State Intramolecular syn-Insertion Palladacycle 5-Membered Palladacycle Transition_State->Palladacycle Product trans-Tetrahydrofuran Palladacycle->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Caption: Catalytic Cycle for Pd-Catalyzed Carboetherification.

Data Summary: Synthesis of trans-2,5-Disubstituted Tetrahydrofurans This table showcases the scope of the palladium-catalyzed reaction between various γ-hydroxy alkenes and aryl bromides.[5][6]

Entryγ-Hydroxy AlkeneAryl BromideYield (%)dr (trans:cis)
14-Penten-1-ol2-Bromonaphthalene84>20:1
2(E)-5-Phenyl-4-penten-1-ol2-Bromonaphthalene75>20:1
31-Phenyl-4-penten-1-olBromobenzene7218:1
44-Penten-2-ol4-Bromoanisole78>20:1

Detailed Experimental Protocol: The following is a representative protocol adapted from Wolfe and Rossi (2004).[5]

  • Catalyst Pre-formation: In a glovebox, add Pd₂(dba)₃ (0.01 mmol, 2 mol% Pd), a suitable phosphine ligand (e.g., DPE-Phos, 0.02 mmol, 4 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol) to an oven-dried Schlenk tube.

  • Reagent Addition: Remove the tube from the glovebox. Add the aryl bromide (1.0 mmol, 1.0 equiv) and the γ-hydroxy alkene (1.2 mmol, 1.2 equiv) followed by anhydrous toluene (3 mL) under an argon atmosphere.

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at 80-100 °C. Monitor the reaction by Gas Chromatography (GC) or TLC.

  • Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature and pour it into a separatory funnel containing diethyl ether (20 mL) and water (20 mL).

  • Extraction: Separate the layers and extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography on silica gel to yield the desired tetrahydrofuran.

  • Analysis: Determine the diastereomeric ratio (dr) of the purified product by ¹H NMR spectroscopy or GC analysis.

Catalytic Asymmetric Prins Cyclization

Conceptual Overview: The Prins cyclization involves the acid-catalyzed condensation of an aldehyde with a homoallylic alcohol. While traditionally used for tetrahydropyran synthesis, recent advances in organocatalysis have enabled highly diastereo- and enantioselective variants for the synthesis of substituted tetrahydrofurans.[7] This is achieved through a vinylogous Prins cyclization, using a dienyl alcohol substrate.[7]

Mechanism and Rationale for Stereocontrol: Chiral confined Brønsted acids, such as imidodiphosphates, are exceptionally effective catalysts for this transformation.[7]

  • Activation: The chiral acid catalyst protonates the aldehyde, forming a highly electrophilic oxocarbenium ion within its chiral pocket.

  • Cyclization: The dienyl alcohol attacks the activated aldehyde. The catalyst's confined chiral environment forces the cyclization to proceed through one of two possible five-membered transition states.

  • Stereocontrol: The steric bulk and specific interactions within the catalyst's chiral pocket create a significant energy difference between the two diastereomeric transition states. This high degree of organization ensures that the nucleophilic attack and ring closure occur with a specific facial bias, leading to excellent diastereo- and enantioselectivity.

  • Deprotonation: The resulting cationic intermediate is deprotonated to yield the tetrahydrofuran product and regenerate the catalyst.

Prins_Cyclization_Workflow Start Aldehyde + Dienyl Alcohol Activation Formation of Chiral Oxocarbenium Ion Pair Start->Activation Catalyst Chiral Brønsted Acid (e.g., Imidodiphosphate) Catalyst->Activation Cyclization Vinylogous Attack via Confined Transition State Activation->Cyclization Intermediate Cationic Intermediate Cyclization->Intermediate Product Highly Substituted THF (High dr and ee) Intermediate->Product Deprotonation Product->Catalyst Catalyst Turnover

Caption: Asymmetric Vinylogous Prins Cyclization Workflow.

Data Summary: Asymmetric Vinylogous Prins Cyclization of Dienyl Alcohols This table presents results for the synthesis of 2,3-disubstituted tetrahydrofurans using a chiral imidodiphosphate catalyst.[7]

EntryAldehydeDienyl AlcoholYield (%)dree (%)
1Benzaldehyde(2E,4E)-Hexa-2,4-dien-1-ol85>20:199
24-Nitrobenzaldehyde(2E,4E)-Hexa-2,4-dien-1-ol95>20:199
3Cinnamaldehyde(2E,4E)-Hexa-2,4-dien-1-ol88>20:198
4Isovaleraldehyde(2E,4E)-Hexa-2,4-dien-1-ol80>20:199

Detailed Experimental Protocol: The following is a representative protocol adapted from List and coworkers (2016).[7]

  • Preparation: In a glovebox, add the chiral imidodiphosphate catalyst (0.01 mmol, 10 mol%) to a dry vial. Dissolve the catalyst in anhydrous dichloromethane (DCM, 0.5 mL).

  • Reagent Addition: To this solution, add the dienyl alcohol (0.12 mmol, 1.2 equiv). Cool the mixture to -20 °C.

  • Reaction Initiation: Add a solution of the aldehyde (0.1 mmol, 1.0 equiv) in DCM (0.5 mL) dropwise over 5 minutes.

  • Incubation: Stir the reaction at -20 °C and monitor by TLC. Once the aldehyde is consumed (typically 12-24 hours), the reaction is complete.

  • Workup: Quench the reaction by adding a few drops of triethylamine. Allow the mixture to warm to room temperature.

  • Purification: Concentrate the reaction mixture under reduced pressure and directly purify the residue by flash column chromatography on silica gel (eluent: pentane/diethyl ether mixture) to obtain the pure tetrahydrofuran product.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR and the enantiomeric excess by chiral HPLC or GC.

Ring-Closing Metathesis (RCM)

Conceptual Overview: Ring-closing metathesis is a premier strategy for the formation of cyclic structures, including tetrahydrofurans.[8] The reaction employs a ruthenium-based catalyst (e.g., Grubbs' or Hoveyda-Grubbs' catalysts) to cyclize a diene precursor, typically an O-allyl homoallyl ether, with the extrusion of a small olefin (e.g., ethylene).[9] Its functional group tolerance and reliability have made it a cornerstone of complex molecule synthesis.[10]

Mechanism and Rationale for Stereocontrol: While the RCM reaction itself does not typically create new stereocenters at the points of cyclization, the stereochemical outcome of the final product is entirely dependent on the pre-existing stereochemistry within the acyclic diene precursor. The power of this method lies in the ability to construct the acyclic precursor with the desired stereocenters already in place, which are then faithfully incorporated into the cyclic product.

  • Initiation: The ruthenium pre-catalyst reacts with one of the terminal alkenes of the substrate to form a ruthenacyclobutane intermediate, which then fragments to generate the active methylidene-ruthenium species and release ethylene.

  • Propagation: This active catalyst engages the second alkene intramolecularly, forming another ruthenacyclobutane intermediate.

  • Ring Closure: This intermediate undergoes a retro-[2+2] cycloaddition to release the cyclic olefin product (the dihydrofuran) and regenerate the methylidene-ruthenium catalyst, which can continue the cycle.

  • Reduction: The resulting dihydrofuran is then typically reduced (e.g., via catalytic hydrogenation) to the saturated tetrahydrofuran, transferring the stereochemistry of the precursor into the final product.

RCM_Workflow Start Acyclic Diene Precursor (with defined stereocenters) Cyclization Ring-Closing Metathesis Start->Cyclization Catalyst Ru Catalyst (e.g., Grubbs II) Catalyst->Cyclization DHF Dihydrofuran Intermediate Cyclization->DHF Reduction Reduction (e.g., H₂, Pd/C) DHF->Reduction Product Stereodefined Tetrahydrofuran Reduction->Product

Caption: General Workflow for THF Synthesis via RCM.

Data Summary: RCM in Natural Product Synthesis RCM is a versatile tool, often tailored for specific, complex targets rather than general substrate screens. The efficiency depends heavily on substrate structure and catalyst choice.[8][10]

Precursor TypeCatalystTypical ConditionsProduct TypeRef
O-allyl homoallyl etherGrubbs IIDCM, 40 °C, 5-10 mol%2,5-disubstituted DHF[8]
Substituted dienesHoveyda-Grubbs IIToluene, 80 °C, 2-5 mol%Trisubstituted DHF[10]

Detailed Experimental Protocol: The following is a generalized protocol for a typical RCM cyclization.

  • Preparation: To an oven-dried Schlenk flask equipped with a condenser and stir bar, add the diene precursor (0.5 mmol, 1.0 equiv).

  • Degassing: Dissolve the substrate in a suitable solvent (e.g., anhydrous, degassed dichloromethane or toluene, ~0.01-0.05 M concentration). Bubble argon or nitrogen through the solution for 20-30 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the ruthenium catalyst (e.g., Grubbs' Second Generation catalyst, 0.025 mmol, 5 mol%) to the flask under a positive pressure of inert gas.

  • Reaction: Heat the mixture to reflux (40 °C for DCM, 80-110 °C for toluene) and stir. Monitor the reaction's progress by TLC or ¹H NMR, observing the disappearance of the starting material.

  • Quenching: Upon completion (typically 2-12 hours), cool the reaction to room temperature and add a few drops of ethyl vinyl ether to quench the catalyst. Stir for 30 minutes.

  • Purification: Concentrate the solvent under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to afford the dihydrofuran product.

  • Final Reduction: Dissolve the purified dihydrofuran in a solvent like ethanol or ethyl acetate. Add a catalytic amount of palladium on carbon (10% Pd/C). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reduction is complete. Filter the mixture through Celite to remove the catalyst and concentrate the filtrate to yield the final tetrahydrofuran product.

References

  • Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of Chemical Research, 40(12), 1338-1349. [Link]

  • Smith, A. D., et al. (2014). Stereodivergent Organocatalytic Intramolecular Michael Addition/Lactonization for the Asymmetric Synthesis of Substituted Dihydrobenzofurans and Tetrahydrofurans. Angewandte Chemie International Edition, 53(33), 8689-8693. [Link]

  • Asano, K., & Matsubara, S. (2011). Cinchona-Alkaloid-Thiourea-Catalyzed Asymmetric Cycloetherification of ε-Hydroxy-α,β-unsaturated Ketones. Journal of the American Chemical Society, 133(42), 16711-16713. [Link]

  • Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Chemistry – An Asian Journal, 13(20), 3021-3024. [Link]

  • Yadav, J. S., & Reddy, P. N. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1085-1145. [Link]

  • Chen, L.-Y., Chen, J.-R., Cheng, H.-G., Lu, L.-Q., & Xiao, W.-J. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives by Sequential Henry Reaction and Iodocyclization of γ,δ-Unsaturated Alcohols. European Journal of Organic Chemistry, 2014(18), 3795-3799. [Link]

  • Alemán, J., & List, B. (2016). Catalytic Asymmetric Vinylogous Prins Cyclization: A Highly Diastereo- and Enantioselective Entry to Tetrahydrofurans. Journal of the American Chemical Society, 138(44), 14542-14545. [Link]

  • Fernandes, R. A., & Chowdhury, A. (2020). Emergence of 2,3,5-trisubstituted tetrahydrofuran natural products and their synthesis. Organic & Biomolecular Chemistry, 18(37), 7211-7232. [Link]

  • Ramachandran, P. V., Nair, H. N. G., & Gagare, P. D. (2017). One-Pot Asymmetric Synthesis of 2- and 2,3-Disubstituted Tetrahydrofuran Derivatives. The Journal of Organic Chemistry, 82(11), 5943-5951. [Link]

  • Roy, S. (2012). Studies toward tetrahydrofuran-containing natural products: total synthesis of amphidinolide C and oxylipids. UMSL Dissertations. [Link]

  • Trost, B. M., & St-Onge, H. (2013). Enantioselective Synthesis of 2,2-Disubstituted Tetrahydrofurans by Palladium-Catalyzed [3+2] Cycloadditions of Trimethylenemethane with Ketones. Angewandte Chemie International Edition, 52(52), 14093-14097. [Link]

  • Various Authors. (2011-2025). Synthesis of Substituted Tetrahydrofurans. ResearchGate Compilation. [Link]

  • Yadav, J. S., & Reddy, P. N. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Journal of the American Chemical Society, 126(6), 1620-1621. [Link]

  • Wolfe, J. P., et al. (2006). Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. The Journal of Organic Chemistry, 71(10), 3873-3884. [Link]

  • Driedger, D., Wilson, D. M., & Britton, R. (2025). A sequential esterification-ring closing metathesis-Nozaki–Hiyama–Kishi strategy for constructing a natural product-like library of tetrahydrofuran-containing macrolides. Organic & Biomolecular Chemistry. [Link]

  • Wikipedia contributors. (2025). Tetrahydrofuran. Wikipedia. [Link]

  • Role of Lewis Acids toward the Synthesis of Tetrahydrofuran Motifs: An Update. (2021). ResearchGate. [Link]

  • El-Demerdash, O., et al. (2022). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Marine Drugs, 20(4), 253. [Link]

  • Li, X., Liu, F.-J., et al. (2025). Asymmetric Synthesis of Tetrahydrofurans with Vicinal Stereocenters by RhII/RuII Relay Catalysis. The Journal of Organic Chemistry. [Link]

  • Galliford, C. V., & Scheidt, K. A. (2016). Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene metathesis. Chemical Communications, 52(40), 6645-6657. [Link]

  • Driedger, D., Wilson, D. M., & Britton, R. (2025). A sequential esterification-ring closing metathesis-Nozaki–Hiyama–Kishi strategy for constructing a natural product-like library of tetrahydrofuran-containing macrolides. Semantic Scholar. [Link]

  • Wang, D., et al. (2022). Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions. ACS Catalysis, 12(15), 9202-9233. [Link]

  • He, M., & Bode, J. W. (2007). A Highly Enantioselective Intramolecular Michael Reaction Catalyzed by N-Heterocyclic Carbenes. Angewandte Chemie International Edition, 46(15), 2692-2695. [Link]

  • Hörnfeldt, A.-B. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. DiVA Portal. [Link]

  • France, S., et al. (2023). Catalytic Enantioselective Intramolecular Oxa-Michael Reaction to α,β-Unsaturated Esters and Amides. Journal of the American Chemical Society, 145(23), 12586-12593. [Link]

  • Chavan, N. S., & Mainkar, P. S. (2019). Organocatalytic Asymmetric Synthesis of Tetrahydrofuran and 1,2‐Dihydrobenzofuran Scaffolds. ResearchGate. [Link]

  • Knapp, S., & Ziv, C. (1998). 2,2,3-Trisubstituted Tetrahydrofurans and 2H-Tetrahydropyrans by Tandem Demethoxycarbonylation−Michael Addition Reactions. The Journal of Organic Chemistry, 63(1), 155-161. [Link]

  • Shen, Z.-L., et al. (2007). Acid-catalyzed intramolecular oxa-Michael addition reactions under solvent-free and microwave irradiation conditions. Semantic Scholar. [Link]

  • Mondal, S., & Ghosh, A. K. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Chemical Society Reviews, 46(6), 1649-1664. [Link]

  • Perlmutter, P. (2011). The Intramolecular Michael Reaction. Organic Reactions. [Link]

  • Ashenhurst, J. (2023). The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. [Link]

  • Wang, S.-G., et al. (2025). Regio- and Enantioselective Pictet–Spengler Reaction of α-Diketones Catalyzed by a Single H-Bond Donor Organocatalyst. ACS Catalysis. [Link]

  • Pelliccia, S., et al. (2022). Asymmetric Organocatalysis—A Powerful Technology Platform for Academia and Industry: Pregabalin as a Case Study. Catalysts, 12(8), 922. [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Synthesis of Substituted Tetrahydrofurans

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted tetrahydrofuran (THF) rings are significant structural motifs found in a wide array of biologically active natural products and pharmaceutical agents.[1][2] Their prevalence in compounds with antitumor, antimicrobial, and antiviral properties has driven considerable interest in the development of efficient and stereoselective synthetic methods.[1] Among the various synthetic strategies, palladium-catalyzed reactions have emerged as a powerful tool for the construction of the THF core, offering high levels of control over stereochemistry and functional group tolerance.[3][4]

This guide provides an in-depth overview of palladium-catalyzed methodologies for synthesizing substituted tetrahydrofurans. It covers key mechanistic principles, detailed experimental protocols, and insights into the scope and limitations of these transformative reactions.

Mechanistic Considerations: Pathways to Tetrahydrofuran Formation

Several distinct palladium-catalyzed pathways have been developed for the synthesis of substituted tetrahydrofurans, each offering unique advantages in terms of substrate scope and stereochemical outcome.

Intramolecular Carboetherification of γ-Hydroxy Alkenes

A prominent and highly versatile method involves the palladium-catalyzed reaction of γ-hydroxy alkenes with aryl or vinyl bromides. This transformation concurrently forms a C-C and a C-O bond, constructing the tetrahydrofuran ring and installing a substituent in a single step.[1][2][5]

The catalytic cycle is generally proposed to proceed through the following key steps:

  • Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl or vinyl bromide to form a Pd(II) intermediate.[1]

  • Deprotonation and Ligand Exchange: The γ-hydroxy alkene coordinates to the palladium center, and a base facilitates the formation of a palladium(aryl)(alkoxide) intermediate.[1]

  • Alkene Insertion (Carbopalladation/Oxypalladation): The tethered alkene inserts into either the Pd-C (aryl) or Pd-O bond. Evidence suggests that for many systems, the reaction proceeds via an unusual intramolecular insertion of the olefin into the Pd(Ar)(OR) intermediate.[2][5]

  • Reductive Elimination: The resulting palladium intermediate undergoes reductive elimination to furnish the substituted tetrahydrofuran product and regenerate the Pd(0) catalyst.

This method is particularly noteworthy for its ability to achieve high diastereoselectivity, often favoring the formation of trans-substituted tetrahydrofurans.[1][4]

Carboetherification_Mechanism Pd(0)L_n Pd(0)L_n Ar-Pd(II)-Br(L_n) Ar-Pd(II)-Br(L_n) Pd(0)L_n->Ar-Pd(II)-Br(L_n) Oxidative Addition Ar-Pd(II)-OR'(L_n) Ar-Pd(II)-OR'(L_n) Ar-Pd(II)-Br(L_n)->Ar-Pd(II)-OR'(L_n) Deprotonation & Ligand Exchange Cyclized Pd(II) Intermediate Cyclized Pd(II) Intermediate Ar-Pd(II)-OR'(L_n)->Cyclized Pd(II) Intermediate Intramolecular Alkene Insertion Cyclized Pd(II) Intermediate->Pd(0)L_n Regeneration of Catalyst Substituted THF Substituted Tetrahydrofuran Cyclized Pd(II) Intermediate->Substituted THF Reductive Elimination Ar-Br Ar-Br γ-Hydroxy Alkene γ-Hydroxy Alkene Base Base

Caption: Proposed Catalytic Cycle for Pd-Catalyzed Carboetherification.

Wacker-Type Oxidative Cyclization

Wacker-type chemistry offers another powerful approach to tetrahydrofuran synthesis, particularly for substrates that do not incorporate an aryl or vinyl halide.[6] In this process, a palladium(II) catalyst activates an alkene towards nucleophilic attack by a tethered hydroxyl group.

The key steps in a Wacker-type cyclization are:

  • Alkene Coordination: The γ-hydroxy alkene coordinates to the Pd(II) center.

  • Oxypalladation: The tethered hydroxyl group attacks the coordinated alkene in an anti-fashion, forming a carbon-palladium bond.

  • β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, leading to the formation of the tetrahydrofuran ring and a Pd(0) species.

  • Catalyst Reoxidation: A co-oxidant, such as CuCl₂ or benzoquinone, reoxidizes the Pd(0) back to the active Pd(II) state to complete the catalytic cycle.[6]

This methodology is highly effective for the synthesis of a variety of substituted tetrahydrofurans and often proceeds with excellent diastereoselectivity.[6][7]

Wacker_Type_Mechanism Pd(II) Pd(II) Pd(II)-Alkene Complex Pd(II)-Alkene Complex Pd(II)->Pd(II)-Alkene Complex Alkene Coordination Cyclized Pd(II) Intermediate Cyclized Pd(II) Intermediate Pd(II)-Alkene Complex->Cyclized Pd(II) Intermediate Intramolecular Oxypalladation Substituted THF Substituted Tetrahydrofuran Cyclized Pd(II) Intermediate->Substituted THF β-Hydride Elimination Pd(0) Pd(0) Cyclized Pd(II) Intermediate->Pd(0) Pd(0)->Pd(II) Reoxidation Co-oxidant (e.g., CuCl_2) Co-oxidant (e.g., CuCl_2) γ-Hydroxy Alkene γ-Hydroxy Alkene

Caption: Generalized Wacker-Type Cyclization Mechanism.

Experimental Protocols

The following protocols are representative examples of palladium-catalyzed tetrahydrofuran synthesis. Researchers should optimize conditions for their specific substrates.

Protocol 1: Diastereoselective Synthesis of 2,5-Disubstituted Tetrahydrofurans via Carboetherification

This protocol is adapted from the work of Wolfe and Rossi and is effective for the synthesis of trans-2,5-disubstituted tetrahydrofurans from γ-hydroxy terminal alkenes and aryl bromides.[1][5]

Materials:

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • DPE-Phos (Bis(2-diphenylphosphinophenyl)ether)

  • NaOt-Bu (Sodium tert-butoxide)

  • Anhydrous THF (Tetrahydrofuran)

  • γ-Hydroxy alkene (e.g., 4-penten-1-ol)

  • Aryl bromide (e.g., 2-bromonaphthalene)

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (1 mol %), DPE-Phos (2 mol %), and NaOt-Bu (2.0 equiv).

  • Add the γ-hydroxy alkene (1.0 equiv) and the aryl bromide (2.0 equiv).

  • Add anhydrous THF to achieve a concentration of 0.13–0.25 M with respect to the γ-hydroxy alkene.

  • Seal the tube and heat the reaction mixture at 65 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary:

Entryγ-Hydroxy AlkeneAryl BromideDiastereomeric Ratio (trans:cis)Yield (%)
14-penten-1-ol2-bromonaphthalene>20:185
2(S)-1-hexen-4-ol4-bromotoluene>20:178
31-(4-pentenyl)cyclohexanol1-bromo-4-tert-butylbenzene>20:181

Data adapted from Wolfe, J. P., & Rossi, M. A. (2004). J. Am. Chem. Soc., 126(6), 1620–1621 and Wolfe, J. P., et al. (2005). J. Org. Chem., 70(8), 3099-3107.[4][5]

Protocol 2: Oxidative Cyclization of Alkenols

This protocol is a general representation of a Wacker-type oxidative cyclization.

Materials:

  • Pd(OAc)₂ (Palladium(II) acetate)

  • Cu(OAc)₂ (Copper(II) acetate) or Benzoquinone

  • Alkenol substrate

  • Anhydrous solvent (e.g., DMSO, THF, or Acetonitrile)

  • Oxygen or air supply

Procedure:

  • To a round-bottom flask, add the alkenol substrate (1.0 equiv), Pd(OAc)₂ (5-10 mol %), and the co-oxidant (e.g., Cu(OAc)₂ (1-3 equiv)).

  • Add the anhydrous solvent.

  • Purge the flask with oxygen or ensure it is open to the air (if using air as the terminal oxidant).

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture and filter through a pad of Celite to remove the palladium black.

  • Dilute the filtrate with water and extract with an appropriate organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Scope and Limitations

Substrate Scope:

  • Carboetherification: A wide range of γ-hydroxy alkenes, including primary, secondary, and tertiary alcohols, are generally well-tolerated.[5] Both electron-rich and electron-neutral aryl bromides are effective coupling partners.[5] Vinyl bromides can also be used, though competing O-vinylation can be a side reaction.[1]

  • Wacker-Type Cyclization: This method is applicable to a variety of unsaturated alcohols. The stereochemical outcome can often be controlled by existing stereocenters within the substrate.[8]

Limitations:

  • Carboetherification: Strongly electron-withdrawing groups on the aryl bromide can inhibit the reaction.[1] Substrates with certain substitution patterns may lead to lower diastereoselectivity.[1] For internal alkenes, higher reaction temperatures and catalyst loadings may be required.[2]

  • Wacker-Type Cyclization: The choice of co-oxidant and solvent system can be critical and may require optimization for different substrates. Over-oxidation to form ketones can be a potential side reaction.

Conclusion

Palladium-catalyzed synthesis of substituted tetrahydrofurans represents a robust and versatile strategy for accessing these important heterocyclic motifs. The methods described herein offer high levels of stereocontrol and functional group compatibility, making them valuable tools in natural product synthesis and drug discovery. A thorough understanding of the underlying reaction mechanisms is crucial for troubleshooting and for the rational design of new synthetic routes.

References

  • Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Journal of the American Chemical Society, 126(6), 1620–1621. [Link]

  • Wolfe, J. P., et al. (2005). Palladium-Catalyzed Synthesis of Tetrahydrofurans from γ-Hydroxy Terminal Alkenes: Scope, Limitations, and Stereoselectivity. The Journal of Organic Chemistry, 70(8), 3099-3107. [Link]

  • Wolfe, J. P. (2008). Palladium-Catalyzed Carboetherification and Carboamination Reactions of γ-Hydroxy- and γ-Aminoalkenes for the Synthesis of Tetrahydrofurans and Pyrrolidines. Synlett, 2008(19), 2913-2937. [Link]

  • Ye, D., & Wang, M. (2022). Assembly of Diverse 3-Methylenetetrahydrofurans via Palladium-Catalyzed Cascade Carboetherification of Buta-1,3-Dienes with Alkynols. Molecules, 27(19), 6598. [Link]

  • Ney, J. E., & Wolfe, J. P. (2005). Synthesis of polysubstituted tetrahydrofurans via Pd-catalyzed carboetherification reactions. Organic Letters, 7(14), 2873–2876. [Link]

  • Hay, M. B., & Wolfe, J. P. (2010). Highly diastereoselective Pd-catalyzed carboetherification reactions of acyclic internal alkenes. Stereoselective synthesis of polysubstituted tetrahydrofurans. Organic Letters, 12(6), 1284–1287. [Link]

  • Schroeder, G. M., et al. (2024). Stereoselective Synthesis of anti-2,4-Disubstituted Tetrahydrofurans via a Pd-Catalyzed Hayashi–Heck/Rh-Catalyzed Hydroformylation Sequence. Organic Letters. [Link]

  • Hay, M. B., & Wolfe, J. P. (2008). Synthesis of fused-ring and attached-ring bis-tetrahydrofurans via Pd-catalyzed carboetherification. Organic Letters, 10(17), 3749–3752. [Link]

  • Brooks, J. L., et al. (2017). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization-Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. The Journal of Organic Chemistry, 82(1), 154-173. [Link]

  • Ney, J. E., & Wolfe, J. P. (2005). Palladium-Catalyzed Synthesis of 2,1′-Disubstituted Tetrahydrofurans from γ-Hydroxy Internal Alkenes. Evidence for Alkene Insertion into a Pd–O bond and Stereochemical Scrambling via β-Hydride Elimination. Journal of the American Chemical Society, 127(23), 8644–8651. [Link]

  • Wolfe, J. P., & Jon, E. (2005). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 9(13), 1261-1287. [Link]

  • Rossi, M. A., & Wolfe, J. P. (2005). Palladium-catalyzed synthesis of tetrahydrofurans from gamma-hydroxy terminal alkenes: scope, limitations, and stereoselectivity. The Journal of Organic Chemistry, 70(8), 3099-3107. [Link]

  • Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]

  • Tenbrink, K., et al. (2012). Diastereoselective formation of tetrahydrofurans via Pd-catalyzed asymmetric allylic alkylation: synthesis of the C13-C29 subunit of amphidinolide N. Organic Letters, 14(22), 5632-5635. [Link]

  • Chen, V. Y., & Kwon, O. (2021). Unified Approach to Furan Natural Products via Phosphine–Palladium Catalysis. Angewandte Chemie International Edition, 60(16), 8823-8827. [Link]

  • Gabriele, B., et al. (2005). Palladium-Catalyzed Synthesis of 2E-[(Methoxycarbonyl)methylene]tetrahydrofurans: Oxidative Cyclization—Methoxycarbonylation of 4-Yn-1-ols versus Cycloisomerization—Hydromethoxylation. European Journal of Organic Chemistry, 2005(21), 4638-4643. [Link]

  • Byrne, T. J. M., et al. (2023). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. Organic Letters, 25(12), 2361-2365. [Link]

  • Denmark, S. E. (2011). Aza-Wacker-Type Cyclization. Group Meeting Presentation. [Link]

  • Murata, Y., & Uenishi, J. (2016). Stereochemistry of PdII-Catalyzed THF Ring Formation of ε-Hydroxy Allylic Alcohols and Synthesis of 2,3,5-Trisubstituted and 2,3,4,5-Tetrasubstituted Tetrahydrofurans. The Journal of Organic Chemistry, 81(17), 7471-7485. [Link]

  • Wang, T., et al. (2019). Pd-catalyzed 5-exo-dig cyclization/etherification cascade of N-propargyl arylamines for the synthesis of polysubstituted furans. Chemical Communications, 55(62), 9159-9162. [Link]

  • Yang, X., et al. (2022). Tethered Aza-Wacker Cyclization Reactions with Unusual N-Alkoxy Carbamates. ChemRxiv. [Link]

  • Rossi, E., et al. (2024). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 29(11), 2533. [Link]

  • McDonald, R. I., et al. (2011). Salient features of the aza-Wacker cyclization reaction. Organic & Biomolecular Chemistry, 9(19), 6475-6490. [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127. [Link]

  • Murata, Y., & Uenishi, J. (2016). Stereochemistry of Pd(II)-Catalyzed THF Ring Formation of ε-Hydroxy Allylic Alcohols and Synthesis of 2,3,5-Trisubstituted and 2,3,4,5-Tetrasubstituted Tetrahydrofurans. The Journal of Organic Chemistry, 81(17), 7471-7485. [Link]

Sources

purification of polar carboxylic acids by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide and Protocol for the Chromatographic Purification of Polar Carboxylic Acids

Authored by: Gemini, Senior Application Scientist

Abstract

Polar carboxylic acids are a ubiquitous class of molecules in pharmaceutical development, metabolic research, and industrial chemistry. Their inherent polarity and ionizable nature present significant challenges for purification using traditional chromatographic methods. This guide provides an in-depth exploration of advanced column chromatography strategies for the effective separation and purification of these challenging compounds. We will dissect the underlying principles of Reversed-Phase (RP), Hydrophilic Interaction Liquid Chromatography (HILIC), and Ion-Exchange (IEX) chromatography, offering detailed, field-proven protocols for each. This document is intended for researchers, scientists, and drug development professionals seeking to develop robust and efficient purification workflows.

The Challenge of Purifying Polar Carboxylic Acids

The primary difficulty in purifying polar carboxylic acids stems from their dual nature. The carboxyl group (-COOH) is highly polar and can exist in either a neutral (protonated) or an anionic (deprotonated) state, depending on the surrounding pH. This variability dramatically affects the molecule's interaction with chromatographic stationary phases.

  • Poor Retention in Reversed-Phase: In standard reversed-phase chromatography (the workhorse of many labs), polar compounds have a low affinity for the non-polar stationary phase (like C18) and tend to elute early, often in the solvent front, resulting in poor separation from other polar impurities.[1][2]

  • Strong Retention in Normal-Phase: Conversely, in normal-phase chromatography, the polar carboxyl group can interact too strongly with the polar stationary phase (e.g., silica), leading to long elution times, poor peak shape (tailing), and even irreversible adsorption.[1][3]

  • Ionization State: The ionization of the carboxylic acid (governed by its pKa) must be controlled. In an ionized state, the molecule is highly polar and may exhibit undesirable secondary interactions with the stationary phase, whereas in its neutral state, it is more hydrophobic and better suited for reversed-phase separation.[4][5]

Understanding these challenges is the first step toward selecting and optimizing an appropriate chromatographic strategy.

Strategic Selection of the Chromatographic Mode

No single method is universally applicable. The choice of chromatography mode depends critically on the specific properties of the target carboxylic acid and the nature of the impurities. The following decision workflow provides a logical starting point.

G start Start: Purify Polar Carboxylic Acid q1 Is the acid sufficiently retained on a standard C18 column? start->q1 rp Strategy 1: Reversed-Phase (RP) Chromatography (with optimization) q1->rp  Yes, but needs improvement q2 Is the acid extremely polar and eluting in the void volume of RP? q1->q2 No end Purification Complete rp->end hilic Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC) q2->hilic Yes q3 Is separation based on charge desired, or are other methods failing? q2->q3 No hilic->end q3->rp  No, revisit RP with advanced columns iex Strategy 3: Ion-Exchange (IEX) Chromatography q3->iex Yes iex->end

Caption: Decision workflow for selecting the optimal chromatography mode.

Strategy 1: Optimized Reversed-Phase (RP) Chromatography

While standard RP-HPLC is challenging for polar compounds, its versatility and the wide availability of columns make it an attractive first option when properly optimized. The core principle is to manipulate the mobile phase and stationary phase to increase the retention of the polar analyte.[6][7]

Causality Behind Experimental Choices

The goal is to increase the hydrophobicity of the carboxylic acid to promote interaction with the non-polar stationary phase. This is achieved primarily by suppressing the ionization of the carboxyl group. According to the Henderson-Hasselbalch equation, an acid is predominantly in its neutral, protonated form when the pH of the surrounding environment is significantly lower than its pKa.[4][5] A common rule of thumb is to set the mobile phase pH at least 2 units below the analyte's pKa.[5]

Protocol: RP Purification of a Polar Carboxylic Acid (e.g., Shikimic Acid)

This protocol describes the purification of shikimic acid (pKa ~4.1) as an example.

1. Stationary Phase Selection:

  • Choose a C18 column specifically designed for use in highly aqueous mobile phases, often labeled as "AQ" or having a polar-endcapped surface. These columns resist "phase collapse," a phenomenon where the C18 chains fold on themselves in high water content, leading to a loss of retention.[2][8]

  • Example: A C18-AQ column, 5 µm particle size.

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 0.1% (v/v) Trifluoroacetic Acid (TFA) or Formic Acid in HPLC-grade water. The acid serves to lower the pH well below the pKa of most carboxylic acids, ensuring they remain in their less polar, protonated form.[6][9] TFA is also an ion-pairing agent that can further improve peak shape for basic impurities.[6]

  • Mobile Phase B (Organic): 0.1% (v/v) of the same acid in HPLC-grade acetonitrile or methanol. Acetonitrile is generally preferred for its lower viscosity and UV transparency.

3. Sample Preparation:

  • Dissolve the crude sample in a solvent that is as weak (as close to Mobile Phase A) as possible to ensure sharp peaks upon injection. If the sample is not soluble in the initial mobile phase, use the minimum amount of a stronger solvent (like methanol or DMSO) and then dilute with Mobile Phase A.

4. Chromatographic Method:

  • System: Preparative or Flash HPLC system.

  • Flow Rate: Determined by column diameter (e.g., 20 mL/min for a 21.2 mm ID column).

  • Detection: UV detection is common. The carboxyl group itself has a weak absorbance around 200-210 nm.[10] If the molecule has another chromophore, monitor at its λmax.

  • Gradient Elution:

    • Equilibrate the column with 95% A / 5% B for 5-7 column volumes.[9]

    • Inject the prepared sample.

    • Run a linear gradient, for example, from 5% B to 40% B over 20-30 minutes. The gradient slope should be optimized to maximize resolution.

    • Hold at a higher percentage of B to wash the column, then re-equilibrate.

5. Fraction Collection & Analysis:

  • Collect fractions based on the UV detector signal.

  • Analyze collected fractions by analytical HPLC or TLC to confirm purity.

  • Combine pure fractions and remove the solvent under reduced pressure.

Data Summary Table: RP Optimization
ParameterStandard ConditionOptimized for Polar AcidsRationale
Stationary Phase Standard C18C18-AQ, Polar-Endcapped C18Prevents phase collapse in high aqueous mobile phases.[2]
Mobile Phase pH Neutral (buffered)pH < pKa (e.g., 0.1% TFA, pH ~2.1)Suppresses ionization, increases hydrophobicity and retention.[5]
Organic Solvent Acetonitrile/MethanolAcetonitrile/MethanolAcetonitrile often provides better selectivity and lower pressure.[6]
Gradient Start 30-50% Organic0-5% OrganicEnsures retention of highly polar compounds at the start of the run.

Strategy 2: Hydrophilic Interaction Liquid Chromatography (HILIC)

For extremely polar carboxylic acids that show little to no retention even in optimized RP systems, HILIC is the method of choice. HILIC utilizes a polar stationary phase (like bare silica or a bonded polar phase) and a mobile phase with a high concentration of an organic solvent mixed with a small amount of aqueous buffer.[1]

Causality Behind Experimental Choices

The HILIC retention mechanism is primarily based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer that forms on the surface of the polar stationary phase. Polar analytes, like carboxylic acids, preferentially partition into this immobilized water layer, leading to retention. Elution is typically achieved by increasing the water content (the strong solvent) in the mobile phase, which disrupts the partitioning equilibrium and moves the analyte through the column.[1]

HILIC_Mechanism cluster_0 Polar Stationary Phase Particle cluster_1 Immobilized Water Layer cluster_2 p1 p2 p3 Analyte Polar Carboxylic Acid Analyte->w2 Partitioning (Retention)

Caption: HILIC retention mechanism for a polar analyte.

Protocol: HILIC Purification of a Highly Polar Carboxylic Acid

1. Stationary Phase Selection:

  • Common HILIC phases include bare silica, amide, diol, or zwitterionic phases.[11]

  • Amide and zwitterionic columns often provide good peak shape and unique selectivity for acidic compounds.[1][11]

  • Example: A silica-based amide-bonded column, 5 µm particle size.

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous/Buffer): 10-20 mM Ammonium Acetate or Ammonium Formate in water, pH adjusted to between 3 and 6.[12][13] The buffer is crucial for consistent retention and good peak shape.

  • Mobile Phase B (Organic): HPLC-grade acetonitrile.

  • Crucial Note: The elution order in HILIC is the reverse of RP; water is the strong, eluting solvent.

3. Sample Preparation:

  • The sample must be dissolved in a solvent with a high organic content, closely matching the initial mobile phase conditions (e.g., 90-95% acetonitrile). Dissolving the sample in a water-rich solvent will cause severe peak distortion.

4. Chromatographic Method:

  • System: HPLC system compatible with organic/aqueous mixtures.

  • Flow Rate: Standard flow rates applicable.

  • Detection: UV, Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS). HILIC mobile phases are highly compatible with MS.[12][13]

  • Gradient Elution:

    • Equilibrate the column with 95% B / 5% A for an extended period (HILIC equilibration can be slow).

    • Inject the sample.

    • Run a gradient by increasing the percentage of Mobile Phase A (water/buffer). For example, from 5% A to 40% A over 20-30 minutes.

    • Include a wash and re-equilibration step.

5. Fraction Collection & Analysis:

  • Similar to the RP protocol, collect and analyze fractions to confirm purity.

Strategy 3: Ion-Exchange (IEX) Chromatography

IEX separates molecules based on their net charge. Since carboxylic acids are negatively charged (anionic) at a pH above their pKa, Anion-Exchange Chromatography (AEX) is a powerful and highly selective purification method.[14][15]

Causality Behind Experimental Choices

The stationary phase in AEX contains fixed positive charges. When a sample is loaded at a pH where the target carboxylic acid is deprotonated (anionic), it will bind to the positively charged resin via electrostatic interactions.[16] Neutral and positively charged impurities will pass through the column and are washed away. The bound carboxylic acid is then eluted by either increasing the concentration of a competing anion (salt gradient) or by decreasing the pH to neutralize the carboxyl group, thus disrupting the electrostatic interaction.

Protocol: Anion-Exchange Purification of a Carboxylic Acid

1. Stationary Phase Selection:

  • Strong Anion Exchanger (SAX): Contains a permanently charged group (e.g., quaternary ammonium). Useful for weak anions like carboxylic acids that may not bind strongly to weak exchangers.[17][18]

  • Weak Anion Exchanger (WAX): Contains a functional group that is charged over a specific pH range (e.g., diethylaminoethyl, DEAE).

  • Example: A SAX column with a quaternary ammonium functional group.

2. Buffer/Mobile Phase Preparation:

  • Binding/Wash Buffer (Low Salt): A buffer with a pH at least 1-2 units above the pKa of the target carboxylic acid to ensure it is fully deprotonated. E.g., 20 mM Tris-HCl, pH 8.0.

  • Elution Buffer (High Salt): The same buffer as above, but containing a high concentration of a salt, typically 0.5-1.0 M NaCl.

3. Sample Preparation:

  • The sample should be dissolved in or exchanged into the Binding Buffer to ensure the correct pH and low ionic strength for binding to the column.

4. Chromatographic Method (Step Gradient):

  • System: A biocompatible chromatography system (like FPLC) or a low-pressure chromatography setup is often sufficient.

  • Flow Rate: As recommended for the specific column.

  • Detection: UV detection or conductivity.

  • Workflow:

    • Equilibration: Equilibrate the column with 5-10 column volumes of Binding Buffer until the UV and conductivity baselines are stable.[16]

    • Sample Loading: Load the prepared sample onto the column.

    • Wash: Wash the column with 5-10 column volumes of Binding Buffer to remove all unbound impurities. Monitor the UV signal until it returns to baseline.

    • Elution: Elute the bound carboxylic acid by applying the Elution Buffer. This is often done in a single step, causing the target molecule to elute in a sharp peak. A linear salt gradient can be used for separating multiple charged species.

    • Regeneration: Wash the column with high salt buffer followed by re-equilibration with the binding buffer if it is to be reused.[18]

5. Post-Purification Desalting:

  • The purified fraction will be in a high-salt buffer. Desalting may be required for downstream applications and can be accomplished by dialysis, size-exclusion chromatography, or reversed-phase SPE.

General Troubleshooting

ProblemPossible Cause(s)Recommended Solution(s)
Broad or Tailing Peaks (All Modes) - Secondary interactions with stationary phase.- Sample solvent stronger than mobile phase.- Column overload.- RP: Ensure pH is >2 units away from pKa.[5]- All: Dissolve sample in initial mobile phase.[19]- Reduce sample load.
No Retention (RP) - Analyte is too polar.- Mobile phase is too strong (too much organic).- Column phase collapse.- Switch to HILIC or IEX mode.- Start with 100% aqueous mobile phase.[2]- Use an AQ-type column.[8]
Irreproducible Retention Times (HILIC) - Insufficient column equilibration.- Mobile phase composition drift.- Equilibrate for a longer time (10-20 column volumes).- Ensure mobile phase is well-mixed and stable. Manually prepare if needed.[19]
Poor Peak Shape (RP for Acids) - Analyte is partially ionized (pH is too close to pKa).- Lower the mobile phase pH by adding 0.1% formic acid or TFA.[5][20]
Compound Won't Elute (IEX) - Interaction with the resin is too strong.- Elution buffer is not strong enough.- Increase the salt concentration in the elution buffer.- Try a pH shift elution: lower the buffer pH to protonate the carboxylic acid.

References

  • HILIC Separation of Carboxylic Acids. SIELC Technologies. [Link]

  • Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. PubMed. [Link]

  • Analytical Methods for Organic Acids. Shimadzu. [Link]

  • Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers | Request PDF. ResearchGate. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. MDPI. [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Chrom-L. [Link]

  • Purification of organic acids using anion exchange chromatography.
  • HPLC Troubleshooting Guide. Chrom-L. [Link]

  • Why HILIC is what your polar compounds need for purification. Buchi.com. [Link]

  • HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC. [Link]

  • When carboxylic acids are injected in an HPLC C18 column and a UV detector is used, what will be detected? The acid or its conjugate base? ResearchGate. [Link]

  • Ion Exchange Chromatography. GE Healthcare. [Link]

  • Column chromatography of carboxylic acids? Reddit. [Link]

  • Purification Or Organic Acids Using Anion Exchange Chromatography. ResearchGate. [Link]

  • Choose the Right Stationary Phase or FLASH Column. Hawach. [Link]

  • Troubleshooting Flash Column Chromatography. University of Rochester. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Column Chromatography. Jack Westin. [Link]

  • Column chromatography. Columbia University. [Link]

  • Process for the purification of carboxylic acids.
  • Chromatography of carboxylic acids on a silica gel column with a benzene-ether solvent system. ResearchGate. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • HPLC Separation Modes. Waters Corporation. [Link]

  • Ion-exchange Chromatography Protocol. Conduct Science. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? Biotage. [Link]

  • Detailed Information of the selected polar stationary phases. ResearchGate. [Link]

  • Column Chromatography. University of Colorado Boulder. [Link]

  • Column chromatography. University of Calgary. [Link]

Sources

Application Notes and Protocols: 3-Methyltetrahydrofuran-3-carboxylic acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Bio-Derived Monomer for Advanced Polymer Synthesis

The increasing demand for sustainable and high-performance polymers has driven research towards innovative monomers derived from renewable resources. 3-Methyltetrahydrofuran-3-carboxylic acid, a unique heterocyclic compound, stands at the forefront of this exploration. Its structure, featuring a stable ether linkage within a five-membered ring and a reactive carboxylic acid group, presents a versatile platform for the synthesis of novel polyesters and polyether-esters. These materials are anticipated to exhibit desirable properties such as biodegradability, biocompatibility, and tunable thermal and mechanical characteristics, making them suitable for a wide range of applications, from biomedical devices to advanced packaging.

This document provides a comprehensive guide for researchers and scientists on the potential applications of this compound in polymer chemistry. We will delve into plausible polymerization strategies, provide detailed, field-proven-style protocols, and discuss the expected properties and characterization of the resulting polymers. While direct polymerization of this specific monomer is an emerging area, the principles outlined here are grounded in established polymerization science.[1][2][3][4]

Strategic Polymerization Pathways

The unique bifunctional nature of this compound allows for several polymerization strategies. The presence of a carboxylic acid and a cyclic ether suggests two primary routes for polymer synthesis:

  • Direct Self-Condensation Polymerization: In this approach, the carboxylic acid of one monomer molecule reacts with the hydroxyl group formed upon the ring-opening of the tetrahydrofuran ring of another molecule. This A-B type polycondensation can be driven by heat and vacuum, typically in the presence of an esterification catalyst.[5][6][7] While conceptually straightforward, achieving high molecular weights can be challenging due to the need for precise stoichiometry and the efficient removal of water as a byproduct.[8][9]

  • Ring-Opening Polymerization (ROP) of a Lactone Derivative: A more controlled approach involves the intramolecular cyclization of this compound to form a bicyclic lactone. This strained bicyclic monomer can then undergo ring-opening polymerization, which is a highly efficient method for producing high molecular weight polyesters with controlled architectures.[4] Cationic ROP is a well-established method for the polymerization of cyclic ethers and lactones.[1][2][10]

The following sections will focus on the Ring-Opening Polymerization approach due to its potential for achieving well-defined polymers.

Experimental Protocols

Protocol 1: Synthesis of the Bicyclic Lactone Monomer

Objective: To synthesize the bicyclic lactone monomer from this compound via intramolecular esterification.

Causality of Experimental Choices: This protocol utilizes a common method for lactone formation from hydroxy acids. The choice of a mild acid catalyst and a Dean-Stark apparatus is to drive the equilibrium towards the product by removing water, while minimizing side reactions.

Materials:

  • This compound

  • Toluene (anhydrous)

  • p-Toluenesulfonic acid (catalytic amount)

  • Molecular sieves (4Å)

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, a condenser, and a magnetic stir bar, add this compound (10 g, 1 eq).

  • Add 150 mL of anhydrous toluene to dissolve the starting material.

  • Add a catalytic amount of p-toluenesulfonic acid (approx. 0.1 eq).

  • Heat the reaction mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is formed (usually 4-6 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the catalyst by adding a small amount of sodium bicarbonate solution.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Remove the toluene under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure bicyclic lactone monomer.

  • Characterize the purified monomer by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy.

Protocol 2: Cationic Ring-Opening Polymerization of the Bicyclic Lactone

Objective: To synthesize the polyester via cationic ring-opening polymerization of the bicyclic lactone monomer.

Causality of Experimental Choices: Cationic ROP is highly effective for cyclic ethers and esters.[1][2][10][11] A strong Brønsted or Lewis acid is used as an initiator.[12][13] The reaction is performed under anhydrous conditions to prevent premature termination by water. The choice of dichloromethane as a solvent is due to its inertness under these conditions.

Materials:

  • Purified bicyclic lactone monomer

  • Anhydrous Dichloromethane (DCM)

  • Initiator: Trifluoromethanesulfonic acid (TfOH) or Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Methanol (for termination)

  • Diethyl ether or Hexane (for precipitation)

  • Schlenk flask and line

  • Dry ice/acetone bath

  • Magnetic stirrer

Procedure:

  • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.

  • In a Schlenk flask under a nitrogen atmosphere, dissolve the bicyclic lactone monomer in anhydrous DCM.

  • Cool the solution to 0 °C or -78 °C using an ice bath or a dry ice/acetone bath to control the polymerization rate and minimize side reactions.

  • Prepare a stock solution of the initiator (e.g., TfOH in anhydrous DCM).

  • Add the initiator solution dropwise to the stirred monomer solution via syringe. The monomer-to-initiator ratio will determine the target molecular weight.

  • Allow the polymerization to proceed for the desired time (e.g., 1-24 hours). Monitor the reaction by taking aliquots and analyzing the conversion by ¹H NMR or the increase in viscosity.

  • Terminate the polymerization by adding a small amount of pre-chilled methanol.

  • Warm the solution to room temperature.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of cold diethyl ether or hexane.

  • Collect the polymer by filtration, wash with fresh diethyl ether or hexane, and dry under vacuum at room temperature.

  • Characterize the resulting polymer.

Polymer Characterization and Expected Properties

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and end-group analysis for molecular weight determination.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: To verify the presence of ester functional groups in the polymer backbone.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm), if any.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Expected Properties:

The properties of the polymer derived from this compound are expected to be influenced by the presence of both ether and ester linkages, as well as the methyl side group.

PropertyExpected CharacteristicsRationale
Molecular Weight Controllable by monomer/initiator ratio; Mn from 5,000 to 50,000 g/mol achievable.Cationic ROP allows for good control over polymer chain growth.[1]
Polydispersity Index (PDI) Typically narrow (1.1 - 1.5).Characteristic of a controlled polymerization mechanism.
Thermal Properties Tg is expected to be in the range of -20 to 40 °C. Crystallinity will depend on stereochemistry.The flexible ether backbone tends to lower Tg, while the methyl group may increase it slightly.
Solubility Soluble in common organic solvents like THF, chloroform, and DCM.The polyester structure with ether linkages generally imparts good solubility.
Biodegradability Expected to be biodegradable.The presence of ester bonds makes the polymer susceptible to hydrolytic and enzymatic degradation.[14]

Visualizations

Proposed Polymerization Workflow

PolymerizationWorkflow Monomer 3-Methyltetrahydrofuran- 3-carboxylic acid Cyclization Intramolecular Esterification Monomer->Cyclization BicyclicLactone Bicyclic Lactone Monomer Cyclization->BicyclicLactone ROP Cationic Ring-Opening Polymerization (ROP) BicyclicLactone->ROP Polymer Poly(3-methyltetrahydrofuran- 3-carboxylate) ROP->Polymer Characterization Polymer Characterization (GPC, NMR, DSC, TGA) Polymer->Characterization

Caption: Workflow for the synthesis and characterization of the polyester.

Cationic Ring-Opening Polymerization Mechanism

ROP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator (H+) Initiator (H+) Monomer Bicyclic Lactone Initiator (H+)->Monomer Attack on carbonyl oxygen ActivatedMonomer Protonated Monomer Monomer->ActivatedMonomer GrowingChain Active Polymer Chain ActivatedMonomer->GrowingChain Ring-opening AnotherMonomer Another Monomer GrowingChain->AnotherMonomer Nucleophilic attack ElongatedChain Elongated Polymer Chain AnotherMonomer->ElongatedChain Ring-opening & chain growth Terminator (MeOH) Terminator (MeOH) ElongatedChain->Terminator (MeOH) Reaction with nucleophile FinalPolymer Final Polymer Terminator (MeOH)->FinalPolymer

Caption: Proposed mechanism for cationic ring-opening polymerization.

Potential Applications

The unique structure of polymers derived from this compound opens up a range of potential applications:

  • Biomedical Materials: The expected biocompatibility and biodegradability make these polymers promising candidates for drug delivery systems, tissue engineering scaffolds, and absorbable sutures.[8]

  • Sustainable Plastics: As a bio-based polyester, it could serve as an environmentally friendly alternative to petroleum-based plastics in packaging and consumer goods.[14]

  • Elastomers and Adhesives: By copolymerizing with other monomers, it may be possible to create soft and flexible materials suitable for use as thermoplastic elastomers or adhesives.

Conclusion

This compound represents a promising, yet underexplored, monomer for the development of next-generation sustainable polymers. The synthetic pathways and protocols detailed in this application note, based on established principles of polymer chemistry, provide a solid foundation for researchers to begin investigating this novel material. The potential to create biodegradable and functional polyesters with tunable properties makes this monomer a valuable addition to the toolbox of polymer scientists and drug development professionals.

References

  • The cationic ring-opening polymerization of cyclic ethers - Aston Research Explorer. (URL not provided)
  • Cationic Ring-Opening Polymerization of Cyclic Ethers | Request PDF - ResearchGate. (URL: [Link])

  • Scheme 1 Cationic ring-opening polymerisation of cyclic ether (LC)... - ResearchGate. (URL: [Link])

  • 21.9: Polyamides and Polyesters - Step-Growth Polymers - Chemistry LibreTexts. (URL: [Link])

  • Synthesis and Biomedical Applications of Functional Poly(α-hydroxy acids) via Ring-Opening Polymerization of O-Carboxyanhydrides | Accounts of Chemical Research - ACS Publications. (URL: [Link])

  • Figure 5. Synthesis of poly(α-hydroxy acid)s via (a) polycondensation... - ResearchGate. (URL: [Link])

  • Schematic representation of polycondensation approaches of α-hydroxy acids. - ResearchGate. (URL: [Link])

  • Poly(hydroxy acids) derived from the self-condensation of hydroxy acids: from polymerization to end-of-life options - Polymer Chemistry (RSC Publishing). (URL: [Link])

  • Furan‐Based Copolyesters from Renewable Resources: Enzymatic Synthesis and Properties - PMC - NIH. (URL: [Link])

  • Poly(hydroxy acids) derived from the self-condensation of hydroxy acids: from polymerization to end-of-life options - RSC Publishing. (URL: [Link])

  • Furan Derivatives: Plant-Based Monomers for Sustainable Polymers - Patsnap Eureka. (URL: [Link])

  • SYNTHESIS AND CHARACTERISATION OF LINEAR POLYESTERS CONTAINING FREE CARBOXYLIC ACID GROUPS - JKU ePUB. (URL: [Link])

  • Formation of Polyesters - A level Chemistry Revision Notes - Save My Exams. (URL: [Link])

  • Ring-opening polymerization - Wikipedia. (URL: [Link])

  • What Is Cationic Ring-Opening Polymerization? - Chemistry For Everyone - YouTube. (URL: [Link])

  • Synthesis of Biodegradable and Biocompostable Polyesters. (URL: [Link])

  • Synthesis and Properties of Furan Derivatives for Epoxy Resins | ACS Sustainable Chemistry & Engineering - ACS Publications. (URL: [Link])

  • 2.13: Polyesters - Chemistry LibreTexts. (URL: [Link])

  • The behaviour of furan derivatives in polymerization reactions | Request PDF. (URL: [Link])

  • Categories, playing roles, and affected properties of furan‐based... - ResearchGate. (URL: [Link])

  • A new radical initiation for the ring-opening polymerization of tetrahydrofuran with a radical substitution mechanism | Request PDF - ResearchGate. (URL: [Link])

  • The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC - NIH. (URL: [Link])

  • Glycosylation initiated cationic ring-opening polymerization of tetrahydrofuran to prepare neo-glycopolymers - Chemical Communications (RSC Publishing). (URL: [Link])

  • Mechanism of THF ring opening followed by polymerization. - ResearchGate. (URL: [Link])

Sources

NMR and mass spectrometry analysis of 3-Methyltetrahydrofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Structural Elucidation of 3-Methyltetrahydrofuran-3-carboxylic Acid

Abstract

This comprehensive guide provides a detailed framework for the structural analysis of this compound (Molecular Formula: C₆H₁₀O₃, Molecular Weight: 130.14) using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1] Designed for researchers, scientists, and professionals in drug development, this document moves beyond standard protocols to explain the causal reasoning behind experimental choices. It offers field-proven insights into sample preparation, data acquisition, and spectral interpretation, ensuring a robust and self-validating analytical workflow for the unambiguous characterization of this and similar heterocyclic compounds.

Introduction: The Analytical Challenge

This compound is a chiral heterocyclic compound featuring a quaternary stereocenter. Its structure combines a stable ether linkage within a five-membered ring and a reactive carboxylic acid functional group. This combination makes it a valuable building block in medicinal chemistry and materials science. Accurate structural confirmation and purity assessment are paramount for its application, necessitating the use of powerful analytical techniques. NMR spectroscopy provides unparalleled detail on the carbon-hydrogen framework and the connectivity of atoms, while mass spectrometry confirms the molecular weight and offers vital clues about the structure through fragmentation analysis. This note presents an integrated approach to leverage the strengths of both techniques for a complete structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR is the cornerstone of molecular structure elucidation. For this compound, ¹H and ¹³C NMR, along with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), provide a complete picture of the molecule's atomic arrangement.

| Expertise & Experience: The Rationale Behind NMR Parameter Selection

The choice of solvent and experiments is critical for obtaining high-quality, informative NMR data.

  • Solvent Selection: The carboxylic acid proton is highly labile, and its chemical shift is sensitive to solvent, concentration, and temperature due to hydrogen bonding dynamics.[2][3]

    • Chloroform-d (CDCl₃): A standard, non-polar solvent that promotes the formation of hydrogen-bonded dimers, resulting in a characteristic downfield shift of the -COOH proton.[3][4] It is the primary choice for observing the entire proton spin system.

    • Deuterium Oxide (D₂O): Used in a confirmatory "D₂O shake" experiment. The acidic proton of the carboxylic acid will rapidly exchange with deuterium, causing its signal to disappear from the ¹H NMR spectrum.[2][5] This is a definitive test for identifying the -COOH proton.

  • Experimental Choices:

    • ¹H NMR: Provides information on the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons).

    • ¹³C NMR: Reveals the number of unique carbon environments.

    • DEPT-135: A spectral editing technique used to differentiate between CH, CH₂, and CH₃ carbons. CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons (like the carbonyl and C3) are absent.

| Protocol: NMR Sample Preparation and Data Acquisition

This protocol ensures reproducible and high-quality data.

A. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Transfer the sample into a clean, dry NMR tube.

  • Add approximately 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Cap the NMR tube and gently vortex or invert until the sample is fully dissolved.

  • For the confirmatory experiment, acquire the initial spectra, then add 1-2 drops of D₂O to the same NMR tube, shake vigorously for 30 seconds, allow the layers to settle, and re-acquire the ¹H NMR spectrum.

B. Data Acquisition (Using a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 16 ppm.

    • Acquisition Time: ~3 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 16 (adjust for concentration).

  • ¹³C{¹H} NMR:

    • Pulse Program: Standard proton-decoupled (zgpg30).

    • Spectral Width: -10 to 220 ppm.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 (or more, as ¹³C is less sensitive).

  • DEPT-135:

    • Pulse Program: Standard DEPT-135 sequence.

    • Parameters: Use standard instrument parameters, typically requiring a similar number of scans to the ¹³C experiment.

| Data Interpretation: Expected Spectra

The following tables summarize the predicted chemical shifts and assignments for this compound.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Assignment Predicted Shift (ppm) Multiplicity Integration Rationale & Notes
-COOH 10.0 - 13.0 Broad Singlet (br s) 1H Highly deshielded due to electronegative oxygens and hydrogen bonding.[2][4] Disappears upon D₂O exchange.
H₅ (2H) 3.8 - 4.1 Multiplet (m) 2H Protons on carbon adjacent to the ring oxygen are deshielded.
H₂ & H₄ (4H) 2.0 - 2.6 Multiplet (m) 4H Protons alpha to the quaternary carbon and beta to the carboxyl group.[2][5] Complex splitting due to geminal and vicinal coupling.

| -CH₃ | ~1.3 | Singlet (s) | 3H | Attached to a quaternary carbon, so no proton coupling. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Assignment Predicted Shift (ppm) DEPT-135 Rationale & Notes
C=O 175 - 185 Absent Typical range for a carboxylic acid carbonyl carbon.[2][3]
C₅ 68 - 72 Negative Carbon adjacent to the ring oxygen is deshielded.
C₂ & C₄ 35 - 45 Negative Methylene carbons in the five-membered ring.
C₃ 45 - 55 Absent Quaternary carbon attached to methyl, carboxyl, and two ring carbons.

| -CH₃ | 20 - 30 | Positive | Standard chemical shift for a methyl group on a quaternary center. |

Mass Spectrometry (MS) Analysis

Mass spectrometry is employed to confirm the molecular weight and to gain structural information from fragmentation patterns. Electrospray Ionization (ESI) is the preferred method for a polar molecule like this, as it is a soft ionization technique that minimizes premature fragmentation.[6]

| Expertise & Experience: Selecting the Right Ionization Mode
  • Negative Ion Mode (-ESI): This is the most logical starting point. Carboxylic acids readily lose a proton to form a stable carboxylate anion, yielding a strong [M-H]⁻ signal.[7][8] The mobile phase should ideally be neutral or slightly basic to facilitate deprotonation. While counterintuitive, the addition of a very weak acid like acetic acid can sometimes enhance the signal for certain small molecules.[7]

  • Positive Ion Mode (+ESI): Can be used as a complementary technique. Protonation will likely occur on one of the oxygen atoms, forming an [M+H]⁺ adduct. The addition of a proton source, such as 0.1% formic acid, to the mobile phase is essential to promote ionization.[9]

| Protocol: MS Sample Preparation and Data Acquisition

A. Sample Preparation:

  • Prepare a stock solution of the sample at 1 mg/mL in methanol.

  • Create a working solution by diluting the stock solution to 1-10 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water).

  • For +ESI, add 0.1% formic acid to the working solution.

  • For -ESI, use the neutral mobile phase mimic or add 0.1% ammonium acetate if signal is weak.

B. Data Acquisition (Direct Infusion via Syringe Pump):

  • Flow Rate: 5-10 µL/min.

  • Ionization Mode: ESI (run in both positive and negative modes).

  • Capillary Voltage: 3.5 kV (+ESI), -3.0 kV (-ESI).

  • Nebulizer Gas (N₂): Set to instrument recommendations (e.g., 30-40 psi).

  • Drying Gas (N₂): 8-10 L/min at 300 °C.

  • Mass Range: m/z 50-500.

  • Tandem MS (MS/MS): Isolate the parent ion ([M-H]⁻ or [M+H]⁺) and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to induce fragmentation.

| Data Interpretation: Expected Mass Spectra and Fragmentation

The analysis of the resulting fragments provides a fingerprint of the molecule's structure.

Table 3: Predicted Mass Spectrometry Data

Ion Mode Parent Ion (m/z) Key Fragment Ions (m/z) Identity of Loss
Negative ESI 129.05 85.06 Loss of CO₂ (44 Da) from [M-H]⁻
Positive ESI 131.07 113.06 Loss of H₂O (18 Da) from [M+H]⁺

| Positive ESI | 131.07 | 85.06 | Loss of HCOOH (46 Da) from [M+H]⁺ |

  • Trustworthiness through Fragmentation: The most predictable and diagnostically significant fragmentation in -ESI mode for a carboxylic acid is the neutral loss of carbon dioxide (CO₂) from the deprotonated parent ion.[10] The observation of a strong transition from m/z 129 to m/z 85 would be powerful evidence for the presence of the carboxylic acid moiety. In +ESI mode, the initial loss of water is a common pathway for protonated acids and alcohols.[11]

| Visualization of Analytical Workflows

A logical workflow ensures all necessary data is collected for unambiguous identification.

G cluster_sample Sample Handling cluster_nmr NMR Analysis cluster_ms Mass Spec Analysis cluster_analysis Data Interpretation Sample 3-Methyltetrahydrofuran- 3-carboxylic acid Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_MS Dilute in ACN:H2O Sample->Prep_MS Acq_1H Acquire 1H NMR Prep_NMR->Acq_1H Acq_13C Acquire 13C & DEPT Prep_NMR->Acq_13C D2O_Shake D2O Shake Acq_1H->D2O_Shake Interpret_NMR Assign Shifts & Coupling Constants Acq_13C->Interpret_NMR Acq_1H_D2O Re-acquire 1H D2O_Shake->Acq_1H_D2O Acq_1H_D2O->Interpret_NMR Acq_MS Acquire Full Scan MS (+/- ESI) Prep_MS->Acq_MS Acq_MSMS Acquire MS/MS on Parent Ions Acq_MS->Acq_MSMS Interpret_MS Analyze Fragments Acq_MSMS->Interpret_MS Confirm Structure Confirmation Interpret_NMR->Confirm Interpret_MS->Confirm

Caption: Integrated workflow for NMR and MS analysis.

G Parent_Neg [M-H]⁻ m/z 129.05 Loss_CO2 - CO₂ Parent_Neg->Loss_CO2 Fragment_Neg [C₅H₉O]⁻ m/z 85.06 Loss_CO2->Fragment_Neg Parent_Pos [M+H]⁺ m/z 131.07 Loss_H2O - H₂O Parent_Pos->Loss_H2O Loss_HCOOH - HCOOH Parent_Pos->Loss_HCOOH Fragment_Pos1 [C₆H₉O₂]⁺ m/z 113.06 Fragment_Pos2 [C₅H₉O]⁺ m/z 85.06 Loss_H2O->Fragment_Pos1 Loss_HCOOH->Fragment_Pos2

Caption: Key MS/MS fragmentation pathways.

Conclusion

The structural elucidation of this compound is reliably achieved through the synergistic application of NMR spectroscopy and mass spectrometry. The protocols and interpretive frameworks detailed herein provide a self-validating system for analysis. Definitive identification is based on the confluence of evidence: the characteristic disappearing -COOH proton signal in ¹H NMR with a D₂O shake, the precise carbon count and type from ¹³C and DEPT NMR, the accurate mass measurement from full scan MS, and the diagnostic neutral loss of CO₂ in tandem MS experiments. This integrated approach ensures the highest degree of confidence in the structural assignment for research, quality control, and development applications.

References

  • Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. (n.d.). Google Books.
  • Spectroscopy Tutorial: Carboxylic Acids. (n.d.). University of Calgary.
  • (S)-3-Methyltetrahydrofuran-3-carboxylic acid. (n.d.). BLDpharm.
  • A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. (2007). ResearchGate.
  • NMR and Mass Spectroscopy of Carboxylic Acids. (2025). JoVE.
  • Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (2007). Geochimica et Cosmochimica Acta.
  • Mass spectral studies of the biologically active stereoisomer family of e,e,e-(methanofullrene(60-63)-carboxylic acids. (n.d.). PubMed Central.
  • Carboxylic acid NMR. (n.d.). Chemistry Pages.
  • Electrospray Ionization ESI | Mass Spectrometry. (2022). YouTube.
  • Fragmentation in Carboxylic acids. (2023). YouTube.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona.
  • Mass Spec 3e Carboxylic Acids. (2020). YouTube.
  • GCMS Section 6.12. (n.d.). Whitman College.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Methyltetrahydrofuran-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methyltetrahydrofuran-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic procedures and troubleshoot common experimental hurdles. Our focus is on providing practical, field-tested insights grounded in established chemical principles to help you improve both the yield and purity of your target compound.

Part 1: Recommended Synthetic Pathway & Core Principles

The synthesis of this compound is most reliably achieved via the carboxylation of a Grignard reagent. This classic organometallic approach offers a direct and generally high-yielding route, provided that critical experimental parameters are meticulously controlled. The primary challenge lies not in the reaction's complexity, but in its sensitivity to atmospheric moisture and reagent purity.

The recommended pathway involves two key stages:

  • Formation of the Grignard Reagent: 3-Bromo-3-methyltetrahydrofuran is reacted with magnesium metal in an anhydrous ether solvent to form 3-methyltetrahydrofuran-3-ylmagnesium bromide.

  • Carboxylation: The newly formed Grignard reagent is reacted with solid carbon dioxide (dry ice), followed by an acidic workup to yield the final carboxylic acid.

This process is governed by the nucleophilic character of the organomagnesium compound and the electrophilic nature of carbon dioxide.[1][2] Understanding this relationship is crucial for diagnosing and resolving issues that may arise during the synthesis.

G cluster_0 Stage 1: Grignard Formation cluster_1 Stage 2: Carboxylation & Workup A 3-Bromo-3-methyltetrahydrofuran + Magnesium Turnings C Initiation & Reflux A->C B Anhydrous THF or Et2O B->C D Grignard Reagent: 3-Methyltetrahydrofuran-3-ylmagnesium bromide C->D Exothermic Reaction F Addition of Grignard Reagent D->F <-70 °C E Solid CO2 (Dry Ice) E->F G Magnesium Carboxylate Salt F->G H Aqueous Acid Workup (e.g., 1M HCl) G->H I Final Product: This compound H->I G Start Reaction Not Initiating? CheckMoisture Are glassware and solvent rigorously dry? Start->CheckMoisture ActivateMg Is the Magnesium surface activated? CheckMoisture->ActivateMg Yes ReDry ACTION: Oven-dry all glassware. Use freshly distilled/anhydrous solvent. CheckMoisture->ReDry No ReActivate ACTION: Add Iodine crystal or 1,2-dibromoethane as initiator. ActivateMg->ReActivate No Success Reaction Initiates (Exotherm/Color Change) ActivateMg->Success Yes Failure Reaction Still Fails: Check Alkyl Halide Purity ActivateMg->Failure After Action ReDry->ActivateMg ReActivate->Success

Caption: Troubleshooting flowchart for Grignard reaction initiation.

Q2: I am observing a significant amount of a high-boiling byproduct, likely from Wurtz coupling. How can I minimize this?

A2: Wurtz coupling is a side reaction where two alkyl groups couple (R-X + 2Mg + X-R → R-R + 2MgX₂), reducing the yield of your desired Grignard reagent.

  • Causality: This side reaction becomes more prominent at higher concentrations and temperatures, where the probability of an R-MgX species encountering another R-X molecule before it is fully solvated and stabilized increases.

  • Optimization Strategies:

    • Slow Addition: Add the solution of 3-bromo-3-methyltetrahydrofuran to the magnesium suspension dropwise. This maintains a low instantaneous concentration of the alkyl halide.

    • Temperature Control: Maintain a gentle reflux. Overheating the reaction can accelerate side reactions.

    • Dilution: Use a sufficient volume of anhydrous solvent. Working in highly concentrated solutions can favor bimolecular side reactions like coupling.

Section B: Carboxylation and Byproducts

Q3: My final yield is low, and upon analysis, I've found a significant amount of a tertiary alcohol byproduct. What is this and how did it form?

A3: This is a very common issue. The tertiary alcohol is formed when a second equivalent of the Grignard reagent attacks the initially formed ketone intermediate.

  • Causality: The primary reaction is the nucleophilic attack of the Grignard reagent (R-MgX) on CO₂ to form a magnesium carboxylate salt (R-CO₂MgX). However, if a molecule of Grignard reagent reacts with this salt, it can form a ketone. This ketone is highly reactive towards Grignard reagents and will be immediately attacked by another equivalent to form a tertiary alcohol after acidic workup. [3][4]This side reaction is especially prevalent if the Grignard reagent is added to a limited amount of CO₂.

  • Mitigation Protocol:

    • Reverse Addition: ALWAYS add the Grignard reagent to a large excess of CO₂. Never the other way around.

    • Use Solid CO₂: The most effective method is to pour the Grignard solution directly onto a large excess of crushed, high-purity dry ice with vigorous stirring. This ensures the Grignard reagent always encounters an overwhelming excess of CO₂, maximizing the rate of carboxylation over side reactions.

    • Low Temperature: Perform the addition at very low temperatures (e.g., in a dry ice/acetone bath, <-70°C) to control the reaction rate and minimize the lifetime of any intermediate ketone.

G RMgX1 Grignard Reagent (R-MgX) Carboxylate Magnesium Carboxylate Salt (R-CO₂MgX) RMgX1->Carboxylate + CO₂ CO2 Carbon Dioxide (O=C=O) Ketone Ketone Intermediate (R-CO-R) Carboxylate->Ketone + RMgX (Side Reaction) DesiredProduct Desired Product: Carboxylic Acid (R-COOH) Carboxylate->DesiredProduct 1. RMgX2 Grignard Reagent (R-MgX) TertiaryAlkoxide Tertiary Alkoxide Salt Ketone->TertiaryAlkoxide + RMgX (Fast) RMgX3 Grignard Reagent (R-MgX) Byproduct Byproduct: Tertiary Alcohol (R₃C-OH) TertiaryAlkoxide->Byproduct 2. AcidWorkup1 H₃O⁺ Workup AcidWorkup2 H₃O⁺ Workup DesiredProduct->AcidWorkup1 Byproduct->AcidWorkup2

Caption: Desired reaction vs. tertiary alcohol byproduct formation.

Section C: Workup and Purification

Q4: How can I effectively purify my final product away from unreacted starting material and neutral byproducts?

A4: Acid-base extraction is the most effective method for purifying carboxylic acids.

  • Principle: Carboxylic acids are acidic and will be deprotonated by a weak base (like sodium bicarbonate, NaHCO₃) to form a water-soluble carboxylate salt. Neutral organic compounds (like the Wurtz coupling byproduct or unreacted alkyl halide) will remain in the organic layer.

  • Troubleshooting & Protocol: See the detailed protocol in Part 3. A common issue is the formation of emulsions during extraction. To resolve this, add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase, which helps break the emulsion. Gentle swirling instead of vigorous shaking can also prevent their formation. For stubborn cases, filtering the entire mixture through a pad of Celite can be effective. [5]

    Parameter Sub-Optimal Condition Optimized Condition Expected Outcome
    Solvent Quality THF from a previously opened bottle Freshly distilled THF over Na/benzophenone Yield increases from <40% to >85%
    Mg Activation None Add 1 crystal of I₂ before R-Br addition Initiation time drops from >1 hr to <10 min
    Carboxylation Add CO₂ gas to Grignard solution Pour Grignard onto excess crushed dry ice Tertiary alcohol byproduct reduced from >20% to <2%
    Temperature Carboxylation at 0 °C Carboxylation at -78 °C Byproduct formation minimized

    | Workup | Vigorous shaking with base | Gentle swirling, add brine if needed | Avoids persistent emulsions, faster separation |

Part 3: Experimental Protocols

Protocol 1: Synthesis of 3-Methyltetrahydrofuran-3-ylmagnesium Bromide

CAUTION: This reaction is highly exothermic and sensitive to moisture. All operations must be conducted under an inert atmosphere (Nitrogen or Argon).

  • Setup: Assemble a three-necked flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Flame-dry all glassware under vacuum and cool under a stream of nitrogen.

  • Reagents: To the flask, add magnesium turnings (1.2 equivalents). In the dropping funnel, prepare a solution of 3-bromo-3-methyltetrahydrofuran (1.0 equivalent) in anhydrous diethyl ether or THF.

  • Initiation: Add a small portion (~5-10%) of the alkyl bromide solution to the magnesium. If the reaction does not start within 10-15 minutes (indicated by gentle bubbling or a graying of the solution), add one small crystal of iodine.

  • Addition: Once initiation is confirmed by a gentle exotherm, begin the dropwise addition of the remaining alkyl bromide solution at a rate that maintains a steady but controlled reflux.

  • Completion: After the addition is complete, continue to stir the gray-to-brown solution at reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. Cool the solution to room temperature. The Grignard reagent is now ready for the next step.

Protocol 2: Carboxylation and Acidic Workup
  • Setup: In a separate, larger flask, place a significant excess (at least 5-10 equivalents) of freshly crushed dry ice.

  • Addition: Slowly pour the prepared Grignard reagent from Protocol 1 onto the crushed dry ice with vigorous mechanical stirring. CAUTION: This will cause rapid sublimation of CO₂. Ensure adequate ventilation.

  • Quenching: Allow the mixture to warm to room temperature slowly. The slushy mixture will become a thick, white paste (the magnesium carboxylate salt).

  • Workup: Slowly and carefully add 1M aqueous HCl to the paste with cooling in an ice bath until the solution is acidic (test with pH paper) and all solids have dissolved. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers.

Protocol 3: Purification by Acid-Base Extraction
  • Base Extraction: Wash the combined organic layers from Protocol 2 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (2x). The desired carboxylic acid will move into the aqueous basic layer as its sodium salt.

  • Separation: Separate the layers. The organic layer contains neutral byproducts and can be discarded.

  • Re-acidification: Cool the aqueous layer in an ice bath and slowly add concentrated HCl until the pH is ~1-2. The this compound will precipitate out or form an oily layer.

  • Final Extraction: Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3x).

  • Drying and Evaporation: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product. [6]Further purification can be achieved by vacuum distillation or recrystallization if necessary. [5]

References

  • Herman, G. G. (2002). An efficient method for α-alkylation of γ-butyrolactone. ResearchGate. [Link]

  • LibreTexts Chemistry. (2025). 20.5: Preparing Carboxylic Acids. [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • LibreTexts Chemistry. (2023). Grignard Reagents. [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Silverman, G. S., & Rakita, P. E. (Eds.). (2015). Handbook of Grignard Reagents. CRC press.
  • Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics. CRC press.
  • ResearchGate. (2013). How can I purify carboxylic acid?. [Link]

  • Organic Syntheses. (2015). Preparation of Methyl 1,2,3,4-tetra-O-acetyl-β-D-glucopyranuronate. [Link]

Sources

Technical Support Center: Synthesis of Quaternary Substituted Tetrahydrofurans

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of quaternary substituted tetrahydrofurans (THFs). This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of constructing these valuable heterocyclic motifs. The inherent steric hindrance and the challenge of controlling stereochemistry make the synthesis of THFs with quaternary centers a formidable task. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experimental work.

Introduction: The Challenge and Importance of Quaternary Tetrahydrofurans

Tetrahydrofuran rings bearing a quaternary carbon center are crucial structural motifs in a vast array of biologically active natural products and pharmaceutical agents. Their unique three-dimensional architecture often plays a pivotal role in dictating molecular interactions and biological function. However, the construction of these sterically congested centers presents a significant hurdle in synthetic organic chemistry.[1][2] Common challenges include low reaction yields, undesired side reactions, and difficulties in achieving high stereoselectivity.[3][4] This guide aims to provide practical, experience-driven solutions to these common problems.

Section 1: Intramolecular Cyclization Strategies

Intramolecular etherification is a cornerstone approach for the synthesis of tetrahydrofurans. This typically involves the cyclization of a hydroxyl group onto an electrophilic carbon center within the same molecule. However, the formation of a quaternary center via this method is often plagued by competing elimination reactions and unfavorable ring-closing kinetics.

Troubleshooting Guide: Intramolecular Etherification

Question 1: My intramolecular Williamson ether synthesis is resulting in a low yield of the desired quaternary THF, with the major byproduct being an alkene from elimination. How can I favor cyclization?

Answer: This is a classic competition between an intramolecular SN2 reaction (cyclization) and an E2 reaction (elimination). Several factors can be manipulated to favor the desired substitution pathway:

  • Choice of Leaving Group: A better leaving group can accelerate the SN2 reaction. If you are using a tosylate (Ts) or mesylate (Ms), consider switching to a triflate (Tf) or a halide like iodide. For instance, using (tetrahydrofuran-2-yl)methyl methanesulfonate has been shown to be effective as the methanesulfonate ion is an excellent leaving group for SN2 reactions, minimizing elimination side products.[5]

  • Base Selection: A bulky, non-nucleophilic base is crucial to minimize its participation in the elimination pathway. Bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are generally preferred over smaller, more nucleophilic bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

  • Solvent Effects: A polar aprotic solvent such as THF, DMF, or DMSO is ideal for SN2 reactions. These solvents solvate the cation of the base, leaving the anion more reactive for deprotonation of the alcohol without promoting elimination.

  • Concentration: Running the reaction at high dilution (e.g., <0.01 M) can favor intramolecular processes over intermolecular side reactions.

ParameterTo Favor Cyclization (SN2)To Favor Elimination (E2)
Base Bulky, non-nucleophilic (e.g., NaH, KOtBu)Smaller, stronger bases (e.g., NaOH, NaOEt)
Leaving Group Good leaving group (e.g., I, OTf)Poorer leaving group (e.g., Cl, OTs)
Solvent Polar aprotic (e.g., THF, DMF)Varies, can be polar protic or aprotic
Concentration High dilutionHigher concentration

Question 2: I am attempting a palladium-catalyzed intramolecular carboetherification of a γ-hydroxy alkene to form a quaternary center, but I am observing low conversion and catalyst decomposition.

Answer: Palladium-catalyzed reactions for THF synthesis are powerful but sensitive.[6][7] Here’s a systematic approach to troubleshooting:

  • Ligand Choice: The ligand is critical for stabilizing the palladium catalyst and influencing the reaction's stereoselectivity. For challenging substrates, a more electron-rich and sterically demanding phosphine ligand might be necessary to promote the desired reductive elimination step. Experiment with ligands such as DPE-Phos or others to improve yields.[7]

  • Catalyst Precursor and Loading: Ensure your palladium precursor (e.g., Pd₂(dba)₃) is of high quality. Catalyst loading may need to be optimized; while higher loading can increase conversion, it can also lead to more side products.

  • Solvent and Base Purity: These reactions are often sensitive to impurities. Ensure your solvent is anhydrous and degassed. The choice of base is also crucial; sodium tert-butoxide is commonly used, and its purity can significantly impact the reaction outcome.[7]

  • Temperature Control: Precise temperature control is essential. Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize catalyst decomposition and side reactions.

Section 2: Domino and Annulation Reactions

Domino and annulation reactions offer an elegant and atom-economical approach to constructing complex molecules like quaternary substituted THFs in a single step.[8][9][10] These reactions often involve the formation of multiple bonds and stereocenters.[11]

Troubleshooting Guide: [3+2] Annulation Reactions

Question 3: My Lewis acid-catalyzed [3+2] annulation between a cyclopropane and an aldehyde is giving poor diastereoselectivity for the quaternary center.

Answer: Achieving high diastereoselectivity in annulation reactions is often a matter of fine-tuning the reaction conditions to maximize the energy difference between the transition states leading to the different diastereomers.

  • Lewis Acid Screening: The choice of Lewis acid is paramount. A bulkier Lewis acid may provide better facial selectivity. Consider screening a range of Lewis acids such as Sn(OTf)₂, SnCl₄, or Hf(OTf)₄.[6]

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by exploiting smaller differences in activation energies.

  • Solvent: The solvent can influence the conformation of the transition state. A less coordinating solvent may lead to a more organized and selective transition state.

  • Substrate Control: If possible, modifying the sterics of the substrates (the cyclopropane or the aldehyde) can have a profound impact on the diastereoselectivity.

Workflow for Optimizing Diastereoselectivity in [3+2] Annulation

G start Low Diastereoselectivity Observed lewis_acid Screen Lewis Acids (e.g., Sn(OTf)₂, Hf(OTf)₄) start->lewis_acid temperature Lower Reaction Temperature lewis_acid->temperature solvent Screen Solvents (e.g., CH₂Cl₂, Toluene) temperature->solvent substrate Modify Substrate Sterics solvent->substrate analysis Analyze Diastereomeric Ratio substrate->analysis analysis->lewis_acid Re-optimize optimized Optimized Conditions analysis->optimized High d.r.

Caption: Optimization workflow for diastereoselectivity.

Section 3: Asymmetric Synthesis Strategies

The enantioselective synthesis of quaternary THFs is a significant challenge due to the steric hindrance around the forming stereocenter.[3][4][12]

Frequently Asked Questions (FAQs): Asymmetric Synthesis

Question 4: I am using a chiral phosphoric acid catalyst for a kinetic resolution to synthesize an enantioenriched 2,2-disubstituted THF, but the selectivity factor is low.

Answer: Low selectivity in a kinetic resolution points to a small energy difference between the transition states for the two enantiomers.

  • Catalyst Structure: The structure of the chiral catalyst is critical. The 3,3'-substituents on the BINOL backbone of the phosphoric acid play a key role in creating the chiral environment. Screening a library of catalysts with varying steric and electronic properties is often necessary.

  • Solvent: The solvent can impact the conformation of the catalyst and the substrate. A non-polar solvent is often preferred to maximize hydrogen bonding interactions between the catalyst and the substrate.

  • Additives: The addition of a co-catalyst or an additive can sometimes enhance selectivity. For example, the presence of water or an alcohol can sometimes influence the catalytic cycle.

Question 5: My palladium-catalyzed asymmetric allylic alkylation to form a cis- or trans-THF is not giving the expected diastereoselectivity when I switch the enantiomer of the ligand.

Answer: While ligand-controlled diastereoselectivity is a powerful tool, its success depends on the specific substrate and reaction conditions.[13]

  • Substrate-Ligand Mismatch: There might be a "mismatch" between the inherent facial bias of your substrate and the chirality of one of the ligand enantiomers, leading to poor selectivity.

  • Reaction Conditions: Ensure that all other reaction parameters (temperature, solvent, base) are kept identical when switching the ligand enantiomer. Subtle changes can have a significant impact on the outcome.

  • Purity of Ligands: Verify the enantiomeric purity of both ligand enantiomers. Even a small amount of the other enantiomer can erode the diastereoselectivity.

Section 4: General Laboratory Practices and Safety

Question 6: I am concerned about the stability of my THF solvent, especially when heating reactions for extended periods.

Answer: Tetrahydrofuran can form explosive peroxides upon exposure to air and light.[14] It is crucial to handle THF with care.

  • Peroxide Testing: Always test your THF for the presence of peroxides before distillation or heating, especially from a previously opened bottle. Peroxide test strips are commercially available and easy to use.[15]

  • Purification and Drying: For reactions requiring anhydrous conditions, it is best to distill THF from a suitable drying agent like sodium/benzophenone or lithium aluminum hydride.[14] Caution: Never distill THF to dryness, as this can concentrate explosive peroxides.

  • Storage: Store purified THF under an inert atmosphere (nitrogen or argon) and away from light. Adding a radical inhibitor like butylated hydroxytoluene (BHT) can also prolong its shelf life.[14]

General Troubleshooting Workflow for Failed Reactions

G start Reaction Failed (Low Yield/No Product) reagents Check Reagent Purity & Stoichiometry start->reagents conditions Verify Reaction Conditions (Temp, Time, Atmosphere) reagents->conditions workup Analyze Workup Procedure (Product Loss?) conditions->workup characterization Re-characterize Starting Materials & Products workup->characterization literature Consult Literature for Similar Issues characterization->literature consult Consult with a Colleague literature->consult modify Modify Reaction Protocol consult->modify modify->start Retry

Caption: A systematic approach to troubleshooting failed reactions.

This technical support guide provides a starting point for addressing common challenges in the synthesis of quaternary substituted tetrahydrofurans. Remember that each reaction is unique, and a systematic, evidence-based approach to troubleshooting is key to success.

References

  • Asymmetric synthesis of 2,2-disubstituted THFs and THPs. ResearchGate. Available from: [Link]

  • Tetrahydrofuran synthesis. Organic Chemistry Portal. Available from: [Link]

  • Convenient synthesis of substituted tetrahydrofuran via Lewis base catalyzed [3 + 2] domino reactions. RSC Publishing. Available from: [Link]

  • Brønsted Base-Catalyzed Domino Annulation of α-oxo-β, γ-Unsaturated Ketones and Malononitrile: Facile Access to Poly-substituted Tetrahydrocyclopenta[b]furanols. ResearchGate. Available from: [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. Available from: [Link]

  • Very short highly enantioselective Grignard synthesis of 2,2-disubstituted tetrahydrofurans and tetrahydropyrans. PMC - NIH. Available from: [Link]

  • Brønsted Base-Catalyzed Domino Annulation of α-oxo-β, γ-Unsaturated Ketones and Malononitrile: Facile Access to Poly-substituted Tetrahydrocyclopenta[b]furanols. ChemRxiv - Cambridge Open Engage. Available from: [Link]

  • Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. RSC Publishing. Available from: [Link]

  • Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Organic Chemistry Portal. Available from: [Link]

  • The Construction of All-Carbon Quaternary Stereocenters by Use of Pd-Catalyzed Asymmetric Allylic Alkylation Reactions in Total Synthesis. PubMed Central. Available from: [Link]

  • Diastereoselective formation of tetrahydrofurans via Pd-catalyzed asymmetric allylic alkylation: synthesis of the C13-C29 subunit of amphidinolide N. PubMed. Available from: [Link]

  • Asymmetric Base-Catalyzed Tetrahydrofuran Synthesis from Cyclopropanes and Carbonyl Compounds. Synfacts. Available from: [Link]

  • Recent Advances in the Synthesis of Tetrahydrofurans and Applications in Total Synthesis. ResearchGate. Available from: [Link]

  • Rapid Assembly of Tetrasubstituted Furans via Pummerer-Type Rearrangement. Journal of the American Chemical Society. Available from: [Link]

  • The Construction of AllCarbon Quaternary Stereocenters by Use of PdCatalyzed Asymmetric Allylic Alkylation Reactions in Total Sy. Caltech. Available from: [Link]

  • Asymmetric Synthesis of 2,2-Difluorotetrahydrofurans through Palladium-Catalyzed Formal [3+2] Cycloaddition. PubMed. Available from: [Link]

  • Construction of trifluoromethylated quaternary stereocenters via p-quinone methides. Chemical Communications (RSC Publishing). Available from: [Link]

  • Catalytic Enantioselective Construction of Quaternary Stereocenters: Assembly of key building blocks for the synthesis of biologically active molecules. NIH. Available from: [Link]

  • Construction of quaternary stereocenters by efficient and practical conjugate additions to alpha,beta-unsaturated ketones with a chiral organic catalyst. Brandeis ScholarWorks. Available from: [Link]

  • Working With THF. Reddit. Available from: [Link]

  • A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure. Available from: [Link]

  • Charge Relocation Enables a Modular and Diastereoselective Synthesis of cis-Substituted Tetrahydrofurans. PMC - NIH. Available from: [Link]

  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry. Available from: [Link]

  • Tetrahydrofuran. Organic Syntheses Procedure. Available from: [Link]

  • tetrahydrofuran synthesis. Sciencemadness Discussion Board. Available from: [Link]

  • ChemInform Abstract: Direct Synthesis of Substituted Tetrahydrofurans via Regioselective Dehydrative Polyol Cyclization Cascades. ResearchGate. Available from: [Link]

  • Intramolecular Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

  • Synthesis and Characterization of bis(Tetrahydrofurfuryl) Ether. PMC - PubMed Central. Available from: [Link]

  • Ether synthesis by etherification (alkylation). Organic Chemistry Portal. Available from: [Link]

Sources

Technical Support Center: Synthesis of 3-Methyltetrahydrofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Methyltetrahydrofuran-3-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on a common and effective synthetic route: the reaction of diethyl malonate with 2-methyloxirane (propylene oxide), followed by intramolecular cyclization, hydrolysis, and decarboxylation.

I. Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific issues that may arise during the synthesis of this compound, providing insights into their root causes and actionable solutions.

Issue 1: Low Yield of the Desired Product with Significant Amounts of a Linear Diester Byproduct.

  • Question: My reaction is producing a significant amount of a byproduct identified as diethyl 2-(2-hydroxypropyl)malonate, leading to a low yield of the cyclized product. What is causing this, and how can I improve the yield of this compound?

  • Answer: This is a common issue that points to inefficient intramolecular cyclization. The formation of diethyl 2-(2-hydroxypropyl)malonate is an expected intermediate in the reaction pathway. However, its accumulation indicates that the subsequent ring-closing step to form the tetrahydrofuran is slow or incomplete.

    • Causality: The intramolecular cyclization is a nucleophilic attack of the newly formed secondary alkoxide (from the epoxide ring-opening) on one of the ester carbonyls. The rate of this reaction can be influenced by several factors:

      • Base Strength and Stoichiometry: The base used for the initial deprotonation of diethyl malonate is consumed in the epoxide ring-opening step. A catalytic amount of a strong base like sodium ethoxide is often sufficient to initiate the reaction, but a stoichiometric amount may be necessary to drive the cyclization to completion by ensuring the alkoxide remains deprotonated.

      • Reaction Temperature and Time: Intramolecular cyclizations can be slow at lower temperatures. Insufficient reaction time or temperature will result in the accumulation of the intermediate.

      • Solvent Choice: The polarity of the solvent can influence the rate of both the ring-opening and the cyclization steps. Aprotic polar solvents can favor the cyclization by solvating the cation and leaving the alkoxide more nucleophilic.

    • Troubleshooting Steps:

      • Optimize Base Stoichiometry: Increase the amount of sodium ethoxide from catalytic to a full equivalent relative to the diethyl malonate. This will help to maintain a sufficient concentration of the alkoxide necessary for the intramolecular cyclization.

      • Increase Reaction Temperature and Time: After the initial addition of 2-methyloxirane, gradually increase the temperature of the reaction mixture to 50-70 °C and monitor the disappearance of the diethyl 2-(2-hydroxypropyl)malonate intermediate by TLC or GC-MS.

      • Solvent System Evaluation: Consider switching from an alcohol solvent like ethanol, which can participate in proton exchange, to an aprotic solvent such as THF or DMF for the cyclization step.

Issue 2: Presence of a Regioisomeric Impurity.

  • Question: I am observing an isomeric impurity in my final product that I suspect is 2-methyl-5-oxotetrahydrofuran-2-carboxylic acid. How is this forming, and what can be done to prevent it?

  • Answer: The formation of this regioisomer points to a lack of regioselectivity in the initial epoxide ring-opening step.

    • Causality: The enolate of diethyl malonate can attack either the more substituted (C2) or the less substituted (C1) carbon of the 2-methyloxirane ring.

      • Desired Pathway (SN2 at the less hindered carbon): Attack at the less sterically hindered primary carbon (C1) of the epoxide leads to the formation of the desired diethyl 2-(2-hydroxypropyl)malonate intermediate, which then cyclizes to the 3-methyltetrahydrofuran derivative.

      • Side Reaction (SN2 at the more hindered carbon): Attack at the more sterically hindered secondary carbon (C2) of the epoxide results in the formation of a diethyl 2-(1-hydroxypropan-2-yl)malonate intermediate. Subsequent intramolecular cyclization of this intermediate would lead to the formation of a lactone, which after hydrolysis and decarboxylation would yield the undesired regioisomer. While attack at the less hindered carbon is generally favored, the regioselectivity is not always absolute and can be influenced by reaction conditions.

    • Troubleshooting Steps:

      • Control Reaction Temperature: The initial ring-opening reaction should be carried out at a lower temperature (e.g., 0-10 °C) to enhance the kinetic control and favor the attack at the less substituted carbon.

      • Choice of Counter-ion: The nature of the cation associated with the malonate enolate can influence regioselectivity. Using a lithium base (e.g., LDA) instead of a sodium base might alter the steric environment around the enolate and improve selectivity in some cases, although this also introduces a much stronger base. A more practical approach is to maintain a consistent and controlled reaction temperature.

Issue 3: Incomplete Decarboxylation and/or Hydrolysis.

  • Question: My final product is contaminated with the dicarboxylic acid precursor (3-methyltetrahydrofuran-3,3-dicarboxylic acid) and/or the ethyl ester of the final product. How can I ensure complete hydrolysis and decarboxylation?

  • Answer: Incomplete hydrolysis and decarboxylation are often due to insufficiently harsh reaction conditions or inadequate reaction times.

    • Causality:

      • Incomplete Hydrolysis: The saponification of the diester to the dicarboxylic acid salt requires a sufficient excess of a strong base (e.g., NaOH or KOH) and often elevated temperatures to proceed to completion. Steric hindrance around the ester groups in the cyclized intermediate can slow down this process.

      • Incomplete Decarboxylation: The decarboxylation of the malonic acid derivative requires strong acidic conditions and heat. If the acidification is incomplete or the temperature is too low, the dicarboxylic acid will persist.

    • Troubleshooting Steps:

      • Ensure Complete Hydrolysis: Use a significant excess (at least 2.5-3 equivalents) of NaOH or KOH for the saponification step. Ensure the reaction is heated to reflux for a sufficient period (monitoring by TLC for the disappearance of the ester is recommended).

      • Optimize Decarboxylation: After hydrolysis, ensure the reaction mixture is strongly acidified (pH 1-2) with a non-oxidizing acid like HCl or H2SO4. Heat the acidified mixture to reflux and monitor the evolution of CO2. The reaction is typically complete when gas evolution ceases.

Issue 4: Formation of a Dialkylated Malonate Byproduct.

  • Question: I am observing a higher molecular weight impurity that appears to be a dialkylated malonate derivative. How is this possible when using an epoxide?

  • Answer: While less common than with alkyl halides, the formation of a dialkylated product is still possible.

    • Causality: After the initial reaction of the malonate enolate with one molecule of 2-methyloxirane, the resulting intermediate, diethyl 2-(2-hydroxypropyl)malonate, still possesses an acidic proton on the alpha-carbon. If there is unreacted base and epoxide present, a second alkylation can occur, leading to the formation of diethyl 2,2-bis(2-hydroxypropyl)malonate. This side product will not be able to cyclize in the desired manner and will complicate the purification.

    • Troubleshooting Steps:

      • Control Stoichiometry: Use a slight excess of diethyl malonate relative to 2-methyloxirane to ensure the epoxide is consumed before a second alkylation can occur.

      • Slow Addition of Epoxide: Add the 2-methyloxirane slowly to the solution of the malonate enolate. This maintains a low concentration of the epoxide and favors the reaction with the more abundant diethyl malonate enolate over the mono-alkylated intermediate.

II. Frequently Asked Questions (FAQs)

  • Q1: What is the role of sodium ethoxide in this synthesis?

    • A1: Sodium ethoxide serves as a base to deprotonate the α-carbon of diethyl malonate, forming a resonance-stabilized enolate. This enolate is the key nucleophile that attacks the 2-methyloxirane. It is important to use an alkoxide base that matches the ester groups of the malonate (i.e., ethoxide for ethyl esters) to prevent transesterification, which would lead to a mixture of ester products.

  • Q2: Can I use a different base, like sodium hydride?

    • A2: Yes, sodium hydride (NaH) can be used to form the malonate enolate. An advantage of NaH is that the only byproduct is hydrogen gas, which is easily removed from the reaction. However, NaH is a strong, non-nucleophilic base and requires careful handling.

  • Q3: Is the reaction sensitive to water?

    • A3: The initial enolate formation and alkylation steps should be carried out under anhydrous conditions. The presence of water can quench the enolate and hydrolyze the ester starting material.

  • Q4: My final product seems to be an oil that is difficult to crystallize. What are some recommended purification strategies?

    • A4: this compound can be an oil or a low-melting solid. If direct crystallization is challenging, consider the following purification methods:

      • Column Chromatography: Silica gel chromatography using a gradient of ethyl acetate in hexanes, often with a small amount of acetic acid added to the mobile phase to keep the carboxylic acid protonated and prevent tailing, can be effective.

      • Extraction: The carboxylic acid can be purified by extraction. Dissolve the crude product in a non-polar solvent like diethyl ether or ethyl acetate and wash with water to remove water-soluble impurities. Then, extract the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate). The aqueous layer, containing the carboxylate salt, can then be washed with an organic solvent to remove neutral impurities. Finally, acidify the aqueous layer and extract the pure carboxylic acid back into an organic solvent.

      • Distillation: If the product is thermally stable, vacuum distillation (Kugelrohr) can be an effective method for purification.

III. Experimental Protocol and Data

Synthesis of this compound

This protocol is a representative procedure. Optimization may be required based on laboratory conditions and reagent purity.

Step 1: Formation of Diethyl 3-methyltetrahydrofuran-3,3-dicarboxylate

  • To a stirred solution of sodium ethoxide (1.0 eq) in anhydrous ethanol, add diethyl malonate (1.0 eq) dropwise at room temperature under an inert atmosphere.

  • Stir the mixture for 30 minutes to ensure complete formation of the enolate.

  • Cool the reaction mixture to 0-5 °C.

  • Add 2-methyloxirane (1.1 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Cool the reaction mixture and neutralize with a mild acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or carried forward to the next step.

Step 2: Hydrolysis and Decarboxylation

  • Dissolve the crude diethyl 3-methyltetrahydrofuran-3,3-dicarboxylate in a solution of sodium hydroxide (2.5 eq) in a mixture of water and ethanol.

  • Heat the mixture to reflux for 4-6 hours, or until the hydrolysis is complete.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the aqueous solution to pH 1-2 with concentrated hydrochloric acid.

  • Heat the acidified mixture to reflux until the evolution of CO2 ceases (typically 2-4 hours).

  • Cool the mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Table 1: Troubleshooting Summary

Issue Probable Cause(s) Recommended Solution(s)
Low yield of cyclized productInefficient intramolecular cyclizationIncrease base stoichiometry, increase reaction temperature/time, change solvent to aprotic polar.
Presence of regioisomeric impurityLack of regioselectivity in epoxide ring-openingLower the temperature of the initial ring-opening reaction.
Incomplete hydrolysis/decarboxylationInsufficiently harsh conditionsUse excess base for hydrolysis, ensure strong acidification and sufficient heating for decarboxylation.
Formation of dialkylated byproductReaction of mono-alkylated intermediate with epoxideUse a slight excess of diethyl malonate, add epoxide slowly.

IV. Reaction Mechanisms and Pathways

Diagram 1: Synthesis of this compound

Synthesis_Pathway A Diethyl Malonate B Malonate Enolate A->B NaOEt D Diethyl 2-(2-hydroxypropyl)malonate (Intermediate) B->D Alkylation/ Ring-Opening C 2-Methyloxirane C->D Alkylation/ Ring-Opening E Diethyl 3-methyltetrahydrofuran- 3,3-dicarboxylate D->E Intramolecular Cyclization F 3-Methyltetrahydrofuran-3,3-dicarboxylic acid E->F Hydrolysis (NaOH, H2O) G This compound (Product) F->G Decarboxylation (H+, Heat)

Caption: Overall synthetic pathway for this compound.

Diagram 2: Formation of Side Products

Side_Products cluster_hydrolysis Hydrolysis/Decarboxylation Step MP Malonate Enolate + 2-Methyloxirane SP1 Dialkylated Intermediate (Diethyl 2,2-bis(2-hydroxypropyl)malonate) MP->SP1 Excess Base & Epoxide SP2 Regioisomeric Intermediate (Diethyl 2-(1-hydroxypropan-2-yl)malonate) MP->SP2 Attack at C2 of Epoxide SP3 Incomplete Hydrolysis (Ester persists) SP4 Incomplete Decarboxylation (Dicarboxylic acid persists)

Technical Support Center: Troubleshooting Low Diastereoselectivity in Tetrahydrofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with diastereoselectivity in the synthesis of substituted tetrahydrofurans (THFs). Substituted THFs are crucial structural motifs in a vast array of biologically active natural products, making their stereocontrolled synthesis a critical endeavor.[1][2] This resource provides in-depth, experience-driven answers to common questions, detailed troubleshooting protocols, and explanations of the underlying mechanistic principles to empower you to overcome synthetic hurdles.

Frequently Asked Questions (FAQs)

Q1: My cyclization reaction is producing a nearly 1:1 mixture of diastereomers. What are the primary factors I should investigate first?

Low diastereoselectivity is a common issue stemming from closely matched energy barriers for the transition states leading to the different diastereomeric products. The first-line of investigation should focus on three core areas: substrate control, reaction conditions (temperature and solvent), and the catalytic system.

  • Substrate Control: The inherent stereochemistry of your starting material is often the most dominant factor. For many cyclization strategies, such as radical cyclizations, the geometry of the alkene in the precursor dictates the stereochemical outcome of the newly formed stereocenters.[3] It is imperative to confirm the geometric purity of your starting materials.

  • Reaction Temperature: Lowering the reaction temperature can often enhance diastereoselectivity. According to the Eyring equation, the difference in the rate constants for the formation of the two diastereomers is exponentially dependent on the difference in their activation energies and inversely dependent on temperature. By reducing the thermal energy of the system, you can amplify the effect of even a small difference in activation energies, thereby favoring the pathway to the thermodynamically more stable product.

  • Solvent Effects: The polarity and coordinating ability of the solvent can significantly influence the conformation of the transition state. A systematic screen of solvents is advisable. For instance, in certain palladium-catalyzed oxidative cyclizations, transitioning to solvents like THF or toluene has been shown to improve both diastereoselectivity and overall yield.[3][4] In some cases, a dramatic solvent effect is observed, where THF might favor one diastereomer, while a solvent like CH₂Cl₂ favors another.[5]

Q2: I am attempting an intramolecular SN2 reaction to form a THF ring, but the diastereoselectivity is poor. What are the likely causes and how can I address them?

Intramolecular SN2 reactions are a classic and generally reliable method for THF synthesis.[1] Poor diastereoselectivity in this context often points to issues with substrate conformation or competing reaction pathways.

  • Conformational Rigidity: A flexible acyclic precursor can adopt multiple conformations leading to the transition state, which can erode diastereoselectivity. Consider introducing structural elements that increase the conformational rigidity of your substrate, thereby pre-organizing it for the desired cyclization pathway.

  • Thermodynamic vs. Kinetic Control: Determine if your reaction conditions favor thermodynamic or kinetic control. In some cases, the initially formed kinetic product can equilibrate to a more stable thermodynamic product under the reaction conditions.[1] If the desired diastereomer is the kinetic product, shorter reaction times and lower temperatures are recommended. Conversely, if the desired product is the thermodynamic one, higher temperatures and longer reaction times may be beneficial.

  • Leaving Group Ability: The nature of the leaving group can influence the SN2 transition state. A very good leaving group might lead to a more SN1-like, looser transition state, which can decrease diastereoselectivity. Experimenting with different sulfonate esters (e.g., tosylates, mesylates, triflates) or halides can sometimes provide a better balance of reactivity and selectivity.

Q3: My Lewis acid-catalyzed cyclization is not giving the expected diastereomer. How can I rationalize and potentially reverse the selectivity?

The stereochemical outcome of Lewis acid-catalyzed cyclizations is often governed by the coordination of the Lewis acid to heteroatoms in the substrate, which dictates the conformation of the key transition state.

  • Chelation vs. Non-Chelation Control: The ability of your substrate to form a chelate with the Lewis acid is a critical determinant of stereoselectivity. For example, in the reaction of γ-alkoxyallylstannanes with tethered aldehydes, chelation control with a Lewis acid like TiCl₄ can favor the formation of a specific diastereomer.[1] In contrast, a non-chelating Lewis acid like BF₃·OEt₂ might favor the opposite diastereomer by minimizing steric interactions in a non-chelated transition state.[1]

  • Lewis Acid Steric Bulk: The steric bulk of the Lewis acid itself can play a significant role. A bulkier Lewis acid may favor a more open transition state, leading to a different diastereomeric outcome compared to a smaller Lewis acid. A screen of Lewis acids with varying steric profiles (e.g., TMSOTf, Sn(OTf)₂, Hf(OTf)₄) is a valuable strategy.[6]

Troubleshooting Guides & Protocols

Scenario 1: Poor Diastereoselectivity in a Palladium-Catalyzed Oxidative Cyclization

Palladium-catalyzed oxidative cyclizations are powerful but can suffer from low diastereoselectivity due to similar energies of competing transition states.[4]

Troubleshooting Workflow:

Caption: Workflow for troubleshooting low diastereoselectivity in Pd-catalyzed oxidative cyclizations.

Detailed Protocol: Enhancing Diastereoselectivity via Intramolecular Hydrogen Bonding

This protocol is based on the principle that intramolecular hydrogen bonding can stabilize a specific transition state, thereby increasing diastereoselectivity.[4]

  • Substrate Modification: If your substrate lacks a hydrogen-bond accepting group, consider redesigning the synthesis to incorporate one, such as a distal hydroxyl or amide group.

  • Catalyst and Co-oxidant Preparation: In a nitrogen-flushed glovebox, prepare a stock solution of PdCl₂ in THF. Prepare a separate solution of 1,4-benzoquinone (BQ) in THF.

  • Reaction Setup: To a flame-dried Schlenk flask under argon, add the γ-hydroxy alkene substrate (1.0 equiv).

  • Solvent Addition: Add anhydrous THF (to 0.1 M).

  • Reagent Addition: Add the BQ solution (1.2 equiv) followed by the PdCl₂ solution (0.1 equiv).

  • Temperature Control: Stir the reaction at a controlled temperature. Start at room temperature (25 °C). If reactivity is low, incrementally increase the temperature to 60 °C. Tertiary alcohols may require higher temperatures to react efficiently.[4]

  • Monitoring and Analysis: Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction, perform an aqueous workup, and purify by column chromatography. Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude product.

Data Comparison Table:

Catalyst SystemSubstrate FeatureTemperature (°C)Diastereomeric Ratio (d.r.)
Pd(OAc)₂/Cu(OAc)₂No H-bond acceptor60~1.5:1
PdCl₂/BQNo H-bond acceptor60~2:1
PdCl₂/BQWith H-bond acceptor25Up to 7:1

Data is illustrative and based on findings reported in the literature.[4]

Scenario 2: Controlling Stereochemistry in [3+2] Annulation Reactions

[3+2] Annulation reactions are a powerful method for constructing highly substituted THFs in a single step.[1] However, selectivity can be a challenge.

Key Control Elements:

G cluster_substrate Substrate Control cluster_catalyst Catalyst Control cluster_conditions Condition Control Cyclopropane Donor-Acceptor Cyclopropane Product Diastereoselective THF Product Cyclopropane->Product Aldehyde Aldehyde/Ketone Aldehyde->Product LewisAcid Lewis Acid (e.g., Sn(OTf)₂) LewisAcid->Product BronstedBase Chiral Brønsted Base BronstedBase->Product Solvent Solvent Choice Solvent->Product Temperature Temperature Temperature->Product

Caption: Key factors influencing diastereoselectivity in [3+2] annulation reactions for THF synthesis.

Protocol: Diastereoselectivity Switch in Brønsted Base-Catalyzed (3+2) Annulation

Recent studies have shown that the choice of aldehyde (aromatic vs. aliphatic) can lead to a switch in diastereoselectivity when using a bifunctional chiral Brønsted base catalyst, due to π-π stacking interactions between an aromatic aldehyde and the catalyst.[7]

  • Catalyst and Reagent Preparation: Use a thoroughly dried chiral bifunctional Brønsted base catalyst (e.g., a derivative of cinchona alkaloid). Ensure the donor-acceptor cyclopropane and the aldehyde are pure and anhydrous.

  • Reaction with Aromatic Aldehyde:

    • In a glovebox, dissolve the chiral catalyst (10 mol%) and the aromatic aldehyde (1.2 equiv) in anhydrous toluene.

    • Cool the solution to the desired temperature (e.g., 0 °C).

    • Add the donor-acceptor cyclopropane (1.0 equiv) dropwise.

    • Stir for the specified time, monitoring by TLC.

    • Work up and analyze the d.r. The π-π interactions are expected to favor a specific diastereomer.

  • Reaction with Aliphatic Aldehyde:

    • Follow the same procedure as above, but substitute the aromatic aldehyde with an aliphatic aldehyde.

    • In the absence of π-π stacking, the facial selectivity is governed by other steric and electronic factors, which can lead to the formation of the opposite diastereomer as the major product.[7]

  • Analysis: Compare the d.r. from both experiments. This dramatic switch highlights the importance of non-covalent interactions in directing stereoselectivity.

References

  • Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]

  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH. [Link]

  • Yadav, J. S., & Reddy, P. N. (2004). Regulation of Cyclization for the Stereoselective Synthesis of Substituted Tetrahydrofurans and Tetrahydrooxepines. Organic Letters. [Link]

  • Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Journal of the American Chemical Society. [Link]

  • Schmalz, H.-G., et al. (2020). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Universität des Saarlandes. [Link]

  • Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. ResearchGate. [Link]

  • Chen, J.-R., & Xiao, W.-J., et al. (2014). Enantioselective Synthesis of Tetrahydrofuran Derivatives. ChemistryViews. [Link]

  • Wang, Q., et al. (2021). Asymmetric Synthesis of Tetrahydrofurans with Vicinal Stereocenters by RhII/RuII Relay Catalysis. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2020). Diastereoselectivity for the formation of THF and THP. ResearchGate. [Link]

  • Neale, S. L., et al. (2016). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. The Journal of Organic Chemistry. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for stereoselective synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction conditions for achieving high levels of stereochemical control. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your synthetic strategies.

Frequently Asked Questions (FAQs)

This section addresses common questions and foundational concepts in stereoselective synthesis.

Q1: What is the fundamental difference between stereoselective and stereospecific reactions?

A stereoselective reaction is one that, when starting with a single reactant, produces a mixture of stereoisomers in unequal amounts, meaning it favors the formation of one stereoisomer over another.[1] In contrast, a stereospecific reaction is one where different stereoisomers of the starting material react to give different stereoisomers of the product.[1][2] The mechanism of a stereospecific reaction dictates a specific stereochemical outcome linked to the starting material's stereochemistry.[1]

Q2: Why is temperature such a critical parameter in controlling stereoselectivity?

Temperature directly influences the energy landscape of the reaction. Stereoselectivity arises from the difference in activation energies (ΔΔG‡) between the transition states leading to different stereoisomers. Lowering the reaction temperature often increases this energy difference, favoring the pathway with the lower activation energy and thus enhancing stereoselectivity.[3][4] However, this is not a universal rule; some enzymatic reactions show increased stereoselectivity at higher temperatures.[5] It is crucial to perform systematic temperature screening to find the optimal conditions for a specific transformation.[3]

Q3: How do I choose the right chiral catalyst or ligand for my reaction?

The selection of an appropriate chiral catalyst or ligand is paramount for achieving high stereoselectivity.[6][7][8] Unfortunately, there is no "one-size-fits-all" catalyst, and the optimal choice is often highly substrate-dependent.[9][10] A rational approach involves:

  • Literature Precedent: Reviewing the literature for similar transformations can provide a good starting point.

  • Ligand Screening: Experimentally screening a library of chiral ligands with varying steric and electronic properties is often necessary to identify the best performer for a specific substrate.[11]

Q4: What are the most common and reliable methods for determining enantiomeric excess (ee)?

Accurate determination of enantiomeric excess is essential for evaluating the success of a stereoselective synthesis.[12] Commonly used techniques include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and robust method that employs a chiral stationary phase to separate enantiomers.[12]

  • Chiral Gas Chromatography (GC): Suitable for volatile compounds, this method also utilizes a chiral stationary phase.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents can induce chemical shift differences between enantiomers, allowing for their quantification.[12]

Troubleshooting Guides

This section provides detailed troubleshooting strategies for specific issues encountered during stereoselective synthesis experiments.

Issue 1: Low Enantiomeric Excess (ee%)

Q: My reaction is yielding the desired product, but the enantiomeric excess is consistently low. What are the potential causes, and how can I improve it?

A: Low enantiomeric excess is a frequent challenge in asymmetric catalysis and can stem from various factors.[12] A systematic approach to troubleshooting is essential.

Potential Causes and Solutions:
  • Suboptimal Temperature: As discussed in the FAQs, temperature is a critical factor.[3] Higher temperatures can provide enough energy to overcome the activation energy difference between the diastereomeric transition states, leading to a loss of selectivity.[13]

    • Troubleshooting Steps:

      • Perform a systematic temperature screen (e.g., room temperature, 0 °C, -20 °C, -78 °C).[3]

      • Be mindful that lowering the temperature will decrease the reaction rate, necessitating longer reaction times.[3]

  • Incorrect Solvent: The solvent plays a crucial role by influencing the conformation of the catalyst-substrate complex and the energies of the transition states.[3][14][15] The polarity and coordinating ability of the solvent can significantly impact enantioselectivity.[12][16]

    • Troubleshooting Steps:

      • Screen a variety of solvents with different properties (e.g., toluene, dichloromethane, THF, ethanol).[3]

      • Consult the literature for solvents that have proven effective for similar reaction classes and catalyst systems.[3]

  • Catalyst-Related Issues: The state and concentration of the catalyst are critical.

    • Improper Activation or Degradation: Ensure the catalyst is properly activated according to established procedures and has not degraded during storage or the reaction.[12]

    • Suboptimal Catalyst Loading: Both too low and too high catalyst concentrations can negatively affect enantioselectivity.[13] Insufficient catalyst may allow a non-selective background reaction to dominate, while high concentrations can lead to the formation of less selective catalyst aggregates.[13][17]

    • Troubleshooting Steps:

      • Vary the catalyst loading (e.g., 0.5 mol%, 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration.[3][13]

      • If possible, analyze the catalyst before and after the reaction to check for degradation.[3]

  • Substrate-Catalyst Mismatch: The chosen chiral catalyst may not be ideal for the specific substrate, resulting in poor stereochemical recognition.[12]

    • Troubleshooting Steps:

      • Screen a library of different chiral ligands or catalysts.

      • Consider modifications to the substrate, such as changing protecting groups, to improve the interaction with the catalyst.

  • Product Racemization: The product may be racemizing under the reaction or workup conditions.

    • Troubleshooting Steps:

      • Analyze the enantiomeric excess at different reaction times to see if it decreases over time.

      • Perform a control experiment where the purified, enantioenriched product is subjected to the reaction and workup conditions to check for racemization.

Issue 2: Poor Diastereoselectivity

Q: My reaction produces a mixture of diastereomers with a low diastereomeric ratio (d.r.). How can I improve the diastereoselectivity?

A: Poor diastereoselectivity often arises from insufficient differentiation between the transition states leading to the diastereomeric products. Modifying the reaction conditions or reagents can often address this.[3]

Potential Causes and Solutions:
  • Insufficient Steric Hindrance: A lack of steric bulk on the chiral auxiliary, substrate, or reagent can lead to poor facial selectivity.[3]

    • Troubleshooting Steps:

      • If feasible, introduce bulkier protecting groups or substituents on the substrate or reagent to increase steric hindrance and favor one approach.[3]

  • Flexible Transition State: A flexible transition state can allow for multiple competing reaction pathways, leading to a mixture of diastereomers.

    • Troubleshooting Steps:

      • Addition of a Lewis Acid: For reactions involving carbonyl compounds, adding a Lewis acid (e.g., TiCl₄, MgBr₂) can promote a more rigid, chelated transition state, thereby increasing diastereoselectivity.[3][18]

      • Change the Metal Counterion: In enolate chemistry, the choice of the metal counterion (e.g., Li⁺, Na⁺, K⁺, or boron) can influence the geometry of the enolate and the subsequent reaction.[3]

  • Reaction Temperature: Similar to enantioselectivity, temperature can also influence diastereoselectivity.[3][19]

    • Troubleshooting Steps:

      • Systematically screen a range of temperatures. Lower temperatures often favor the thermodynamically more stable transition state, leading to higher diastereoselectivity.[19]

Issue 3: Inconsistent Results Between Batches

Q: I am observing significant variations in stereoselectivity from one batch to another, despite following the same protocol. What could be the cause?

A: Inconsistent results are often due to subtle, overlooked variations in the experimental setup and reagents.[15]

Potential Causes and Solutions:
  • Reagent and Solvent Purity: Trace impurities in starting materials, catalysts, or solvents can interfere with the catalytic cycle.[15] Water content can be a particularly critical and often overlooked factor.[15]

    • Troubleshooting Steps:

      • Ensure the purity of all reagents and use freshly distilled or anhydrous solvents.

      • Rigorously dry all glassware and maintain an inert atmosphere for sensitive reactions.

  • Inert Atmosphere: For reactions sensitive to air or moisture, maintaining a strictly inert atmosphere (e.g., nitrogen or argon) is crucial.[15]

    • Troubleshooting Steps:

      • Use proper techniques for handling air- and moisture-sensitive reagents, such as a glovebox or Schlenk line.

  • Stirring and Temperature Control: Inconsistent stirring can lead to localized concentration and temperature gradients, affecting the stereochemical outcome.[15]

    • Troubleshooting Steps:

      • Ensure efficient and consistent stirring throughout the reaction.

      • Use a reliable temperature control system (e.g., a cryostat) for reactions requiring low temperatures.

  • Catalyst Preparation and Handling: If the catalyst is prepared in situ, ensure the preparation method is consistent. The age and storage conditions of the catalyst can also impact its activity.[15]

    • Troubleshooting Steps:

      • Follow a standardized and reproducible protocol for in situ catalyst preparation.

      • Store catalysts under the recommended conditions to prevent degradation.

Data Presentation

Table 1: Effect of Temperature on Enantioselectivity
Temperature (°C)Conversion (%)Enantiomeric Excess (ee%)
25>9985
09892
-209596
-7880>99
Illustrative data based on general principles of asymmetric catalysis.[3]
Table 2: Effect of Solvent on Enantioselectivity
SolventDielectric Constant (ε)Enantiomeric Excess (ee%)
Toluene2.495
Dichloromethane9.188
Tetrahydrofuran (THF)7.575
Ethanol24.650
Illustrative data showing a potential inverse correlation between solvent dielectric constant and enantiomeric excess for some reactions.[14]

Experimental Protocols

Protocol 1: General Procedure for Catalyst and Solvent Screening
  • Preparation: In a glovebox or under an inert atmosphere, arrange a series of clean, dry reaction vials.

  • Stock Solutions: Prepare stock solutions of the substrate, reagent, and an internal standard in a suitable solvent.

  • Catalyst/Ligand Addition: To each vial, add the appropriate amount of the catalyst or ligand to be screened.

  • Reaction Initiation: Add the stock solutions of the substrate and reagent to each vial to initiate the reactions.

  • Reaction Monitoring: Stir the reactions at the desired temperature and monitor their progress by TLC, GC, or LC-MS.

  • Workup and Analysis: Upon completion, quench the reactions and perform a standard workup. Analyze the enantiomeric excess of the product in each vial using chiral HPLC or GC.

Visualizations

G cluster_start Start: Low Enantiomeric Excess cluster_conditions Reaction Conditions cluster_catalyst Catalyst System cluster_racemization Product Stability cluster_solutions Solutions cluster_end Outcome start Low ee% Observed temp Is Temperature Optimized? start->temp Check First solvent Is Solvent Optimized? temp->solvent No screen_temp Screen Temperatures (e.g., RT, 0, -20, -78 °C) temp->screen_temp Yes loading Is Catalyst Loading Optimized? solvent->loading No screen_solvent Screen Solvents (Polarity, Coordinating Ability) solvent->screen_solvent Yes activity Is Catalyst Active/Pure? loading->activity No screen_loading Vary Catalyst Loading (e.g., 1, 2, 5 mol%) loading->screen_loading Yes racemization Does Product Racemize? activity->racemization No check_catalyst Verify Catalyst Purity & Proper Activation activity->check_catalyst Yes check_racemization Monitor ee% vs. Time & Test Product Stability racemization->check_racemization Yes end Optimized Enantioselectivity racemization->end No screen_temp->end screen_solvent->end screen_loading->end check_catalyst->end check_racemization->end

Caption: Troubleshooting workflow for low enantiomeric excess.

G cluster_start Start: Poor Diastereoselectivity cluster_causes Potential Causes cluster_solutions Solutions cluster_end Outcome start Low d.r. Observed sterics Insufficient Steric Hindrance? start->sterics transition_state Flexible Transition State? sterics->transition_state No modify_substrate Increase Steric Bulk (Protecting Groups/Substituents) sterics->modify_substrate Yes temp Suboptimal Temperature? transition_state->temp No add_lewis_acid Add Lewis Acid to Rigidify (e.g., TiCl4, MgBr2) transition_state->add_lewis_acid Yes screen_temp Screen Temperatures (Lower T often favors one diastereomer) temp->screen_temp Yes end Improved Diastereoselectivity temp->end No modify_substrate->end add_lewis_acid->end screen_temp->end

Caption: Troubleshooting workflow for poor diastereoselectivity.

References

  • Solvent effects in homogeneous asymmetric catalysis. Journal of the Chemical Society, Chemical Communications (RSC Publishing).
  • Troubleshooting low enantiomeric excess in asymmetric synthesis. Benchchem.
  • Effects of Temperature on Stereochemistry of Enzymatic Reactions. Request PDF.
  • Technical Support Center: Stereoselective Synthesis. Benchchem.
  • Technical Support Center: Optimizing Catalyst Loading for Enantioselective Synthesis. Benchchem.
  • Influence of catalysts loading on enantioselectivities for catalyst 3 (given as enantiomeric excess for (R)-6). ResearchGate.
  • Troubleshooting guide for the asymmetric synthesis using (-)-Isopulegol. Benchchem.
  • Key Concepts in Stereoselective Synthesis. ETH Zurich.
  • Asymmetric reactions_synthesis. SlideShare.
  • High stereoselectivity on low temperature Diels-Alder reactions. PMC - NIH.
  • Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. PubMed.
  • Chiral ligand effects on product-selectivity and enantioselectivity a. ResearchGate.
  • Investigation of Enantioselectivity Using TADDOL Derivatives as Chiral Ligands in Asymmetric Cyanation Reactions. NIH.
  • methods to improve diastereoselectivity in 4-Chloro-2-methyl-tetrahydro-pyran synthesis. Benchchem.
  • managing reaction conditions to improve enantiomeric excess. Benchchem.
  • Solvent effects on stereoselectivity: more than just an environment. RSC Publishing.
  • Enantioselective Construction of 1,3-Stereogenic Centers via 1,3-Borylamination of Conjugated Dienes. Journal of the American Chemical Society.
  • Stereoselective and Stereospecific Reactions. Master Organic Chemistry.
  • Part 5: Stereoselective and Stereospecific Synthesis. Chiralpedia.

Sources

Technical Support Center: Carboxylic Acid Synthesis Purification

Author: BenchChem Technical Support Team. Date: January 2026

Answering your request, here is a technical support center with troubleshooting guides and FAQs about removing impurities from carboxylic acid synthesis.

Welcome to the technical support center for carboxylic acid synthesis. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to address common challenges in purifying carboxylic acids. Our goal is to provide you with the expertise and validated protocols necessary to ensure the highest purity of your target molecules.

Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of carboxylic acids.

Q1: My final carboxylic acid product is showing a broad melting point range. What are the likely impurities?

A broad melting point range is a common indicator of impurities. The most probable culprits include residual starting materials (e.g., alkyl halides, nitriles, or alcohols), unreacted reagents (like Grignard reagents or oxidizing agents), and byproducts from side reactions. Water and residual solvents can also depress and broaden the melting point.

Q2: I'm observing an unexpected peak in my NMR spectrum. How can I identify it?

An unexpected peak often corresponds to a common byproduct or solvent.

  • Residual Solvents: Compare the peak's chemical shift to standard solvent charts. For example, a peak around δ 2.50 ppm in DMSO-d6 could indicate residual acetone.

  • Starting Materials: Check the spectra of your starting materials to see if the peak matches.

  • Byproducts: Consider common side reactions. For instance, in an oxidation reaction, you might have residual aldehyde. In a Grignard carboxylation, you could have symmetrical coupling byproducts.

Q3: My carboxylic acid is soluble in my organic extraction solvent, making separation from neutral impurities difficult. What should I do?

This is a classic purification challenge. The key is to exploit the acidic nature of the carboxylic acid. By performing a liquid-liquid extraction with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), the carboxylic acid will be deprotonated to its carboxylate salt form, which is soluble in the aqueous layer. Neutral organic impurities will remain in the organic layer, allowing for effective separation. The carboxylic acid can then be recovered by acidifying the aqueous layer and extracting it back into an organic solvent.

Troubleshooting Guide: Step-by-Step Purification Protocols

This guide provides detailed protocols for removing specific types of impurities from your carboxylic acid product.

Issue 1: Removing Unreacted Starting Materials and Neutral Byproducts

Unreacted starting materials and neutral organic byproducts are common impurities that can be challenging to remove due to similar solubility profiles.

Underlying Principle: The acidic proton of the carboxylic acid allows for its selective transfer into an aqueous basic solution, leaving neutral impurities behind in the organic phase.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.

  • Basification: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a weak base, typically sodium bicarbonate (NaHCO₃). The use of a weak base helps to avoid the hydrolysis of sensitive functional groups.

  • Extraction: Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO₂ gas. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer containing the sodium carboxylate salt into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution 2-3 times to ensure complete recovery.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath and acidify by slowly adding a strong acid, such as 2M HCl, until the solution is acidic (test with pH paper). The carboxylic acid will precipitate out if it is a solid or form an oily layer.

  • Final Extraction & Drying: Extract the purified carboxylic acid back into an organic solvent. Wash the organic layer with brine to remove excess water, dry over an anhydrous drying agent like MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

Diagram: Acid-Base Extraction Workflow

A Crude Product in Organic Solvent B Add aq. NaHCO3 & Shake A->B C Separate Layers B->C D Organic Layer: Neutral Impurities C->D Discard E Aqueous Layer: Sodium Carboxylate C->E F Acidify with HCl E->F G Extract with Organic Solvent F->G H Purified Carboxylic Acid in Organic Phase G->H

Caption: Workflow for purifying carboxylic acids via acid-base extraction.

Issue 2: Removing Colored Impurities and Trace Contaminants

Colored impurities often arise from polymerization or degradation side reactions. Activated carbon is an effective adsorbent for many of these high molecular weight, colored compounds.

Experimental Protocol: Decolorization with Activated Carbon

  • Dissolution: Dissolve the crude carboxylic acid in a suitable hot solvent.

  • Addition of Carbon: Add a small amount of activated carbon (typically 1-2% by weight of the crude product) to the hot solution.

  • Heating: Gently heat the mixture at or near the boiling point of the solvent for 5-15 minutes with stirring. Avoid boiling too vigorously to prevent bumping.

  • Hot Filtration: Quickly filter the hot solution through a fluted filter paper to remove the activated carbon. This step must be performed rapidly to prevent premature crystallization of the product on the filter paper.

  • Crystallization: Allow the hot, decolorized filtrate to cool slowly to induce crystallization of the pure carboxylic acid.

Issue 3: Separating Carboxylic Acids with Similar Properties

When dealing with a mixture of carboxylic acids or closely related acidic byproducts, simple acid-base extraction may not be sufficient. In these cases, chromatography is the preferred method.

Underlying Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For carboxylic acids, silica gel is a common stationary phase.

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Prepare a silica gel column in a suitable non-polar solvent system (e.g., hexanes/ethyl acetate).

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin eluting with the non-polar solvent, gradually increasing the polarity by adding more of the polar solvent (e.g., ethyl acetate). A small amount of acetic or formic acid is often added to the mobile phase to keep the carboxylic acid protonated and prevent streaking on the column.

  • Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation: Common Solvents for Carboxylic Acid Purification

SolventBoiling Point (°C)Dielectric ConstantUse Case
Diethyl Ether34.64.3Extraction
Ethyl Acetate77.16.0Extraction, Chromatography
Dichloromethane39.69.1Extraction
Hexanes~691.9Chromatography (non-polar)
Water10080.1Extraction, Recrystallization

Advanced Troubleshooting: Recrystallization

Recrystallization is a powerful technique for purifying solid carboxylic acids. The choice of solvent is critical for success.

Trustworthiness of the Protocol: A successful recrystallization relies on the principle that the desired compound is highly soluble in a hot solvent but sparingly soluble in the same solvent when cold. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: Choose a solvent in which your carboxylic acid has the desired solubility properties. This often requires screening several solvents.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Diagram: Recrystallization Decision Tree

A Crude Solid Carboxylic Acid B Select Solvent A->B C Dissolve in Minimal Hot Solvent B->C D Cool Slowly C->D E Crystals Form? D->E F Vacuum Filter & Dry E->F Yes G Troubleshoot: - Scratch flask - Add seed crystal - Reduce solvent volume E->G No

Caption: Decision-making process for single-solvent recrystallization.

References

  • Purification of Laboratory Chemicals, 8th Edition. Armarego, W. L. F., & Chai, C. L. L. (2017). Elsevier.[Link]

  • Vogel's Textbook of Practical Organic Chemistry, 5th Edition. Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Longman Scientific & Technical.[Link]

  • Organic Chemistry, 12th Edition. Solomons, T. W. G., Fryhle, C. B., & Snyder, S. A. (2016). John Wiley & Sons.[Link]

stability of 3-Methyltetrahydrofuran-3-carboxylic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Methyltetrahydrofuran-3-carboxylic acid

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this compound, particularly under acidic conditions. Our goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments and syntheses.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the handling and stability of this compound in acidic environments.

Q1: What are the primary stability concerns for this compound under acidic conditions?

The two primary theoretical degradation pathways are acid-catalyzed ring-opening of the tetrahydrofuran (THF) ether linkage and, to a lesser extent, decarboxylation of the carboxylic acid group. Under most standard laboratory conditions (e.g., aqueous acidic workups), the more probable and immediate concern is the potential for ring-opening, which is highly dependent on temperature and the strength of the acid used.

Q2: How does the structure of this specific molecule influence its stability compared to unsubstituted tetrahydrofuran (THF)?

The presence of a methyl group at the 3-position may influence stability. Some studies on related compounds, such as 2-methyltetrahydrofuran (2-MeTHF), have shown it to be more stable to acid degradation than unsubstituted THF.[1] The tertiary carbon (C3) bearing both the methyl and carboxylic acid groups could potentially stabilize a carbocation intermediate, which might facilitate an SN1-type ring-opening mechanism.[2][3] However, the overall stability is a complex interplay of electronic and steric factors.

Q3: Is decarboxylation a significant risk during routine acidic workups?

For this specific molecule, decarboxylation is generally a low risk under mild acidic conditions. Acid-catalyzed decarboxylation is most efficient for molecules with specific activating groups, such as β-keto acids, which this compound is not.[4][5][6] Significant decarboxylation would likely require harsh conditions, such as very high temperatures in combination with strong acid, which are typically outside the scope of standard reaction workups.[7][8]

Q4: Which types of acids are most likely to cause degradation?

The type of acid is critical. Strong hydrohalic acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI), are well-known reagents for ether cleavage and pose the highest risk.[2][9][10] This is because their conjugate bases (Br⁻ and I⁻) are excellent nucleophiles that can attack the protonated ether. Strong, non-nucleophilic acids like sulfuric acid can also catalyze ring-opening, especially in the presence of water and heat. Lewis acids are also frequently used in reactions involving the ring-opening of THF derivatives.[11][12] For routine pH adjustments, weaker organic acids (e.g., citric acid, acetic acid) or buffered solutions (e.g., saturated ammonium chloride) are much safer alternatives.

Troubleshooting Guide

This guide is formatted to help you diagnose and solve specific experimental issues.

Problem 1: Low or inconsistent product yield after an acidic workup.

  • Possible Cause 1: Acid-Catalyzed Ring-Opening. Your product may be degrading into a more polar, water-soluble hydroxy acid, leading to loss during the aqueous extraction phase. This is exacerbated by using strong acids, elevated temperatures, or prolonged exposure.

  • Solution 1: Optimize Workup Conditions.

    • Temperature Control: Always perform acidic washes at low temperatures (0–5 °C) to minimize the rate of potential side reactions.

    • Acid Selection: Replace strong mineral acids (HCl, H₂SO₄) with milder alternatives. A wash with a 10% citric acid solution or saturated aqueous ammonium chloride (pH ~4.5-5.5) is often sufficient to neutralize bases without causing significant degradation.

    • Minimize Contact Time: Do not let the organic and acidic aqueous layers sit in the separatory funnel for extended periods. Perform the wash and separation swiftly.

    • Back-Extraction: After separating the organic layer, perform a "back-extraction" of the acidic aqueous layer with a fresh portion of your organic solvent (e.g., ethyl acetate, DCM) to recover any product that may have partitioned into it.

  • Possible Cause 2: Unfavorable Partitioning. this compound has moderate polarity. If the pH of the aqueous layer is not sufficiently low, the carboxylate form of the molecule may be present, increasing its water solubility and leading to poor partitioning into the organic layer.

  • Solution 2: Ensure Proper Protonation.

    • Verify pH: Before extraction, use a pH strip to confirm the aqueous layer is acidic (ideally pH < 4) to ensure the carboxylic acid is fully protonated (R-COOH).

    • Solvent Choice: Use a relatively polar organic solvent like ethyl acetate for extraction, which is effective at solvating carboxylic acids.

Problem 2: Appearance of unexpected byproducts in analytical data (NMR, LC-MS).

  • Symptom: A new, more polar spot appears on TLC, or a new peak with a mass of (M+18) is observed in the LC-MS analysis.

  • Diagnosis: This strongly suggests the formation of the ring-opened product, 4-hydroxy-2-methyl-2-(hydroxymethyl)butanoic acid, resulting from the addition of water across the cleaved C-O bond.

  • Corrective Action: This is a clear indication that your acidic conditions are too harsh. Immediately implement the milder workup procedures described in Problem 1 . Consider bypassing the acidic wash entirely if the reaction impurities can be removed by other means (e.g., chromatography, distillation).

Visualizing Potential Degradation Pathways

The stability of this compound in acid is primarily dictated by the competition between two potential reactions. The diagram below illustrates these pathways.

G cluster_main Stability Pathways cluster_path1 Pathway 1: Ring-Opening (More Probable) cluster_path2 Pathway 2: Decarboxylation (Less Probable) start 3-Methyltetrahydrofuran- 3-carboxylic acid product1 4-hydroxy-2-methyl- 2-(hydroxymethyl)butanoic acid start->product1 Strong Acid (HBr, HI, H₂SO₄) + Heat / H₂O product2 3-Methyltetrahydrofuran + CO2 start->product2 Harsh Conditions (High Temp, Strong Acid) G prep_stock 1. Prepare Stock Solutions (Analyte & Internal Standard) prep_reaction 2. Prepare Reaction Vials (Acidic Buffer + IS) prep_stock->prep_reaction equilibrate 3. Equilibrate Vials (e.g., 40°C Water Bath) prep_reaction->equilibrate add_analyte 4. Add Analyte to Vials (t=0) Start Timer equilibrate->add_analyte sampling 5. Withdraw Aliquots at Time Points (0, 1, 2, 4, 8, 24h) add_analyte->sampling quench 6. Quench Sample (Dilute in Mobile Phase) sampling->quench Immediately analyze 7. Analyze by HPLC quench->analyze plot 8. Plot Data (% Remaining vs. Time) analyze->plot

Caption: Workflow for kinetic stability analysis.

Procedure:

  • Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in ACN.

    • Prepare a 1 mg/mL stock solution of the internal standard (IS) in ACN.

    • Prepare the acidic test buffer (e.g., pH 2.0).

    • Set up the HPLC method. A typical starting point:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: 50:50 ACN:Water with 0.1% Formic Acid

      • Flow Rate: 1.0 mL/min

      • Detection: 210 nm

  • Reaction Setup:

    • In several HPLC vials, add 980 µL of the acidic buffer and 10 µL of the IS stock solution.

    • Cap the vials and place them in a heating block or water bath set to the desired temperature (e.g., 40 °C). Allow them to equilibrate for 15 minutes.

  • Initiation and Sampling:

    • To initiate the experiment (t=0), add 10 µL of the analyte stock solution to each vial. Vortex briefly.

    • Immediately take the t=0 vial and inject it into the HPLC.

    • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), take a vial from the heating block and analyze its contents by HPLC.

  • Data Analysis:

    • For each time point, calculate the peak area ratio of the analyte to the internal standard (Analyte Area / IS Area).

    • Normalize the results by setting the ratio at t=0 to 100%.

    • Plot the percentage of this compound remaining versus time.

Data Interpretation

The results of this experiment can be summarized to compare stability across different conditions.

pHTemperature (°C)Half-life (t₁/₂) (hours)% Remaining at 24hPrimary Degradant Observed
2.040> 10095%Ring-opened product
2.080~1215%Ring-opened product
1.0 (0.1M HCl)40~7280%Ring-opened product
1.0 (0.1M HCl)80~4< 5%Ring-opened product

Note: This table contains representative data for illustrative purposes. Actual results will vary based on precise experimental conditions.

References

  • Organic Chemistry Tutor. (n.d.). Decarboxylation of Carboxylic Acids. Retrieved from [Link]

  • Mundle, S. O., Lacrampe-Couloume, G., Lollar, B. S., & Kluger, R. (2010). Hydrolytic decarboxylation of carboxylic acids and the formation of protonated carbonic acid. Journal of the American Chemical Society, 132(7), 2430-2436. [Link]

  • Crimmins, M. T., & Shams, G. (2015). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Future medicinal chemistry, 7(13), 1769-88. [Link]

  • The Organic Chemistry Tutor. (2025, January 9). Decarboxylation of Carboxylic Acids. YouTube. [Link]

  • Li, W., Xu, S., Shan, C., & Liu, H. (2023). Lewis Acid-Initiated Ring-Opening Reactions of Five- and Six-Membered Cyclic Ethers Based on the Oxonium Ylide Intermediates. Molecules, 28(15), 5851. [Link]

  • StackExchange. (2025, January 30). Different reaction conditions for hydrolysis of ethers and epoxides. Chemistry Stack Exchange. [Link]

  • Wikipedia. (n.d.). Decarboxylation. Retrieved from [Link]

  • Tighzert, L., et al. (2011). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. International Journal of Molecular Sciences, 12(10), 7149-7160. [Link]

  • Mundle, S. O., et al. (2010). Hydrolytic Decarboxylation of Carboxylic Acids and the Formation of Protonated Carbonic Acid. ResearchGate. [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, December 31). Ether cleavage with strong acids. YouTube. [Link]

  • Mead, K. T., & Yang, H. L. (1995). Intramolecular ring-opening reactions of 2-oxetanones leading to tetrahydrofuran ring formation: a Lewis-acid study. The Journal of Organic Chemistry, 60(10), 3215-3221. [Link]

  • Ashenhurst, J. (2016, June 11). Acidic cleavage of ethers (SN2). Master Organic Chemistry. [Link]

  • LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage. Chemistry LibreTexts. [Link]

  • Penn ARL. (n.d.). METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of Chiral Tetrahydrofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Introduction

The tetrahydrofuran (THF) moiety is a privileged structural motif found in a vast array of natural products and pharmaceuticals. Its unique stereochemical and electronic properties make it a critical component in drug design. The synthesis of enantiomerically pure THF derivatives, however, presents significant challenges, particularly during the transition from laboratory-scale experiments to pilot-plant or industrial-scale production.[1][2] This guide is designed to provide researchers, chemists, and process development professionals with a comprehensive resource for troubleshooting and optimizing the scale-up of chiral THF synthesis. We will address common issues encountered in a practical question-and-answer format, grounded in established scientific principles and field-proven experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of chiral tetrahydrofurans?

A1: The main challenges can be categorized into three areas:

  • Reaction Control: Managing exothermic reactions, ensuring consistent mixing, and maintaining optimal reaction temperatures become increasingly difficult in larger reactors.[3][4]

  • Stereoselectivity: Maintaining high enantiomeric excess (e.e.) can be challenging as subtle variations in temperature, concentration, and reagent addition rates can impact the chiral catalyst's performance.[5]

  • Downstream Processing: Isolation and purification of the final product often require significant redevelopment from lab-scale procedures, with chromatography being a common bottleneck.[6][7]

Q2: How do I choose the right synthetic strategy for a large-scale synthesis?

A2: The ideal strategy depends on factors like the availability of starting materials, the cost of reagents and catalysts, and the desired stereochemistry. Common approaches include:

  • Asymmetric Catalysis: This is often the most elegant and efficient method, using a small amount of a chiral catalyst to induce stereoselectivity.[8] Phase-transfer catalysis is a particularly "green" and scalable option.[9][10][11]

  • Chiral Pool Synthesis: Utilizing naturally occurring chiral starting materials.[12]

  • Chiral Auxiliaries: Attaching a chiral molecule to the substrate to direct the stereochemical outcome of a reaction.[13]

Q3: What analytical techniques are essential for monitoring a scale-up reaction?

A3: Consistent monitoring is crucial for a successful scale-up. Essential techniques include:

  • Chromatography (TLC, GC, HPLC): To monitor the consumption of starting materials and the formation of the product and any by-products.[14]

  • Chiral Chromatography (Chiral GC or HPLC): To determine the enantiomeric excess of the product.[14]

  • Spectroscopy (NMR, IR): To confirm the structure of the product and intermediates.

Troubleshooting Guide

Low Product Yield

Q: We are experiencing a significant drop in yield upon scaling up our intramolecular cyclization reaction. What are the likely causes and how can we address them?

A: A drop in yield during scale-up is a common issue that can often be traced back to a few key factors:

  • Inefficient Mixing: In larger reactors, achieving homogeneous mixing is more challenging. This can lead to localized "hot spots" or areas of high concentration, promoting side reactions.

    • Solution: Evaluate the reactor's agitation system. Ensure the stirrer design and speed are adequate for the reaction volume and viscosity. Consider using multiple impellers or baffles to improve mixing.

  • Poor Temperature Control: Many cyclization reactions are exothermic. Inadequate heat removal on a larger scale can lead to thermal runaway, decomposition of the product, or the formation of by-products.[3][4]

    • Solution: Implement a robust cooling system. Reaction calorimetry can be used to determine the heat of reaction and plan for adequate cooling capacity.[3] Consider a semi-batch or continuous flow process to better manage heat generation.[3][15]

  • Reagent Addition Rate: Adding reagents too quickly can exacerbate mixing and temperature control issues.

    • Solution: Slow down the addition of the limiting reagent.[3] This can be controlled using a syringe pump or a metered addition funnel.

  • Air and Moisture Sensitivity: If your reaction is sensitive to air or moisture, inerting a large reactor can be more challenging than a small flask.

    • Solution: Ensure a positive pressure of an inert gas (e.g., nitrogen or argon) is maintained throughout the reaction. Use freshly distilled, anhydrous solvents.

Poor Enantioselectivity

Q: Our enantiomeric excess (e.e.) is consistently lower at a larger scale compared to our lab results. What could be causing this and how can we improve it?

A: Maintaining high enantioselectivity is paramount in chiral synthesis. A decrease in e.e. upon scale-up often points to issues with the catalyst's environment or the reaction conditions:

  • Catalyst Deactivation: The chiral catalyst may be degrading due to impurities in the starting materials or solvents, or due to exposure to air or moisture.

    • Solution: Use high-purity, anhydrous reagents and solvents. Ensure all starting materials are free of potential catalyst poisons. Consider performing the reaction under strictly inert conditions.

  • Temperature Fluctuations: Even small variations in temperature can significantly impact the enantioselectivity of a catalytic reaction.

    • Solution: Implement precise temperature control. Use a reactor with a jacketed cooling/heating system and a calibrated temperature probe.

  • Concentration Effects: The optimal catalyst-to-substrate ratio may change upon scale-up.

    • Solution: Re-optimize the catalyst loading at the larger scale. It's possible that a slightly higher catalyst loading is needed to achieve the desired e.e.

  • Racemization: The product itself may be racemizing under the reaction or work-up conditions.

    • Solution: Analyze the e.e. of the product at different time points during the reaction to check for racemization. If racemization is occurring, consider modifying the work-up procedure to minimize exposure to acidic or basic conditions, or high temperatures. There are racemization-free coupling reagents available for certain reactions.[16]

Purification and Isolation Challenges

Q: We are struggling to purify our chiral tetrahydrofuran derivative on a larger scale. Our lab-scale column chromatography method is not practical. What are our options?

A: Scaling up purification is a significant hurdle.[6] What works for milligrams is often not feasible for kilograms.

  • Crystallization: This is often the most cost-effective and scalable purification method for solid compounds.

    • Solution: Screen a variety of solvents and solvent mixtures to find conditions that will selectively crystallize the desired enantiomer. Seeding with a small amount of pure product can help induce crystallization.

  • Distillation: For volatile liquid products, fractional distillation under reduced pressure can be an effective purification method.

  • Preparative Chromatography: While challenging to scale, preparative HPLC can be used for high-value products.

    • Solution: Optimize the mobile phase and stationary phase to maximize separation and throughput. Consider using simulated moving bed (SMB) chromatography for large-scale separations.

  • Salt Formation and Resolution: If the product has an acidic or basic handle, it can be reacted with a chiral acid or base to form diastereomeric salts, which can then be separated by crystallization.[1]

Experimental Protocols & Data

Table 1: Troubleshooting Guide for Low Yield in a Representative Intramolecular Cyclization
Potential Cause Diagnostic Check Proposed Solution
Poor Mixing Observe for color/temperature gradients. Analyze samples from different parts of the reactor.Increase agitation speed. Use a more efficient stirrer design (e.g., pitched-blade turbine).
Thermal Runaway Monitor internal temperature closely during reagent addition.[3]Reduce the addition rate of the limiting reagent.[3] Improve cooling efficiency or use a semi-batch process.[3]
Reagent Degradation Analyze the purity of starting materials and reagents before use.Use high-purity reagents. Store sensitive reagents under appropriate conditions (e.g., inert atmosphere, low temperature).
Incomplete Reaction Monitor reaction progress by TLC, GC, or HPLC.Increase reaction time or temperature (if compatible with product stability). Re-evaluate catalyst loading.
Protocol: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
  • Prepare the TLC plate: Use a pencil to lightly draw a baseline about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the plate: Use a capillary tube to spot a small amount of the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the baseline.

  • Develop the plate: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The solvent should be below the baseline.

  • Visualize the plate: After the solvent front has reached the top of the plate, remove it from the chamber and visualize the spots under a UV lamp or by staining with an appropriate reagent (e.g., potassium permanganate).

  • Analyze the results: The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is progressing.

Visualizations

Workflow for Scaling Up Chiral THF Synthesis

G cluster_0 Phase 1: Lab Scale (mg-g) cluster_1 Phase 2: Pilot Scale (g-kg) cluster_2 Phase 3: Production Scale (>kg) Route Scouting Route Scouting Reaction Optimization Reaction Optimization Route Scouting->Reaction Optimization Analytical Method Development Analytical Method Development Reaction Optimization->Analytical Method Development Process Safety Evaluation Process Safety Evaluation Reaction Optimization->Process Safety Evaluation Identify hazards Scale-up Synthesis Scale-up Synthesis Process Safety Evaluation->Scale-up Synthesis Purification Development Purification Development Scale-up Synthesis->Purification Development Process Validation Process Validation Scale-up Synthesis->Process Validation Demonstrate robustness Purification Development->Process Validation Manufacturing Manufacturing Process Validation->Manufacturing Quality Control Quality Control Manufacturing->Quality Control

Caption: A typical workflow for scaling up the synthesis of chiral compounds.

Troubleshooting Decision Tree for Low Enantioselectivity

G start Low e.e. Observed q1 Is the catalyst loading optimized? start->q1 a1_yes Re-optimize catalyst loading q1->a1_yes No a1_no Proceed to next check q1->a1_no Yes q2 Are reagents and solvents high purity and anhydrous? a1_no->q2 a2_yes Use high-purity, anhydrous materials q2->a2_yes No a2_no Proceed to next check q2->a2_no Yes q3 Is the reaction temperature tightly controlled? a2_no->q3 a3_yes Implement precise temperature control q3->a3_yes No a3_no Proceed to next check q3->a3_no Yes q4 Is the product racemizing? a3_no->q4 a4_yes Modify work-up conditions (pH, temp) q4->a4_yes Yes a4_no Investigate other factors (e.g., mixing) q4->a4_no No

Caption: A decision tree for troubleshooting low enantioselectivity.

References

  • Benchchem. (n.d.). challenges in the scale-up of (S)-1-(tetrahydrofuran-2-yl)ethanone synthesis.
  • ACS Publications. (2015). Contemporary Asymmetric Phase Transfer Catalysis: Large-Scale Industrial Applications.
  • Benchchem. (n.d.). Managing reaction exotherms in large-scale Tetrahydro-4H-pyran-4-one synthesis.
  • ResearchGate. (n.d.). Synthesis of chiral tetrahydrofuran derivatives.
  • (n.d.). Asymmetric Synthesis.
  • ResearchGate. (n.d.). Scale-Up of N-Alkylation Reaction using Phase-Transfer Catalysis with Integrated Separation in Flow.
  • Chiralpedia. (2024). Asymmetric Synthesis in Industry: From Lab to Market.
  • (2025). Review on Asymmetric Transformations with Chiral Phase-Transfer Catalysts.
  • RSC Publishing. (n.d.). A new generation of chiral phase-transfer catalysts - Organic & Biomolecular Chemistry.
  • Buchler GmbH. (n.d.). Chiral Phase Transfer Catalysts (PTCs).
  • Patsnap Eureka. (2025). Control Strategies For Managing Exothermic Reactions In Flow.
  • chem.iitb.ac.in. (n.d.). Concise Introduction to Asymmetric Synthesis.
  • Drug Discovery and Development. (2007). Micrograms to Kilos: The Challenges of Scaling.
  • (n.d.). When it comes to scaling up organic synthesis, it pays to think small. James Mitchell Crow explains.
  • NIH. (n.d.). Sustainable Synthesis of Chiral Tetrahydrofurans through the Selective Dehydration of Pentoses - PMC.
  • SCIREA. (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques.
  • NIH. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC.
  • RSC Publishing. (n.d.). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME.
  • Drug Development and Delivery. (n.d.). PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities.
  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach.
  • RSC Publishing. (n.d.). Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry.
  • (n.d.). Asymmetric-Synthesis.
  • SCIREA. (2024). The Challenges and Solutions of Chiral Drug Preparation Techniques.
  • Morressier. (2017). Process excellence in discovery scale pharmaceutical chiral purifications.

Sources

Technical Support Center: Workup Procedures for Polar Organic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Polar Organic Acid Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of purifying highly polar, water-soluble organic acids. As a Senior Application Scientist, I've structured this resource to provide not just procedural steps, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your workup protocols.

Frequently Asked Questions (FAQs)

Here are some of the most common questions encountered during the workup of polar organic acids:

Q1: My polar organic acid is highly soluble in water. How can I efficiently extract it into an organic solvent?

A1: This is a classic challenge. Standard liquid-liquid extraction is often inefficient for highly polar organic acids. A powerful technique to enhance extraction is "salting-out". By adding a high concentration of an inorganic salt (e.g., NaCl, (NH₄)₂SO₄) to the aqueous phase, you decrease the solubility of the organic acid in water, driving it into the organic layer.[1][2][3] For particularly stubborn cases, consider reactive extraction, where an extractant in the organic phase (like trialkylamines) forms a complex with the acid, facilitating its transfer.[4][5]

Q2: I've performed my reaction in a high-boiling polar aprotic solvent like DMF or DMSO. How can I remove it during the workup?

A2: Removing residual DMF or DMSO is a frequent frustration. The most common method is to wash the organic layer multiple times with water or brine.[6][7] For 5 mL of DMF or DMSO, a general guideline is to use five 10 mL portions of water for the aqueous wash.[6][8] Washing with a 5% LiCl aqueous solution can also be effective.[6][9] Another strategy is azeotropic distillation with a solvent like toluene, which can form a lower-boiling azeotrope with DMF or DMSO, facilitating their removal via rotary evaporation.[9][10]

Q3: My polar organic acid won't crystallize from common organic solvents. What should I do?

A3: Crystallization of polar compounds can be tricky. If standard solvents fail, consider using a solvent pair. Dissolve your compound in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, can induce crystallization. For acidic compounds, crystallization from aqueous media, sometimes with pH adjustment, can yield very pure crystals.[11][12]

Q4: I'm observing significant product loss during my aqueous workup. What are the likely causes and solutions?

A4: Product loss can occur for several reasons. If your organic acid has some water solubility, repeated aqueous washes can leach it out of the organic phase. Minimizing the volume and number of washes can help. Also, ensure the pH of the aqueous phase is appropriate. For a carboxylic acid, the aqueous phase should be acidic to keep the compound in its neutral, more organic-soluble form. If the aqueous phase is basic, the acid will be deprotonated to its carboxylate salt, which is much more soluble in water.[13][14]

Troubleshooting Guides

This section provides in-depth troubleshooting for specific, challenging scenarios.

Scenario 1: Low Recovery After Liquid-Liquid Extraction

Problem: You've performed a liquid-liquid extraction of your polar organic acid from the reaction mixture, but the yield is disappointingly low.

Causality Analysis: Low recovery is often due to the high water solubility of the target molecule, preventing its efficient partitioning into the organic phase. The choice of extraction solvent and the properties of the aqueous phase are critical factors.

Troubleshooting Workflow:

G start Low Extraction Recovery check_pH Check Aqueous pH start->check_pH adjust_pH Acidify Aqueous Layer (e.g., 1M HCl) to suppress ionization check_pH->adjust_pH pH > pKa check_solvent Evaluate Extraction Solvent check_pH->check_solvent pH < pKa adjust_pH->check_solvent polar_solvent Use a more polar solvent (e.g., Ethyl Acetate, n-butanol) check_solvent->polar_solvent Using non-polar solvent salting_out Implement Salting-Out check_solvent->salting_out Using polar solvent polar_solvent->salting_out add_salt Add NaCl or (NH4)2SO4 to aqueous layer to saturation salting_out->add_salt reactive_extraction Consider Reactive Extraction add_salt->reactive_extraction Still low recovery end Improved Recovery add_salt->end Recovery improved add_amine Add trialkylamine to organic phase reactive_extraction->add_amine add_amine->end

Caption: Decision tree for troubleshooting low extraction recovery.

Detailed Protocol: Salting-Out Enhanced Extraction

  • pH Adjustment: Ensure the aqueous layer containing your organic acid is acidified to a pH at least 1-2 units below the pKa of your acid. This suppresses the formation of the highly water-soluble carboxylate anion.[13]

  • Salt Addition: Add a significant amount of a salt like sodium chloride or ammonium sulfate to the aqueous phase and stir until it dissolves. In some cases, adding salt to saturation is most effective.[1][15]

  • Extraction: Proceed with the extraction using an appropriate organic solvent, such as ethyl acetate or n-butanol. The presence of the salt will decrease the polarity of the aqueous phase, promoting the partitioning of your polar organic acid into the organic layer.[2]

  • Phase Separation: Separate the organic layer.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

Scenario 2: Persistent Emulsion Formation During Extraction

Problem: Upon shaking your biphasic mixture in a separatory funnel, a stable emulsion forms, making phase separation impossible.

Causality Analysis: Emulsions are colloidal suspensions of one liquid in another and are often stabilized by surfactants or fine particulate matter at the liquid-liquid interface. High concentrations of dissolved salts or polar solvents can also contribute to emulsion formation.

Troubleshooting Strategies:

StrategyMechanismProcedure
Addition of Brine Increases the ionic strength of the aqueous phase, which can destabilize the emulsion.Add a saturated solution of NaCl (brine) to the separatory funnel, gently swirl, and allow it to stand.
Filtration through Celite® Physically removes particulate matter that may be stabilizing the emulsion.Filter the entire emulsified mixture through a pad of Celite® or glass wool.
Centrifugation Applies a strong force to accelerate the separation of the two phases.Transfer the emulsion to centrifuge tubes and spin at a moderate speed.
Changing the Organic Solvent Alters the interfacial tension between the two phases.If possible, try a different extraction solvent. For example, if you are using ethyl acetate, try dichloromethane.
Scenario 3: Product is Unstable on Silica Gel Chromatography

Problem: Your polar organic acid streaks badly or decomposes on a standard silica gel column.

Causality Analysis: The acidic nature of silica gel can cause degradation of sensitive compounds. The high polarity of the organic acid can also lead to very strong adsorption to the silica surface, resulting in poor elution and band broadening (streaking).

Troubleshooting Workflow:

G start Product Unstable on Silica deactivate_silica Deactivate Silica Gel start->deactivate_silica alternative_stationary_phase Use Alternative Stationary Phase start->alternative_stationary_phase add_base Slurry silica with eluent containing a small amount of acid (e.g., 1% Acetic Acid) deactivate_silica->add_base end Successful Purification add_base->end If separation is adequate reversed_phase Reversed-Phase Silica (C18) alternative_stationary_phase->reversed_phase ion_exchange Ion-Exchange Chromatography alternative_stationary_phase->ion_exchange alumina Alumina (basic or neutral) alternative_stationary_phase->alumina reversed_phase->end ion_exchange->end alumina->end

Caption: Selecting a purification method for silica-sensitive acids.

Detailed Protocol: Ion-Exchange Chromatography for Organic Acid Purification

Ion-exchange chromatography is a powerful technique for purifying charged molecules like organic acids.[16][17]

  • Resin Selection: Choose an appropriate anion exchange resin. Weak base anion exchangers are often suitable for organic acid purification.

  • Column Packing: Prepare a column with the selected resin according to the manufacturer's instructions.

  • Equilibration: Equilibrate the column with a suitable buffer at a pH where your organic acid is deprotonated (negatively charged) and will bind to the positively charged resin.

  • Sample Loading: Dissolve your crude product in the equilibration buffer and load it onto the column.

  • Washing: Wash the column with the equilibration buffer to remove any neutral or positively charged impurities.

  • Elution: Elute your bound organic acid by either changing the pH of the buffer to protonate the acid (making it neutral) or by increasing the salt concentration of the buffer to displace the acid from the resin.[18]

  • Desalting and Concentration: The fractions containing your purified acid may need to be desalted (e.g., by dialysis or size-exclusion chromatography) and then concentrated.

Advanced Workup Techniques

Azeotropic Distillation for Water Removal

For reactions that are sensitive to water or to drive an equilibrium, removing water can be crucial. Azeotropic distillation is a technique where a solvent that forms a low-boiling azeotrope with water (e.g., toluene) is used.[19][20] The mixture is heated to reflux with a Dean-Stark apparatus, which traps the condensed water while returning the organic solvent to the reaction flask.

Key Parameters for Toluene-Water Azeotrope:

ParameterValue
Boiling Point of Toluene 110.6 °C
Boiling Point of Water 100 °C
Boiling Point of Azeotrope 84.1 °C[19][20]
Composition of Azeotrope ~20% water, ~80% toluene by mass[20]
Lyophilization (Freeze-Drying)

For highly water-soluble, non-volatile organic acids, lyophilization can be an effective final step to remove water without excessive heating. The aqueous solution of the purified acid is frozen and then placed under a high vacuum. The frozen water sublimes directly from the solid to the gas phase, leaving behind the dry, solid organic acid. This technique is particularly useful for heat-sensitive compounds.

References

  • Workup: DMF or DMSO. Department of Chemistry : University of Rochester. [Link]

  • Purification of organic acids using anion exchange chromatography.
  • Azeotropic Distillation. Environmental Isotope Laboratory - University of Waterloo. [Link]

  • Novel way to remove DMSO and DMF. BioChromato. [Link]

  • Removing DMSO from reaction products?. ResearchGate. [Link]

  • Why can toluene be dried by distillation when it has almost the same boiling point as water?. Quora. [Link]

  • Remove Sticky Reagents. [Link]

  • Mechanisms of Extraction of Organic Acids by means of Molecular Extractants and Ionic Liquids. IntechOpen. [Link]

  • Chemical Investigations of the Tobacco Plant: X. Determination of Organic Acids by Ion Exchange Chromatography. CT.gov. [Link]

  • Extraction of Organic Acids with Hydrophobic Eutectic Mixtures Containing Terpenoids and Decanoic Acid. Taylor & Francis. [Link]

  • Isolation of Hydrophilic Organic Acids from Water Using Nonionic Macroporous Resins. ResearchGate. [Link]

  • General Principles and Strategies for Salting-Out Informed by the Hofmeister Series. ACS Publications. [Link]

  • Process for salting out and extracting organic acid
  • Purification Or Organic Acids Using Anion Exchange Chromatography. ResearchGate. [Link]

  • How can we remove DMF from a reaction mixture?. ResearchGate. [Link]

  • Azeotropic distillation. Wikipedia. [Link]

  • Effects of salting-out and salting-out extraction on the separation of butyric acid. Request PDF. ResearchGate. [Link]

  • Introduction to Ion Exchange Chromatography. Bio-Rad. [Link]

  • Azeotropic distillation of toluene.
  • Salting-out Liquid-Liquid Extraction (SALLE). LCGC International. [Link]

  • Salting out. Wikipedia. [Link]

  • Extraction of Carboxylic Acids from Aqueous Solutions with the Extractant System Alcohol/Trin‐Alkylamines. ResearchGate. [Link]

  • How To Run A Reaction: The Workup. Department of Chemistry : University of Rochester. [Link]

  • 4.7: Reaction Work-Ups. Chemistry LibreTexts. [Link]

  • Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry : University of Rochester. [Link]

  • Extraction of Organic Acids with Hydrophobic Eutectic Mixtures Containing Terpenoids and Decanoic Acid. Taylor & Francis Online. [Link]

  • Toluene/water/ethanol azeotrope. Sciencemadness Discussion Board. [Link]

  • Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester. [Link]

  • Separation of Organic Acids on an Agilent Polaris C18-A Column. Agilent. [Link]

  • Theory of Aqueous Workup. University of York. [Link]

  • How to Purify Compounds. Varsity Tutors. [Link]

  • Retaining and Separating Polar Acidic Compounds. Waters. [Link]

  • Recrystallization. [Link]

  • Purification of strong polar and basic compounds. Reddit. [Link]

  • Recrystallization and Crystallization. [Link]

  • RECRYSTALLISATION. [Link]

  • Recovery of carboxylic acids from water by precipitation
  • Extraction of Bio-based Organic Acids using Supported Liquid Membranes with Novel Solvents. The University of Manchester. [Link]

  • Recrystallization. Chemistry LibreTexts. [Link]

Sources

Validation & Comparative

A Comparative Guide to Determining Enantiomeric Excess of Chiral Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a cornerstone of asymmetric synthesis and pharmaceutical quality control. Chiral carboxylic acids are ubiquitous structural motifs in active pharmaceutical ingredients (APIs), natural products, and critical synthetic intermediates.[1] Consequently, the validation of a compound's enantiomeric purity is not merely an analytical task but a fundamental requirement for ensuring therapeutic efficacy and safety.[2][3]

This guide provides an in-depth comparison of the principal analytical methodologies for determining the enantiomeric excess of chiral carboxylic acids. Moving beyond a simple listing of techniques, this document delves into the causality behind experimental choices, offers field-proven insights, and presents self-validating protocols to ensure technical accuracy and reproducibility.

Core Principles: Direct vs. Indirect Enantioseparation

The determination of enantiomeric excess hinges on a core challenge: enantiomers possess identical physical properties (e.g., boiling point, polarity, solubility in achiral solvents) and cannot be distinguished by conventional analytical techniques. To resolve them, one must introduce a chiral environment. This can be accomplished through two primary strategies:

  • Direct Methods: The racemic mixture is introduced to a chiral environment, most commonly a Chiral Stationary Phase (CSP) in High-Performance Liquid Chromatography (HPLC). The enantiomers form transient, diastereomeric complexes with the CSP, leading to different interaction strengths and, therefore, different retention times.[2][4] This allows for their separation and quantification in a single chromatographic run.

  • Indirect Methods: The enantiomeric carboxylic acids are covalently reacted with a single, pure enantiomer of a Chiral Derivatizing Agent (CDA) .[5] This reaction converts the pair of enantiomers into a pair of diastereomers. Unlike enantiomers, diastereomers have different physical properties and can be readily separated using standard, achiral analytical techniques like Gas Chromatography (GC), HPLC, or Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

The choice between these methods is dictated by the analyte's properties, available instrumentation, required sensitivity, and the specific goals of the analysis.

Decision Framework: Selecting the Optimal Method

Choosing the appropriate analytical technique requires a systematic evaluation of the sample and the analytical requirements. The following decision tree illustrates a logical workflow for method selection.

G cluster_input Analyte Properties cluster_decision Primary Decision Point cluster_methods Analytical Methods cluster_secondary_decision Secondary Considerations start Chiral Carboxylic Acid Sample q_volatile Is the analyte volatile or thermally stable enough for GC? start->q_volatile method_gc Indirect GC Method (Derivatization) q_volatile->method_gc Yes q_hplc_nmr Need for high throughput or have complex matrix? q_volatile->q_hplc_nmr No method_hplc Direct HPLC Method (Chiral Stationary Phase) method_nmr NMR Method (Chiral Solvating Agent) q_hplc_nmr->method_hplc Yes (High Throughput) q_hplc_nmr->method_nmr No (Purity/Structure Check)

Caption: Decision tree for selecting an ee determination method.

Method 1: Direct Analysis by HPLC with Chiral Stationary Phases (CSPs)

Direct enantioseparation via HPLC on a CSP is often the preferred method due to its robustness, wide applicability, and minimal sample preparation.[2][6]

Principle of Chiral Recognition

The mechanism of separation relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector immobilized on the stationary phase. For carboxylic acids, key interactions include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are particularly effective for a broad range of compounds, including carboxylic acids.[7][8]

G cluster_CSP Chiral Stationary Phase (CSP) cluster_analytes Racemic Analyte cluster_interaction Transient Diastereomeric Complexes cluster_output Chromatographic Separation CSP Chiral Selector Silica Support Complex_R [CSP : R-Enantiomer] (Stronger Interaction) CSP:f0->Complex_R Complex_S [CSP : S-Enantiomer] (Weaker Interaction) CSP:f0->Complex_S R_enantiomer R-Enantiomer R_enantiomer->Complex_R Binds S_enantiomer S-Enantiomer S_enantiomer->Complex_S Binds Separation Early Elution (S) Late Elution (R) Complex_R->Separation:f1 Dissociates Slower Complex_S->Separation:f0 Dissociates Faster

Caption: Principle of direct enantioseparation on a CSP.

Experimental Protocol: HPLC-CSP Analysis of a Chiral Carboxylic Acid

This protocol is a representative example for the analysis of a compound like Ibuprofen.

  • Column Selection: A polysaccharide-based CSP, such as a Chiralcel® OD-H or Chiralpak® AD-H, is a common starting point.

  • Mobile Phase Preparation: For acidic compounds in normal-phase mode, a mobile phase typically consists of a hexane/isopropanol mixture with a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid, TFA) to ensure sharp peak shapes by suppressing the ionization of the carboxyl group. A common starting condition is 90:10 (v/v) Hexane:IPA + 0.1% TFA.

  • Sample Preparation:

    • Accurately weigh and dissolve ~1 mg of the carboxylic acid sample in 1 mL of the mobile phase.

    • Ensure complete dissolution. If necessary, sonicate briefly.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC System Setup:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at a wavelength where the analyte has strong absorbance (e.g., 220 nm for Ibuprofen).

    • Injection Volume: 10 µL

  • Analysis and Data Processing:

    • Inject a racemic standard to determine the retention times (t_R1, t_R2) and resolution (Rs) of the two enantiomers.

    • Inject the test sample.

    • Integrate the peak areas (Area_1, Area_2) for both enantiomers.

    • Calculate the enantiomeric excess (% ee) using the formula: % ee = |(Area_1 - Area_2) / (Area_1 + Area_2)| * 100

Self-Validation and Trustworthiness
  • System Suitability: Before analyzing samples, a system suitability test must be performed using a racemic standard. The resolution (Rs) between the two enantiomeric peaks should be ≥ 1.5 to ensure baseline separation and accurate quantification.[9]

  • Linearity and Range: The method should be validated for linearity by analyzing a series of samples with known enantiomeric compositions (e.g., 99:1, 95:5, 80:20, 50:50).[2]

Method 2: Indirect Analysis by GC via Diastereomeric Ester Formation

For volatile or semi-volatile carboxylic acids, gas chromatography offers high resolution and sensitivity. Since direct separation on most common GC chiral columns is challenging for free acids, an indirect approach via derivatization is standard practice.[10][11]

Principle of Derivatization

The core principle is to convert the non-separable enantiomers into separable diastereomers. This is achieved by esterifying the chiral carboxylic acid with a chiral, enantiomerically pure alcohol. The resulting diastereomeric esters have different physical properties, including different boiling points and interaction strengths with the GC stationary phase, allowing for their separation on a standard achiral column.[5][12]

G cluster_start Step 1: Starting Materials cluster_reaction Step 2: Derivatization Reaction cluster_products Step 3: Diastereomeric Products cluster_analysis Step 4: GC Analysis racemic_acid Racemic Carboxylic Acid (R-COOH & S-COOH) reaction Esterification (+ Coupling Agent) racemic_acid->reaction chiral_alcohol Enantiopure Alcohol (S'-OH) chiral_alcohol->reaction diastereomers Diastereomeric Esters (R,S'-COOR' & S,S'-COOR') Separable by Achiral GC reaction->diastereomers gc Separation on Achiral GC Column diastereomers->gc

Caption: Workflow for indirect GC analysis via derivatization.

Experimental Protocol: GC Analysis via (S)-(-)-2-Octanol Derivatization
  • Sample Preparation:

    • In a 2 mL vial, place ~1 mg of the chiral carboxylic acid.

    • Add 500 µL of anhydrous dichloromethane.

  • Derivatization:

    • Add 1.5 equivalents of oxalyl chloride and one drop of anhydrous DMF. Stir at room temperature for 30 minutes to form the acid chloride. Causality: The acid chloride is a highly reactive intermediate necessary for efficient esterification.

    • Remove the solvent and excess oxalyl chloride under a stream of nitrogen.

    • Re-dissolve the acid chloride in 500 µL of anhydrous dichloromethane.

    • Add 1.2 equivalents of enantiopure (S)-(-)-2-octanol and 1.5 equivalents of pyridine.

    • Seal the vial and heat at 60 °C for 1 hour.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Wash the solution with 1 M HCl (1 mL), followed by saturated NaHCO₃ solution (1 mL), and finally brine (1 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and the sample is ready for GC injection.

  • GC System Setup:

    • Column: A standard nonpolar or mid-polar capillary column (e.g., DB-5, HP-5ms).

    • Carrier Gas: Helium or Hydrogen.

    • Injector Temperature: 250 °C.

    • Detector: FID (Flame Ionization Detector) at 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, then ramp at 10 °C/min to 250 °C, hold for 5 min. (This program must be optimized for the specific analyte).

  • Analysis: Calculate % ee from the integrated peak areas of the two diastereomers as described in the HPLC method.

Self-Validation and Trustworthiness
  • Purity of Derivatizing Agent: The entire method's accuracy depends on the enantiomeric purity of the chiral derivatizing agent. Always use a CDA with >99.5% ee.

  • Kinetic Resolution Check: The derivatization reaction must proceed to completion. If it does not, kinetic resolution (one enantiomer reacting faster than the other) can occur, leading to an inaccurate ee measurement. Verify 100% conversion by analyzing the reaction mixture at different time points.[13]

Method 3: NMR Spectroscopy with Chiral Solvating Agents (CSAs)

NMR spectroscopy offers a rapid method for ee determination without requiring chromatographic separation.[14] The technique relies on the use of a Chiral Solvating Agent (CSA), which forms non-covalent diastereomeric complexes with the enantiomers of the carboxylic acid directly in the NMR tube.[14][15]

Principle of NMR Enantiodiscrimination

When a CSA is added to a solution of a racemic carboxylic acid, it forms rapidly exchanging, diastereomeric solvates. These solvates exist in different magnetic environments, causing protons near the stereocenter of the carboxylic acid to exhibit different chemical shifts (ΔΔδ).[16] The integration of these now-separated signals allows for direct quantification of the enantiomeric ratio.[14][17] Cinchona alkaloids and derivatives of amino acids are common CSAs for carboxylic acids.[18]

Experimental Protocol: ¹H NMR Analysis with a CSA
  • Sample Preparation:

    • Accurately weigh ~5 mg of the chiral carboxylic acid into an NMR tube.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a standard ¹H NMR spectrum of the analyte alone to identify a well-resolved proton signal near the chiral center (e.g., the α-proton).

  • Addition of CSA:

    • Add a specific amount of the chosen CSA to the NMR tube. The optimal stoichiometry (analyte:CSA ratio) often needs to be determined empirically but typically ranges from 1:1 to 1:2.[16][18]

    • Gently shake the tube to ensure thorough mixing.

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum of the mixture.

    • Optimize acquisition parameters (e.g., increase the number of scans) to achieve a high signal-to-noise ratio for accurate integration.

  • Data Analysis:

    • Identify the target proton signal, which should now be split into two distinct signals corresponding to the two diastereomeric complexes.

    • Carefully integrate both signals (Int_1, Int_2).

    • Calculate % ee using the formula: % ee = |(Int_1 - Int_2) / (Int_1 + Int_2)| * 100

Self-Validation and Trustworthiness
  • Linearity: The accuracy of the NMR method must be confirmed by preparing samples of known ee and verifying that the measured ee values correlate linearly with the actual values. An R² value of >0.999 demonstrates high accuracy.[14][17]

  • Signal Resolution: The chemical shift difference (ΔΔδ) must be large enough for the signals to be baseline resolved. If peaks overlap, the integration will be inaccurate.

Quantitative Performance Comparison

The selection of a method is often a trade-off between speed, resolution, sensitivity, and the effort required for method development.

ParameterDirect HPLC (CSP)Indirect GC (Derivatization)NMR (CSA)
Principle Transient diastereomeric interaction with CSPCovalent conversion to diastereomersNon-covalent diastereomeric complexation
Typical Run Time 10-30 minutes[9][19]15-40 minutes (plus derivatization time)5-15 minutes per sample[19]
Sample Prep Simple dissolution and filtrationMulti-step: derivatization and workup requiredSimple dissolution, addition of CSA
Sensitivity High (µg/mL to ng/mL)Very High (pg/mL with FID)Lower (mg scale required)[19]
Key Advantage Broad applicability, minimal sample prepHigh resolution and sensitivity for volatilesVery fast, no separation needed, non-destructive
Key Disadvantage CSPs can be expensive; method developmentLabor-intensive prep; risk of kinetic resolutionLower sensitivity; peak overlap can be an issue
Validation Need Resolution (Rs ≥ 1.5)[9]Derivatization completeness, CDA purityLinearity of response, signal resolution[14][17]

Conclusion

The determination of the enantiomeric excess of chiral carboxylic acids is a critical analytical task that can be reliably accomplished by several well-established methods.

  • Direct HPLC on a Chiral Stationary Phase stands out as the most versatile and widely used technique, offering a superb balance of speed, sensitivity, and simplicity.

  • Indirect GC analysis following derivatization is a powerful alternative for volatile compounds, providing excellent resolution and sensitivity, though it requires more intensive sample preparation.

  • NMR spectroscopy with Chiral Solvating Agents is an invaluable tool for rapid screening and analysis of pure samples where high throughput is essential and sample amount is not limited.

The ultimate choice of method must be guided by the physicochemical properties of the analyte, the specific requirements of the project (e.g., throughput, sensitivity), and the available instrumentation. Each method, when properly developed and validated according to the principles of scientific integrity outlined in this guide, provides a robust and trustworthy system for the accurate determination of enantiomeric purity.

References

  • Aminoindanol-based chiral derivatizing agents for the determination of the absolute configuration of carboxylic acids , Organic & Biomolecular Chemistry, [Link]

  • Macrocyclic Compound as NMR Chiral Solvating Agent for Determination of Enantiomeric Excess of Carboxylic Acids , Chinese Journal of Chemistry, [Link]

  • Fluorescent Chiral Derivatization Reagents for Carboxylic Acid Enantiomers in High-performance Liquid Chromatography , The Analyst, [Link]

  • Enantiomeric NMR discrimination of carboxylic acids using actinomycin D as a chiral solvating agent , Organic & Biomolecular Chemistry, [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances , LCGC International - Chromatography Online, [Link]

  • Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography , PubMed, [Link]

  • Enantiodiscrimination of carboxylic acids using the diphenylprolinol NMR chiral solvating agents , Organic Chemistry Frontiers, [Link]

  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent , PubMed Central, [Link]

  • A simple method for the determination of enantiomeric excess and identity of chiral carboxylic acids , SciSpace, [Link]

  • Chiral HPLC Column , Phenomenex, [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments , PubMed Central, [Link]

  • Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents , Analytical Chemistry, [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids , National Institutes of Health, [Link]

  • Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids , Organic Chemistry Frontiers, [Link]

  • Chiral separation of short chain aliphatic hydroxycarboxylic acids on cinchonan carbamate-based weak chiral anion exchangers and zwitterionic chiral ion exchangers , PubMed, [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs , LCGC International - Chromatography Online, [Link]

  • Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? , ResearchGate, [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids , Amanote Research, [Link]

  • Rapid Optical Methods for Enantiomeric Excess Analysis: From Enantioselective Indicator Displacement Assays to Exciton-Coupled Circular Dichroism , Accounts of Chemical Research, [Link]

  • HPLC determination of enantiomeric thiazolidine-2-carboxylic acid on chiral stationary phase with pre-column derivatization , AKJournals, [Link]

  • Determination of enantiomeric excess , University of Bath, [Link]

  • Development and validation of a chiral liquid chromatographic method for the determination of enantiomeric purity of benzphetamine , ResearchGate, [Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis , SciSpace, [Link]

  • Handbook of Analytical Validation , Routledge, [Link]

  • Derivatization reactions and reagents for gas chromatography analysis , ResearchGate, [Link]

  • The Chromatographic Resolution of Chiral Lipids , AOCS Lipid Library, [Link]

  • Optical Resolution of Racemic α-Hydroxycarboxylic Acids on a Dynamic Chiral Stationary Phase Derived from (S)-Leucinol by Ligand Exchange Chromatography , ResearchGate, [Link]

  • Acids: Derivatization for GC Analysis , Encyclopedia of Chromatography, [Link]

  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts , Tokyo University of Agriculture and Technology, [Link]

  • Derivatization , Chemistry LibreTexts, [Link]

  • Derivatization Reactions and Reagents for Gas Chromatography Analysis , ResearchGate, [Link]

Sources

A Researcher's Guide to Substituted Tetrahydrofurans: A Comparative Analysis of Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The following guide is presented from the persona of a Senior Application Scientist for illustrative and educational purposes. This persona is fictional, and the content is a synthesis of information from the cited sources.

The substituted tetrahydrofuran (THF) ring is a privileged scaffold, forming the core of countless natural products and pharmaceuticals, from antitumor agents to antibiotics.[1][2] Its prevalence has driven the development of a vast arsenal of synthetic methods, each with unique strengths and weaknesses. Choosing the optimal route requires a deep understanding of the underlying mechanisms, substrate scope, and stereochemical control offered by each strategy.

This guide provides a comparative analysis of four major strategies for synthesizing substituted tetrahydrofurans, designed for researchers at the bench. We will dissect the causality behind each method, present validated experimental data, and offer insights to help guide your synthetic planning.

Intramolecular Cycloetherification: The Classical Cornerstone

The most direct and established route to tetrahydrofurans is the intramolecular cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group. The reaction's success hinges on positioning the nucleophilic alcohol to attack an electrophilic carbon center in a favorable 5-exo-tet cyclization.

Mechanism and Key Variants
  • Williamson-Type SN2 Cyclization: This involves the deprotonation of a primary or secondary alcohol to form an alkoxide, which then displaces a tethered leaving group (e.g., halide or sulfonate).[1] The reaction stereochemistry is dictated by the pre-existing stereocenters in the acyclic precursor. Its reliability makes it a workhorse in complex molecule synthesis.[1]

  • Epoxide Ring-Opening: γ,δ-Epoxy alcohols are excellent precursors. The cyclization can be initiated by either acid or base. Base-mediated opening proceeds via an SN2 attack of the pendant alkoxide on the less-substituted carbon of the epoxide, while acid-catalyzed reactions can involve protonation of the epoxide oxygen, followed by attack of the neutral alcohol, often with high regioselectivity.[1][3]

  • Electrophile-Mediated Cyclization: Alkenols, particularly homoallylic alcohols, can be induced to cyclize by treatment with an electrophile. Halogens like iodine (iodocyclization) are commonly used, proceeding through a halonium ion intermediate that is trapped by the hydroxyl group.[4][5] This method simultaneously forms the THF ring and installs a handle (the halogen) for further functionalization.

Advantages & Limitations

This family of reactions benefits from predictable stereochemical outcomes (often substrate-controlled) and the use of readily available starting materials.[6] However, the need to pre-install functionality and stereocenters in the acyclic precursor can increase the overall step count. Side reactions, such as elimination or intermolecular reactions, can also be a challenge.

[3+2] Cycloaddition and Annulation: A Convergent Approach

[3+2] cycloaddition strategies offer a highly convergent and efficient route to densely functionalized tetrahydrofurans, constructing the ring and up to three new bonds in a single step.[1]

Mechanism and Key Variants
  • Carbonyl Ylide Cycloadditions: A common approach involves the reaction of a diazo compound with an aldehyde, catalyzed by a rhodium(II) complex. This generates a carbonyl ylide intermediate, which then undergoes a [3+2] cycloaddition with a dipolarophile like an activated alkene.[1] Both intermolecular and intramolecular versions of this reaction are well-developed.

  • Donor-Acceptor Cyclopropane Annulation: Lewis acid-catalyzed reactions of donor-acceptor cyclopropanes with aldehydes or ketones provide a powerful entry to 2,3,5-substituted tetrahydrofurans.[7][8] The Lewis acid facilitates the opening of the cyclopropane ring to form a zwitterionic intermediate, which is then trapped by the carbonyl compound. Dynamic kinetic asymmetric versions of this reaction allow for the synthesis of enantioenriched products from racemic starting materials.[7]

Advantages & Limitations

The primary advantage of these methods is their convergence and ability to rapidly build molecular complexity.[4] They often exhibit high diastereoselectivity. However, the substrate scope can be limited to activated systems, such as diazo compounds or cyclopropanes bearing electron-withdrawing groups.[1][7]

Palladium-Catalyzed Cyclizations: Modern Bond Formations

Palladium catalysis has introduced novel and stereoselective pathways for THF synthesis, often forming both a C-C and a C-O bond in a single transformation.

Mechanism and Key Variants
  • Redox-Relay Heck Reaction: This strategy allows for the synthesis of 3-aryl tetrahydrofurans from simple starting materials like cis-butene-1,4-diol and aryl halides. The reaction proceeds via a Heck-type migratory insertion followed by an internal redox event to generate a cyclic hemiacetal, which can be readily reduced to the target THF.[9][10]

  • Oxidative Cyclization of Alkenols: In these reactions, a Pd(II) catalyst coordinates to the alkene of a γ,δ-unsaturated alcohol, rendering it susceptible to nucleophilic attack by the pendant hydroxyl group (Wacker-type cyclization).[1][11] An external oxidant is required to regenerate the active Pd(II) catalyst. The stereoselectivity can be controlled by various factors, including intramolecular hydrogen bonding in the substrate.[11]

  • Reaction of γ-Hydroxy Alkenes with Aryl Bromides: This powerful method forms a C-C and a C-O bond with high diastereoselectivity. The proposed mechanism involves the unusual intramolecular insertion of the olefin into a Pd(Ar)(OR) intermediate, generated from the aryl bromide and the alcohol.[12]

Advantages & Limitations

These methods provide access to unique substitution patterns not easily obtained through classical routes. They are often highly stereoselective and can be performed under mild conditions.[10][12] Limitations can include catalyst sensitivity, the need for specific ligand systems to achieve high selectivity, and potential side reactions like β-hydride elimination.

Ring-Closing Metathesis (RCM): Access to Dihydrofurans and Macrocycles

Ring-closing metathesis, using well-defined ruthenium catalysts, is a premier method for forming cyclic olefins. While it directly produces 2,5-dihydrofurans, these are readily hydrogenated to the corresponding saturated THF ring.

Mechanism

The reaction involves the catalytic conversion of an acyclic diene into a cyclic alkene (the dihydrofuran) and a small volatile alkene byproduct (e.g., ethylene).[13] The high functional group tolerance of modern Grubbs and Hoveyda-Grubbs catalysts makes this a robust and widely applicable strategy.[13][14]

Advantages & Limitations

RCM is exceptionally versatile and has been instrumental in the synthesis of complex natural products containing THF moieties within larger macrocyclic structures.[15][16] The primary limitation is that it produces an unsaturated ring, requiring a subsequent reduction step to access the tetrahydrofuran. The efficiency of the ring closure can also be dependent on substrate conformation and the potential for competing oligomerization.

Comparative Performance Analysis

The choice of synthetic route is ultimately dictated by the specific target molecule. The table below summarizes the key performance characteristics of each strategy to aid in this decision-making process.

Synthetic RouteTypical Yield (%)Diastereoselectivity (dr)EnantioselectivityKey AdvantagesCommon Limitations
Intramolecular SN2 Cyclization 75-95[6]Substrate-dependent, often >95:5[1]Substrate-controlledPredictable, reliable, simple reagents.Requires pre-functionalized, stereodefined precursors.
[3+2] Cycloaddition 70-95[1]Often >20:1[4]Catalyst-controlled, up to 97% ee[7]Highly convergent, rapid complexity generation.Substrate scope can be limited to activated systems.
Pd-Catalyzed Oxidative Cyclization 60-90[11]Up to >20:1[12]Ligand-controlledForms C-C and C-O bonds, unique substitution patterns.Requires stoichiometric oxidant, catalyst/ligand optimization.
Ring-Closing Metathesis (RCM) 70-95[13]N/A (forms alkene)Catalyst-controlled (asymmetric RCM)Excellent functional group tolerance, ideal for macrocycles.Produces dihydrofuran (requires reduction), potential for oligomerization.

Featured Experimental Protocols

To provide a practical context, here are detailed methodologies for two distinct and powerful synthetic strategies.

Protocol 1: Base-Mediated 5-endo-trig Cyclization of a Homoallylic Alcohol

This protocol is adapted from the synthesis of a 2,5-disubstituted tetrahydrofuran as described by Craig, D. et al.[17] It showcases a classical base-mediated cyclization.

Reaction: (E)-1-phenyl-5-(phenylsulfonyl)pent-3-en-1-ol to trans-2-phenyl-5-(phenylsulfonylmethyl)tetrahydrofuran

Step-by-Step Methodology:

  • Preparation: To a solution of the (E)-sulfonyl-substituted homoallylic alcohol (1.0 equiv) in dry tetrahydrofuran (THF, ~0.1 M), add a solution of potassium tert-butoxide (1.2 equiv) in dry tert-butanol at room temperature under an argon atmosphere.

  • Reaction: Stir the resulting mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Workup: Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired tetrahydrofuran product.

Protocol 2: Palladium-Catalyzed Redox-Relay Heck Reaction

This protocol for the synthesis of a 3-aryl tetrahydrofuran is based on the work of Cuthbertson, J. D. et al.[10]

Reaction: cis-2-Butene-1,4-diol with Methyl 4-iodobenzoate to 2-(4-(methoxycarbonyl)phenyl)tetrahydrofuran-3-ol, followed by reduction.

Step-by-Step Methodology:

  • Reaction Setup (Heck Coupling): In an oven-dried flask under an argon atmosphere, combine Pd(OAc)₂ (5 mol %), P(2-furyl)₃ (15 mol %), the aryl iodide (1.0 equiv), and K₂CO₃ (2.0 equiv).

  • Solvent and Reagent Addition: Add anhydrous acetonitrile (MeCN, ~0.2 M) followed by cis-2-butene-1,4-diol (1.5 equiv).

  • Reaction: Stir the mixture at room temperature for 16-24 hours. Monitor by TLC or LC-MS for the consumption of the aryl iodide.

  • Workup (Hemiacetal): Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. The crude cyclic hemiacetal is often used directly in the next step without further purification.

  • Reduction to THF: Dissolve the crude hemiacetal in methanol (MeOH, ~0.1 M) and cool the solution to 0 °C. Add sodium borohydride (NaBH₄, 2.0 equiv) portion-wise.

  • Final Workup: Allow the reaction to warm to room temperature and stir for 2 hours. Quench carefully with saturated aqueous NH₄Cl, and then remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate, dry the combined organic layers, and concentrate. Purify by flash chromatography to yield the final 3-aryl tetrahydrofuran.

Visualizing the Chemistry: Mechanisms and Workflows

To better understand these processes, the following diagrams illustrate a key mechanism and an experimental workflow.

Mechanism: Base-Catalyzed Epoxide Ring-Opening

Caption: Mechanism of base-mediated epoxy alcohol cyclization.

Workflow: Palladium-Catalyzed Synthesis of 3-Aryl Tetrahydrofurans

G Redox-Relay Heck Synthesis Workflow cluster_reactants Starting Materials cluster_reagents Reagents & Catalyst ArylIodide Aryl Iodide Heck Redox-Relay Heck Reaction (RT, 16-24h) ArylIodide->Heck Butenediol cis-2-Butene-1,4-diol Butenediol->Heck Catalyst Pd(OAc)2, P(2-furyl)3 Catalyst->Heck Base K2CO3 in MeCN Base->Heck Hemiacetal Crude Cyclic Hemiacetal Heck->Hemiacetal Reduction Reduction with NaBH4 in MeOH (0°C to RT) Hemiacetal->Reduction Purification Aqueous Workup & Flash Chromatography Reduction->Purification Product Final 3-Aryl Tetrahydrofuran Purification->Product

Caption: Experimental workflow for the Pd-catalyzed redox-relay Heck reaction.

Conclusion and Outlook

The synthesis of substituted tetrahydrofurans is a mature field that continues to evolve. While classical cycloetherifications remain indispensable for their reliability, modern catalytic methods have opened doors to unprecedented efficiency and novel substitution patterns. Palladium-catalyzed reactions, in particular, have enabled the rapid construction of complex THF cores from simple, readily available precursors.

Future developments will likely focus on enhancing the enantioselectivity of these catalytic processes, expanding their substrate scope, and developing tandem reactions that generate even greater molecular complexity in a single pot. As our understanding of catalysis deepens, the ability to design and synthesize these vital heterocyclic motifs with ever-greater precision will undoubtedly accelerate innovation in drug discovery and materials science.

References

  • Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

  • Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. National Institutes of Health. Retrieved from [Link]

  • Craig, D., Ikina, N. J., & Mathews, N. (n.d.). Tetrahydrofuran synthesis using 5-endo-trig cyclisation reactions. Studies towards the synthesis of the C19-C26 fragment of tetronasin. Imperial College London. Retrieved from [Link]

  • Barluenga, J., González-Bobes, F., & Murguía, M. C. (2011). Synthesis of tetrahydrofurans by cyclization of homoallylic alcohols with iodine/iodine(III). The Journal of Organic Chemistry, 76(5), 1499–1502.
  • Ollivier, C., & Renaud, P. (2000). Regulation of Cyclization for the Stereoselective Synthesis of Substituted Tetrahydrofurans and Tetrahydrooxepines. Organic Letters, 2(1), 47-50.
  • Wolfe, J. P., & Rossi, M. A. (2004). Stereoselective Synthesis of Tetrahydrofurans via the Palladium-Catalyzed Reaction of Aryl Bromides with γ-Hydroxy Alkenes: Evidence for an Unusual Intramolecular Olefin Insertion into a Pd(Ar)(OR) Intermediate. Journal of the American Chemical Society, 126(6), 1620–1621.
  • Reddy, T. R., & Kim, J. (2012).
  • González-Bobes, F., & Murguía, M. C. (2011). Synthesis of Tetrahydrofurans by Cyclization of Homoallylic Alcohols with Iodine/Iodine(III). The Journal of Organic Chemistry, 76(5), 1499–1502.
  • Mattes, F. (2025). Stereoselective Syntheses of Highly Substituted Tetrahydrofurans based on Matteson Homologations. Universität des Saarlandes. Retrieved from [Link]

  • Johnson, J. S. (2009). Asymmetric [3+2] Cycloaddition Route to Tetrahydrofurans. Synfacts, 2009(5), 0530-0530.
  • Hay, M. B., & Wolfe, J. P. (2016). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. The Journal of Organic Chemistry, 81(24), 12349–12362.
  • Wang, Z., et al. (2020). Cu-catalyzed hydroxycyclopropanol ring-opening cyclization to tetrahydrofurans and tetrahydropyrans: short total syntheses of hyperiones A and B. Chemical Science, 11(44), 12154-12159.
  • Li, Z., et al. (2024). Chiral Phosphoric Acid Catalyzed Cascade Asymmetric Allylboration/Oxa-Cyclization of Aldehydes for Access to Multisubstituted Tetrahydrofurans. Synlett.
  • Driedger, D., Wilson, D. M., & Britton, R. (2025). A sequential esterification-ring closing metathesis-Nozaki–Hiyama–Kishi strategy for constructing a natural product-like library of tetrahydrofuran-containing macrolides. Royal Society of Chemistry.
  • Combinatorial Chemistry Review. (2020). Stereocontrolled Synthesis of Cis-2,5-Disubstituted Tetrahydrofurans. Retrieved from [Link]

  • Langer, P., & Gessner, G. (2017). Bioinspired total synthesis of tetrahydrofuran lignans by tandem nucleophilic addition/redox isomerization/oxidative coupling and cycloetherification reactions as key steps. Organic & Biomolecular Chemistry, 16(1), 89-98.
  • ResearchGate. (n.d.). Synthesis of Substituted Tetrahydrofurans. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of THF using [3 + 2] cycloaddition. Retrieved from [Link]

  • Marsden, S. P., & McGonagle, A. E. (2016). Recent applications in natural product synthesis of dihydrofuran and -pyran formation by ring-closing alkene metathesis. Organic & Biomolecular Chemistry, 14(18), 4235–4250.
  • MDPI. (n.d.). Identity of Low-Molecular-Weight Species Formed in End-To-End Cyclization Reactions Performed in THF. Polymers, 10(11), 1234.
  • Wilson, D. M., & Britton, R. (2025). A sequential esterification-ring closing metathesis-Nozaki–Hiyama–Kishi strategy for constructing a natural product-like library of tetrahydrofuran-containing macrolides. Semantic Scholar.
  • ACS Publications. (n.d.). Ring-Closing Metathesis in Pharmaceutical Development: Fundamentals, Applications, and Future Directions. Organic Process Research & Development.
  • National Institutes of Health. (n.d.). Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon.
  • Byrne, T. J. M., Mylrea, M. E., & Cuthbertson, J. D. (2023). A Redox-Relay Heck Approach to Substituted Tetrahydrofurans. Organic Letters, 25(13), 2361–2365.
  • ResearchGate. (n.d.). Oxacyclization. Retrieved from [Link]

  • ResearchGate. (2025). Alcohol Dehydrogenase‐Triggered Oxa‐Michael Reaction for the Asymmetric Synthesis of Disubstituted Tetrahydropyrans and Tetrahydrofurans. Request PDF.
  • Anand, N. (n.d.). 1,6-Addition-based annulation reactions for the synthesis of oxa- and aza-heterocycles. Journal of Organic Chemistry.

Sources

3-Methyltetrahydrofuran-3-carboxylic acid vs other chiral building blocks

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to 3-Methyltetrahydrofuran-3-carboxylic Acid and Other Chiral Building Blocks

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, this guide provides an in-depth, objective comparison of this compound with other classes of chiral building blocks. The narrative is grounded in established chemical principles and supported by experimental data to assist researchers in making informed decisions for their synthetic campaigns.

The Strategic Importance of Chiral Building Blocks in Drug Discovery

Chirality is a fundamental principle in modern drug development. Living systems, with their chiral proteins and nucleic acids, exhibit profound stereoselectivity when interacting with small molecules.[1] Consequently, the three-dimensional arrangement of a drug molecule is critical, influencing its efficacy, safety, and pharmacokinetic properties.[1] More than half of all newly approved small-molecule drugs are chiral.[1]

The use of enantiomerically pure starting materials, or "chiral building blocks," is a cornerstone of modern asymmetric synthesis.[2] These molecular fragments contain pre-defined stereogenic elements, allowing for the rapid and predictable construction of complex chiral compounds.[1] This approach accelerates research and development by enabling the targeted design of molecules with optimal drug-target complementarity and minimizing off-target effects that can arise from an undesired enantiomer.[1][3]

There are three primary strategies for obtaining enantiomerically pure compounds, each with distinct advantages and limitations.

Chiral_Synthesis_Strategies cluster_0 Core Strategies cluster_1 Description Start Need for Enantiopure Compound Strategy1 Chiral Pool Synthesis Start->Strategy1 Natural Precursor Available? Strategy2 Asymmetric Synthesis Start->Strategy2 Achiral Precursor Available? Strategy3 Chiral Resolution Start->Strategy3 Racemate is Accessible? Desc1 Utilizes naturally occurring chiral molecules (e.g., amino acids, terpenes). [1] Strategy1->Desc1 Desc2 Creates a stereocenter from an achiral precursor using a chiral catalyst or auxiliary. [2, 4] Strategy2->Desc2 Desc3 Separates enantiomers from a racemic mixture (e.g., via diastereomeric salts). [10, 12] Strategy3->Desc3

Caption: Core strategies for accessing enantiomerically pure compounds.

Focus Synthon: this compound

This compound is an emerging chiral building block distinguished by its unique structural features: a conformationally restricted tetrahydrofuran (THF) ring and a quaternary stereocenter bearing a carboxylic acid group. This combination imparts valuable properties for drug design.

Structural Advantages:

  • Conformational Rigidity: The five-membered THF ring reduces the molecule's conformational flexibility. This can lead to higher binding affinity and selectivity for a biological target by minimizing the entropic penalty upon binding.

  • Quaternary Stereocenter: The fully substituted chiral center provides a stable stereogenic unit that is not susceptible to racemization via enolization, a potential issue for chiral centers with an adjacent acidic proton.[4]

  • Metabolic Stability: The cyclic ether motif is often more resistant to metabolic degradation than acyclic ethers or other functional groups.

  • Bioisosterism: The carboxylic acid group is a key pharmacophoric feature in over 450 marketed drugs, often involved in critical hydrogen bonding interactions.[5] However, it can also lead to poor membrane permeability and metabolic liabilities.[6] The rigid scaffold of this compound can position the carboxyl group in a specific vector, potentially serving as a constrained bioisostere for other functionalities.

Comparative Analysis with Alternative Chiral Building Blocks

The selection of a chiral building block is a critical decision in synthetic design.[7] Below, we compare this compound to three common classes of alternatives.

Alternative 1: Acyclic Chiral Alcohols (e.g., (S)-2-Phenylpropan-1-ol)

These are widely used building blocks, often synthesized via the asymmetric reduction of corresponding ketones.[7]

  • Performance Comparison: While synthetically accessible, their acyclic nature allows for free bond rotation. This flexibility can be a disadvantage if a specific, rigid conformation is required for biological activity. In contrast, the THF scaffold of our focus synthon provides this pre-organized structure.

Alternative 2: Chiral Lactones (e.g., (R)-Pantolactone)

Chiral lactones are valuable intermediates, often derived from the chiral pool or synthesized via asymmetric methods.[8][9] They can serve as precursors to cyclic ethers through reduction.[10]

  • Performance Comparison: Lactones offer a rigid cyclic framework but possess different chemical reactivity centered on the ester functionality. The conversion of a lactone to a cyclic ether requires additional synthetic steps, typically reduction of the carbonyl group.[10][11] this compound provides the stable ether scaffold directly.

Alternative 3: Other Substituted Chiral Tetrahydrofurans (e.g., 2,5-Disubstituted THFs)

These building blocks are common motifs in natural products and can be synthesized through various cyclization strategies.[12][13]

  • Performance Comparison: Most synthetic routes to chiral THFs generate secondary or tertiary stereocenters. The synthesis of a quaternary center, as found in this compound, is often more challenging but offers greater stereochemical stability and a distinct substitution pattern for molecular design.

Quantitative Data Summary

The following table summarizes key properties and synthetic accessibility for a comparative analysis.

Building BlockStructureKey Structural FeatureCommon Synthesis MethodTypical YieldTypical ee
(S)-3-Methyltetrahydrofuran-3-carboxylic acid Quaternary Center, Rigid EtherAsymmetric Alkylation / Resolution60-85%>98%
(S)-2-Phenylpropan-1-ol Acyclic, Secondary CenterAsymmetric Ketone Reduction>90%>99%
(R)-Pantolactone Tertiary Center, LactoneChiral Pool / Asymmetric Synthesis>95%>99%
(2R,5R)-2,5-Dimethyltetrahydrofuran Disubstituted, Secondary CentersAsymmetric Cyclization70-90%>95%

Note: Yield and ee values are representative and can vary significantly based on the specific reaction conditions and scale.

Experimental Protocols

Trustworthy protocols are self-validating systems. The following methodologies provide detailed, step-by-step instructions for the synthesis and resolution of chiral building blocks.

Protocol 1: Chiral Resolution of Racemic this compound via Diastereomeric Salt Crystallization

This protocol demonstrates a classical and scalable method for separating enantiomers based on the differential solubility of diastereomeric salts.[14]

Causality: The reaction of a racemic acid with a single enantiomer of a chiral base creates a pair of diastereomers.[15] Diastereomers have different physical properties, allowing for their separation by fractional crystallization.[16] (S)-1-Phenylethylamine is chosen as a readily available and effective resolving agent for many carboxylic acids.

  • Salt Formation:

    • In a 250 mL flask, dissolve racemic this compound (10.0 g, 69.4 mmol) in 100 mL of ethyl acetate at 50 °C.

    • In a separate flask, dissolve (S)-(-)-1-phenylethylamine (8.4 g, 69.4 mmol) in 50 mL of ethyl acetate.

    • Slowly add the amine solution to the acid solution with stirring. A white precipitate should form.

  • Crystallization:

    • Heat the mixture to reflux until the solid dissolves completely.

    • Allow the solution to cool slowly to room temperature, then place it in a 4 °C refrigerator overnight to promote crystallization.

  • Isolation:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethyl acetate. This first crop of crystals will be enriched in one diastereomer.

    • The enantiomeric excess of the crystalline salt should be checked at this stage (e.g., by chiral HPLC of the liberated acid). If necessary, a second recrystallization can be performed to improve purity.

  • Liberation of the Free Acid:

    • Suspend the diastereomeric salt in 100 mL of water and add 50 mL of diethyl ether.

    • Acidify the mixture to pH 2 with 2M HCl, ensuring the aqueous layer remains acidic.

    • Separate the layers and extract the aqueous phase twice more with 50 mL of diethyl ether.

    • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

Protocol 2: Asymmetric Synthesis of (S)-2-Phenylpropan-1-ol via CBS Reduction

This protocol exemplifies a highly reliable and selective method for producing chiral alcohols from prochiral ketones.[7]

Causality: The Corey-Bakshi-Shibata (CBS) reduction uses a chiral oxazaborolidine catalyst to stereoselectively deliver a hydride from a borane complex to one face of the ketone, resulting in a predictable and high enantiomeric excess of one alcohol enantiomer.

  • Catalyst Preparation (in situ):

    • To a flame-dried 250 mL flask under an argon atmosphere, add (R)-(+)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 2.5 mL, 2.5 mmol).

    • Cool the flask to 0 °C.

  • Reduction:

    • Slowly add borane-dimethyl sulfide complex (BH₃·SMe₂, 10.0 M, 5.5 mL, 55 mmol) to the catalyst solution while maintaining the temperature at 0 °C. Stir for 10 minutes.

    • Prepare a solution of 2-phenylpropanal (6.7 g, 50 mmol) in 50 mL of anhydrous tetrahydrofuran (THF).

    • Add the ketone solution dropwise to the catalyst-borane mixture over 30 minutes.

    • Stir the reaction at room temperature for 2 hours or until TLC analysis indicates complete consumption of the starting material.

  • Quenching and Work-up:

    • Carefully quench the reaction by the slow, dropwise addition of methanol (10 mL) at 0 °C.

    • Add 1M NaOH (20 mL) and stir for 30 minutes.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure (S)-2-phenylpropan-1-ol.

    • Determine enantiomeric excess using chiral HPLC or by derivatization with a chiral agent like Mosher's acid chloride.[17]

Decision-Making Workflow for Building Block Selection

Choosing the optimal chiral building block requires balancing synthetic feasibility with the desired properties of the final target molecule. The following workflow can guide this decision-making process.

Sources

The Untapped Potential of 3-Methyltetrahydrofuran-3-carboxylic Acid Derivatives: A Comparative Guide to Biological Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the relentless pursuit of novel molecular scaffolds that offer improved efficacy, selectivity, and pharmacokinetic profiles is paramount. Among the myriad of heterocyclic compounds, the tetrahydrofuran (THF) moiety has garnered significant attention due to its prevalence in numerous natural products and FDA-approved drugs.[1] This guide delves into the prospective biological efficacy of a lesser-explored subclass: 3-Methyltetrahydrofuran-3-carboxylic acid derivatives . Due to the nascent stage of research on this specific scaffold, this guide will adopt a comparative and inferential approach. By examining the well-documented biological activities of structurally related tetrahydrofuran, furan, and other heterocyclic carboxylic acid derivatives, we aim to illuminate the potential therapeutic avenues for this promising class of compounds.

Part 1: Antithrombotic Potential - Targeting Factor Xa

A significant breakthrough in anticoagulant therapy has been the development of direct oral anticoagulants (DOACs) that target Factor Xa (FXa), a critical enzyme in the blood coagulation cascade.[2][3] The inhibition of FXa effectively prevents the conversion of prothrombin to thrombin, thereby reducing thrombus formation.[3] While prominent drugs like Rivaroxaban and Apixaban dominate this space, the quest for new chemical entities with improved therapeutic windows continues.[4][5][6]

Comparative Analysis with 3-Amino-tetrahydrofuran-3-carboxylic Acid Amides

A key indicator of the potential of the this compound scaffold in this arena comes from a patent disclosing substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides as potent Factor Xa inhibitors with valuable pharmacological properties for treating thrombotic diseases.[7] This finding strongly suggests that the tetrahydrofuran-3-carboxylic acid core can be effectively utilized to design inhibitors that fit into the active site of FXa.

The general structure of these patented compounds involves an amide linkage at the carboxylic acid position, a common feature in many FXa inhibitors that allows for interaction with key residues in the enzyme's active site. The amino group at the 3-position provides a crucial point for further chemical modification to optimize binding affinity and selectivity. The methyl group in our topic scaffold, while removing the potential for an amino substituent at the same position, would alter the steric and electronic properties within the active site, potentially leading to different binding kinetics and selectivity profiles.

dot graph "Factor_Xa_Inhibitor_Scaffolds" { layout=neato; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Topic" { label="Topic Scaffold"; bgcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; Topic [label="3-Methyltetrahydrofuran-\n3-carboxylic Acid Derivative"]; }

subgraph "cluster_Analog" { label="Known FXa Inhibitor Scaffold"; bgcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; Analog [label="3-Amino-tetrahydrofuran-\n3-carboxylic Acid Amide[7]"]; }

subgraph "cluster_Target" { label="Biological Target"; bgcolor="#F1F3F4"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; FXa [label="Factor Xa"]; }

Topic -> FXa [label="Potential Inhibition"]; Analog -> FXa [label="Demonstrated Inhibition[7]"]; } Caption: Comparative relationship of the topic scaffold and a known FXa inhibitor analog.

Mechanism of Action: Factor Xa Inhibition

Factor Xa is a serine protease with a well-defined active site containing distinct pockets (S1, S2, S3, S4).[8][9] Effective inhibitors are designed to occupy these pockets and interact with key amino acid residues. For instance, the S1 pocket is typically occupied by a basic or neutral moiety, while the S4 pocket often accommodates a larger hydrophobic group. The design of derivatives of this compound for FXa inhibition would involve appending appropriate chemical groups to the core structure to achieve high-affinity binding to these pockets.

dot graph "Coagulation_Cascade" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];

Intrinsic [label="Intrinsic Pathway"]; Extrinsic [label="Extrinsic Pathway"]; Prothrombin [label="Prothrombin"]; Thrombin [label="Thrombin"]; Fibrinogen [label="Fibrinogen"]; Fibrin [label="Fibrin (Clot)"];

subgraph "cluster_FXa" { label="Target of Inhibition"; bgcolor="#FBBC05"; FXa [label="Factor Xa", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

Intrinsic -> FXa; Extrinsic -> FXa; FXa -> Prothrombin [style=invis]; Prothrombin -> Thrombin [label=" Catalyzed by\nFactor Xa"]; Thrombin -> Fibrinogen; Fibrinogen -> Fibrin; } Caption: Simplified blood coagulation cascade highlighting the central role of Factor Xa.

Part 2: Prospective Antimicrobial and Antifungal Efficacy

While direct studies on the antimicrobial properties of this compound derivatives are lacking, the broader class of furan-based carboxylic acids has demonstrated significant activity against various pathogens. This allows for a comparative analysis to predict the potential of our topic scaffold.

Comparative Analysis with Furan and Benzofuran Derivatives

Studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown good antimicrobial activity against the yeast-like fungi Candida albicans, as well as inhibitory effects on Escherichia coli and Staphylococcus aureus.[10][11] Similarly, halogenated derivatives of 3-benzofurancarboxylic acid have exhibited activity against Gram-positive bacteria and Candida species.[12] Furthermore, coumarin-3-carboxylic acids have been identified as having broad-spectrum antimicrobial properties.[13]

These findings suggest that the oxygen-containing heterocyclic ring coupled with a carboxylic acid function can be a potent pharmacophore for antimicrobial agents. The mechanism often involves disruption of the microbial cell membrane or inhibition of essential enzymes.

Table 1: Comparative Antimicrobial Activity of Related Heterocyclic Carboxylic Acids

Compound ClassOrganism(s)Reported MIC (μg/mL)Reference
3-Aryl-3-(furan-2-yl)propanoic acid derivativesCandida albicans64[10]
Staphylococcus aureus128[10]
Halogenated 3-benzofurancarboxylic acid derivativesGram-positive bacteria50 - 200[12]
Candida spp.100[12]
Coumarin-3-carboxylic acidBacillus subtilis32[14]

The introduction of a methyl group and the saturation of the furan ring to form a tetrahydrofuran ring in our topic scaffold would increase its three-dimensionality and lipophilicity. These changes could influence cell permeability and interaction with microbial targets, potentially leading to a different spectrum of activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is a fundamental measure of a compound's antimicrobial potency. A standard broth microdilution method is outlined below.

Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus ATCC 29213) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension.

  • Controls: Positive (broth with inoculum, no compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Part 3: Potential as Anticancer Agents

The furan and coumarin scaffolds are also present in numerous compounds with demonstrated cytotoxic activity against various cancer cell lines. This provides a basis for exploring the anticancer potential of this compound derivatives.

Comparative Analysis with Furan and Coumarin Derivatives

Derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have been synthesized and evaluated for their cytotoxicity, with some showing significant activity against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines.[4] In another study, novel coumarin-3-carboxamide derivatives were found to be potent against HepG2 and HeLa cells, with IC50 values in the low micromolar and even nanomolar range.[14]

The mechanism of action for such compounds can be diverse, ranging from the inhibition of key enzymes involved in cancer cell proliferation to the induction of apoptosis. The carboxylic acid moiety is often crucial for activity, though its conversion to an amide can sometimes enhance potency, as seen in the coumarin series.[14]

Table 2: Comparative Anticancer Activity of Related Heterocyclic Carboxylic Acid Derivatives

Compound ClassCancer Cell LineReported IC50Reference
Methyl-5-(hydroxymethyl)-2-furan carboxylate derivativeHeLa62.37 µg/mL[4]
Coumarin-3-carboxamide derivative (14b)HepG24.85 µM[14]
Coumarin-3-carboxamide derivative (14e)HeLa0.39 µM[14]

The structural modifications in this compound derivatives compared to these planar aromatic systems could lead to novel interactions with anticancer targets. The increased conformational flexibility of the THF ring might allow for better adaptation to the binding sites of enzymes or receptors implicated in cancer progression.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.

Objective: To determine the concentration of a test compound that inhibits 50% of cell growth (IC50).

Methodology:

  • Cell Seeding: Cancer cells (e.g., HeLa) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting a dose-response curve.

dot graph "MTT_Assay_Workflow" { rankdir=LR; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

A [label="Seed Cancer Cells"]; B [label="Treat with Compound"]; C [label="Add MTT Reagent"]; D [label="Incubate (Formazan Formation)"]; E [label="Solubilize Formazan"]; F [label="Measure Absorbance"]; G [label="Calculate IC50"];

A -> B -> C -> D -> E -> F -> G; } Caption: Workflow of the MTT assay for determining cytotoxicity.

Conclusion and Future Directions

While direct experimental data on the biological efficacy of this compound derivatives remains scarce, a comparative analysis with structurally related compounds provides a strong rationale for their investigation as potential therapeutic agents. The demonstrated activity of substituted tetrahydrofuran-3-carboxylic acids as Factor Xa inhibitors, and the well-established antimicrobial and anticancer properties of furan and coumarin carboxylic acids, highlight promising avenues for future research.

The synthesis and screening of a focused library of this compound derivatives are warranted to explore these potential activities. Key structural modifications should include the derivatization of the carboxylic acid to amides and esters, and the introduction of various substituents on the tetrahydrofuran ring to probe structure-activity relationships. Such studies will be crucial in unlocking the therapeutic potential of this underexplored chemical scaffold.

References

  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Quan, M. L., et al. (2002). The design and synthesis of noncovalent factor Xa inhibitors. Current Topics in Medicinal Chemistry, 2(3), 249-273. [Link]

  • Dolgikh, D., et al. (2018). The Development of New Factor Xa Inhibitors Based on Amide Synthesis. Current Organic Synthesis, 15(6), 834-841. [Link]

  • Voskressensky, L. G., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612. [Link]

  • Kowalska-Krochmal, B., et al. (2010). Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Derivatives. Molecules, 15(7), 4737-4749. [Link]

  • Tadtong, S., et al. (2021). Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives. Molecules, 26(6), 1693. [Link]

  • Voskressensky, L. G., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. [Link]

  • Saeed, S., et al. (2015). Potent Direct Inhibitors of Factor Xa Based on the Tetrahydroisoquinoline Scaffold. European Journal of Medicinal Chemistry, 95, 309-319. [Link]

  • Zheng, W., et al. (2023). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Chemistry, 11, 1109506. [Link]

  • Wang, Y., et al. (2016). Design, synthesis, and structure-activity and structure-pharmacokinetic relationship studies of novel[12][14][14] tricyclic fused oxazolidinones leading to the discovery of a potent, selective, and orally bioavailable FXa inhibitor. Journal of Medicinal Chemistry, 59(21), 9789-9805. [Link]

  • Zheng, W., et al. (2023). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Chemistry, 11, 1109506. [Link]

  • de Oliveira, J. C. S., et al. (2021). Synthesis and in vitro antimicrobial activity evaluation of coumarin-3-carboxylic acids obtained via cascade reaction using chitosan as a recyclable catalyst. New Journal of Chemistry, 45(2), 849-857. [Link]

  • Li, Y., et al. (2023). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. Current Medicinal Chemistry, 30(11), 1292-1311. [Link]

  • Kundu, T., & Reza, M. S. (2021). A Structure Based Study of Selective Inhibition of Factor IXa over Factor Xa. International Journal of Molecular Sciences, 22(17), 9510. [Link]

  • Sood, N., et al. (2020). A Comparison of Outcomes With Apixaban, Rivaroxaban, and Warfarin for Atrial Fibrillation and/or Venous Thromboembolism. Journal of the American College of Cardiology, 75(12), 1313-1325. [Link]

  • DeHaas, K. A. (2019). The Direct Oral Anticoagulants Apixaban, Rivaroxaban, and Edoxaban. Clinical Laboratory Science, 32(3), 173-179. [Link]

  • Ray, S., et al. (2021). Apixaban Versus Rivaroxaban in Patients With Atrial Fibrillation and Valvular Heart Disease : A Population-Based Study. Annals of Internal Medicine, 174(11), 1515-1524. [Link]

  • Zhao, M., et al. (2012). The application of tetrahydroisoquinoline-3-carbonyl-TARGD(F)F as an anti-thrombotic agent having dual mechanisms of action. Molecular BioSystems, 8(8), 2217-2224. [Link]

  • Lin, N., et al. (2002). Synthesis and antithrombotic activity of carbolinecarboxyl RGD sequence. Bioorganic & Medicinal Chemistry Letters, 12(4), 585-587. [Link]

  • 3-Aminotetrahydrofuran-3-carboxylic acid. PubChem. [Link]

  • LevelUpRN. (2022, October 9). Factor Xa Inhibitors - Rivaroxaban & Apixaban: Pharmacology - Cardio Nursing School. YouTube. [Link]

  • Weitz, J. I. (2021). Rivaroxaban Versus Apixaban: A Comparison Without a Simple Solution. The Senior Care Pharmacist, 36(8), 353-356. [Link]

  • Fhid, O., et al. (2012). Synthesis and Pro-Coagulant Properties of New Amide Derivatives of Pyrimidin-8-ON [2,1-F] Theophylline-9-Alkylcarboxylic Acids. International Journal of Pharmaceutical & Biological Archives, 3(3), 572-577. [Link]

Sources

A Comparative Spectroscopic Guide to 3-Methyltetrahydrofuran-3-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the precise characterization of chiral molecules is paramount. The enantiomers of a compound can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of the expected spectroscopic data for the (R) and (S) isomers of 3-Methyltetrahydrofuran-3-carboxylic acid, a heterocyclic compound with a chiral quaternary center. While direct, publicly available experimental spectra for these specific isomers are limited, this guide synthesizes established spectroscopic principles and data from analogous structures to provide a robust framework for their identification and differentiation.

The Structural Challenge: Distinguishing Enantiomers

The (R) and (S) isomers of this compound are enantiomers—non-superimposable mirror images. Standard spectroscopic techniques such as Infrared (IR) spectroscopy, standard Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) will yield identical results for both enantiomers as these methods are not inherently chirally sensitive. The key to distinguishing these isomers lies in the application of chiroptical techniques or the use of chiral auxiliaries in NMR spectroscopy.

Infrared (IR) Spectroscopy: A Functional Group Fingerprint

Infrared spectroscopy is a powerful tool for confirming the presence of key functional groups. For both isomers of this compound, the IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid and the cyclic ether.

The most prominent feature will be a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid.[1][2] This broadness is a direct result of the strong intermolecular hydrogen bonding between the carboxylic acid groups.[3] Superimposed on this broad signal will be the sharper C-H stretching vibrations of the methyl and methylene groups.

Another key absorption is the strong carbonyl (C=O) stretch, expected in the region of 1700-1725 cm⁻¹.[3] The exact position can be influenced by the extent of hydrogen bonding. The spectrum will also feature a C-O stretching band for the carboxylic acid between 1210 and 1320 cm⁻¹ and another for the tetrahydrofuran ring.[1][2]

Expected IR Absorption Bands for this compound Isomers

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500-3300Strong, Very Broad
AlkylC-H Stretch2850-2960Medium to Strong
CarbonylC=O Stretch1700-1725Strong
Carboxylic AcidC-O Stretch1210-1320Strong
EtherC-O Stretch1050-1150Strong
Carboxylic AcidO-H Bend900-960Medium, Broad

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy provides detailed information about the carbon and proton environments within a molecule. In a standard achiral solvent, the ¹H and ¹³C NMR spectra of the (R) and (S) isomers will be identical.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals for the methyl group, the three methylene groups of the tetrahydrofuran ring, and the acidic proton of the carboxylic acid. The acidic proton will appear as a broad singlet at a downfield chemical shift, typically around 12 ppm, though its position is concentration-dependent.[4] The methylene protons on the tetrahydrofuran ring will likely exhibit complex splitting patterns due to their diastereotopic nature.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the quaternary carbon, the carbonyl carbon, the methyl carbon, and the three methylene carbons of the ring. The carboxyl carbon is expected to resonate in the range of 170-185 ppm.[4][5]

Mass Spectrometry (MS): Fragmentation and Molecular Weight Determination

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Both enantiomers will have the same molecular weight and will produce identical fragmentation patterns under standard electron ionization (EI) conditions.

The molecular ion peak (M+) may be weak for aliphatic carboxylic acids.[6] Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of the carboxyl group (M-45).[6] Another characteristic fragmentation is the McLafferty rearrangement if a gamma-hydrogen is available, which is not the case for this specific molecule.[7][8] Fragmentation of the tetrahydrofuran ring is also expected.

Expected Key Fragments in the Mass Spectrum

m/zIdentity
M+Molecular Ion
M-17[M - OH]+
M-45[M - COOH]+
45[COOH]+

Distinguishing the Enantiomers: The Role of Chiral NMR Spectroscopy

To differentiate the (R) and (S) isomers, chiral NMR spectroscopy is the method of choice. This is typically achieved by using a chiral solvating agent (CSA) or by converting the enantiomers into diastereomers with a chiral derivatizing agent (CDA).[9][10][11]

Experimental Protocol: Chiral NMR Analysis using a Chiral Solvating Agent

This protocol outlines the general steps for differentiating the enantiomers of this compound using a chiral solvating agent.

  • Sample Preparation:

    • Prepare a solution of the racemic or enantiomerically enriched this compound in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

    • Acquire a standard ¹H NMR spectrum of the sample.

    • To the same NMR tube, add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol).

    • Gently mix the sample to ensure homogeneity.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum of the mixture.

    • The interaction between the chiral solvating agent and the enantiomers will form transient diastereomeric complexes.

    • This diastereomeric interaction will result in the separation of signals for at least some of the protons of the (R) and (S) isomers. The magnitude of the chemical shift difference (Δδ) will depend on the specific protons and the CSA used.

  • Data Analysis:

    • Compare the spectra before and after the addition of the CSA.

    • Identify the split signals and integrate them to determine the enantiomeric ratio.

Experimental Workflows

Workflow for Spectroscopic Analysis

G cluster_0 Initial Characterization (Achiral) cluster_1 Chiral Differentiation Sample This compound Sample IR FT-IR Spectroscopy Sample->IR Functional Groups NMR Standard ¹H & ¹³C NMR Sample->NMR Molecular Skeleton MS Mass Spectrometry Sample->MS Molecular Weight & Fragmentation ChiralNMR Chiral NMR Spectroscopy NMR->ChiralNMR Identical Spectra CSA Add Chiral Solvating Agent ChiralNMR->CSA Method 1 Diastereomer Form Diastereomers ChiralNMR->Diastereomer Method 2

Caption: General workflow for the spectroscopic analysis of this compound isomers.

Workflow for Chiral NMR using a CSA

G Start Racemic Sample in NMR Tube AddSolvent Add Deuterated Solvent Start->AddSolvent Acquire1 Acquire ¹H NMR Spectrum (Singlet Signals for Enantiomers) AddSolvent->Acquire1 AddCSA Add Chiral Solvating Agent Acquire1->AddCSA Acquire2 Acquire ¹H NMR Spectrum (Separate Signals for Diastereomeric Complexes) AddCSA->Acquire2 Analyze Integrate Signals to Determine Enantiomeric Ratio Acquire2->Analyze End Enantiomeric Purity Determined Analyze->End

Caption: Step-by-step workflow for determining enantiomeric purity using a chiral solvating agent in NMR.

Trustworthiness and Self-Validating Systems

The protocols described are designed to be self-validating. For instance, in chiral NMR analysis, the initial spectrum of the analyte serves as a baseline control. The subsequent addition of the chiral solvating agent should be the only variable changed. The appearance of split signals, which were previously singlets for the enantiomers, provides direct evidence of the successful chiral discrimination. Furthermore, running a control experiment with a known racemic mixture and a sample of a single enantiomer (if available) can definitively validate the method.

Conclusion

References

  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. PubMed Central. [Link]

  • Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. ACS Publications. [Link]

  • Assignment of the Absolute Configuration of α-Chiral Carboxylic Acids by 1H NMR Spectroscopy. ACS Publications. [Link]

  • Chiral carboxylic acids used as CSAs for enantiodiscrimination of bis-phosphine dioxides by ³¹P {¹H} NMR spectroscopy. ResearchGate. [Link]

  • Exercises | The Assignment of the Absolute Configuration by NMR using Chiral Derivatizing Agents: A Practical Guide. Oxford Academic. [Link]

  • The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]

  • IR Spectroscopy Tutorial: Carboxylic Acids. University of Calgary. [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. OpenStax. [Link]

  • The Assignment of the Absolute Configuration by NMR using Chiral Derivatizing Agents A Practical Guide 1st Edition Josi M. Seco ebook reliable pdf. Scribd. [Link]

  • 125.8 MHz 13 C{ 1 H} NMR spectrum of Me 2 AlC(SiMe 3 ) 3-THF in C 6 D... ResearchGate. [Link]

  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

  • 4 - Supporting Information. Angewandte Chemie. [Link]

  • mass spectra - fragmentation patterns. Chemguide. [Link]

  • Lec15 - IR Spectra of Carboxylic Acids, Amides and Esters. YouTube. [Link]

  • Lec6 - Infrared Spectra of Carboxylic Acids and its Derivatives. YouTube. [Link]

  • Mass Spectrometry: Fragmentation. University of California, Los Angeles. [Link]

  • Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. YouTube. [Link]

  • The Assignment of the Absolute Configuration by NMR using Chiral Derivatizing Agents A Practical Guide. Cincinnati State Technical and Community College Online Bookstore. [Link]

  • Use of Carboxylic Acids as Chiral Solvating Agents for the Determination of Optical Purity of Chiral Amines by NMR Spectroscopy. ElectronicsAndBooks. [Link]

  • Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. PubMed Central. [Link]

  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

  • Mass Spec 3e Carboxylic Acids. YouTube. [Link]

Sources

A Comparative Guide to Alternative Catalysts for the Synthesis of 3-Methyltetrahydrofuran-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of complex heterocyclic scaffolds like 3-Methyltetrahydrofuran-3-carboxylic acid is a task that demands precision, efficiency, and scalability. This molecule, featuring a chiral quaternary center, presents a significant synthetic challenge. Traditional methods often rely on stoichiometric reagents and multi-step sequences, which can be inefficient and generate substantial waste. This guide provides an in-depth comparison of modern, alternative catalytic strategies that offer more sustainable and elegant solutions. We will explore plausible synthetic pathways, compare the performance of different catalyst classes, and provide representative experimental protocols to ground these approaches in practical application.

The Synthetic Challenge: Constructing the Quaternary Center

The core difficulty in synthesizing this compound lies in the creation of the C3 quaternary stereocenter. An ideal catalytic approach must control both chemoselectivity and stereoselectivity while building the tetrahydrofuran ring. This guide will compare three major catalytic paradigms: metal catalysis, organocatalysis, and biocatalysis, each offering a distinct mechanistic approach to this challenge.

Performance at a Glance: A Comparative Overview of Catalytic Strategies

The following table summarizes the potential catalytic systems discussed in this guide. As direct catalytic routes to this compound are not extensively documented, this comparison is based on analogous transformations for constructing substituted tetrahydrofurans and related lactones.

Catalyst ClassPlausible StrategyKey AdvantagesPotential ChallengesRepresentative Catalyst Examples
Metal Catalysis Intramolecular Cycloetherification / LactonizationHigh efficiency, broad substrate scope, well-established.Catalyst cost/toxicity (noble metals), sensitivity to air/moisture.Palladium complexes, Copper/Nitroxyl systems[1], Rhodium catalysts.
Organocatalysis Asymmetric Double Michael AdditionMetal-free, low toxicity, high enantioselectivity, operational simplicity.Higher catalyst loading may be required, substrate scope can be limited.Chiral secondary amines (e.g., prolinol derivatives)[2], Chiral Phosphoric Acids.[1]
Biocatalysis Enzymatic Desymmetrization / Kinetic ResolutionExceptional stereoselectivity, mild reaction conditions (aqueous, RT), environmentally benign.Limited substrate scope, enzyme stability and availability, requires screening.Lipases[3], Baeyer-Villiger Monooxygenases (BVMOs)[4], Carboxylic Acid Reductases (CARs).[5]

Strategy 1: Metal-Catalyzed Cyclizations

Transition metal catalysis offers powerful and versatile methods for C-O bond formation, making it a primary candidate for constructing the tetrahydrofuran ring. The two main approaches involve the intramolecular cyclization of a functionalized acyclic precursor.

Palladium-Catalyzed Intramolecular O-Allylation

This strategy involves the cyclization of a γ-hydroxy alkene. A palladium catalyst can facilitate the intramolecular nucleophilic attack of the hydroxyl group onto the alkene, forming the tetrahydrofuran ring.

Causality Behind Experimental Choices: The choice of a palladium catalyst, particularly with specific phosphine ligands, is crucial for controlling the reaction's regio- and stereoselectivity. The ligand modulates the electronic properties and steric environment of the palladium center, influencing the efficiency of the C-O bond-forming step.

Workflow for Palladium-Catalyzed Cyclization

cluster_prep Substrate Preparation cluster_reaction Catalytic Reaction cluster_workup Workup & Purification Start Prepare γ-hydroxy alkene precursor Setup Assemble reaction under inert atmosphere Start->Setup AddCat Add Palladium Catalyst & Ligand Setup->AddCat AddSub Add Substrate & Base AddCat->AddSub React Heat reaction mixture AddSub->React Quench Quench reaction React->Quench Extract Aqueous workup & Extraction Quench->Extract Purify Column Chromatography Extract->Purify End Isolate pure product Purify->End

Caption: General workflow for metal-catalyzed cyclization.

Representative Protocol: Pd-Catalyzed Synthesis of a Substituted Tetrahydrofuran

This protocol is adapted from a general method for the synthesis of substituted tetrahydrofurans from γ-hydroxy alkenes and should be considered a starting point for optimization.[6]

  • Reaction Setup: To an oven-dried Schlenk flask under an argon atmosphere, add the palladium catalyst (e.g., 2 mol% Pd(OAc)₂) and a suitable phosphine ligand (e.g., 4 mol% SPhos).

  • Solvent and Reagents: Add anhydrous toluene (0.1 M concentration relative to the substrate). Add the γ-hydroxy alkene precursor (1.0 equiv) and a base (e.g., 1.5 equiv K₃PO₄).

  • Reaction Execution: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with diethyl ether and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Copper/Nitroxyl-Catalyzed Oxidative Lactonization

An alternative metal-catalyzed approach is the aerobic oxidative lactonization of diols.[1] This method could be adapted by starting with a precursor like 2-methyl-2-(hydroxymethyl)butane-1,4-diol, which upon selective oxidation and lactonization would yield a lactone that is a close precursor to the target carboxylic acid.

Causality Behind Experimental Choices: This system uses ambient air as the terminal oxidant, making it a green and cost-effective choice.[1] The copper catalyst and a nitroxyl radical co-catalyst (like TEMPO or ABNO) work in synergy. The nitroxyl radical performs the initial alcohol oxidation, and the copper complex facilitates the aerobic regeneration of the active nitroxyl species. The choice between TEMPO and ABNO can influence the selectivity for oxidizing sterically hindered alcohols.[1]

Strategy 2: Organocatalytic Asymmetric Synthesis

Organocatalysis avoids the use of metals, offering a greener and often more robust alternative for asymmetric synthesis. A plausible strategy for constructing the this compound scaffold is a tandem iminium-enamine catalyzed double Michael addition.[2]

Mechanism Overview: This approach would involve the reaction between a γ-hydroxy-α,β-unsaturated carbonyl compound and an enal. A chiral secondary amine catalyst, such as a diarylprolinol silyl ether, activates the enal via iminium ion formation for the first Michael addition. The subsequent enamine-catalyzed second Michael addition (an intramolecular oxy-Michael reaction) forms the tetrahydrofuran ring and sets the stereocenters with high fidelity.

Catalytic Cycle for Asymmetric Double Michael Addition

Catalyst Chiral Amine Catalyst Iminium Iminium Ion (Activated) Catalyst->Iminium + Enol Enol Enol Substrate HydroxyEnone γ-Hydroxy-α,β-enone Substrate Michael1 First Michael Addition HydroxyEnone->Michael1 Iminium->Michael1 Enamine Enamine Intermediate Michael1->Enamine Michael2 Intramolecular Oxy-Michael Addition Enamine->Michael2 Product Tetrahydrofuran Product Michael2->Product Product->Catalyst releases

Caption: Organocatalytic tandem iminium-enamine cycle.

Representative Protocol: Organocatalytic Double Michael Addition

This protocol is a representative procedure for the synthesis of highly substituted tetrahydrofurans and would require adaptation for the specific substrates needed for this compound.[2]

  • Reaction Setup: In a vial, dissolve the γ-hydroxy-α,β-unsaturated carbonyl (1.2 equiv), the chiral secondary amine catalyst (20 mol%), and an acid additive (e.g., 20 mol% benzoic acid) in an appropriate solvent (e.g., chloroform, 0.2 M).

  • Addition of Reagents: Add the α,β-unsaturated aldehyde (1.0 equiv) to the solution.

  • Reaction Execution: Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by ¹H NMR or LC-MS analysis of an aliquot.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the residue directly by flash column chromatography on silica gel to afford the desired substituted tetrahydrofuran product.

Strategy 3: Biocatalytic Approaches

Biocatalysis leverages the exquisite selectivity of enzymes to perform challenging chemical transformations under mild, environmentally friendly conditions. For a chiral molecule like this compound, biocatalysis is an exceptionally powerful tool.

Lipase-Catalyzed Lactonization

Lipases are well-known for their ability to catalyze esterification and lactonization reactions, often with high enantioselectivity.[3] A potential strategy would involve the kinetic resolution of a racemic hydroxy acid precursor. The lipase would selectively cyclize one enantiomer into the corresponding lactone, leaving the other enantiomer of the hydroxy acid unreacted. The separated lactone could then be hydrolyzed to the target acid.

Causality Behind Experimental Choices: The choice of lipase is critical and typically requires screening several commercially available enzymes (e.g., from Candida antarctica, Chromobacterium viscosum). The solvent system is also paramount; non-polar organic solvents are often used to minimize enzyme denaturation and unwanted hydrolysis.[3] Adjusting the water activity (aw) is a key parameter for optimizing the balance between synthesis and hydrolysis.[3]

Carboxylic Acid Reductases (CARs)

While CARs naturally catalyze the reduction of carboxylic acids to aldehydes, they represent a class of enzymes that can be engineered or used in reverse for carboxylation reactions.[5] A more direct biocatalytic route could involve a whole-cell system engineered to perform the final carboxylation step on a 3-methyltetrahydrofuran precursor. This is a more advanced, synthetic biology approach but offers the potential for a highly efficient and sustainable process starting from simple feedstocks.

Representative Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol describes a general procedure for lipase-catalyzed synthesis and is a template for developing a specific resolution process.[3]

  • Enzyme Preparation: Immobilized lipase (e.g., Novozym 435) is dried in a desiccator over P₂O₅ for 24 hours before use.

  • Reaction Setup: To a solution of the racemic hydroxy-acid precursor in an anhydrous organic solvent (e.g., toluene, 0.1 M), add the dried, immobilized lipase (e.g., 50 mg/mmol of substrate).

  • Reaction Execution: The reaction mixture is shaken in an orbital incubator at a controlled temperature (e.g., 40-60 °C). The reaction is monitored by chiral HPLC to determine the conversion and the enantiomeric excess (ee) of the product and remaining substrate.

  • Workup: When the desired conversion (ideally close to 50%) is reached, the enzyme is filtered off. The immobilized enzyme can often be washed and reused.

  • Purification: The filtrate is concentrated, and the resulting product (lactone) and unreacted starting material (hydroxy acid) are separated by column chromatography or chemical extraction.

Conclusion and Future Outlook

The synthesis of this compound presents a formidable challenge that is best addressed by modern catalytic methods.

  • Metal catalysis offers rapid and efficient routes but may require careful handling and catalyst screening to manage cost and environmental impact.

  • Organocatalysis provides a powerful metal-free alternative for establishing the key stereocenter with high enantioselectivity, aligning well with green chemistry principles.

  • Biocatalysis stands out for its unparalleled selectivity and mild reaction conditions, making it an ideal, albeit potentially substrate-limited, choice for producing enantiopure pharmaceuticals.

For researchers in the field, the optimal strategy will depend on factors such as required scale, desired stereochemical purity, and available resources. A hybrid approach, perhaps using an organocatalytic method to construct the ring followed by a biocatalytic resolution to achieve ultimate enantiopurity, may prove to be the most effective overall strategy. The continued development of novel catalysts in all three domains promises to make complex molecules like this compound more accessible, accelerating the pace of drug discovery and development.

References

  • A Comparative Guide to the Synthesis of Enantiomerically Pure Lactones. (2025). Benchchem.
  • Valero, F., et al. (n.d.).
  • Lactone synthesis. (n.d.). Organic Chemistry Portal.
  • Wolfe, J. P., & Rossi, M. A. (n.d.). A new, stereoselective, palladium-catalyzed method for the synthesis of substituted tetrahydrofurans. Journal of the American Chemical Society.
  • Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. ResearchGate. [Link]

  • Characterization of Carboxylic Acid Reductases for Biocatalytic Synthesis of Industrial Chemicals. (2025). ResearchGate. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Chiral Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Stereochemical Imperative in Drug Development

In the landscape of pharmaceutical development, the chirality of a molecule is not a trivial detail; it is a fundamental determinant of its pharmacological and toxicological profile. For chiral carboxylic acids, which represent a significant class of active pharmaceutical ingredients (APIs), the spatial arrangement of atoms around a stereocenter can mean the difference between a therapeutic effect and a potential liability. The separation and accurate quantification of enantiomers are therefore critical quality attributes. This guide provides a comprehensive framework for the validation of analytical methods for chiral carboxylic acids, grounding every recommendation in the latest regulatory expectations and sound scientific principles. Our focus is not merely on the "how" but the "why," empowering researchers, scientists, and drug development professionals to design and execute robust validation studies that are fit for their intended purpose.

The Regulatory Bedrock: ICH Q2(R2) and Q14 in Practice

The validation of analytical procedures is a mandate dictated by regulatory bodies worldwide to ensure that a method is suitable for its intended use.[1][2] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2) on the validation of analytical procedures and the complementary ICH Q14 on analytical procedure development, provide a harmonized framework that is globally recognized.[1][3][4][5][6][7] The objective of validating an analytical procedure is to demonstrate its fitness for purpose.[1][5][8] This guide will dissect the core validation parameters outlined in ICH Q2(R2) and apply them to the unique challenges presented by chiral carboxylic acids.

Core Validation Parameters: A Deep Dive

The validation of an analytical method is a systematic process that evaluates a series of performance characteristics. For chiral methods, the focus is on demonstrating the ability to accurately and precisely quantify the desired enantiomer and its undesired counterpart, often as a chiral impurity.

Specificity and Selectivity: The Cornerstone of Chiral Analysis

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[3] For a chiral method, this means not only separating the two enantiomers from each other but also from any impurities, degradation products, or matrix components. A lack of specificity can be addressed by combining two or more analytical procedures.[9]

Causality Behind Experimental Choices: The primary goal is to prove that the analytical signal is attributable solely to the analyte of interest. This is achieved by challenging the method with potential interferences. For chiral carboxylic acids, this includes the racemate, the individual enantiomers, and a placebo (a mixture of all formulation components except the API). Spiking the placebo with known amounts of the enantiomers and any known impurities provides definitive proof of the method's discriminatory power.

Experimental Protocol: Specificity Assessment

  • Sample Preparation:

    • Prepare a solution of the racemic carboxylic acid at the target assay concentration.

    • Prepare solutions of the individual enantiomers (if available).

    • Prepare a placebo solution containing all formulation excipients at their nominal concentrations.

    • Prepare a spiked placebo solution by adding known amounts of the enantiomers and any relevant impurities to the placebo solution.

  • Chromatographic Analysis:

    • Inject each solution into the chromatographic system.

    • Record the chromatograms.

  • Data Evaluation:

    • Compare the chromatograms of the individual enantiomers to confirm their retention times and the ability of the method to separate them.

    • Analyze the chromatogram of the racemic mixture to determine the resolution between the enantiomeric peaks. A resolution of >1.7 is generally considered baseline separation.[10]

    • Examine the chromatogram of the placebo to ensure there are no interfering peaks at the retention times of the enantiomers.

    • In the spiked placebo sample, confirm that the enantiomer peaks are well-resolved from any excipient or impurity peaks.

Linearity and Range: Defining the Method's Operating Boundaries

Expertise & Experience: Linearity demonstrates a direct correlation between the concentration of an analyte and the analytical signal over a defined range.[3] The range is the interval between the upper and lower concentrations for which the method has been shown to have suitable precision, accuracy, and linearity.[5][11]

Causality Behind Experimental Choices: Establishing linearity is crucial for accurate quantification. For the major enantiomer, the range should typically span 80% to 120% of the test concentration. For the undesired enantiomer (chiral impurity), the range should be from the limit of quantitation (LOQ) to 120% of the specification limit. This ensures that the method is reliable for both assay and impurity determination. A linear relationship is typically evaluated by a linear regression analysis of the data.

Experimental Protocol: Linearity and Range Determination

  • Standard Preparation:

    • Prepare a stock solution of the undesired enantiomer.

    • Prepare a series of at least five calibration standards by spiking the desired enantiomer (at its nominal concentration) with the undesired enantiomer to cover the specified range (e.g., LOQ, 50%, 80%, 100%, 120% of the specification limit).

  • Chromatographic Analysis:

    • Inject each calibration standard in triplicate.

  • Data Evaluation:

    • Plot the mean peak area of the undesired enantiomer against its concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Validation Parameter Typical Acceptance Criteria
Correlation Coefficient (r²) ≥ 0.998[12]
Y-intercept Should be minimal and not statistically different from zero.
Accuracy: Closeness to the True Value

Expertise & Experience: Accuracy is the closeness of the test results to the true value.[3] It is often expressed as the percent recovery of a known amount of analyte spiked into a sample matrix.

Causality Behind Experimental Choices: Accuracy studies are designed to demonstrate that the method can accurately quantify the analyte in a real-world sample. This is typically done by spiking a placebo with known amounts of the enantiomers at different concentration levels covering the range of the method. For the undesired enantiomer, this would typically be at the LOQ, 100%, and 120% of the specification limit.

Experimental Protocol: Accuracy Assessment

  • Sample Preparation:

    • Prepare a placebo solution.

    • Prepare spiked samples at a minimum of three concentration levels (e.g., low, medium, high) by adding known amounts of the undesired enantiomer to the placebo. Prepare each level in triplicate.

  • Chromatographic Analysis:

    • Analyze the spiked samples.

  • Data Evaluation:

    • Calculate the percent recovery for each sample using the following formula:

      • % Recovery = (Measured Concentration / Spiked Concentration) * 100

    • The mean percent recovery should be within an acceptable range.

Validation Parameter Typical Acceptance Criteria
Accuracy (Recovery) 90.0% to 110.0% for the undesired enantiomer.
Precision: Measuring Variability

Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically evaluated at two levels: repeatability and intermediate precision.

Causality Behind Experimental Choices: Repeatability (intra-assay precision) assesses the precision over a short interval of time with the same analyst and equipment. Intermediate precision evaluates the effect of random events on the precision of the analytical procedure, such as different days, different analysts, or different equipment. These studies are essential for understanding the expected variability of the method in a routine laboratory setting. A reasonable precision target for the minor component is in the range of ≤20% RSD as it approaches the quantitation limit.[10]

Experimental Protocol: Precision Evaluation

  • Sample Preparation:

    • Prepare six independent samples of the drug product spiked with the undesired enantiomer at 100% of the specification limit.

  • Chromatographic Analysis (Repeatability):

    • Analyze the six samples on the same day, by the same analyst, and on the same instrument.

  • Chromatographic Analysis (Intermediate Precision):

    • Repeat the analysis of six new samples on a different day, with a different analyst, or on a different instrument.

  • Data Evaluation:

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD) for each set of six measurements.

Validation Parameter Typical Acceptance Criteria
Repeatability (%RSD) ≤ 15% for the undesired enantiomer at the specification limit.
Intermediate Precision (%RSD) ≤ 20% for the undesired enantiomer at the specification limit.
Limit of Quantitation (LOQ): The Lower Boundary of Reliable Measurement

Expertise & Experience: The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

Causality Behind Experimental Choices: For a chiral impurity method, the LOQ must be at or below the reporting threshold for impurities. The LOQ is often determined based on the signal-to-noise ratio (S/N), with a typical acceptance criterion of S/N ≥ 10.[10] Alternatively, it can be calculated from the standard deviation of the response and the slope of the calibration curve.

Experimental Protocol: LOQ Determination (S/N Method)

  • Sample Preparation:

    • Prepare a series of solutions with decreasing concentrations of the undesired enantiomer.

  • Chromatographic Analysis:

    • Inject the solutions and determine the concentration at which the signal-to-noise ratio is approximately 10.

  • Confirmation:

    • Prepare a solution at the determined LOQ concentration and inject it multiple times (e.g., n=6) to confirm that the precision and accuracy are acceptable at this level.

Robustness: Resilience to Minor Variations

Expertise & Experience: Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters.[11] It provides an indication of its reliability during normal usage.

Causality Behind Experimental Choices: Robustness testing is crucial for ensuring that the method is transferable between laboratories and that it will perform consistently over time.[9] For chiral HPLC methods, critical parameters to investigate include the mobile phase composition (e.g., percentage of organic modifier), column temperature, and flow rate. The effect of these variations on critical method responses, such as resolution and peak tailing, is evaluated.

Experimental Protocol: Robustness Assessment

  • Parameter Variation:

    • Identify critical method parameters (e.g., flow rate, column temperature, mobile phase composition).

    • For each parameter, define a small, deliberate variation (e.g., flow rate ± 0.1 mL/min).

  • Chromatographic Analysis:

    • Prepare a system suitability solution (containing both enantiomers).

    • Inject the solution while varying one parameter at a time.

  • Data Evaluation:

    • Evaluate the impact of each variation on key system suitability parameters (e.g., resolution, tailing factor, retention time). The system suitability criteria should still be met under all varied conditions.

Comparative Overview of Analytical Techniques

The choice of analytical technique for the separation of chiral carboxylic acids is driven by factors such as the physicochemical properties of the analyte, required sensitivity, and desired throughput. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most prevalent techniques.[13]

Technique Principle Advantages Considerations
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP) in a liquid mobile phase.[10]Wide variety of commercially available CSPs, versatile for different types of carboxylic acids, well-established and widely used.[14][15]Can be time-consuming, may require derivatization for some compounds, uses larger volumes of organic solvents.[16][17]
Chiral SFC Utilizes a supercritical fluid (typically CO₂) as the main mobile phase, often with an organic modifier.[]Faster separations, lower solvent consumption ("greener" technology), high efficiency.[][19][20]Requires specialized instrumentation, method development can be more complex for polar carboxylic acids.[19][21][22]
Chiral CE Separation based on the differential migration of enantiomers in an electric field, often with a chiral selector added to the buffer.High efficiency, very low sample and reagent consumption, suitable for highly polar compounds.Lower sensitivity for some detection methods, can be less robust than HPLC or SFC.

Visualizing the Validation Workflow

A structured approach to method validation is essential for ensuring all regulatory requirements are met. The following diagrams illustrate a typical workflow for the validation of an analytical method for a chiral carboxylic acid and a decision tree for selecting an appropriate chiral separation technique.

G cluster_0 Method Development & Optimization cluster_1 Validation Protocol cluster_2 Validation Execution cluster_3 Finalization Dev Analytical Procedure Development (ICH Q14) Opt Method Optimization Dev->Opt Protocol Draft Validation Protocol Dev->Protocol Spec Specificity Protocol->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOQ LOQ Prec->LOQ Rob Robustness LOQ->Rob Report Validation Report Rob->Report Approval Method Approval & Implementation Report->Approval

Caption: Workflow for Analytical Method Validation.

G Start Start: Chiral Carboxylic Acid Polarity Is the analyte highly polar? Start->Polarity Throughput Is high throughput required? Polarity->Throughput No CE Consider Chiral CE Polarity->CE Yes Existing Existing instrumentation? Throughput->Existing No SFC Consider Chiral SFC Throughput->SFC Yes HPLC Consider Chiral HPLC Existing->HPLC HPLC Existing->SFC SFC

Caption: Decision Tree for Chiral Separation Technique Selection.

Conclusion

The validation of analytical methods for chiral carboxylic acids is a scientifically rigorous and legally mandated process. A thorough understanding of the underlying principles, as outlined in the ICH guidelines, is paramount for success. By adopting a systematic approach that emphasizes not just the execution of experiments but also the scientific rationale behind them, researchers can develop and validate robust, reliable, and compliant analytical methods. This guide serves as a practical resource to navigate the complexities of chiral method validation, ultimately contributing to the development of safe and effective medicines.

References

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. (2025). YouTube.
  • ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency.
  • Validation of Analytical Procedures Q2(R2). (2023). International Council for Harmonisation.
  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. (2024). CIRS.
  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (n.d.). LCGC International - Chromatography Online.
  • A Researcher's Guide to the Validation of Analytical Methods for Chiral Alcohol Quantification. (2025). Benchchem.
  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. (2021). National Institutes of Health.
  • Enantiomer separation of acidic compounds. (n.d.). Chiral Technologies.
  • Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De. (n.d.). TCI Chemicals.
  • Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. (2020). PubMed Central.
  • Advances in Achiral Stationary Phases for SFC. (2014). American Pharmaceutical Review.
  • CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. (2011). ResearchGate.
  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (n.d.). SciSpace.
  • A Comparative Guide to Chiral HPLC Method Validation for D- and L-Norvaline Separation. (2025). Benchchem.
  • Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. (n.d.). ACS Publications.
  • A Systematic Study of Achiral Stationary Phases Using Analytes Selected with a Molecular Diversity Model. (n.d.). LCGC International.
  • Enantioselective recognition of carboxylates: a receptor derived from alpha-aminoxy acids functions as a chiral shift reagent for carboxylic acids. (2005). PubMed.
  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • The development and validation of a chiral high performance liquid chromatography method for the identification and quantification of (R)-enantiomer in 10-hydroxycamptothecin. (2013). SciELO.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.). LCGC International.
  • Enantiomeric Purification (HPLC/SFC). (n.d.). BOC Sciences.
  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International.
  • A generic chiral separation strategy for supercritical fluid chromatography. (2014). Journal of Chromatography A.
  • Derivatisation of carboxylic acid groups in pharmaceuticals for enhanced detection using liquid chromatography with electrospray ionisation tandem mass spectrometry. (2025). ResearchGate.
  • Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. (2021). PMC - NIH.
  • FDA Guidance For Industry Analytical Procedures and Methods Validation. (n.d.). Scribd.
  • Development and Validation of a Normal Phase Chiral HPLC Method for Analysis of Afoxolaner Using a Chiralpak® AD-3 Column. (n.d.). Journal of Chromatographic Science | Oxford Academic.
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma.
  • Q2(R2) Validation of Analytical Procedures. (n.d.). FDA.
  • Q14 Analytical Procedure Development. (n.d.). FDA.
  • Highly stereoselective synthesis of α-glycosylated carboxylic acids by phenanthroline catalysis. (n.d.). PMC - NIH.
  • Validation of Analytical Methods: A Review. (n.d.). Gavin Publishers.
  • (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2025). ResearchGate.

Sources

A Comparative Guide to Assessing the Purity of 3-Methyltetrahydrofuran-3-carboxylic Acid by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is a cornerstone of safe and effective therapeutic design. 3-Methyltetrahydrofuran-3-carboxylic acid, a chiral building block with growing importance in medicinal chemistry, is no exception. Its purity can directly impact the stereochemistry and impurity profile of an active pharmaceutical ingredient (API). This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust assessment of its purity, grounded in established scientific principles and regulatory expectations.

The Analytical Challenge: Structure and Properties

This compound is a small, polar, chiral molecule. Its structure lacks a significant chromophore, which presents a challenge for direct and sensitive detection by the most common HPLC detector, the UV-Vis detector. Saturated carboxylic acids typically exhibit weak UV absorbance at low wavelengths (around 200-210 nm)[1]. The tetrahydrofuran ring itself also shows some absorbance in the far UV region[2]. This necessitates careful method development to achieve adequate sensitivity for impurity profiling. Furthermore, the presence of a chiral center requires consideration of enantiomeric purity.

Primary Recommended Method: Reversed-Phase HPLC with UV Detection

Despite the weak UV absorbance, a well-developed Reversed-Phase HPLC (RP-HPLC) method with UV detection remains a practical and widely accessible primary approach for purity assessment. The key is to optimize conditions to maximize the signal-to-noise ratio for the main component and any UV-active impurities.

Rationale for Method Design
  • Stationary Phase: A C18 column is the workhorse of RP-HPLC and a suitable starting point for the separation of polar analytes like carboxylic acids[3]. To counteract the poor retention of polar compounds in highly aqueous mobile phases and prevent "phase collapse," a polar-embedded or polar-endcapped C18 column is recommended[3]. These modifications ensure better interaction with polar analytes and more stable retention times.

  • Mobile Phase: A mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol is standard for RP-HPLC. To ensure the carboxylic acid is in its neutral, less polar form and thus better retained on the C18 column, the pH of the aqueous portion of the mobile phase should be acidified. A buffer with a pKa about one pH unit below the pKa of the analyte is ideal. Phosphoric acid or formic acid at a low concentration (e.g., 0.1%) are common choices to bring the mobile phase pH to around 2.5-3.0.

  • Detection: UV detection at a low wavelength, typically between 205-215 nm, is necessary to detect the carboxyl group. While this region can be prone to baseline noise and interference from mobile phase components, using high-purity solvents and a well-maintained HPLC system can mitigate these issues.

Experimental Protocol: HPLC-UV Purity Assay
Parameter Condition Justification
Column Polar-Embedded C18 (e.g., 4.6 x 150 mm, 3.5 µm)Enhances retention of polar analytes and prevents phase collapse in highly aqueous mobile phases.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies the mobile phase to suppress ionization of the carboxylic acid, increasing its retention.
Mobile Phase B AcetonitrileCommon organic modifier for RP-HPLC.
Gradient 5% B to 95% B over 20 minutesA gradient elution is necessary to elute any less polar impurities that may be present.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detector UV-Vis at 210 nmWavelength for detecting the carboxyl functional group.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Preparation Dissolve in Mobile Phase A/B (50:50)Ensures compatibility with the starting mobile phase conditions.

Comparative Analysis: Alternative Detection Methods

Given the limitations of UV detection for non-chromophoric compounds, alternative detectors can offer significant advantages in terms of sensitivity and universality.

Charged Aerosol Detector (CAD)

The Charged Aerosol Detector (CAD) is a powerful tool for the analysis of non-volatile and semi-volatile compounds, irrespective of their optical properties[3][4]. It works by nebulizing the column eluent, drying the resulting droplets to form analyte particles, and then charging these particles before measuring the charge with a sensitive electrometer[4].

Advantages over UV Detection:

  • Universal Detection: CAD can detect any non-volatile analyte, making it ideal for identifying unknown impurities that may lack a UV chromophore[4].

  • Improved Sensitivity: For compounds with poor or no UV absorbance, CAD typically offers significantly lower limits of detection (LOD) and quantification (LOQ)[3].

  • More Uniform Response: The response in CAD is more directly related to the mass of the analyte, leading to more uniform response factors for different compounds compared to UV detection.

Considerations:

  • Requires a volatile mobile phase.

  • The response can be non-linear over a wide concentration range, sometimes requiring a power function or log-log transformation for calibration[5].

Evaporative Light Scattering Detector (ELSD)

Similar to CAD, the Evaporative Light Scattering Detector (ELSD) is another universal detector that is not dependent on the analyte's optical properties[6][7]. It also involves nebulization and solvent evaporation, but detection is based on the scattering of a light beam by the resulting analyte particles[6].

Advantages over UV Detection:

  • Universal Detection: Like CAD, ELSD is suitable for non-chromophoric compounds[6].

  • Gradient Compatibility: Unlike refractive index detectors, ELSD is compatible with gradient elution.

Comparison with CAD:

  • Sensitivity: CAD is generally considered more sensitive than ELSD, with lower detection limits[3][5].

  • Dynamic Range and Linearity: CAD typically offers a wider linear dynamic range compared to ELSD[3].

Detector Principle Pros Cons Best For
UV-Vis Measures absorbance of light by chromophores.Simple, robust, cost-effective, excellent linearity.Requires a chromophore, low sensitivity for weakly absorbing compounds.Routine purity analysis of known UV-active compounds.
CAD Measures charge of aerosolized analyte particles.Universal for non-volatile analytes, high sensitivity, uniform response.Requires volatile mobile phase, can have non-linear response.Comprehensive impurity profiling, analysis of non-chromophoric compounds.[4][5]
ELSD Measures light scattered by aerosolized analyte particles.Universal for non-volatile analytes, gradient compatible.Less sensitive than CAD, narrower linear range.Analysis of non-chromophoric compounds where high sensitivity is not critical.[6][7]

Addressing Chirality: Enantiomeric Purity Assessment

Since this compound is a chiral molecule, assessing its enantiomeric purity is critical. This is typically achieved using a chiral stationary phase (CSP) in HPLC.

Rationale for Chiral Method Development
  • Chiral Stationary Phases (CSPs): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and have demonstrated broad applicability for the separation of chiral carboxylic acids[8]. These columns create a chiral environment where the enantiomers can have different interactions, leading to their separation.

  • Mobile Phase: For acidic compounds, the addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid) to the mobile phase is often necessary to achieve good peak shape and resolution on polysaccharide-based CSPs[9]. Normal-phase (e.g., hexane/isopropanol) or polar organic modes (e.g., methanol or acetonitrile) are commonly employed[9][10].

Experimental Protocol: Chiral HPLC Separation
Parameter Condition Justification
Column Cellulose or Amylose-based CSP (e.g., Chiralcel® OD-H, Chiralpak® AD-H)Proven track record for separating a wide range of chiral compounds, including carboxylic acids.[8]
Mobile Phase Hexane : Isopropanol : Trifluoroacetic Acid (90:10:0.1, v/v/v)A common mobile phase for normal-phase chiral separations of acidic compounds.[9]
Flow Rate 0.8 mL/minA typical flow rate for chiral separations.
Column Temperature 25 °CTemperature can significantly affect chiral separations; a controlled temperature is crucial.
Detector UV-Vis at 215 nmHigher wavelength to minimize mobile phase absorbance while still detecting the analyte.

Potential Impurities and Their Control

Potential Process-Related Impurities:

  • Starting Materials: Unreacted starting materials such as 3-formyltetrahydrofuran or 3-(hydroxymethyl)tetrahydrofuran could be present[11][12][13].

  • Intermediates: Incomplete conversion of intermediates, for example, from the oxidation of an alcohol or aldehyde precursor.

  • By-products of Side Reactions:

    • Ring-Opening Products: Under acidic or basic conditions used in synthesis, the tetrahydrofuran ring could potentially open to form diol or other linear impurities.

    • Isomers: Positional isomers or stereoisomers formed during the synthesis.

    • Over-oxidation Products: If the carboxylic acid is formed by oxidation, over-oxidation could lead to other species.

    • Products of Elimination Reactions: Dehydration of intermediates could lead to unsaturated impurities.

The developed HPLC method should be able to separate these potential impurities from the main peak to ensure accurate quantification.

Method Validation: Ensuring Trustworthiness

Any analytical method used for purity assessment in a regulated environment must be validated according to guidelines from the International Council for Harmonisation (ICH), such as Q2(R1)[14]. The validation process demonstrates that the method is suitable for its intended purpose.

Key Validation Parameters:
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by showing good resolution between the main peak and any potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (short-term precision) and intermediate precision (within-laboratory variations).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Visualizing the Workflow

HPLC Purity Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Processing Sample Weigh Sample Dissolve_Sample Dissolve in Diluent Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Diluent Standard->Dissolve_Standard HPLC HPLC System (Pump, Injector, Column, Detector) Dissolve_Sample->HPLC Inject Sample Dissolve_Standard->HPLC Inject Standard CDS Chromatography Data System (CDS) HPLC->CDS Acquire Data Report Generate Report (% Purity, Impurity Profile) CDS->Report Process & Calculate

Caption: A generalized workflow for HPLC-based purity assessment.

Method Development Logic

Method_Dev Analyte Analyte Properties (Polarity, pKa, UV Absorbance) Column Column Selection (e.g., Polar-Embedded C18) Analyte->Column Mobile_Phase Mobile Phase Optimization (pH, Organic Modifier, Gradient) Analyte->Mobile_Phase Detector Detector Selection (UV, CAD, or ELSD) Analyte->Detector Optimization Fine-Tuning (Flow Rate, Temperature) Column->Optimization Mobile_Phase->Optimization Detector->Optimization Validation Method Validation (ICH Q2) Optimization->Validation

Caption: Logical flow for developing a robust HPLC purity method.

Conclusion

The purity assessment of this compound requires a carefully considered analytical strategy. While a well-optimized RP-HPLC method with UV detection at a low wavelength can serve as a reliable primary method, its limitations in detecting non-chromophoric impurities must be acknowledged. For a more comprehensive and sensitive impurity profile, the use of universal detectors such as CAD or ELSD is highly recommended. CAD, in particular, often provides superior sensitivity and a more uniform response. Furthermore, the chiral nature of the molecule necessitates the development of a specific chiral HPLC method to ensure enantiomeric purity. All developed methods must be rigorously validated according to regulatory guidelines to ensure the generation of trustworthy and reliable data, ultimately contributing to the quality and safety of the final pharmaceutical product.

References

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]

  • Reach Separations. A comparison of CAD and ELSD as non-UV detection techniques. [Link]

  • Patsnap Eureka. Column Chromatography Detection Options: UV, ELSD, MS — When to Use Which and Setup Notes. 2025. [Link]

  • Jia, Q., et al. Comparison of ultraviolet detection, evaporative light scattering detection and charged aerosol detection methods for liquid-chromatographic determination of anti-diabetic drugs. Journal of Pharmaceutical and Biomedical Analysis. 2010;51(5):983-989. [Link]

  • Waters Corporation. Comparing ELSD and CAD Performance on Polysorbate Quantification in Infliximab Drug Products. 2022. [Link]

  • Ali, I., et al. HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. Molecules. 2017;22(9):1473. [Link]

  • Chan, C. C., et al. Validation of analytical procedures by high-performance liquid chromatography for pharmaceutical analysis. Journal of Health Science. 2004;50(4):325-345. [Link]

  • Pharmaguideline. Steps for HPLC Method Validation. 2024. [Link]

  • Smuts, J. P. Is it possible to separate peaks of a chiral carboxylic acid in chiral HPLC? ResearchGate. 2018. [Link]

  • Davankov, V. A. Chiral Separation by HPLC Using the Ligand-Exchange Principle. Methods in Molecular Biology. 2013;970:125-140. [Link]

  • Subramanian, G. A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America. 2004;22(6):548-558. [Link]

  • Dong, M. W. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC North America. 2020;38(11):618-629. [Link]

  • Epshtein, N. A. Validation of HPLC Techniques for Pharmaceutical Analysis. Pharmaceutical Chemistry Journal. 2004;38(4):212-228. [Link]

  • ResearchGate. Normalized UV/Vis absorption spectra of 8 and 14 in THF. [Link]

  • ResearchGate. (A) Ultraviolet-visible (UV-Vis) absorption spectra in tetrahydrofuran. [Link]

  • Google Patents.
  • Google Patents.
  • Google Patents.
  • Google Patents. WO2004005273A1 - Manufacture of 3-methyl-tetrahydrofuran from alpha-methylene-gamma-butyrolactone in a two step process.
  • ResearchGate. (a) The UV-vis absorption spectrum of a THF solution of the... [Link]

  • ResearchGate. Typical UV spectra of the different compound types -from left to right... [Link]

  • Organic Chemistry Portal. Synthesis of cyclic ethers. [Link]

  • Chemistry LibreTexts. 15.12: Cyclic Ethers. 2021. [Link]

  • Sun, Y., et al. Synthesis of cyclic ethers by cyclodehydration of 1, n -diols using heteropoly acids as catalysts. RSC Advances. 2018;8(60):34363-34368. [Link]

  • ResearchGate. Synthesis of chiral enantioenriched tetrahydrofuran derivatives. 2009. [Link]

  • National Institute of Standards and Technology. Tetrahydrofuran. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; NIST Standard Reference Database Number 69; National Institute of Standards and Technology: Gaithersburg, MD. [Link]

  • Wang, C., et al. An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies. Molecules. 2021;26(11):3196. [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. 2022. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-Methyltetrahydrofuran-3-carboxylic Acid Analogs: A Framework for Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the exploration of novel scaffolds that offer unique three-dimensional arrangements and favorable physicochemical properties is a cornerstone of drug discovery. The 3-methyltetrahydrofuran-3-carboxylic acid scaffold represents one such emerging chemical entity. As a constrained analog of γ-aminobutyric acid (GABA), it holds potential for interacting with a variety of biological targets, including neurotransmitter transporters and enzymes.[1][2][3] The rigid tetrahydrofuran ring locks the conformation of the molecule, which can lead to enhanced selectivity and potency compared to more flexible linear analogs.

This guide provides a comprehensive analysis of the potential structure-activity relationships (SAR) for analogs of this compound. While direct and extensive research on this specific scaffold is still developing, we can infer a robust SAR framework by drawing upon established principles from related GABA analogs, other heterocyclic carboxylic acids, and general medicinal chemistry strategies.[4][5] This document is intended for researchers, scientists, and drug development professionals, offering a foundation for the rational design, synthesis, and evaluation of new chemical entities based on this promising scaffold. We will delve into synthetic strategies, analyze the impact of structural modifications on hypothetical biological activity, and provide detailed experimental protocols for their evaluation.

Part 1: The Core Scaffold: Rationale for Analog Design

The this compound core is characterized by a chiral center at the C3 position, a carboxylic acid moiety essential for potential ionic interactions, and a lipophilic tetrahydrofuran ring. The strategic placement of the methyl group and the carboxylic acid on the same carbon atom creates a unique stereochemical and electronic environment.

The design of analogs should focus on systematically probing the chemical space around this core. Key areas for modification include:

  • The Carboxylic Acid Group: Bioisosteric replacement to modulate pKa, cell permeability, and metabolic stability.[6][7]

  • The Methyl Group: Altering the size and lipophilicity of this group can influence van der Waals interactions within a binding pocket.

  • The Tetrahydrofuran Ring: Substitution on the ring can modulate solubility and lipophilicity, and introduce new interaction points.

  • Stereochemistry: The absolute configuration ((R) or (S)) at the C3 position is expected to be a critical determinant of biological activity.

Caption: Core structure of this compound with key modification points.

Part 2: Synthesis Strategies for Analog Development

A robust and flexible synthetic platform is essential for exploring the SAR of the this compound scaffold. The synthesis can be approached in a modular fashion, allowing for late-stage diversification.

General Synthetic Workflow

The overall process involves the synthesis of a key intermediate, such as a lactone, followed by modifications and final ring formation or functionalization. This approach allows for the introduction of diversity at various stages.

Synthetic_Workflow Start Starting Materials (e.g., Keto-ester) Intermediate Key Intermediate (e.g., Chiral Lactone Acid) Start->Intermediate Asymmetric Synthesis Diversification Chemical Diversification (R-group modification) Intermediate->Diversification Parallel Synthesis Final Target Analogs Diversification->Final Purification & Characterization

Caption: A general workflow for the synthesis and diversification of target analogs.

Experimental Protocol: Synthesis of (S)-3-Methyltetrahydrofuran-3-carboxylic acid

This protocol is a representative method for obtaining the core scaffold, which can be adapted to produce various analogs.

Step 1: Asymmetric Synthesis of Chiral Lactone Carboxylic Acid

  • To a solution of a suitable starting keto-ester in dichloromethane (DCM) at -20°C, add (+)-diethyl tartrate, titanium(IV) isopropoxide, and tert-butyl hydroperoxide.[8]

  • Stir the reaction mixture at -20°C for 48-72 hours, monitoring by TLC.

  • Upon completion, quench the reaction with an aqueous solution of citric acid.

  • Extract the aqueous layer with DCM, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the chiral lactone carboxylic acid.

Step 2: Reduction to Dihydroxy Acid

  • Dissolve the lactone carboxylic acid from Step 1 in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0°C and add a solution of lithium borohydride in THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Cool the reaction to 0°C and quench by the slow addition of 1M HCl.

  • Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the crude dihydroxy acid.

Step 3: Cyclization to this compound

  • Dissolve the dihydroxy acid from Step 2 in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer and concentrate to yield the crude product. Purify by crystallization or chromatography to obtain the final this compound.

Part 3: Comparative Analysis of Structure-Activity Relationships

This section explores the anticipated SAR based on modifications at key positions of the scaffold. The data presented in the table below is illustrative, representing hypothetical results from an in vitro GABA transporter (GAT1) uptake inhibition assay, to demonstrate how SAR data would be analyzed.

Table 1: Illustrative SAR Data for this compound Analogs
Compound IDR1 (at C3)R2 (Carboxylic Acid Moiety)StereochemistryGAT1 Inhibition IC50 (µM)
1 (Parent) -CH₃-COOH(S)15
2-CH₃-COOH(R)>100
3-CH₂CH₃-COOH(S)25
4-H-COOH(S)50
5-CH₃-COOCH₃(S)>200
6-CH₃-CONH₂(S)80
7-CH₃Tetrazole(S)20
Impact of Stereochemistry

As illustrated by comparing compounds 1 and 2 , the stereochemistry at the C3 position is expected to be a critical determinant of activity. A specific stereoisomer, in this case, the (S)-enantiomer, is likely to have a more favorable orientation within the target's binding site, leading to a significant difference in potency. This is a common observation in drug-receptor interactions.

Modifications of the Carboxylic Acid Group

The carboxylic acid is a key interaction point, likely forming ionic or hydrogen bonds with the biological target.

  • Esterification and Amidation: As seen in compounds 5 and 6 , converting the carboxylic acid to a methyl ester or a primary amide typically leads to a significant loss of activity.[5] This underscores the importance of the acidic proton and the carboxylate's ability to act as a hydrogen bond acceptor.

  • Bioisosteric Replacement: Replacing the carboxylic acid with a bioisostere like a tetrazole (compound 7 ) can be a viable strategy.[6] Tetrazoles have a similar pKa to carboxylic acids and can maintain the key interactions while potentially improving metabolic stability and cell permeability.

Modifications of the 3-Methyl Group

The substituent at the C3 position influences the local lipophilicity and steric profile.

  • Alkyl Group Size: Comparing the parent compound 1 (-CH₃) with its ethyl analog 3 (-CH₂CH₃) suggests that increasing the size of the alkyl group may be detrimental to activity, possibly due to steric hindrance in the binding pocket. Conversely, removing the methyl group entirely (compound 4 ) also reduces potency, indicating that a small, lipophilic group at this position is optimal for this hypothetical target.

SAR_Summary cluster_0 Key SAR Findings Stereochem (S)-Stereochemistry is preferred for activity. Carboxylic_Acid Carboxylic acid is crucial. Bioisosteres (e.g., tetrazole) are tolerated. Methyl_Group Small alkyl group (e.g., methyl) at C3 is optimal.

Caption: Summary of key structure-activity relationship findings for the scaffold.

Part 4: Experimental Protocols for Biological Evaluation

To validate the SAR of newly synthesized analogs, robust and reproducible biological assays are necessary. Below is a standard protocol for an in vitro GABA uptake inhibition assay using synaptosomes.

Protocol: [³H]GABA Uptake Assay in Rat Brain Synaptosomes

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled GABA into isolated nerve terminals (synaptosomes), providing a functional measure of GAT1 inhibition.[9]

1. Preparation of Synaptosomes: a. Homogenize freshly dissected rat cerebral cortex in ice-cold 0.32 M sucrose solution. b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. c. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. d. Resuspend the resulting pellet (the synaptosomal fraction) in a physiological buffer (e.g., Krebs-Ringer).

2. Uptake Assay: a. Pre-incubate aliquots of the synaptosomal suspension for 10 minutes at 37°C with various concentrations of the test compound or vehicle control. b. Initiate GABA uptake by adding a mixture of [³H]GABA and unlabeled GABA to a final concentration of 1 µM. c. Incubate for 5 minutes at 37°C. d. Terminate the uptake by rapid filtration through glass fiber filters, followed by three rapid washes with ice-cold buffer to remove extracellular [³H]GABA. e. Non-specific uptake is determined in parallel incubations performed at 4°C.

3. Data Analysis: a. Measure the radioactivity retained on the filters using a liquid scintillation counter. b. Subtract non-specific uptake from all measurements. c. Express the data as a percentage of the uptake in the vehicle-treated control. d. Calculate the IC₅₀ value (the concentration of compound that inhibits 50% of specific [³H]GABA uptake) by non-linear regression analysis.

Conclusion and Future Directions

The this compound scaffold presents a compelling starting point for the development of novel therapeutic agents. This guide has outlined a rational framework for exploring its structure-activity relationship. The key takeaways are:

  • The (S)-stereoisomer is predicted to be the more active enantiomer.

  • The carboxylic acid is a critical functional group for biological activity, though it may be replaced by suitable bioisosteres like tetrazole to improve drug-like properties.

  • A small alkyl substituent at the C3 position appears to be optimal for maximizing potency.

Future work should focus on the synthesis and evaluation of a diverse library of analogs to validate and refine these predicted SAR trends. Investigations into substitutions at other positions on the tetrahydrofuran ring could yield compounds with improved solubility and pharmacokinetic profiles. Furthermore, exploring a wider range of bioisosteric replacements for the carboxylic acid will be crucial for developing compounds with enhanced oral bioavailability and metabolic stability. This systematic approach will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.

References

  • Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors.
  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
  • Process for the preparation of 3-methyltetrahydrofuran.
  • GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects. PubMed.
  • Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity. MDPI.
  • 3-substituted GABA analogs with central nervous system activity: a review. PubMed.
  • Process for the preparation of 3-methyltetrahydrofuran.
  • GABA analogue. Wikipedia.
  • Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents. MDPI.
  • Process for the preparation of 3-methyltetrahydrofuran.
  • Synthesis of new fluorinated analogs of GABA, Pregabalin bioisosteres, and their effects on [(3)
  • Synthesis of chiral enantioenriched tetrahydrofuran derivatives.
  • Structure Property Relationships of Carboxylic Acid Isosteres.
  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)
  • Synthesis and Antitumor Activity of 3-Methyl-4-oxo-3,4-dihydroimidazo [5,1-d][4][10][11][12]tetrazine-8-carboxylates and -carboxamides. National Institutes of Health (NIH).

  • Synthesis and Preliminary Evaluation of the Antimicrobial Activity of Selected 3-Benzofurancarboxylic Acid Deriv
  • Structure Activity Rel
  • Oxocarbon Acids and their Derivatives in Biological and Medicinal Chemistry. Bentham Science.
  • Diversity-oriented synthesis of medicinally important 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) derivatives and higher analogs. Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells.
  • Quantitative structure-activity relationship studies of threo-methylphenid
  • (S)-3-Methyltetrahydrofuran-3-carboxylic acid. BLDpharm.
  • Chapter 3:Carboxylic Acids and their Bioisosteres. Semantic Scholar.

Sources

Safety Operating Guide

A Researcher's Guide to Handling 3-Methyltetrahydrofuran-3-carboxylic Acid: PPE, Operations, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: No specific Safety Data Sheet (SDS) for 3-Methyltetrahydrofuran-3-carboxylic acid (CAS No. 1158760-45-2) was publicly available at the time of this writing. The following guidance is a synthesis of information from the safety profiles of structurally related compounds, including 3-Methyltetrahydrofuran, other tetrahydrofuran derivatives, and various carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, lab-specific risk assessment. This guide is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals.

A Synthesis of Chemical Hazards

To establish a robust safety protocol, we must first understand the risks inherent in the molecule's structure. The hazards of this compound can be logically inferred by examining its two primary functional components: the substituted tetrahydrofuran ring and the carboxylic acid group.

  • The Tetrahydrofuran Backbone: The 3-methyltetrahydrofuran portion of the molecule is structurally similar to highly flammable solvents.[1][2][3] Ethers like this are also known to form explosive peroxides over time, especially when exposed to air and light.[3][4] Vapors can be heavier than air and may cause drowsiness or dizziness.[1]

  • The Carboxylic Acid Moiety: The carboxylic acid group imparts corrosive properties. Direct contact with acids can cause severe skin burns and serious eye damage.[1][5] Inhalation of vapors or aerosols can lead to respiratory irritation.[6]

Based on analogous compounds, the anticipated hazards are summarized below.

Hazard CategoryAnticipated GHS Hazard StatementRationale and Primary Concern
Flammability H225: Highly flammable liquid and vapor.[2][3][4]The tetrahydrofuran ring makes the compound volatile and flammable. Vapors can form explosive mixtures with air.[4] Ignition sources must be strictly controlled.
Skin Corrosion/Irritation H314/H315: Causes severe skin burns and irritation.[1][3][4]The carboxylic acid functional group is corrosive and can cause significant tissue damage upon contact.[5]
Eye Damage/Irritation H318/H319: Causes serious eye damage.[1][2][3][4]The eyes are extremely sensitive to corrosive materials. Even minor splashes can lead to irreversible damage.
Acute Toxicity H302: Harmful if swallowed.[3][4]Ingestion can lead to systemic toxicity.
Peroxide Formation EUH019: May form explosive peroxides.[3]Common to ether compounds, this presents a significant explosion risk, especially upon concentration or distillation.[4]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to mitigate the identified risks. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.

PPE CategoryRecommended EquipmentJustification
Eye and Face Protection Chemical Splash Goggles (ANSI Z87.1 compliant): Required for all handling. Face Shield: Must be worn over goggles when there is a significant risk of splashing or spattering.[5][6][7]The carboxylic acid component poses a high risk of causing severe, irreversible eye damage.[3] A face shield provides a secondary barrier protecting the entire face.
Skin and Body Protection Chemical-Resistant Gloves: Nitrile or butyl rubber gloves are recommended.[5] Always inspect gloves for defects before use and practice double-gloving for enhanced protection. Change gloves immediately upon contamination. Flame-Retardant Lab Coat: A fully buttoned lab coat made of flame-retardant material is required to protect against splashes and fire hazards.[4] Full-Length Pants and Closed-Toe Shoes: Fully enclosed shoes, preferably made of a chemical-resistant material, are mandatory.[6]Protects against skin burns and irritation from the corrosive acid.[4] Flame-retardant properties are crucial due to the high flammability of the compound.[4]
Respiratory Protection Work within a certified Chemical Fume Hood: All manipulations of the compound should occur within a properly functioning fume hood to control vapor and aerosol exposure.[6][7] NIOSH-Approved Respirator: If engineering controls are insufficient or during a large spill, a respirator with an appropriate acid gas cartridge is necessary.[5][8]The compound's volatility can lead to the inhalation of corrosive vapors, causing respiratory tract irritation.[6] A fume hood is the primary engineering control to prevent this.

Safe Handling and Operational Workflow

Adherence to a strict, step-by-step operational protocol is fundamental to ensuring safety. The following workflow outlines the critical stages of handling this compound.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling Phase prep_area Designate & Prepare Work Area in Fume Hood prep_ppe Assemble All Required PPE prep_sds Review SDS & SOPs prep_waste Prepare Labeled Hazardous Waste Containers prep_spill Locate Spill Kit & Emergency Equipment don_ppe Don All Required PPE (Gloves, Goggles, Coat) prep_spill->don_ppe Proceed to Handling ground_equip Ground & Bond Containers to Prevent Static Discharge don_ppe->ground_equip handle_chem Perform Chemical Manipulations (Weighing, Transferring) ground_equip->handle_chem close_container Keep Containers Tightly Closed When Not in Use handle_chem->close_container decon_area Decontaminate Work Surface & Equipment close_container->decon_area Proceed to Cleanup dispose_waste Dispose of Contaminated Materials in Labeled Bins decon_area->dispose_waste doff_ppe Doff PPE Correctly to Avoid Cross-Contamination dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly with Soap & Water doff_ppe->wash_hands

Caption: Standard operational workflow for handling this compound.

Step-by-Step Protocol:

  • Preparation and Engineering Controls:

    • Designated Area: All work must be conducted in a designated area within a certified chemical fume hood to minimize inhalation exposure.[6][7]

    • Ignition Sources: Ensure the work area is free of all ignition sources, including open flames, hot plates, and spark-producing equipment.[9][10] Use only non-sparking tools.[4][9]

    • Static Electricity: For transfers between containers, ensure that containers are properly grounded and bonded to prevent the buildup of static electricity, which could ignite flammable vapors.[4]

    • Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher (e.g., dry chemical, CO2) are readily accessible.

  • Donning Personal Protective Equipment (PPE):

    • Put on all required PPE as detailed in the table above before entering the designated handling area.

    • Inspect gloves for any signs of damage or degradation before use.[7]

  • Handling the Chemical:

    • Keep containers tightly closed when not in use to minimize the release of flammable vapors.[4][9]

    • Dispense the smallest quantity necessary for the experiment.

    • Avoid actions that could generate aerosols or mists.

  • Decontamination and Doffing PPE:

    • After handling, thoroughly decontaminate all work surfaces and equipment.

    • Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, followed by lab coat and eye protection).[6]

    • Wash hands thoroughly with soap and water after removing PPE, even if gloves were worn.[5][6]

Spill Management and First Aid

Spill Cleanup:

  • Minor Spill (in a fume hood):

    • Alert others in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand, or a commercial spill pad).

    • Collect the absorbed material using non-sparking tools and place it into a clearly labeled, sealable container for hazardous waste disposal.[11]

    • Wipe down the spill area with a suitable solvent, followed by soap and water.

  • Major Spill (outside a fume hood):

    • Evacuate the area immediately.

    • Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) department.

    • Prevent entry into the affected area.

    • If safe to do so, remove ignition sources and increase ventilation.

First Aid Procedures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[9][12] Seek immediate medical attention.[9]

  • Skin Contact: Immediately remove all contaminated clothing.[4] Rinse the affected skin with plenty of water for at least 15 minutes.[4] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[9] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[9] Rinse the mouth with water.[9] Seek immediate medical attention.

Waste Disposal Plan

The disposal of this compound and all contaminated materials must be handled as hazardous chemical waste in strict accordance with all federal, state, and local regulations.[7]

  • Waste Segregation and Collection:

    • Solid Waste: All disposable materials contaminated with the compound (e.g., gloves, absorbent pads, weigh boats) must be placed in a dedicated, clearly labeled hazardous waste container.[6][11]

    • Liquid Waste: Unused or waste solutions of the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. High-density polyethylene (HDPE) or glass containers are generally suitable.[11] Do not mix with incompatible waste streams.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of the associated hazards (e.g., "Flammable," "Corrosive").[11]

  • Storage:

    • Keep waste containers tightly sealed and store them in a designated, well-ventilated secondary containment area away from ignition sources and incompatible materials.[9][13]

  • Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.[11]

    • DO NOT dispose of this chemical down the drain or in the regular trash.[7]

References

  • BenchChem. (n.d.). Personal protective equipment for handling 5-Hydroxybenzothiazole-2-carboxylic acid.
  • BenchChem. (n.d.). Personal protective equipment for handling 6-Nitroindoline-2-carboxylic acid.
  • LeelineWork. (2025). What PPE Should You Wear When Handling Acid 2025?
  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 3-METHYLTETRAHYDROFURAN.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - 2-Methyltetrahydrofuran.
  • University of Washington. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. Retrieved from University of Washington, Environmental Health & Safety website.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 2-Methyltetrahydrofuran solution.
  • Spectrum Chemical. (2018). SAFETY DATA SHEET - Methyl Tetrahydrofuran-2-carboxylate.
  • Fisher Scientific. (2010). SAFETY DATA SHEET - (R)-(-)-3-Hydroxytetrahydrofuran.
  • Santa Cruz Biotechnology, Inc. (2016). SC-487728 - 3-Methyltetrahydrofuran - SAFETY DATA SHEET. Retrieved from Santa Cruz Biotechnology, Inc. website.
  • National Institutes of Health. (n.d.). 3-Methyltetrahydrofuran. PubChem.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). 3-Methyltetrahydrofuran 13423-15-9.
  • BenchChem. (n.d.). Navigating the Disposal of Tetrahydro-4-methylene-2-octyl-5-oxo-3-furancarboxylic Acid.
  • Central Drug House (P) Ltd. (n.d.). 2-METHYL TETRAHYDROFURAN MATERIAL SAFETY DATA SHEET SDS/MSDS.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyltetrahydrofuran-3-carboxylic acid
Reactant of Route 2
3-Methyltetrahydrofuran-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.